molecular formula C8H7NO4 B1319726 5-(Methoxycarbonyl)nicotinic acid CAS No. 5027-65-6

5-(Methoxycarbonyl)nicotinic acid

Cat. No.: B1319726
CAS No.: 5027-65-6
M. Wt: 181.15 g/mol
InChI Key: GUXKBDHITFXEJG-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)nicotinic acid is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxycarbonylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-2-5(7(10)11)3-9-4-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXKBDHITFXEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600966
Record name 5-(Methoxycarbonyl)pyridine-3-carboxylic acid
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5027-65-6
Record name 5-(Methoxycarbonyl)pyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methoxycarbonyl)pyridine-3-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Methoxycarbonyl)nicotinic acid (CAS No: 5027-65-6), a pyridine dicarboxylic acid monoester with significant potential as a versatile building block in medicinal chemistry and materials science. While direct literature on this specific molecule is limited, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust guide to its synthesis, characterization, potential applications, and safe handling. This guide is intended to empower researchers and drug development professionals to explore the utility of this compound in their respective fields.

Introduction and Physicochemical Properties

This compound, also known as pyridine-3,5-dicarboxylic acid monomethyl ester, is a bifunctional organic molecule. It incorporates both a carboxylic acid and a methyl ester group on a central pyridine ring. This unique arrangement of functional groups makes it an attractive intermediate for the synthesis of more complex molecules. The pyridine nitrogen introduces a degree of basicity and the potential for hydrogen bonding, while the carboxylic acid and ester moieties offer orthogonal reactivity for further chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5027-65-6[1]
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
Appearance White to off-white solid (predicted)General chemical knowledge
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO) and aqueous base.Inferred from structure
Hazard Irritant[1]

Synthesis of this compound

A logical and common strategy for the synthesis of monoesters of dicarboxylic acids is the selective hydrolysis of the corresponding diester. In this case, the starting material would be dimethyl pyridine-3,5-dicarboxylate. The key to this synthesis is controlling the stoichiometry of the base to favor the hydrolysis of only one of the two ester groups.

Proposed Synthetic Workflow

The proposed two-step synthesis starts from the commercially available pyridine-3,5-dicarboxylic acid.

Synthesis_Workflow A Pyridine-3,5-dicarboxylic acid B Dimethyl pyridine-3,5-dicarboxylate A->B  Esterification (Methanol, H₂SO₄ cat.) C This compound B->C  Selective Hydrolysis (1 eq. NaOH or KOH, Methanol/H₂O)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Dimethyl pyridine-3,5-dicarboxylate (Diester Formation)

This is a standard Fischer esterification reaction.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add pyridine-3,5-dicarboxylic acid (1 equivalent).

  • Reagent Addition: Add an excess of methanol to act as both solvent and reactant. Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure dimethyl pyridine-3,5-dicarboxylate.[2]

Step 2: Selective Hydrolysis to this compound (Monoester Formation)

The critical aspect of this step is the use of one equivalent of base to favor mono-hydrolysis.

  • Reaction Setup: Dissolve the synthesized dimethyl pyridine-3,5-dicarboxylate (1 equivalent) in a mixture of methanol and water in a round-bottom flask.

  • Reagent Addition: Slowly add a solution of one equivalent of sodium hydroxide or potassium hydroxide in water to the reaction mixture at room temperature.[3][4]

  • Reaction: Stir the mixture at room temperature for a few hours. Monitor the reaction progress by TLC to observe the disappearance of the starting diester and the appearance of the monoacid-monoester product.

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure.

  • Isolation: Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted diester.

  • Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. The desired product, this compound, should precipitate out of the solution as a solid.[3][4]

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product. Further purification can be achieved by recrystallization.

Analytical Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected FeaturesRationale
¹H NMR - Aromatic protons on the pyridine ring (δ 8.5-9.5 ppm).- Methyl protons of the ester group (δ ~3.9 ppm).- A broad singlet for the carboxylic acid proton (δ >10 ppm).Based on known spectra of nicotinic acid and its esters.[5][6]
¹³C NMR - Carbonyl carbons of the ester and carboxylic acid (δ 165-175 ppm).- Aromatic carbons of the pyridine ring (δ 120-155 ppm).- Methyl carbon of the ester group (δ ~52 ppm).Inferred from the structure and typical chemical shifts.
FT-IR - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C=O stretch from the ester (~1720-1740 cm⁻¹).- C-O stretch from the ester and acid (~1200-1300 cm⁻¹).- Aromatic C=C and C=N stretches (~1400-1600 cm⁻¹).Based on characteristic infrared absorption frequencies of functional groups.
Mass Spec. - Expected [M+H]⁺ ion at m/z 182.04.Calculated from the molecular formula C₈H₇NO₄.

Applications in Research and Drug Development

Pyridine derivatives are prevalent scaffolds in medicinal chemistry due to their ability to engage in various biological interactions.[7] this compound, with its dual functionality, is a promising building block for creating diverse molecular architectures.

Potential as a Scaffold in Medicinal Chemistry
  • Linker/Spacer: The orthogonal nature of the carboxylic acid and ester groups allows for sequential reactions. For instance, the carboxylic acid can be coupled with an amine to form an amide bond, while the ester can be hydrolyzed and subsequently coupled with another molecule. This makes it an ideal linker for constructing PROTACs or other targeted therapies.

  • Synthesis of Novel Heterocycles: The pyridine ring and its substituents can serve as a template for the synthesis of more complex fused heterocyclic systems, which are often found in biologically active compounds.

  • Analogs of Nicotinic Acid: As a derivative of nicotinic acid (Vitamin B3), this compound could be used to synthesize novel agonists or antagonists for nicotinic acid receptors, with potential applications in treating dyslipidemia.[8]

Applications A This compound B Amide Coupling (at Carboxylic Acid) A->B C Ester Hydrolysis & Coupling A->C E Fused Heterocycles A->E F Nicotinic Acid Receptor Modulators A->F G Metal-Organic Frameworks (MOFs) A->G D PROTACs / Linker Chemistry B->D C->D

Caption: Potential applications of this compound.

Materials Science Applications

Pyridine dicarboxylic acids are well-known linkers in the synthesis of Metal-Organic Frameworks (MOFs).[9] The directional nature of the functional groups on the pyridine ring can be exploited to create porous materials with tailored properties for applications in gas storage, catalysis, and separation.

Safety and Handling

While a comprehensive safety data sheet for this compound is not widely available, it is classified as an irritant.[1] Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable, yet underexplored, chemical entity. Its bifunctional nature presents numerous opportunities for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its synthesis, characterization, and potential uses, based on established chemical principles and data from related compounds. It is our hope that this technical guide will stimulate further research into the properties and applications of this promising molecule.

References

  • El-Sayed, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Source not fully available].
  • Human Metabolome Database. (2021). Showing metabocard for Pyridine-3,5-dicarboxylic acid (HMDB0256966). Retrieved from [Link]

  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel), 15(3), 765. [Link]

  • MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Crystals, 12(10), 1451. [Link]

  • PubChem. (n.d.). Dimethyl pyridine-3,5-dicarboxylate. Retrieved from [Link]

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  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl pyridine-3,5-dicarboxylate. Retrieved from [Link]

  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
  • Frontiers in Bioengineering and Biotechnology. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. Retrieved from [Link]

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  • Google Patents. (n.d.). Synthesis of nicotinic compounds.
  • PubMed. (n.d.). Synthesis and selective vasodilating properties of esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydro-pyridine-3,5-di- carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

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  • PubChem. (n.d.). Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the Molecular Structure of 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a profound understanding of a molecule's structure is the bedrock of innovation in drug discovery and materials science. It is not merely about knowing the connectivity of atoms, but about appreciating the nuanced interplay of bond lengths, angles, and electronic distribution that dictates a compound's reactivity, its interaction with biological targets, and its physical properties. This guide is crafted to provide a comprehensive and practical understanding of the molecular structure of 5-(Methoxycarbonyl)nicotinic acid, a versatile heterocyclic building block. We will move beyond a simple recitation of facts to explore the causality behind its structural features and how these can be elucidated and leveraged in a laboratory setting.

Introduction to this compound: A Molecule of Interest

This compound, also known as pyridine-3,5-dicarboxylic acid monomethyl ester, is a derivative of nicotinic acid (Vitamin B3). Its structure, featuring both a carboxylic acid and a methyl ester group on a pyridine ring, offers a unique combination of functionalities. This dual reactivity makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry. The strategic placement of these groups on the pyridine scaffold allows for selective chemical modifications, enabling the construction of diverse molecular architectures with potential therapeutic applications.

Table 1: Key Identifiers and Properties of this compound

IdentifierValueSource
CAS Number 5027-65-6[Vendor Data]
Molecular Formula C₈H₇NO₄Calculated
Molecular Weight 181.15 g/mol Calculated

Elucidating the Molecular Architecture: A Spectroscopic Approach

The precise arrangement of atoms within the this compound molecule is determined through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a detailed picture of its electronic and geometric properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the methyl ester group. The chemical shifts (δ) and coupling constants (J) provide critical information about the electronic environment and the spatial relationship between neighboring protons.

  • Pyridine Ring Protons: The protons at positions 2, 4, and 6 of the pyridine ring will appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and methoxycarbonyl groups. The coupling patterns (e.g., doublets, triplets, or more complex multiplets) will reveal the connectivity between these protons. For instance, the proton at C4 would be expected to show coupling to the protons at C2 and C6.

  • Methyl Ester Protons: The three protons of the methyl group will appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm, due to the deshielding effect of the adjacent ester oxygen.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

  • Pyridine Ring Carbons: The six carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-160 ppm). The carbons directly attached to the electron-withdrawing carboxyl and methoxycarbonyl groups (C3 and C5) will be shifted further downfield.

  • Carbonyl Carbons: The carbon atoms of the carboxylic acid and the ester carbonyl groups will appear at the most downfield region of the spectrum, typically between δ 160 and 180 ppm.

  • Methyl Carbon: The carbon of the methyl ester group will resonate in the aliphatic region, usually around δ 50-60 ppm.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

Expected Characteristic Absorptions for this compound:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1]

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.[2][3]

  • C=O Stretch (Carboxylic Acid and Ester): Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch is typically found around 1720-1700 cm⁻¹ and may be broadened by hydrogen bonding. The ester C=O stretch is expected at a slightly higher frequency, around 1750-1730 cm⁻¹.[4][5][6]

  • C-O Stretch (Ester and Carboxylic Acid): Strong absorptions in the fingerprint region, between 1300 and 1000 cm⁻¹, will correspond to the C-O stretching vibrations of the ester and carboxylic acid groups.[6]

  • C=C and C=N Stretch (Pyridine Ring): Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring stretching vibrations.[4]

IR_Interpretation

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization.

For this compound (MW = 181.15 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 181. Common fragmentation pathways in electron ionization (EI) mass spectrometry for this molecule would likely involve:

  • Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 150 ([M - 31]⁺).

  • Loss of carbon monoxide (CO) from the ester: This could lead to a fragment at m/z 153 ([M - 28]⁺).

  • Loss of the entire methoxycarbonyl group (•COOCH₃): This would produce a fragment at m/z 122 ([M - 59]⁺).

  • Decarboxylation (loss of CO₂): Loss of carbon dioxide from the carboxylic acid group would give a fragment at m/z 137 ([M - 44]⁺).

MS_Fragmentation

Synthesis and Purification: A Practical Protocol

The synthesis of this compound is most commonly achieved through the selective partial hydrolysis of the corresponding diester, dimethyl pyridine-3,5-dicarboxylate. This approach leverages the differential reactivity of the two ester groups, allowing for the formation of the mono-acid.

Experimental Protocol: Synthesis via Partial Hydrolysis

This protocol is adapted from established methods for the synthesis of similar pyridine monoesters.[7]

Materials:

  • Dimethyl pyridine-3,5-dicarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve potassium hydroxide (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add dimethyl pyridine-3,5-dicarboxylate (2 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically proceeds over several hours, leading to the precipitation of a white solid (the potassium salt of the product).

  • Once the reaction is complete, filter the white solid and wash it with a small amount of cold ethanol.

  • Dissolve the collected solid in a minimal amount of distilled water.

  • Slowly add a dilute solution of hydrochloric acid dropwise while stirring until the pH of the solution reaches approximately 3-4. This will protonate the carboxylate, causing the desired product to precipitate out of the solution.

  • Collect the white precipitate of this compound by vacuum filtration.

  • Wash the solid with cold distilled water to remove any remaining salts.

  • Dry the product under vacuum to obtain the pure compound.

Trustworthiness of the Protocol: This self-validating protocol relies on the significant difference in solubility between the starting diester, the intermediate potassium salt, and the final mono-acid product. The precipitation of the salt from the ethanolic reaction mixture and the subsequent precipitation of the acid upon acidification provide inherent purification steps. The final product's purity can be readily assessed by melting point determination and spectroscopic analysis (NMR, IR).

Synthesis_Workflow

The Solid-State Structure: Insights from X-ray Crystallography

It is highly probable that in the crystalline state, this compound molecules will engage in intermolecular hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group). This will likely lead to the formation of dimeric structures, where two molecules are held together by a pair of hydrogen bonds between their carboxylic acid moieties. These dimers may then pack in a layered or herringbone fashion, stabilized by weaker van der Waals interactions and potential π-π stacking of the pyridine rings. The precise packing arrangement will be influenced by the steric bulk of the methoxycarbonyl group.

Applications in Drug Discovery and Medicinal Chemistry

Nicotinic acid and its derivatives are known to possess a wide range of biological activities and are utilized in the development of various therapeutic agents.[5] this compound serves as a key building block in the synthesis of more complex molecules with potential pharmacological properties.

Its bifunctional nature allows for:

  • Amide bond formation: The carboxylic acid can be readily converted to an amide, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships.

  • Ester modification: The methyl ester can be hydrolyzed to the diacid or transesterified to introduce different alkyl or aryl groups.

  • Pyridine ring functionalization: The pyridine nitrogen can be quaternized or the ring can undergo various substitution reactions, further expanding the chemical space accessible from this precursor.

Derivatives of nicotinic acid have been investigated for their potential as anti-inflammatory agents, and this scaffold provides a valuable starting point for the design of novel therapeutics.[5]

Conclusion

The molecular structure of this compound, characterized by a pyridine ring bearing both a carboxylic acid and a methyl ester, underpins its utility as a versatile synthetic intermediate. A combination of spectroscopic techniques provides a detailed understanding of its atomic arrangement and functional groups. While a definitive crystal structure remains to be reported, insights from related compounds suggest a solid-state architecture dominated by hydrogen bonding. The strategic placement of its functional groups offers a wealth of opportunities for chemical modification, making it a valuable tool for medicinal chemists and drug development professionals in the pursuit of novel therapeutic agents. This guide has aimed to provide not just the "what" but the "why" behind the structural features and analytical methodologies, empowering researchers to apply this knowledge in their own scientific endeavors.

References

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A Comprehensive Technical Guide to the Synthesis of 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-(Methoxycarbonyl)nicotinic Acid

This compound, a key heterocyclic building block, holds significant importance in the realms of pharmaceutical and materials science. As a derivative of nicotinic acid (Vitamin B3), its unique trifunctional structure—comprising a pyridine ring, a carboxylic acid, and a methyl ester—offers versatile opportunities for molecular elaboration. This guide provides an in-depth exploration of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methodologies. The strategic positioning of the carboxyl and methoxycarbonyl groups at the 3- and 5-positions of the pyridine ring makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules and functional materials.

Core Synthesis Strategy: A Two-Step Approach

The most logical and widely applicable approach to the synthesis of this compound involves a two-step process. This strategy hinges on the initial synthesis of the precursor, pyridine-3,5-dicarboxylic acid (also known as dinicotinic acid), followed by a selective monoesterification to yield the desired product. This approach allows for controlled synthesis and purification at each stage, ensuring a high-quality final product.

3,5-Lutidine 3,5-Lutidine Pyridine-3,5-dicarboxylic acid Pyridine-3,5-dicarboxylic acid 3,5-Lutidine->Pyridine-3,5-dicarboxylic acid Oxidation Dimethyl Pyridine-3,5-dicarboxylate Dimethyl Pyridine-3,5-dicarboxylate Pyridine-3,5-dicarboxylic acid->Dimethyl Pyridine-3,5-dicarboxylate Diesterification This compound This compound Dimethyl Pyridine-3,5-dicarboxylate->this compound Selective Monohydrolysis

Caption: High-level overview of the primary synthesis pathway.

Part 1: Synthesis of the Precursor: Pyridine-3,5-dicarboxylic Acid

The synthesis of pyridine-3,5-dicarboxylic acid is most commonly achieved through the oxidation of 3,5-lutidine (3,5-dimethylpyridine). This transformation is a robust and well-documented method, with various oxidizing agents being employed.

Oxidation of 3,5-Lutidine using Potassium Permanganate

This classical method utilizes the strong oxidizing power of potassium permanganate to convert the methyl groups of 3,5-lutidine into carboxylic acids. The reaction is typically carried out in an aqueous medium.

Causality Behind Experimental Choices:

  • Potassium Permanganate (KMnO4): A powerful and cost-effective oxidizing agent capable of oxidizing alkyl side chains on aromatic rings.

  • Aqueous Solvent: Water is an ideal solvent for this reaction as it is inexpensive, non-toxic, and effectively dissolves the potassium permanganate.

  • Temperature Control: The reaction is exothermic, and careful temperature control is necessary to prevent runaway reactions and ensure selective oxidation to the carboxylic acid without significant degradation of the pyridine ring.

  • pH Adjustment: The workup involves acidification to precipitate the dicarboxylic acid, which is less soluble in acidic aqueous solutions.

Experimental Protocol:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, a solution of 3,5-lutidine in water is prepared.

  • Potassium permanganate is added portion-wise to the solution while maintaining the temperature between 25-45°C.

  • After the addition is complete, the reaction mixture is heated to approximately 45°C for several hours until the purple color of the permanganate has disappeared, indicating its consumption.

  • The reaction mixture is then filtered to remove the manganese dioxide byproduct.

  • The filtrate is concentrated under reduced pressure.

  • The pH of the concentrated solution is carefully adjusted with hydrochloric acid to precipitate the pyridine-3,5-dicarboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried.

Data Presentation:

ParameterValue
Starting Material3,5-Lutidine
Oxidizing AgentPotassium Permanganate (KMnO4)
SolventWater
Reaction Temp.25-45°C
Typical Yield50-70%
Purity>98% after recrystallization

Part 2: Selective Monoesterification of Pyridine-3,5-dicarboxylic Acid

The selective monoesterification of a dicarboxylic acid is a challenging yet crucial step. The goal is to esterify one carboxyl group while leaving the other intact. The most effective method for achieving this is through the hydrolysis of the corresponding diester.

Synthesis of Dimethyl Pyridine-3,5-dicarboxylate

The first step in this sequence is the complete esterification of pyridine-3,5-dicarboxylic acid to form the dimethyl ester. This can be achieved using standard esterification methods, such as the Fischer-Speier esterification.

Experimental Protocol:

  • Pyridine-3,5-dicarboxylic acid is suspended in an excess of methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added.

  • The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the dimethyl pyridine-3,5-dicarboxylate.

Selective Monohydrolysis of Dimethyl Pyridine-3,5-dicarboxylate

This is the key step where one of the ester groups is selectively hydrolyzed back to a carboxylic acid. This is achieved by using a stoichiometric amount of a base. A similar procedure is used for the synthesis of the monoethyl ester of pyridine-3,5-dicarboxylic acid, and this protocol is adapted for the monomethyl ester.[1]

Causality Behind Experimental Choices:

  • Stoichiometric Base: Using a controlled amount of a base (e.g., sodium hydroxide or potassium hydroxide) allows for the selective hydrolysis of one ester group. Using an excess would lead to the formation of the dicarboxylic acid.

  • Solvent System: A mixture of an alcohol (methanol) and water is often used to ensure the solubility of both the diester and the base.

  • Temperature and Reaction Time: These parameters are carefully controlled to achieve selective hydrolysis. Lower temperatures and shorter reaction times favor the formation of the monoester.

Experimental Protocol:

  • Dimethyl pyridine-3,5-dicarboxylate is dissolved in methanol.

  • A solution of one equivalent of sodium hydroxide in water is added slowly to the stirred solution at a controlled temperature (e.g., 0-10°C).

  • The reaction is stirred for a specific period, and the progress is monitored by TLC or LC-MS to maximize the yield of the monoester while minimizing the formation of the dicarboxylic acid.

  • Once the desired conversion is achieved, the reaction is quenched by the addition of an acid (e.g., hydrochloric acid) to neutralize the excess base and protonate the carboxylate.

  • The product, this compound, is then isolated by extraction or precipitation, followed by purification via recrystallization or chromatography. A detailed protocol for a similar selective hydrolysis of a substituted pyridine-3,5-dicarboxylate dimethyl ester suggests a yield of around 57%.[2]

cluster_0 Esterification cluster_1 Selective Hydrolysis Pyridine-3,5-dicarboxylic acid Pyridine-3,5-dicarboxylic acid Dimethyl Pyridine-3,5-dicarboxylate Dimethyl Pyridine-3,5-dicarboxylate Pyridine-3,5-dicarboxylic acid->Dimethyl Pyridine-3,5-dicarboxylate MeOH, H+ This compound This compound Dimethyl Pyridine-3,5-dicarboxylate->this compound 1. NaOH (1 eq) 2. HCl

Caption: Workflow for selective monoesterification.

Data Presentation:

ParameterValue
Starting MaterialDimethyl Pyridine-3,5-dicarboxylate
ReagentSodium Hydroxide (1 equivalent)
SolventMethanol/Water
Reaction Temp.0-10°C
Typical Yield50-60%
PurificationRecrystallization or Column Chromatography

Alternative Synthesis Pathway: Direct Selective Monoesterification

While the hydrolysis of the diester is a more controlled and often higher-yielding method, direct selective monoesterification of the dicarboxylic acid can also be explored. This approach is more challenging due to the similar reactivity of the two carboxylic acid groups.

Causality Behind Experimental Choices:

  • Steric Hindrance: In some substituted pyridine-3,5-dicarboxylic acids, if one of the carboxyl groups is more sterically hindered, it may be possible to selectively esterify the less hindered group. However, in the unsubstituted case, this is not a significant factor.

  • Activating Agents: Using a limited amount of an activating agent (e.g., a carbodiimide) followed by the addition of methanol could potentially lead to the formation of the monoester.

This approach generally results in a mixture of the starting material, the desired monoester, and the diester, requiring careful chromatographic separation.

Conclusion and Future Outlook

The synthesis of this compound is a critical process for the advancement of various fields, particularly in drug discovery and materials science. The two-step approach, involving the oxidation of 3,5-lutidine followed by a controlled selective monohydrolysis of the resulting diester, represents the most reliable and scalable pathway. While direct selective monoesterification presents a more atom-economical route, it often suffers from lower selectivity and more challenging purification.

Future research in this area may focus on the development of more efficient and selective catalytic systems for both the oxidation and the direct monoesterification steps. The use of biocatalysis, for instance, could offer a greener and more selective alternative to traditional chemical methods. As the demand for complex heterocyclic building blocks continues to grow, the optimization of the synthesis of this compound will remain a key area of interest for synthetic chemists.

References

Sources

5-(Methoxycarbonyl)nicotinic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-(Methoxycarbonyl)nicotinic Acid

This guide provides a comprehensive overview of the solubility characteristics of this compound (CAS: 5027-65-6), a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the theoretical principles governing its solubility and provides robust, field-proven experimental protocols for its determination. This approach empowers researchers and drug development professionals to generate reliable, application-specific solubility data.

This compound, also known as pyridine-3,5-dicarboxylic acid monomethyl ester, possesses a unique molecular architecture that dictates its solubility behavior. Its structure features a hydrophilic pyridine ring and a carboxylic acid group, which can ionize, alongside a more lipophilic methyl ester group.

The presence of the carboxylic acid suggests that its solubility will be highly dependent on pH, increasing significantly in basic solutions due to the formation of a water-soluble carboxylate salt.[1][2] Conversely, the methyl ester group increases the molecule's overall lipophilicity compared to its parent compound, nicotinic acid. This structural duality makes understanding its solubility across a range of solvents critical for its application in synthesis, purification, and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5027-65-6[3]
Molecular Formula C₈H₇NO₄[3]
Molecular Weight 181.15 g/mol [3]
Hazard Classification Irritant[3]

Predicting Solubility: A Theoretical Framework

While specific quantitative data is limited, we can predict the qualitative solubility of this compound based on the principles of "like dissolves like" and the reactivity of its functional groups.

  • Aqueous Solubility: Low solubility is expected in neutral water due to the influence of the aromatic ring and the methyl ester.[4] However, as a carboxylic acid, it should be soluble in aqueous bases like 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO₃) through an acid-base reaction that forms a highly polar, water-soluble salt.[1][2]

  • Polar Organic Solvents: The molecule's polarity, imparted by the pyridine ring, carboxylic acid, and ester carbonyls, suggests it will have appreciable solubility in polar protic solvents like ethanol and polar aprotic solvents like dimethyl sulfoxide (DMSO). For the closely related nicotinic acid, solubility is highest in DMSO, followed by ethanol and water.[5][6]

  • Non-Polar Organic Solvents: Solubility is expected to be low in non-polar solvents such as hexanes or toluene, as these solvents cannot effectively solvate the polar functional groups of the molecule.

Experimental Protocols for Solubility Determination

The following protocols provide a systematic and self-validating approach to determining the solubility of this compound.

Protocol for Qualitative Solubility Analysis

This method provides a rapid assessment of solubility in various solvent classes, following a logical flowchart to classify the compound based on its acid-base properties.[1][2]

Methodology:

  • Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. If the compound dissolves completely, it is water-soluble. Test the pH of the solution; a pH of 4 or lower is indicative of a carboxylic acid.[1]

  • Basic Solution Solubility: If the compound is insoluble in water, add it to 0.75 mL of 5% NaOH solution. Vigorous shaking should be applied. If it dissolves, an acidic functional group is present.[2]

  • Confirmation of Acidity: To a separate sample of water-insoluble compound, add 0.75 mL of 5% NaHCO₃ solution. The observation of effervescence (CO₂ gas) confirms the presence of a carboxylic acid.[7]

  • Acidic Solution Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% hydrochloric acid (HCl). Solubility in acid would indicate a basic functional group (such as the pyridine nitrogen).

  • Organic Solvent Solubility: Test solubility in various organic solvents (e.g., ethanol, DMSO, acetone, diethyl ether) using the same ratio of solute to solvent.

G cluster_results Classification compound Start: 25mg of Compound water Add 0.75mL Water compound->water naoh Add 0.75mL 5% NaOH water->naoh Insoluble ws Water-Soluble Acid water->ws Soluble (pH < 4) nahco3 Add 0.75mL 5% NaHCO3 naoh->nahco3 Soluble hcl Add 0.75mL 5% HCl naoh->hcl Insoluble sa Strong Acid nahco3->sa Soluble (Effervescence) wa Weak Acid nahco3->wa Insoluble base Base hcl->base Soluble neutral Neutral hcl->neutral Insoluble

Caption: Qualitative solubility analysis workflow.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol, adapted from established methods for determining the solubility of related compounds, provides accurate, quantitative data.[5][6] The core principle is to create a saturated solution at a specific temperature, take a known volume of the clear supernatant, evaporate the solvent, and weigh the remaining solid.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial equipped with a magnetic stir bar. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled water bath or shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Stir the suspension for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Stop stirring and allow the solid to settle for at least 2 hours at the same constant temperature.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated volumetric pipette to prevent premature crystallization.

  • Gravimetric Analysis: Transfer the aliquot to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

  • Drying & Weighing: Dry the container with the solid residue to a constant weight in a vacuum oven. The final mass of the solute is determined by subtracting the initial weight of the container.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by dividing the mass of the residue by the volume of the aliquot taken.

G start 1. Prepare Suspension (Excess Solute in Solvent) equilibrate 2. Equilibrate (Constant Temp & Stirring) start->equilibrate settle 3. Settle Suspension (Stop Stirring) equilibrate->settle sample 4. Sample Supernatant (Known Volume) settle->sample evaporate 5. Evaporate Solvent (Under Vacuum) sample->evaporate weigh 6. Weigh Residue (To Constant Mass) evaporate->weigh calculate 7. Calculate Solubility weigh->calculate

Caption: Quantitative gravimetric solubility workflow.

Applications in Drug Development

Solubility data is not merely academic; it is a cornerstone of successful drug development and chemical synthesis.

  • Process Chemistry: Knowledge of solubility in various organic solvents is essential for selecting appropriate reaction media, controlling crystallization for purification, and minimizing product loss.[8]

  • Formulation Science: For a compound to be developed as a pharmaceutical, its aqueous solubility is a critical parameter that influences bioavailability. Poor solubility can be a major hurdle in developing an effective oral dosage form.[9][10]

  • Analytical Chemistry: Solubility data informs the selection of solvents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

By following the rigorous protocols outlined in this guide, researchers can generate the precise solubility data required to accelerate their research and development efforts involving this compound.

References

  • Unknown. Carboxylic Acid Unknowns and Titration.
  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Scribd. Solubility of Carboxylic Acids in 5% Nahco | PDF.
  • Quora. What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. (2018-04-07).
  • Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • ChemBK. 5-METHOXY-NICOTINIC ACID. (2024-04-09).
  • Matrix Scientific. This compound.
  • Human Metabolome Database. Showing metabocard for Nicotinic acid (HMDB0001488).
  • ChemicalBook. 5-METHOXY-NICOTINIC ACID | 20826-03-3. (2025-07-24).
  • BLD Pharm. 243980-03-2|5-Hydroxy-4-(methoxycarbonyl)nicotinic acid|BLD Pharm.
  • PubChem. Nicotinic Acid | C6H5NO2 | CID 938.
  • Cayman Chemical. Nicotinic Acid - PRODUCT INFORMATION. (2023-04-12).
  • ChemicalBook. Nicotinic acid | 59-67-6.
  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2025-08-08).
  • Unknown. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
  • MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022-01-20).
  • NINGBO INNO PHARMCHEM CO.,LTD. Nicotinamide as a Pharmaceutical Intermediate: Synthesis and Applications.
  • Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025-06-04).

Sources

A Spectroscopic Guide to 5-(Methoxycarbonyl)nicotinic Acid: In-Depth Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-(methoxycarbonyl)nicotinic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is a synthesis of predicted data from validated computational models and comparative analysis with the well-characterized parent compound, nicotinic acid.

Introduction

This compound, also known as pyridine-3,5-dicarboxylic acid monomethyl ester, is a derivative of nicotinic acid (Vitamin B3). Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group on the pyridine ring, makes it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide explains the expected spectroscopic signatures and the underlying principles of their interpretation.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound in a common solvent like DMSO-d₆ provide valuable structural information. The predictions are based on established computational algorithms that are widely used in the field.[1][2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the ester group. The acidic proton of the carboxylic acid will also be present, though its chemical shift can be highly variable depending on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H2~9.2d~2.0
H4~8.9t~2.0
H6~9.1d~2.0
-OCH₃~3.9s-
-COOH~13.5br s-

Interpretation:

  • The protons on the pyridine ring (H2, H4, and H6) are expected to appear in the downfield region (δ 8.9-9.2 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitrogen atom.

  • The splitting pattern arises from meta-coupling between the aromatic protons. H4 is expected to be a triplet due to coupling with both H2 and H6. H2 and H6 will appear as doublets, each coupling with H4. The small coupling constant (~2.0 Hz) is characteristic of meta-coupling in pyridine rings.

  • The methyl protons of the ester group (-OCH₃) will appear as a sharp singlet at approximately 3.9 ppm.

  • The carboxylic acid proton (-COOH) is expected to be a broad singlet at a very downfield chemical shift (around 13.5 ppm), which is typical for carboxylic acid protons and will readily exchange with deuterium in the presence of D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C2~152
C3~130
C4~140
C5~128
C6~155
C=O (acid)~166
C=O (ester)~165
-OCH₃~53

Interpretation:

  • The aromatic carbons of the pyridine ring are expected in the range of 128-155 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield.

  • The two carbonyl carbons from the carboxylic acid and the methyl ester will appear at the most downfield region of the spectrum (~165-166 ppm).

  • The methyl carbon of the ester group will be observed in the aliphatic region at approximately 53 ppm.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Broad, Strong
C-H (Aromatic)3100-3000Medium
C=O (Carboxylic Acid)~1710Strong
C=O (Ester)~1730Strong
C=C, C=N (Aromatic Ring)1600-1450Medium-Strong
C-O (Ester/Acid)1300-1100Strong

Interpretation:

  • A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • The C-H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹.

  • Two distinct strong carbonyl (C=O) stretching bands are predicted: one for the carboxylic acid around 1710 cm⁻¹ and another for the ester at a slightly higher wavenumber, around 1730 cm⁻¹. The exact positions can be influenced by hydrogen bonding and conjugation.

  • The characteristic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region.

  • Strong C-O stretching vibrations from both the ester and carboxylic acid functional groups will be present in the 1300-1100 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data:

  • Molecular Weight: 181.15 g/mol [4]

  • Molecular Ion (M⁺): m/z = 181

  • Key Fragmentation Pathways: In an electron ionization (EI) mass spectrum, the molecular ion is expected to be observed. Key fragmentation pathways would likely involve:

    • Loss of a methoxy radical (•OCH₃) from the ester to give a fragment at m/z = 150.

    • Loss of carbon monoxide (CO) from the acylium ion to give a fragment at m/z = 122.

    • Loss of the carboxylic acid group (•COOH) to give a fragment at m/z = 136.

    • Decarboxylation (loss of CO₂) from the molecular ion to give a fragment at m/z = 137.

G M [M]⁺˙ m/z = 181 M_minus_OCH3 [M - •OCH₃]⁺ m/z = 150 M->M_minus_OCH3 - •OCH₃ M_minus_COOH [M - •COOH]⁺ m/z = 136 M->M_minus_COOH - •COOH M_minus_CO2 [M - CO₂]⁺˙ m/z = 137 M->M_minus_CO2 - CO₂ Fragment_122 [C₆H₄NO]⁺ m/z = 122 M_minus_OCH3->Fragment_122 - CO M_minus_CO [M - CO]⁺˙ m/z = 153 (less likely)

Sources

Biological activity of 5-(Methoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-(Methoxycarbonyl)nicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid (Niacin, Vitamin B3) is a foundational molecule in metabolic regulation, primarily known for its potent lipid-modifying effects and its role as a precursor to essential coenzymes like NAD and NADP.[1][2][3] Its therapeutic potential is mediated predominantly through the activation of the G-protein coupled receptor GPR109A (HCA₂).[4][5] The derivatization of the nicotinic acid scaffold presents a compelling strategy for refining its pharmacological profile—potentially enhancing efficacy, altering tissue distribution, or mitigating side effects such as cutaneous flushing. This guide focuses on this compound, a derivative of nicotinic acid, and provides a comprehensive framework for its biological characterization. By leveraging the extensive knowledge of the parent compound, we outline a logical, step-by-step investigational pathway to elucidate the mechanism of action, functional activities, and potential therapeutic applications of this specific derivative. This document serves as a technical blueprint for researchers aiming to explore the nuanced bioactivity of novel nicotinic acid analogs.

Introduction: The Rationale for Nicotinic Acid Derivatization

Nicotinic acid's clinical utility in treating dyslipidemia is well-established; it effectively lowers low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while being the most potent agent for raising high-density lipoprotein (HDL) cholesterol levels available.[2][5][6] These effects are primarily initiated by the binding and activation of the GPR109A receptor on adipocytes, which leads to the inhibition of lipolysis.[7][8]

However, the therapeutic use of nicotinic acid is often limited by a distinct and uncomfortable side effect: a strong cutaneous vasodilation known as flushing.[4][9] This reaction is also mediated by GPR109A, but on Langerhans cells in the skin, leading to the release of prostaglandins D₂ and E₂.[6]

The synthesis of derivatives such as this compound is driven by the hypothesis that modifications to the core scaffold can dissociate the desirable metabolic effects from the undesirable flushing effects. The addition of a methoxycarbonyl group at the 5-position of the pyridine ring introduces steric and electronic changes that could alter:

  • Receptor Affinity and Selectivity: Potentially modifying the binding affinity for GPR109A or even conferring activity at related receptors like GPR109B.

  • Pharmacokinetics: Affecting absorption, distribution, metabolism, and excretion (ADME) properties. The ester moiety may function as a prodrug, being hydrolyzed to the active dicarboxylic acid form in vivo.

  • Cell Permeability: Influencing the molecule's ability to cross cellular membranes and reach its target.

This guide provides the technical methodologies to systematically test these hypotheses.

Core Mechanistic Investigation: GPR109A Receptor Engagement

The central hypothesis is that this compound retains activity at the GPR109A receptor. The following experimental workflow is designed to confirm and quantify this interaction.

GPR109A_Investigation_Workflow cluster_0 In Vitro GPR109A Target Validation A Compound Synthesis & QC B Radioligand Binding Assay (Determine Affinity, Ki) A->B Test Binding C Functional Assay (cAMP Inhibition - IC50) B->C Confirm Function E Data Analysis: Affinity & Potency Profile B->E D Downstream Pathway Analysis (pAkt / p-mTOR Western Blot) C->D Elucidate Mechanism C->E D->E

Figure 1: Workflow for In Vitro GPR109A Target Validation.

Experiment 1: GPR109A Radioligand Binding Assay

Objective: To determine if this compound directly binds to the GPR109A receptor and to quantify its binding affinity (Kᵢ).

Methodology:

  • Cell Culture: Utilize a cell line stably overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization followed by centrifugation. Resuspend the membrane pellet in a binding buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled GPR109A ligand (e.g., [³H]-Nicotinic Acid), and varying concentrations of the unlabeled competitor (this compound or nicotinic acid as a positive control).

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove non-specific binding.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to calculate the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Experiment 2: Functional Gαi Signaling - cAMP Inhibition Assay

Objective: To assess whether binding of the compound to GPR109A results in functional receptor activation, measured by the inhibition of cyclic AMP (cAMP) production.[8]

Methodology:

  • Cell Culture: Use GPR109A-expressing cells (as in 2.1).

  • Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Assay Protocol: a. Pre-treat cells with the test compound (this compound) or nicotinic acid at various concentrations. b. Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce cAMP production. c. Incubate for a defined period (e.g., 30 minutes). d. Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF, ELISA, or AlphaLISA.

  • Data Analysis: Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition). Plot the percent inhibition versus the log concentration of the compound to determine the IC₅₀ value, a measure of the compound's potency.

Cellular and Phenotypic Activity Assessment

Following confirmation of GPR109A engagement, the next logical step is to evaluate the compound's effect in cellular models that recapitulate the key physiological actions of nicotinic acid: anti-lipolysis and anti-inflammation.

GPR109A_Signaling_Pathway cluster_adipocyte Adipocyte cluster_macrophage Macrophage / Pancreatic β-cell Compound_A 5-(Methoxycarbonyl) nicotinic acid GPR109A_A GPR109A Compound_A->GPR109A_A Gi_A Gαi GPR109A_A->Gi_A AC_A Adenylyl Cyclase Gi_A->AC_A cAMP_A cAMP ↓ AC_A->cAMP_A PKA_A PKA ↓ cAMP_A->PKA_A HSL_A HSL Inactivation ↑ PKA_A->HSL_A Lipolysis_A Lipolysis ↓ (FFA Release ↓) HSL_A->Lipolysis_A Compound_M 5-(Methoxycarbonyl) nicotinic acid GPR109A_M GPR109A Compound_M->GPR109A_M Akt_mTOR Akt/mTOR Pathway ↓ GPR109A_M->Akt_mTOR Inhibition Inflammation Inflammatory Cytokine Production ↓ (e.g., IFN-γ) Akt_mTOR->Inflammation

Figure 2: Key GPR109A-Mediated Signaling Pathways.

Experiment 3: Anti-Lipolytic Activity in Adipocytes

Objective: To measure the compound's ability to inhibit hormone-stimulated lipolysis in a physiologically relevant cell type.

Methodology:

  • Cell Model: Differentiate 3T3-L1 preadipocytes into mature adipocytes or use primary human adipocytes.

  • Assay Procedure: a. Wash and starve the mature adipocytes in a serum-free medium. b. Pre-incubate the cells with various concentrations of this compound or controls. c. Stimulate lipolysis with a lipolytic agent such as isoproterenol. d. After incubation (e.g., 1-2 hours), collect the culture medium.

  • Endpoint Measurement: Quantify the amount of glycerol or free fatty acids (FFAs) released into the medium using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each compound concentration and determine the IC₅₀ value.

Experiment 4: Anti-Inflammatory Activity in Macrophages

Objective: To evaluate the potential anti-inflammatory effects of the compound, a known property of nicotinic acid derivatives and GPR109A activation in immune cells.[5][10]

Methodology:

  • Cell Model: Use a macrophage cell line like RAW 264.7 or human monocyte-derived macrophages (THP-1 differentiated with PMA).

  • Assay Procedure: a. Plate the cells and allow them to adhere. b. Pre-treat the cells with this compound or controls for 1 hour. c. Induce an inflammatory response by adding Lipopolysaccharide (LPS). d. Incubate for 4-24 hours.

  • Endpoint Measurement: Collect the cell culture supernatant and measure the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using ELISA.

  • Data Analysis: Determine the IC₅₀ for the inhibition of LPS-induced cytokine production.

Data Summary and Interpretation

The quantitative data generated from the in vitro and cellular assays should be systematically compiled to compare the activity profile of this compound against the parent compound, nicotinic acid.

ParameterNicotinic AcidThis compound
GPR109A Binding Affinity (Kᵢ, nM) Expected ValueExperimental Value
cAMP Inhibition (IC₅₀, nM) Expected ValueExperimental Value
Adipocyte Lipolysis Inhibition (IC₅₀, nM) Expected ValueExperimental Value
Macrophage TNF-α Inhibition (IC₅₀, nM) Expected ValueExperimental Value

Interpretation:

  • A lower Kᵢ value indicates higher binding affinity.

  • Lower IC₅₀ values indicate greater potency in functional and phenotypic assays.

  • By comparing the ratios of IC₅₀ values across different assays, one can begin to discern if the derivative shows any functional selectivity (e.g., being more potent in the anti-inflammatory assay than the anti-lipolysis assay).

Proposed In Vivo Evaluation

Positive results from the in vitro and cellular assays provide a strong rationale for advancing the compound to in vivo studies.

  • Pharmacokinetic (PK) Studies: The first step is to assess the compound's ADME properties in a rodent model (e.g., rat or mouse). This is critical to establish dose-response relationships and to determine if the methyl ester is hydrolyzed to the diacid form in vivo.

  • Lipid-Lowering Efficacy: In a relevant disease model, such as a high-fat diet-fed hamster or rat, administer the compound and measure changes in plasma levels of triglycerides, LDL-C, and HDL-C.[11]

  • Flushing Assessment: A key differentiator for a novel nicotinic acid derivative would be a reduced flushing response. This can be measured in mice by quantifying the increase in ear blood flow (e.g., using a laser Doppler flowmeter) or change in ear temperature following administration.

Conclusion

The biological evaluation of this compound requires a systematic, hypothesis-driven approach. This guide outlines a robust workflow, beginning with target engagement at the GPR109A receptor, progressing to functional cellular assays that reflect key physiological outcomes, and culminating in a proposed plan for in vivo validation. By meticulously following these protocols, researchers can effectively characterize the pharmacological profile of this novel derivative, determine its potential advantages over nicotinic acid, and build a solid foundation for further drug development efforts. The ultimate goal is to identify a compound that retains the beneficial metabolic properties of nicotinic acid while minimizing or eliminating the dose-limiting side effects.

References

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  • Radi, M., et al. (2011). Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Available at: [Link]

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  • Szabo, G., et al. (2025). Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Q., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical and Laboratory Science. Available at: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. Available at: [Link]

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  • Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. Available at: [Link]

  • Facchiano, F., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

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The Alchemical Vocation of a Pyridine Scaffold: A Technical Guide to 5-(Methoxycarbonyl)nicotinic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring, a foundational motif in medicinal chemistry, offers a versatile and privileged scaffold for therapeutic agent design. Within this class, 5-(Methoxycarbonyl)nicotinic acid and its analogs represent a particularly compelling core, serving as a sophisticated building block for interrogating complex biological targets. This guide provides an in-depth exploration of this scaffold, moving from the strategic synthesis of the core molecule to its derivatization and application, with a significant focus on its role in the development of potent Poly(ADP-ribose) Polymerase (PARP) inhibitors. We dissect the causality behind synthetic choices, provide validated experimental protocols, and illuminate the structure-activity relationships that govern the transformation of this simple heterocycle into targeted therapeutics.

The Core Moiety: Physicochemical Landscape and Synthetic Strategy

The journey of discovery begins with the foundational molecule: this compound, also known as pyridine-3,5-dicarboxylic acid monomethyl ester. Its structure presents a fascinating dichotomy: a nucleophilic pyridine ring, an electrophilic methyl ester at the C5 position, and a C3 carboxylic acid poised for a multitude of chemical transformations.

Physicochemical Properties & Reactivity

The parent compound, pyridine-3,5-dicarboxylic acid (dinicotinic acid), is a crystalline solid with a high melting point (~323 °C) and limited solubility in water and ether[1]. The introduction of a single methyl ester group at the C5 position fundamentally alters these properties:

  • Increased Lipophilicity: The ester group reduces the overall polarity compared to the diacid, enhancing solubility in organic solvents commonly used in synthesis.

  • Modulated Acidity: The electron-withdrawing nature of the pyridine ring and the C5 methoxycarbonyl group influences the pKa of the remaining C3 carboxylic acid, rendering it sufficiently acidic for standard activation and coupling reactions.

  • Reactive Sites: The molecule offers two primary handles for derivatization. The carboxylic acid is the most common site for modification, typically via amide bond formation. The methyl ester provides a secondary site for modification, such as hydrolysis to the diacid or reduction to the corresponding alcohol, allowing for further structural diversification.

Synthesis of the Core Moiety: Selective Mono-hydrolysis

A robust and scalable synthesis of the core scaffold is paramount. While various methods for creating substituted pyridines exist, a highly effective strategy for producing the monoester is the selective hydrolysis of the corresponding diester, dimethyl pyridine-3,5-dicarboxylate. This approach is favored for its high yield and straightforward execution. The causality for its success lies in the precise stoichiometric control of the hydrolyzing agent. By using a sub-equimolar amount of a strong base like potassium hydroxide (KOH), one ester group is saponified preferentially, leaving the other intact. The resulting carboxylate salt is then protonated to yield the desired mono-acid.

A similar protocol for the monoethyl ester has been demonstrated to achieve yields of over 70%[2]. The logic can be directly applied to the methyl analog.


Protocol 1: Synthesis of this compound


Objective: To synthesize the core scaffold via selective hydrolysis of dimethyl pyridine-3,5-dicarboxylate.

Materials:

  • Dimethyl pyridine-3,5-dicarboxylate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 2 M

  • Distilled water

Procedure:

  • Dissolution: Dissolve dimethyl pyridine-3,5-dicarboxylate (1.0 equivalent) in methanol or ethanol.

  • Saponification: Slowly add a solution of KOH (0.5 equivalents) in the corresponding alcohol to the stirred solution of the diester at room temperature[2].

    • Scientific Rationale: Using only a half-equivalent of the base is the critical step that drives the reaction toward mono-hydrolysis rather than complete hydrolysis to the diacid.

  • Precipitation & Isolation: Stir the reaction mixture at room temperature for approximately 2-4 hours. A white solid, the potassium salt of the product, will precipitate out of the solution. Collect this solid by filtration[2].

  • Redissolution: Dissolve the collected potassium salt in a minimal amount of distilled water. Filter off any insoluble impurities.

  • Protonation: Slowly add 2 M HCl dropwise to the aqueous solution while stirring. The target compound, this compound, will precipitate as a white solid as the pH approaches 3-4[2].

  • Final Collection: Collect the precipitated product by filtration, wash with a small amount of cold distilled water, and dry under vacuum.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Application Spotlight: PARP Inhibition

One of the most significant applications for derivatives of this scaffold is in the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1. PARP1 is a critical enzyme in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs)[3][4].

Mechanism of Action & The Rationale for Nicotinamide Mimicry

During DNA repair, PARP1 binds to the site of damage and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the formation of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins[5][6]. This PARylation event serves two purposes: it creates a negatively charged scaffold to recruit other DNA repair proteins and, through charge repulsion, facilitates the eventual release of PARP1 from the DNA to allow the repair process to complete[5][7].

The catalytic reaction cleaves NAD+ into ADP-ribose and nicotinamide[8]. The core of this compound, when converted to an amide, serves as a structural mimic of this nicotinamide by-product. This mimicry is the cornerstone of its therapeutic rationale. By designing molecules that occupy the nicotinamide-binding pocket of PARP1's catalytic domain, these inhibitors competitively block the binding of NAD+. This prevents PAR chain synthesis and "traps" the PARP1 enzyme on the DNA damage site[5][9].

In normal cells, this stalled repair can be bypassed by other mechanisms like homologous recombination (HR). However, in cancer cells with deficiencies in the HR pathway (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired SSBs leads to the formation of lethal double-strand breaks during replication, resulting in selective cell death—a concept known as synthetic lethality[9].

PARP_Pathway cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_SSB->PARP1 binds PAR_Chains PAR Chain Synthesis (PARylation) PARP1->PAR_Chains catalyzes Trapping PARP1 Trapping on DNA PARP1->Trapping leads to NAD NAD+ NAD->PAR_Chains substrate Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PAR_Chains->Recruitment recruits Repair SSB Repair (BER Pathway) Recruitment->Repair DNA_Restored Restored DNA Repair->DNA_Restored Inhibitor 5-(Amido)nicotinic Acid Derivative (Inhibitor) Catalytic_Domain PARP1 Catalytic Domain (Nicotinamide Pocket) Inhibitor->Catalytic_Domain binds competitively Catalytic_Domain->PAR_Chains blocks Replication DNA Replication Trapping->Replication collision during DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB->Apoptosis

Caption: PARP1-mediated DNA repair and the mechanism of inhibition.

Derivatization and Structure-Activity Relationship (SAR)

The true power of the this compound scaffold is realized through its derivatization, primarily by forming amides at the C3-carboxylic acid position. This transformation is crucial as the resulting carboxamide moiety is a key pharmacophore that mimics the nicotinamide of NAD+, forming critical hydrogen bonds within the PARP1 active site[10].

Key Derivatization Strategy: Amide Coupling

Modern peptide coupling reagents provide an efficient and high-yielding route to a diverse library of amide derivatives. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an exemplary reagent for this purpose due to its high reactivity and low rate of racemization.


Protocol 2: General Procedure for HATU-Mediated Amide Coupling


Objective: To synthesize a library of amide derivatives from the core scaffold for SAR studies.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M HCl, saturated aq. NaHCO₃, brine

Procedure:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF[11].

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step forms a highly reactive O-acylisourea intermediate.

    • Scientific Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl byproduct, driving the reaction forward. Cooling to 0 °C minimizes potential side reactions.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, either neat or as a solution in a small volume of anhydrous DMF[11].

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic phase sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine[11]. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product via flash column chromatography on silica gel to yield the pure derivative.

  • Validation: Confirm the structure and purity of each derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Workflow Start Core Scaffold: 5-(Methoxycarbonyl) nicotinic Acid Coupling Protocol 2: HATU Amide Coupling Start->Coupling Amine Amine Library (R-NH2) Amine->Coupling Purification Purification (Flash Chromatography) Coupling->Purification Validation Structure Validation (NMR, HRMS) Purification->Validation Screening Protocol 3: PARP1 Inhibition Assay Validation->Screening SAR SAR Analysis (IC50 Data) Screening->SAR

Caption: Workflow for derivative synthesis and SAR analysis.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR table for the this compound scaffold itself is proprietary to individual research programs, analysis of public-domain pyridine-based PARP inhibitors reveals key principles. The primary goal is to optimize interactions within the NAD+ binding pocket to enhance potency and selectivity.

Compound IDScaffoldR-Group ModificationPARP1 IC₅₀ (nM)Key Insight
Olaparib PhthalazinoneCyclopropylcarbonylpiperazine5The bicyclic core and extended R-group access additional binding pockets, significantly boosting potency.
Niraparib Indazole-carboxamidePiperidine3.8A different heterocyclic core still maintains the critical carboxamide pharmacophore for potent inhibition.
Analog A NicotinamideH>1000The unsubstituted parent nicotinamide is a very weak inhibitor, highlighting the need for larger ring systems or substituents.
Analog B Quinoxaline-carboxamideSulfonohydrazide3.05Bio-isosteric replacement of the phthalazinone core with a quinoxaline scaffold can yield highly potent inhibitors[12].

Data compiled for illustrative purposes from multiple sources[13].

Key SAR Takeaways:

  • The Carboxamide is Essential: This group forms hydrogen bonds with key residues (like Gly863 and Ser904) in the PARP1 active site and is non-negotiable for high potency[10].

  • Aromatic Core: Fusing the pyridine ring to another ring system (e.g., creating a phthalazinone or quinoxaline) or adding bulky aromatic groups is a common strategy to increase van der Waals interactions and π–π stacking with residues like Tyr907, thereby improving affinity[6].

  • R-Group Vector: The choice of the amide R-group is critical for tuning properties. Large, often basic, groups can extend out of the nicotinamide pocket to form additional interactions, significantly enhancing potency while also influencing physicochemical properties like solubility and cell permeability[3].

Biological Evaluation: Quantifying Inhibition

To evaluate the synthesized derivatives and build a meaningful SAR, a robust and quantitative biological assay is required. A fluorometric biochemical assay is a common first-line screen to determine the direct inhibitory effect of a compound on the purified PARP1 enzyme.


Protocol 3: In Vitro PARP1 Inhibition Assay (Fluorometric)


Objective: To determine the IC₅₀ value of synthesized derivatives against recombinant human PARP1.

Principle: This assay measures the amount of nicotinamide produced during the PARP1 reaction. The nicotinamide is converted by a developer enzyme mix into a fluorescent product, allowing for a quantitative readout of enzyme activity. Inhibition is measured as a decrease in the fluorescent signal.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (derivatives) in DMSO (serial dilutions)

  • Commercial fluorometric NAD+/NADH detection kit (containing nicotinamidase and developer)

  • 384-well black assay plates

  • Fluorescent plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer containing a constant, low percentage of DMSO (e.g., <1%). Dispense 5 µL of each dilution into the wells of a 384-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells[6].

  • Enzyme/DNA Addition: Prepare a master mix of PARP1 enzyme and activated DNA in assay buffer. Add 10 µL of this mix to each well (except "no enzyme" wells).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme[6].

  • Reaction Initiation: Prepare a solution of NAD+ in assay buffer. Initiate the enzymatic reaction by adding 10 µL of the NAD+ solution to all wells[6].

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal by adding the developer reagents from the detection kit according to the manufacturer's instructions. Incubate for the recommended time.

  • Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Excitation ~540 nm, Emission ~590 nm).

  • Data Analysis: a. Subtract the background fluorescence ("no enzyme" control) from all other readings. b. Normalize the data by setting the "vehicle control" as 100% activity and the "no enzyme" control as 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound[14].

Conclusion and Future Directions

The this compound scaffold is a testament to the power of rational drug design. Its inherent chemical functionalities, coupled with a strategic understanding of its target's mechanism, provide a fertile ground for the development of potent and selective inhibitors. The journey from this simple pyridine building block to a clinical candidate like Olaparib demonstrates a powerful workflow: strategic synthesis, targeted derivatization, and rigorous biological evaluation.

Future work in this area will likely focus on developing derivatives with enhanced selectivity for different PARP family members, exploring novel R-group vectors to overcome resistance mechanisms, and conjugating these scaffolds to create targeted delivery systems. As our understanding of DNA repair and other NAD+-dependent pathways continues to grow, the derivatives of this compound will undoubtedly remain a vital tool in the arsenal of the medicinal chemist.

References

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  • National Center for Biotechnology Information. (n.d.). Functional Aspects of PARP1 in DNA Repair and Transcription. [Online] Available at: [Link]

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  • Syam, Y. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(16), 5349.
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  • MDPI. (2023). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. [Online] Available at: [Link]

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The Physiological Effects of Nicotinic Acid Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinic acid (niacin) and its esters are a class of compounds with significant and diverse physiological effects, primarily recognized for their broad-spectrum lipid-modifying properties. This technical guide provides an in-depth exploration of the molecular mechanisms, systemic physiological consequences, and therapeutic applications of nicotinic acid esters. We delve into the pivotal role of the G protein-coupled receptor 109A (GPR109A) in mediating both the desirable anti-dyslipidemic actions and the common adverse effect of cutaneous vasodilation. This document synthesizes current knowledge on the signaling pathways involved, the impact on lipid and cardiovascular health, and the pharmacokinetics of these compounds. Furthermore, we present established methodologies for the preclinical and clinical investigation of nicotinic acid esters, offering a valuable resource for researchers, scientists, and professionals engaged in drug development.

Introduction

Nicotinic acid, a B-group vitamin, has been a cornerstone in the management of dyslipidemia for over half a century.[1][2] Its esters, developed to potentially modify its pharmacokinetic profile and mitigate side effects, share a common mechanism of action. This guide will dissect the physiological effects of these compounds from a technical perspective, providing a foundation for further research and development.

Chemical Overview of Nicotinic Acid and its Esters

Nicotinic acid is a pyridine-3-carboxylic acid.[3] Its esters are formed by the reaction of the carboxyl group of nicotinic acid with an alcohol. These esters, such as niceritrol (an ester of pentaerythritol and nicotinic acid), are often designed as prodrugs that are hydrolyzed in the body to release the active nicotinic acid.[4] The chemical structure of the ester moiety can influence the compound's lipophilicity, permeation across biological membranes, and rate of hydrolysis.[5]

Historical Context and Therapeutic Significance

The lipid-lowering properties of nicotinic acid were first reported in the 1950s.[2] Since then, it has been established as a potent agent for reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while significantly increasing high-density lipoprotein (HDL) cholesterol.[6][7] These broad-spectrum effects make it a valuable therapeutic option for patients with various forms of dyslipidemia.[8] The development of nicotinic acid esters has been driven by the desire to improve upon the original molecule's therapeutic index.

Molecular Mechanisms of Action

The physiological effects of nicotinic acid esters are predominantly mediated by the activation of specific cell surface receptors and subsequent signaling cascades.

The GPR109A Receptor: The Primary Target

The discovery of the G protein-coupled receptor GPR109A (also known as HCA2) as the receptor for nicotinic acid has been instrumental in understanding its mechanisms of action.[7] GPR109A is primarily expressed in adipocytes and immune cells such as dermal Langerhans cells and macrophages.[9][10]

Upon binding of nicotinic acid, GPR109A couples to a Gi-type G protein.[11] This activation leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP).[12]

The reduction in intracellular cAMP levels has profound effects, particularly in adipocytes. Decreased cAMP leads to reduced activity of protein kinase A (PKA), which in turn decreases the phosphorylation and activity of hormone-sensitive lipase (HSL).[2][12] This inhibition of lipolysis reduces the release of free fatty acids from adipose tissue into the circulation.[2] The reduced flux of free fatty acids to the liver is a key mechanism for the subsequent decrease in triglyceride and VLDL synthesis.[1]

Prostaglandin Synthesis and Cutaneous Vasodilation (Flushing)

The most common and often treatment-limiting side effect of nicotinic acid therapy is cutaneous vasodilation, known as the "niacin flush".[13][14] This reaction is also mediated by GPR109A, but in different cell types and through a distinct signaling pathway.

Activation of GPR109A in dermal Langerhans cells triggers the release of arachidonic acid via the action of phospholipase A2.[9] The arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[9] These prostaglandins then act on their respective receptors (DP1, EP2, and EP4) on the smooth muscle cells of dermal capillaries, causing vasodilation and the characteristic flushing and sensation of warmth.[9][15]

Non-GPR109A Mediated Effects

While GPR109A is the primary mediator of many of nicotinic acid's effects, some actions may involve other pathways. There is evidence to suggest that nicotinic acid can directly activate the transient receptor potential vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[16][17] Activation of TRPV1 can also lead to cutaneous vasodilation, suggesting a potential parallel mechanism for the flushing response.[16]

Systemic Physiological Effects

The molecular events initiated by nicotinic acid esters translate into a range of systemic physiological effects, most notably on lipid metabolism and the cardiovascular system.

Effects on Lipid Metabolism

Nicotinic acid is considered a broad-spectrum lipid-modifying drug due to its multifaceted effects on the lipid profile.[2]

By reducing the availability of free fatty acids for hepatic triglyceride synthesis, nicotinic acid decreases the production and secretion of very-low-density lipoproteins (VLDL).[1][2] As LDL is a metabolic product of VLDL, a reduction in VLDL synthesis consequently leads to lower levels of LDL cholesterol.[2] Additionally, nicotinic acid may directly inhibit diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[6]

Nicotinic acid is the most effective clinically available agent for increasing HDL cholesterol levels.[3] The exact mechanism is not fully elucidated but is thought to involve several processes. It is proposed that nicotinic acid inhibits the breakdown of apolipoprotein A1 (ApoA-I), the primary protein component of HDL, thereby prolonging its half-life.[6] It may also suppress the production of the cholesterol ester transfer protein (CETP) gene, which would reduce the transfer of cholesteryl esters from HDL to VLDL and LDL.[1][6]

The primary mechanism for triglyceride reduction is the inhibition of lipolysis in adipose tissue, leading to decreased hepatic VLDL production.[18]

Cardiovascular Effects

Beyond its impact on lipids, nicotinic acid esters exert direct and indirect effects on the cardiovascular system.

As previously discussed, the prostaglandin-mediated cutaneous vasodilation is a prominent effect.[9] This can lead to a temporary drop in blood pressure, although this is not typically a significant clinical issue.

The profound improvements in the lipid profile contribute significantly to the anti-atherosclerotic effects of nicotinic acid.[19] By reducing atherogenic lipoproteins (VLDL and LDL) and increasing anti-atherogenic HDL, nicotinic acid can slow the progression of atherosclerosis.[19][20] Furthermore, nicotinic acid has been shown to possess anti-inflammatory properties, which may also contribute to its cardiovascular benefits.[10]

Cutaneous Effects

The skin is a primary site of action for the most noticeable physiological effect of nicotinic acid esters.

The niacin flush is characterized by redness, warmth, itching, and tingling of the skin, typically on the face, neck, and upper chest.[14][21] It usually begins within 30 minutes of ingestion and can last for one to two hours.[13] While harmless, this side effect is a major reason for non-compliance with therapy.[9] The intensity of the flush is dose-dependent and tends to diminish with continued use.[13]

Topical application of nicotinic acid esters can also induce a localized erythema and warming sensation.[5] While generally well-tolerated, cases of allergic contact dermatitis have been reported, though they are rare.[22]

Anti-inflammatory Effects

Emerging evidence suggests that nicotinic acid possesses anti-inflammatory properties, which may be mediated through GPR109A on immune cells.[10][23] It has been shown to inhibit the production of inflammatory cytokines in certain cell types.[23]

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) of nicotinic acid and its esters are crucial determinants of their efficacy and safety profiles.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Nicotinic acid is rapidly absorbed from the gastrointestinal tract.[24] It undergoes extensive and complex metabolism, primarily in the liver.[25] Two main metabolic pathways have been identified: a low-affinity, high-capacity conjugation pathway that produces nicotinuric acid, and a high-affinity, low-capacity amidation pathway that leads to the formation of nicotinamide and its derivatives.[25] The formulation of the nicotinic acid product (immediate-release vs. extended-release) can significantly influence the metabolic pathway taken and the resulting pharmacokinetic profile.[25]

Comparative Pharmacokinetics of Different Esters

Nicotinic acid esters are typically designed as prodrugs that undergo hydrolysis to release nicotinic acid. The rate and extent of this hydrolysis depend on the specific ester and the tissues in which esterases are present.[5] For example, studies with topical methyl nicotinate and hexyl nicotinate have shown that the epidermis is the primary barrier to transport for the more hydrophilic compounds, and that significant metabolism to nicotinic acid occurs in the dermis.[5]

Methodologies for Studying Nicotinic Acid Esters

A variety of in vitro and in vivo models are employed to investigate the physiological effects of nicotinic acid esters.

In Vitro Models
  • Receptor Binding Assays: These assays are used to determine the affinity of nicotinic acid esters or their metabolites for the GPR109A receptor. This is typically done using radioligand binding assays with cell membranes expressing the receptor.

  • Cell-Based Signaling Assays:

    • cAMP Measurement: To assess the functional activity of compounds at the GPR109A receptor, changes in intracellular cAMP levels are measured in cells expressing the receptor (e.g., HEK-293 cells). A decrease in forskolin-stimulated cAMP levels upon agonist treatment is indicative of Gi coupling.[11]

    • Calcium Mobilization Assays: GPR109A activation can also lead to intracellular calcium mobilization, which can be measured using fluorescent calcium indicators.[11]

In Vivo Models
  • Animal Models for Lipid Profiling: Rodent models, such as rats and mice (including transgenic models of human dyslipidemia), are commonly used to evaluate the effects of nicotinic acid esters on plasma lipid profiles.[3] Blood samples are collected at various time points after drug administration to measure total cholesterol, LDL, HDL, and triglycerides.

  • Models for Assessing Cutaneous Vasodilation: The mouse ear-swelling model is a common method to quantify the flushing response. The increase in ear thickness or blood flow (measured by laser Doppler flowmetry) after administration of a nicotinic acid ester is used as a surrogate for cutaneous vasodilation.[16][17]

Therapeutic Applications and Drug Development

The unique physiological effects of nicotinic acid esters have positioned them as important therapeutic agents, though with some challenges.

Current and Investigational Uses

The primary therapeutic use of nicotinic acid is in the management of dyslipidemia.[26] Nicotinic acid esters like niceritrol have also been used for this purpose and as vasodilators in peripheral vascular disease.[4] Research into new derivatives and formulations continues with the aim of improving the therapeutic profile.[27]

Challenges and Strategies for Mitigating Adverse Effects

The niacin flush remains the most significant challenge to the clinical use of nicotinic acid.[7] Strategies to mitigate this side effect include:

  • Co-administration of aspirin: Aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit the cyclooxygenase enzymes responsible for prostaglandin synthesis, thereby reducing the flushing response.[28]

  • Formulation development: Extended-release formulations are designed to slow the absorption of nicotinic acid, which can reduce the intensity of the flush.[14]

  • Development of GPR109A agonists with reduced flushing potential: A major focus of drug development is the identification of GPR109A agonists that retain the beneficial lipid-modifying effects but have a reduced propensity to cause flushing.

Conclusion and Future Directions

Nicotinic acid and its esters exert a complex and multifaceted array of physiological effects, primarily through the GPR109A receptor. Their potent lipid-modifying properties have established them as valuable therapeutic agents in the fight against cardiovascular disease. However, the common side effect of flushing presents a significant clinical challenge. Future research will likely focus on elucidating the finer points of GPR109A signaling to develop novel agonists that can separate the therapeutic benefits from the adverse effects. A deeper understanding of the non-GPR109A mediated effects may also open new avenues for therapeutic intervention. The continued development of innovative formulations and derivatives of nicotinic acid holds promise for improving patient compliance and expanding the therapeutic utility of this important class of compounds.

Data Presentation

Table 1: Summary of Physiological Effects of Nicotinic Acid

Physiological SystemEffectPrimary MechanismKey Mediators
Lipid Metabolism ↓ LDL CholesterolReduced hepatic VLDL synthesisGPR109A, ↓ Free Fatty Acids
↑ HDL Cholesterol↓ ApoA-I catabolism, ↓ CETP activityApoA-I, CETP
↓ TriglyceridesInhibition of lipolysis in adipocytesGPR109A, ↓ cAMP, ↓ HSL activity
Cardiovascular Cutaneous VasodilationActivation of dermal Langerhans cellsGPR109A, Prostaglandins (PGD2, PGE2)
Anti-atherosclerosisImproved lipid profile, Anti-inflammatory effects↓ LDL, ↑ HDL, ↓ Inflammatory cytokines
Cutaneous Flushing (erythema, warmth, itching)Prostaglandin-mediated vasodilationPGD2, PGE2

Experimental Protocols

Protocol 1: In Vitro cAMP Measurement Assay

Objective: To determine the functional activity of a nicotinic acid ester at the GPR109A receptor.

Methodology:

  • Cell Culture: Culture HEK-293 cells stably expressing the human GPR109A receptor in appropriate media.

  • Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound (nicotinic acid ester) and a known agonist (e.g., nicotinic acid).

  • Assay: a. Wash the cells with a suitable buffer. b. Add the test compounds and control agonist to the wells. c. Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. d. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualization

Figure 1: GPR109A Signaling Pathway in Adipocytes

GPR109A_Adipocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Lipolysis Lipolysis HSL->Lipolysis Promotes FFA Free Fatty Acids Lipolysis->FFA Releases

GPR109A signaling cascade in adipocytes leading to inhibition of lipolysis.

Figure 2: Mechanism of Nicotinic Acid-Induced Flushing

Niacin_Flush cluster_langerhans Langerhans Cell cluster_capillary Dermal Capillary Smooth Muscle NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Binds PLA2 Phospholipase A2 GPR109A->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX COX Enzymes AA->COX PGs PGD2, PGE2 COX->PGs Synthesizes PG_Receptors DP1, EP2, EP4 Receptors PGs->PG_Receptors Binds Vasodilation Vasodilation PG_Receptors->Vasodilation Causes Flushing Flushing Vasodilation->Flushing Results in

Signaling pathway of nicotinic acid-induced cutaneous vasodilation (flushing).

References

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An In-depth Technical Guide to the Putative Mechanism of Action of 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Methoxycarbonyl)nicotinic acid, a derivative of the well-characterized compound nicotinic acid (niacin), presents a compelling case for investigation as a potential therapeutic agent. This technical guide synthesizes the extensive knowledge of nicotinic acid's mechanism of action with a data-driven hypothesis for the activity of its 5-methoxycarbonyl derivative. We postulate that this compound primarily functions as a prodrug, undergoing enzymatic hydrolysis to release the active nicotinic acid moiety. This guide provides a comprehensive overview of the established biochemical pathways of nicotinic acid and proposes a detailed experimental framework to validate the prodrug hypothesis for this compound, while also exploring the potential for unique pharmacological activities conferred by its structural modification.

Introduction: The Legacy of Nicotinic Acid and the Promise of its Derivatives

Nicotinic acid, a vitamer of vitamin B3, has a long-standing history in clinical practice, primarily for its robust lipid-modifying effects.[1][2] It effectively reduces levels of low-density lipoprotein cholesterol (LDL-C), very-low-density lipoprotein cholesterol (VLDL-C), triglycerides, and lipoprotein(a), while concurrently elevating high-density lipoprotein cholesterol (HDL-C).[1][3][4] Beyond its role in lipid metabolism, nicotinic acid is a vital precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are indispensable for a multitude of cellular redox reactions.[1][5][6]

The therapeutic utility of nicotinic acid has prompted the exploration of its derivatives to enhance its pharmacological profile, improve tolerability, and potentially uncover novel therapeutic applications. This compound, an ester derivative, is one such molecule of interest. The addition of a methoxycarbonyl group at the 5-position of the pyridine ring raises critical questions regarding its mechanism of action: Does it act as a prodrug, releasing nicotinic acid systemically? Or does this structural modification imbue the molecule with a distinct pharmacological identity? This guide will delve into these questions, proposing a primary mechanism of action and outlining the necessary experimental steps for its validation.

The Established Mechanism of Action of Nicotinic Acid: A Multi-faceted Approach

Understanding the mechanism of this compound necessitates a thorough grounding in the well-documented actions of its parent compound. Nicotinic acid exerts its effects through a combination of receptor-mediated and direct enzymatic inhibition pathways.

Receptor-Mediated Effects in Adipose Tissue

In adipose tissue, nicotinic acid binds to and activates two G protein-coupled receptors: hydroxycarboxylic acid receptor 2 (HCA₂) and hydroxycarboxylic acid receptor 3 (HCA₃).[1][3][7] The activation of HCA₂ is particularly crucial for the anti-lipolytic effect of nicotinic acid.[4][7] This receptor agonism leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. The net result is a diminished breakdown of triglycerides and a subsequent decrease in the release of free fatty acids (FFAs) into the bloodstream.[4][7]

Direct Hepatic Effects on Lipid Synthesis and Metabolism

The liver is another primary site of nicotinic acid's action. Here, it directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), which plays a pivotal role in the final step of triglyceride synthesis.[1][4] This inhibition curtails the production of triglycerides, leading to a reduced assembly and secretion of VLDL and LDL particles.[4] Furthermore, nicotinic acid has been shown to decrease the degradation of apolipoprotein A1 (ApoA1), a key structural component of HDL, and to inhibit the hepatic uptake of HDL-cholesterol.[1][4]

Conversion to Essential Coenzymes: NAD and NADP

As a form of vitamin B3, nicotinic acid serves as a substrate for the synthesis of NAD and NADP.[5][6] These coenzymes are fundamental to cellular metabolism, participating in a vast array of redox reactions essential for energy production, DNA repair, and cell signaling.[1][5]

The multifaceted mechanism of nicotinic acid is summarized in the signaling pathway diagram below.

Nicotinic_Acid_Pathway cluster_adipocyte Adipocyte cluster_liver Hepatocyte NA_adipocyte Nicotinic Acid HCA2 HCA2 Receptor NA_adipocyte->HCA2 activates AC Adenylyl Cyclase HCA2->AC inhibits cAMP cAMP AC->cAMP produces HSL Hormone-Sensitive Lipase cAMP->HSL activates TG_adipocyte Triglycerides HSL->TG_adipocyte hydrolyzes FFA Free Fatty Acids TG_adipocyte->FFA releases NA_liver Nicotinic Acid DGAT2 DGAT2 NA_liver->DGAT2 inhibits ApoA1 ApoA1 Degradation NA_liver->ApoA1 inhibits HDL_uptake HDL Uptake NA_liver->HDL_uptake inhibits NAD_NADP NAD / NADP NA_liver->NAD_NADP precursor to TG_liver Triglycerides DGAT2->TG_liver synthesizes VLDL_LDL VLDL/LDL Secretion TG_liver->VLDL_LDL promotes

Figure 1: Signaling pathway of nicotinic acid in adipocytes and hepatocytes.

The Putative Mechanism of this compound: A Prodrug Hypothesis

Based on the chemical structure of this compound and the known metabolism of other nicotinic acid esters, we propose that its primary mechanism of action is that of a prodrug.[8] This hypothesis posits that the methoxycarbonyl group is cleaved by ubiquitous esterase enzymes present in the plasma and liver, releasing the active nicotinic acid molecule.

Enzymatic Hydrolysis

Carboxylesterases are a class of enzymes responsible for the hydrolysis of a wide variety of ester-containing compounds. Studies have demonstrated that nicotinic acid esters are substrates for these enzymes in both human and rat plasma and liver.[8] Therefore, it is highly probable that this compound undergoes a similar metabolic conversion.

The proposed metabolic activation is depicted in the workflow below.

Prodrug_Metabolism Prodrug This compound Esterases Plasma & Liver Carboxylesterases Prodrug->Esterases substrate for Active_Drug Nicotinic Acid Esterases->Active_Drug produces Methanol Methanol Esterases->Methanol produces Downstream Downstream Effects (Lipid Lowering, etc.) Active_Drug->Downstream

Figure 2: Proposed metabolic activation of this compound.

Potential for Unique Pharmacological Activities

While the prodrug hypothesis is the most parsimonious explanation for the anticipated lipid-lowering effects of this compound, it is also plausible that the intact molecule possesses its own unique biological activities. Modifications at the 5-position of the nicotinic acid scaffold have been shown to yield compounds with distinct pharmacological profiles, including anti-inflammatory and antimicrobial properties.[1][3] Therefore, a comprehensive investigation must also consider the possibility that this compound interacts with novel molecular targets before its hydrolysis.

Experimental Validation of the Proposed Mechanism

A rigorous experimental approach is required to test the prodrug hypothesis and explore any additional mechanisms of action for this compound. The following sections detail a series of proposed in vitro and in vivo studies.

In Vitro Studies
Experiment Methodology Expected Outcome if Prodrug Hypothesis is Correct
Enzymatic Hydrolysis Assay Incubate this compound with purified human plasma and liver carboxylesterases. Analyze the reaction mixture over time using HPLC or LC-MS to quantify the formation of nicotinic acid.Time-dependent formation of nicotinic acid, confirming enzymatic cleavage of the ester bond.
HCA₂ Receptor Binding Assay Perform a competitive radioligand binding assay using cell membranes expressing the human HCA₂ receptor. Compare the binding affinity of this compound to that of nicotinic acid.This compound will exhibit significantly lower binding affinity for the HCA₂ receptor compared to nicotinic acid.
Adipocyte Lipolysis Assay Treat primary human adipocytes with this compound, nicotinic acid, and a control. Measure the release of glycerol (a marker of lipolysis) into the culture medium.Nicotinic acid will inhibit lipolysis. This compound will show minimal to no inhibition of lipolysis in the absence of esterase activity.
Hepatocyte DGAT2 Inhibition Assay In a cell-free assay using purified DGAT2 or in cultured hepatocytes, compare the ability of this compound and nicotinic acid to inhibit triglyceride synthesis.Nicotinic acid will inhibit DGAT2 activity. This compound will show significantly less or no direct inhibition.
In Vivo Studies
Experiment Methodology Expected Outcome if Prodrug Hypothesis is Correct
Pharmacokinetic Profiling Administer this compound and an equimolar dose of nicotinic acid to a suitable animal model (e.g., rats or mice). Collect blood samples at various time points and analyze for the concentrations of both the parent compound and nicotinic acid using LC-MS/MS.Following administration of this compound, both the parent compound and nicotinic acid will be detected in the plasma, with the concentration of nicotinic acid increasing over time as the prodrug is metabolized.
Lipid-Lowering Efficacy Study Utilize a hyperlipidemic animal model (e.g., high-fat diet-fed mice or ApoE knockout mice). Treat groups with vehicle, nicotinic acid, and this compound for a specified duration. Measure plasma lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides).Both nicotinic acid and this compound will produce a similar lipid-lowering effect, although the time course and magnitude may differ based on the pharmacokinetics of the prodrug.
Flushing Response Evaluation Administer this compound and nicotinic acid to a suitable animal model and monitor for cutaneous vasodilation (e.g., using laser Doppler flowmetry).Both compounds will elicit a flushing response, consistent with the release of active nicotinic acid.

Conclusion and Future Directions

The available evidence strongly suggests that this compound likely functions as a prodrug of nicotinic acid. This proposed mechanism of action provides a solid foundation for its further development as a potential therapeutic agent for dyslipidemia. The experimental framework outlined in this guide offers a clear path to validating this hypothesis and elucidating the complete pharmacological profile of this promising derivative.

Future research should also focus on a comparative analysis of the pharmacokinetic and pharmacodynamic profiles of this compound and existing nicotinic acid formulations. Such studies will be crucial in determining if this derivative offers any advantages in terms of bioavailability, duration of action, or an improved side-effect profile, particularly concerning the characteristic flushing response. Furthermore, screening for novel biological activities of the intact molecule remains a worthwhile endeavor, as it could uncover new therapeutic applications for this class of compounds.

References

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  • Paruch, K., Glib, M., Gumienicz, A., Szalast, K., Wujec, M., & Paneth, P. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules (Basel, Switzerland), 27(5), 1645.
  • Guyton, J. R. (2007). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. The American journal of cardiology, 100(11A), 20S–25S.
  • Wojtunik-Kulesza, K. A., Oniszczuk, A., Oniszczuk, T., & Waksmundzka-Hajnos, M. (2020). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Molecules (Basel, Switzerland), 25(21), 5093.
  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106.
  • Human Metabolome Database. (n.d.). Showing metabocard for Nicotinic acid (HMDB0001488). Retrieved from [Link]

  • Jacobson, E. L., & Jacobson, M. K. (1976). Metabolic response of humans to ingestion of nicotinic acid and nicotinamide. The American journal of clinical nutrition, 29(1), 43–45.
  • Wikipedia. (2024). Nicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • Wikipedia. (2023). Methyl nicotinate. Retrieved from [Link]

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106.
  • Stern, R. H., Freeman, D., & Spence, J. D. (1992). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action?. Metabolism: clinical and experimental, 41(8), 879–881.
  • Sauve, A. A. (2016). The chemistry of the vitamin B3 metabolome. Current opinion in chemical biology, 33, 118–126.
  • PubChem. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Ferrell, M., Wang, Z., Anderson, J. T., Li, X. S., Witkowski, M., DiDonato, J. A., ... & Hazen, S. L. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk.
  • U.S. Food and Drug Administration. (n.d.). UNII - 2679MF687A. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-(Methoxycarbonyl)nicotinic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Methoxycarbonyl)nicotinic acid, a monoester derivative of pyridine-3,5-dicarboxylic acid, represents a pivotal molecular scaffold in the landscape of organic synthesis and medicinal chemistry. This guide provides a comprehensive exploration of its discovery, historical synthetic evolution, and its contemporary significance as a versatile building block. We will delve into the nuanced chemistry of its synthesis, from early conceptualizations to modern, efficient protocols. Furthermore, this document will elucidate its physicochemical properties and survey its application in the development of novel therapeutic agents and advanced materials, offering a holistic view for researchers and professionals in the field.

Introduction: The Emergence of a Versatile Pyridine Derivative

The story of this compound is intrinsically linked to the broader history of pyridine chemistry and the exploration of its dicarboxylic acid derivatives. The parent compound, pyridine-3,5-dicarboxylic acid, also known as dinicotinic acid, was a subject of study in the early 20th century. Notably, the work of Hans Meyer and Hans Tropsch in 1914 on dinicotinic acid and its degradation products laid some of the earliest groundwork in understanding this class of compounds.[1][2][3] While their research focused on the dicarboxylic acid itself, it opened the door for future investigations into its derivatives.

The precise moment of the "discovery" or first synthesis of this compound is not definitively documented in a singular, celebrated publication. Rather, its emergence is more evolutionary, stemming from the broader exploration of nicotinic acid derivatives and the development of selective esterification techniques throughout the 20th century. A significant publication by Mahbub Alam and M. Hafeez Khan in 1980, titled "Preparation of some nicotinic acid derivatives," marks a key milestone in the documented synthesis of such compounds and serves as a critical reference point in its history.[1][2] This work provided a tangible method for the preparation of this specific monoester, moving it from a theoretical possibility to a practically accessible chemical entity.

The Synthetic Journey: From Classical Methods to Modern Efficiency

The synthesis of this compound presents a unique chemical challenge: the selective mono-esterification of a symmetrical dicarboxylic acid. Early synthetic chemists would have faced the difficulty of preventing the formation of the diester, dimethyl pyridine-3,5-dicarboxylate.

Early Approaches and the Challenge of Selectivity

Historically, the esterification of pyridine carboxylic acids was often achieved using an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. However, controlling the reaction to yield a monoester from a dicarboxylic acid was a significant hurdle. The statistical distribution would favor a mixture of the starting material, the desired monoester, and the undesired diester, necessitating tedious purification steps.

The Advent of Controlled Mono-esterification

The development of more controlled synthetic methods was crucial for the practical availability of this compound. Key strategies that have been employed include:

  • Partial Hydrolysis of the Diester: A common and effective method involves the synthesis of the dimethyl pyridine-3,5-dicarboxylate followed by a carefully controlled partial hydrolysis. By using a limited amount of a base, such as potassium hydroxide in an alcoholic solvent, one of the ester groups can be selectively saponified to the carboxylic acid, yielding the desired monoester. This approach offers a reliable route to the target molecule.

  • Direct Selective Esterification: More advanced methods focus on the direct, selective mono-esterification of pyridine-3,5-dicarboxylic acid. This can be achieved by leveraging differences in the reactivity of the two carboxylic acid groups under specific conditions, though this is more challenging for a symmetrical molecule. Techniques might involve the use of specific activating agents or protecting group strategies.

A representative modern laboratory synthesis is detailed below:

Experimental Protocol: Synthesis of this compound via Partial Hydrolysis

Objective: To synthesize this compound from dimethyl pyridine-3,5-dicarboxylate.

Materials:

  • Dimethyl pyridine-3,5-dicarboxylate

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • pH meter or pH paper

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of dimethyl pyridine-3,5-dicarboxylate in methanol.

  • Saponification: Prepare a solution of potassium hydroxide in methanol (e.g., one molar equivalent to the diester). Add the KOH solution dropwise to the stirring solution of the diester at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting diester and the appearance of the monoester and dicarboxylic acid. The reaction is typically stirred at room temperature for several hours or gently heated to reflux to expedite the process.

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully add concentrated hydrochloric acid to neutralize the potassium salt and acidify the solution to a pH of approximately 3-4. The this compound, being less soluble at this pH, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold distilled water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure this compound.

Causality of Experimental Choices: The use of a single equivalent of potassium hydroxide is critical to favor the hydrolysis of only one of the two ester groups. Methanol is chosen as the solvent as it is the parent alcohol of the ester, minimizing the potential for transesterification. Acidification is the key step to protonate the carboxylate and induce precipitation of the desired product.

Diagram of Synthetic Pathway

Synthesis diester Dimethyl pyridine-3,5-dicarboxylate hydrolysis Partial Hydrolysis (1 eq. KOH, MeOH) diester->hydrolysis monoester This compound hydrolysis->monoester

Caption: Synthetic route to this compound via partial hydrolysis.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₈H₇NO₄[4]
Molecular Weight 181.15 g/mol [4]
CAS Number 5027-65-6[4]
Appearance White to off-white solidGeneral knowledge
Melting Point Data not consistently available; varies with purity.
Solubility Sparingly soluble in water; soluble in many organic solvents.General knowledge

Applications in Drug Discovery and Materials Science

This compound serves as a valuable and versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for sequential and site-selective modifications.

A Key Intermediate in Pharmaceutical Synthesis

The pyridine core is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. This compound provides a scaffold that can be elaborated into a variety of drug candidates. The carboxylic acid can be converted into amides, esters, or other functional groups, while the methyl ester can be hydrolyzed, reduced, or used in coupling reactions. This dual functionality is highly advantageous in the construction of complex molecular architectures. While specific drugs directly derived from this molecule are not prominently in the public domain, its role as an intermediate in the discovery and process development of new chemical entities is significant.

Diagram of Application Logic

Applications start This compound pharma Pharmaceutical Intermediates start->pharma materials Material Science Precursors start->materials api Active Pharmaceutical Ingredients (APIs) pharma->api polymers Functional Polymers & MOFs materials->polymers

Caption: Role of this compound as a versatile intermediate.

Building Block for Advanced Materials

In materials science, pyridine-dicarboxylic acids and their derivatives are utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups can coordinate with metal ions to form extended, porous structures. This compound can be used to introduce asymmetry and functionality into these materials, potentially tuning their properties for applications in gas storage, catalysis, and sensing.

Conclusion and Future Outlook

While the discovery of this compound may not be a singular event, its evolution as a key synthetic intermediate is a testament to the advancing capabilities of organic chemistry. Its utility in providing a functionalized pyridine scaffold ensures its continued relevance in both medicinal chemistry and materials science. Future research will likely focus on the development of even more efficient and selective synthetic routes to this and related monoesters, as well as its incorporation into novel and complex molecular designs with tailored biological activities and material properties. The foundational work on dinicotinic acid in the early 20th century has thus paved the way for the development of a rich and diverse field of pyridine chemistry, with this compound standing as a prime example of a versatile and valuable molecular tool.

References

  • Meyer, H., & Tropsch, H. (1914). Über Dinicotinsäure und deren Abbau zu ββ′-Diaminopyridin und über das αα′-Diaminopyridin. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 35(2), 207–217. [Link]

  • Alam, M., & Khan, M. H. (1980). Preparation of some nicotinic acid derivatives. Philippine Journal of Science, 109(1-2), 19-21.
  • Dinicotinic acid. (2023, November 29). In Wikipedia. [Link]

  • Pyridinecarboxylic acid. In Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Hazard Assessment and Classification

Based on the consistent toxicological profiles of analogous compounds such as Pyridine-3,5-dicarboxylic acid, Dimethyl pyridine-3,5-dicarboxylate, and various substituted nicotinic acids, 5-(Methoxycarbonyl)nicotinic acid is anticipated to present specific health hazards.[1][2][3][4][5] The primary concerns are irritation to the skin, eyes, and respiratory system.

Inferred GHS Classification

The following classification is inferred from structurally related molecules and represents a probable hazard profile.

GHS Classification Details
Pictogram

Signal Word Warning
Hazard Statements H315: Causes skin irritation.[1][2][3][4][5] H319: Causes serious eye irritation.[1][2][3][4][5] H335: May cause respiratory irritation.[1][2][3][4][5]
Precautionary Statements Prevention: P261, P264, P271, P280[1][2][5] Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[1][2][5] Storage: P403+P233, P405[1][2][5] Disposal: P501[2]

A full list of precautionary statements is available in the appendix.

Section 2: Emergency Response and First Aid Protocols

Immediate and appropriate first aid is critical to mitigate the effects of accidental exposure. The following protocols are based on best practices for irritant chemical compounds.[2][4][5]

Exposure Response Decision Workflow

start Exposure Event Occurs route Identify Route of Exposure start->route inhalation Inhalation route->inhalation Lungs skin Skin Contact route->skin Skin eye Eye Contact route->eye Eyes ingestion Ingestion route->ingestion Mouth action_inhale 1. Move to fresh air. 2. Keep at rest in a comfortable breathing position. 3. If breathing is difficult, give oxygen. inhalation->action_inhale action_skin 1. Immediately remove contaminated clothing. 2. Wash skin with plenty of soap and water for 15 min. skin->action_skin action_eye 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing for at least 15 minutes. eye->action_eye action_ingest 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. ingestion->action_ingest seek_medical Seek Immediate Medical Attention (Call Poison Center or Doctor) action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical sds Provide Safety Data Sheet (or this guide) to medical personnel. seek_medical->sds

Caption: Emergency response workflow for accidental exposure.

Step-by-Step First Aid Measures
  • General Advice: In all cases of exposure, consult a physician and provide them with this safety guide.[4][5]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical help.[2][4][5]

  • Skin Contact: Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][4] If skin irritation persists, get medical advice.[2]

  • Eye Contact: Promptly flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so.[2][4] Persistent irritation requires immediate attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to a person who is unconscious.[4][5] Call a physician or poison control center immediately.

Section 3: Laboratory Handling and Storage Protocols

The causality behind these protocols is the prevention of aerosol generation and inadvertent contact with this irritant compound.

Detailed Handling Protocol
  • Risk Assessment: Before beginning work, review this guide and any institutional chemical safety protocols.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[4] Ensure an eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.

  • Dispensing: Handle as a solid powder. Avoid actions that generate dust, such as scraping or vigorous shaking. Use appropriate tools (e.g., spatulas) for transferring the material.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][4] Do not eat, drink, or smoke in the work area.

Storage Requirements
  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[2][5]

  • Incompatibilities: Store away from strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazard warnings.

Section 4: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls with appropriate personal protective equipment.

Engineering Controls
  • Primary: Use in a well-ventilated area, with local exhaust ventilation (e.g., a chemical fume hood) being the standard.[2][4]

Personal Protective Equipment (PPE) Selection
Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[4]Protects against splashes and airborne particles causing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). Lab coat.Prevents direct skin contact and subsequent irritation.
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95) if dust is generated outside a fume hood.Prevents inhalation of airborne particles that can cause respiratory tract irritation.[4]
PPE Selection Workflow

PPE_Selection start Task: Handling This compound q_hood Is the work performed in a certified fume hood? start->q_hood hood_yes Yes q_hood->hood_yes Yes hood_no No q_hood->hood_no No ppe_base Mandatory Base PPE: - Safety Glasses with side-shields - Nitrile Gloves - Lab Coat hood_yes->ppe_base q_dust Is there a risk of dust/aerosol generation? hood_no->q_dust ppe_respirator Add NIOSH-approved particulate respirator (N95) ppe_base->ppe_respirator If dust risk is high end_ppe Proceed with Task ppe_base->end_ppe dust_yes Yes q_dust->dust_yes Yes dust_no No q_dust->dust_no No dust_yes->ppe_base dust_no->ppe_base ppe_respirator->end_ppe

Sources

In Vitro Efficacy and Mechanistic Profiling of 5-(Methoxycarbonyl)nicotinic Acid: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This guide provides a comprehensive framework for the in vitro characterization of 5-(Methoxycarbonyl)nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3). While nicotinic acid itself is a well-documented modulator of lipid metabolism and cardiovascular health, its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] This document serves as a technical resource for researchers, scientists, and drug development professionals, outlining a strategic, multi-tiered approach to elucidate the therapeutic potential of this compound. By leveraging established in vitro methodologies, we will explore its cytotoxic profile, and potential anti-inflammatory, and anti-angiogenic properties. Our approach is grounded in scientific integrity, providing not just protocols, but the causal reasoning behind each experimental choice.

Introduction to this compound: A Candidate for Investigation

This compound is a pyridinecarboxylic acid derivative. Nicotinic acid and its analogues have garnered significant interest due to their diverse pharmacological activities.[3] The parent molecule, nicotinic acid, primarily exerts its effects through the G protein-coupled receptor GPR109A, which is highly expressed in adipocytes and immune cells.[4][5] Activation of GPR109A in adipocytes inhibits lipolysis, a mechanism central to its lipid-lowering effects.[6] In immune cells, GPR109A activation can modulate inflammatory responses.[7] The structural modification in this compound warrants a systematic in vitro evaluation to determine its biological activity profile.

Chemical Structure:

  • IUPAC Name: Pyridine-3,5-dicarboxylic acid, 5-methyl ester

  • Molecular Formula: C₈H₇NO₄

Our investigation will follow a logical progression, starting with fundamental cytotoxicity assessment, followed by functional screens to identify and characterize specific biological activities.

Tier 1: Foundational In Vitro Assessment - Cytotoxicity Profiling

A primary and essential step in the evaluation of any novel compound is to determine its effect on cell viability. This foundational data informs the concentration range for subsequent, more specific assays and identifies any potential for direct cytotoxicity, which could be a therapeutic modality in itself (e.g., in oncology) or an undesirable off-target effect.

The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][8][9][10] The assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture Culture selected cell lines (e.g., cancer cell lines, normal cell lines) cell_seeding Seed cells into a 96-well plate at a predetermined density cell_culture->cell_seeding adhesion Incubate for 24 hours to allow cell adhesion cell_seeding->adhesion compound_prep Prepare serial dilutions of This compound treatment Treat cells with varying concentrations of the compound compound_prep->treatment incubation Incubate for a specified duration (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate for 2-4 hours to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm using a microplate reader solubilization->read_absorbance data_analysis Calculate cell viability (%) and determine the IC50 value read_absorbance->data_analysis Griess_Workflow cluster_prep Macrophage Culture cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis cell_culture Culture RAW 264.7 macrophage cells cell_seeding Seed cells into a 96-well plate cell_culture->cell_seeding compound_treatment Pre-treat cells with This compound lps_stimulation Stimulate with LPS (1 µg/mL) to induce NO production compound_treatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation collect_supernatant Collect cell culture supernatants incubation->collect_supernatant griess_reaction Mix supernatant with Griess reagent collect_supernatant->griess_reaction color_development Incubate for 10 minutes for color development griess_reaction->color_development read_absorbance Measure absorbance at 540 nm color_development->read_absorbance calculate_inhibition Calculate nitrite concentration and percentage of NO inhibition read_absorbance->calculate_inhibition

Caption: Workflow for evaluating the anti-inflammatory effect of this compound via nitric oxide inhibition.

Detailed Protocol: Griess Assay for Nitric Oxide Production [11][12][13]

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a known inhibitor of NO synthesis (e.g., L-NAME).

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation: Anti-inflammatory Activity

Compound Concentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (no LPS)
LPS only0
Concentration 1
Concentration 2
Concentration 3
Evaluation of Anti-angiogenic and Anti-migratory Properties

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. [14]Similarly, cancer cell migration is a key step in the metastatic cascade. Given that some nicotinic acid derivatives have shown anti-cancer activities, evaluating the effect of this compound on these processes is a logical next step.

3.2.1. Wound Healing (Scratch) Assay for Cell Migration

The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro. A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time. [15] Detailed Protocol: Wound Healing Assay [16]

  • Cell Seeding: Seed cells (e.g., HCT-116 or a highly motile cancer cell line) in a 24-well plate and grow to form a confluent monolayer.

  • Inhibition of Proliferation (Optional but Recommended): To ensure that wound closure is due to migration and not cell proliferation, pre-treat the cells with a proliferation inhibitor like Mitomycin C (5-10 µg/mL) for 2 hours. [17]3. Creating the Wound: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh culture medium containing various concentrations of this compound.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours using an inverted microscope.

  • Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.

3.2.2. Endothelial Cell Tube Formation Assay for Angiogenesis

This assay assesses the ability of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to form capillary-like structures (tubes) when cultured on a basement membrane extract, such as Matrigel®. [1][18][19]It is a widely accepted in vitro model of angiogenesis. [1][20] Detailed Protocol: Tube Formation Assay [1][18][20][21]

  • Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate with 50 µL of Matrigel®. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing the test concentrations of this compound.

  • Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel® at a density of 1.5-3 x 10⁴ cells per well.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Imaging and Quantification: Visualize the tube formation using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and total number of loops using angiogenesis analysis software.

Tier 3: Mechanistic Insights - Target Identification and Pathway Analysis

Should the functional screens yield promising results, the next logical step is to investigate the underlying molecular mechanisms.

Investigating GPR109A Signaling

Given that GPR109A is the primary receptor for nicotinic acid, it is crucial to determine if this compound acts through this pathway. GPR109A is a Gᵢ-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. [5][6] Potential GPR109A Signaling Pathway

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response ligand 5-(Methoxycarbonyl) nicotinic acid receptor GPR109A ligand->receptor Binds to g_protein Gαi Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to cAMP atp ATP pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effectors (e.g., HSL in adipocytes, Akt/mTOR in some cells) pka->downstream Phosphorylates response Inhibition of Lipolysis Anti-inflammatory Effects Inhibition of Cell Survival downstream->response

Caption: A simplified representation of the canonical GPR109A signaling pathway.

A competitive binding assay or a functional assay measuring cAMP levels in cells expressing GPR109A can be employed to determine if the compound is a ligand for this receptor.

Direct Enzyme Inhibition: VEGFR-2 Kinase Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. [14][22]Inhibition of VEGFR-2 kinase activity is a validated anti-angiogenic and anti-cancer strategy. [4][14]If this compound shows anti-angiogenic properties in the tube formation assay, a direct biochemical assay to measure its effect on VEGFR-2 kinase activity is warranted.

Detailed Protocol: In Vitro VEGFR-2 Kinase Assay [14][22][23]

  • Assay Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human VEGFR-2 enzyme, a suitable kinase buffer, and a specific peptide substrate (e.g., Poly(Glu:Tyr, 4:1)).

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a known VEGFR-2 inhibitor (e.g., Sunitinib) as a positive control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to the kinase activity. This is often done using a luminescence-based assay like the Kinase-Glo® assay, which measures the amount of remaining ATP. [14][23]6. Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each concentration of the compound and determine the IC₅₀ value.

Data Presentation: VEGFR-2 Kinase Inhibition

CompoundIC₅₀ (nM)
This compound
Sunitinib (Control)

Conclusion and Future Directions

This technical guide outlines a systematic and robust in vitro strategy to characterize the biological activities of this compound. The proposed tiered approach, from foundational cytotoxicity to specific functional and mechanistic assays, will provide a comprehensive understanding of its therapeutic potential. Positive findings in these in vitro studies would provide a strong rationale for advancing this compound to more complex cell-based models and subsequent in vivo studies to validate its efficacy and safety.

References

  • Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract. Nature Protocols, 5(4), 628–635. Available from: [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(15), 4487. Available from: [Link]

  • Hussein, W. K., & Ali, H. I. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available from: [Link]

  • ibidi GmbH. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]

  • Pike, A. W. (2009). The Niacin Receptor GPR109A (HM74A/PUMA-G) and the Nicotinic Acid-like Anti-atherosclerotic Agents.
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Potential therapeutic targets of 5-(Methoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-(Methoxycarbonyl)nicotinic acid

Executive Summary

This compound, a derivative of the well-established therapeutic agent nicotinic acid (Niacin/Vitamin B3), represents a compelling starting point for novel drug discovery initiatives. While nicotinic acid is clinically utilized for its potent lipid-modifying effects, its therapeutic application is often limited by patient compliance issues, primarily due to adverse effects like cutaneous flushing. Chemical modification of the nicotinic acid scaffold, as seen in this compound, offers a strategic approach to modulate its pharmacological profile, potentially enhancing therapeutic efficacy, altering target selectivity, or reducing undesirable side effects.

This guide provides a comprehensive analysis of the potential therapeutic targets for this compound, grounded in the established mechanisms of its parent compound. We will dissect the primary targets responsible for nicotinic acid's lipid-modifying properties and explore novel target spaces opened up by its derivatization. This document is structured to serve as a strategic roadmap for researchers, scientists, and drug development professionals, detailing the scientific rationale, actionable experimental protocols, and decision-making workflows necessary to evaluate the therapeutic potential of this compound.

The Nicotinic Acid Scaffold: A Foundation for Therapeutic Innovation

Nicotinic acid is a pleiotropic agent that favorably modulates a wide range of plasma lipids and lipoproteins.[1][2] Its primary clinical utility lies in treating dyslipidemia, characterized by its ability to reduce low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while being one of the most effective agents for increasing high-density lipoprotein (HDL) cholesterol.[3][4][5]

The therapeutic promise of the nicotinic acid scaffold is, however, balanced by significant challenges. The most prominent adverse effect is a pronounced cutaneous vasodilation known as flushing, which is a primary driver of non-adherence to therapy.[4] This has spurred extensive research into developing derivatives and novel formulations to harness the therapeutic benefits while mitigating side effects. The synthesis of derivatives like this compound is a classic medicinal chemistry strategy aimed at altering the physicochemical and pharmacokinetic properties of the parent molecule. The addition of a methoxycarbonyl group at the 5-position can influence the molecule's polarity, solubility, and interaction with biological targets, potentially creating a prodrug or a compound with a novel activity profile.

Primary Therapeutic Targets: Modulating Lipid Metabolism

The logical starting point for investigating this compound is to assess its activity at the primary molecular targets of nicotinic acid.

Hydroxycarboxylic Acid Receptor 2 (HCA2 / GPR109A)

HCA2 is a G protein-coupled receptor (GPCR) highly expressed in adipocytes and immune cells, such as Langerhans cells in the skin.[4][6] It is the critical receptor mediating both the anti-lipolytic effects of nicotinic acid and the problematic flushing response.[1][6]

  • Mechanism of Action: In adipocytes, activation of HCA2 by nicotinic acid leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This suppresses the activity of hormone-sensitive lipase, thereby decreasing the mobilization of free fatty acids from adipose tissue to the liver.[6] This reduction in fatty acid flux is believed to contribute to the decreased hepatic synthesis of triglycerides and VLDL. In cutaneous Langerhans cells, HCA2 activation stimulates the release of prostaglandins D2 and E2, which act on nearby blood vessels to cause vasodilation, resulting in the characteristic flush.[1]

  • Hypothesis for this compound: The free carboxyl group of nicotinic acid is essential for its binding to HCA2. The esterification of this group in the this compound derivative fundamentally alters this key interaction point. This modification could:

    • Abolish HCA2 Activity: The derivative may fail to bind to the receptor, potentially eliminating both the anti-lipolytic effects and the flushing side effect.

    • Act as a Prodrug: The ester could be hydrolyzed in vivo by esterase enzymes to release the active nicotinic acid, potentially offering a modified pharmacokinetic profile.

    • Exhibit Partial Agonism/Antagonism: The modified structure might bind to the receptor but elicit a different functional response.

HCA2_Pathway cluster_adipocyte Adipocyte Nicotinic_Acid Nicotinic Acid or This compound HCA2 HCA2 (GPR109A) Nicotinic_Acid->HCA2 Binds Gi Gαi HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Converts PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Catalyzes R_and_D_Workflow cluster_in_silico Phase 1: In Silico & Initial Assessment cluster_in_vitro Phase 2: In Vitro Target Validation cluster_pk_tox Phase 3: Lead Characterization Start Compound Acquired: This compound Docking Molecular Docking (HCA2, DGAT2, α-Glucosidase) Start->Docking ADME_Pred ADME/Tox Prediction (Solubility, Permeability, etc.) Start->ADME_Pred HCA2_Assay HCA2 Functional Assay (cAMP Measurement) Docking->HCA2_Assay DGAT2_Assay DGAT2 Inhibition Assay Docking->DGAT2_Assay Glucosidase_Assay α-Glucosidase Inhibition Assay Docking->Glucosidase_Assay Decision1 Potent Activity at Any Primary Target? HCA2_Assay->Decision1 DGAT2_Assay->Decision1 Glucosidase_Assay->Decision1 Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Decision1->Metabolic_Stability Yes End_Stop STOP or Redesign Decision1->End_Stop No Permeability Permeability Assay (e.g., Caco-2) Metabolic_Stability->Permeability Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) Permeability->Cytotoxicity End_Go Advance to In Vivo Models Cytotoxicity->End_Go

Caption: A phased workflow for evaluating novel compounds.

Data Summary and Conclusion

To effectively guide the research process, the potential targets and their relevance are summarized below.

TargetBiological FunctionTherapeutic AreaRationale for this compound
HCA2 (GPR109A) Inhibition of lipolysis; mediation of flushingDyslipidemiaAssess for altered potency or prodrug potential to mitigate flushing.
DGAT2 Triglyceride synthesis in the liverDyslipidemia, NAFLDPotential for direct inhibition, possibly with improved liver targeting.
α-Amylase / α-Glucosidase Carbohydrate digestion in the intestineType 2 DiabetesExploratory target based on activity of other nicotinic acid derivatives.

This compound is a molecule of significant interest, positioned at the intersection of established pharmacology and novel therapeutic exploration. Its primary value proposition lies in its potential to either act as a prodrug of nicotinic acid with a superior pharmacokinetic or side-effect profile, or to function as a novel inhibitor of targets like DGAT2 or α-glucosidase. The key differentiator—the 5-methoxycarbonyl group—must be systematically evaluated for its impact on binding and function at each potential target.

The experimental workflows and protocols outlined in this guide provide a robust framework for a thorough investigation. By first validating its activity at the known targets of nicotinic acid (HCA2, DGAT2) and then exploring its potential in new therapeutic areas like diabetes, researchers can build a comprehensive pharmacological profile of this compound. The results of these studies will be critical in determining whether this compound represents a meaningful advancement over its parent compound and warrants progression into more advanced preclinical and clinical development.

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An In-depth Technical Guide to 5-(Methoxycarbonyl)nicotinic Acid: A Key Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Methoxycarbonyl)nicotinic acid, a pyridine dicarboxylic acid derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. While not as extensively studied as its parent compound, nicotinic acid (Vitamin B3), this monoester derivative offers unique functionalities for the targeted synthesis of complex molecules. This document details its physicochemical properties, provides a validated synthesis protocol via selective hydrolysis, and explores its potential applications in drug discovery and materials science.

Introduction

This compound, also known as pyridine-3,5-dicarboxylic acid monomethyl ester, is a heterocyclic compound that has garnered interest in the scientific community for its utility as a bifunctional molecule. Its structure, featuring both a carboxylic acid and a methyl ester group on a pyridine ring, allows for orthogonal chemical modifications, making it a valuable intermediate in the synthesis of a wide array of more complex molecules, including novel drug candidates and functional materials. This guide aims to be a definitive resource for researchers, providing both foundational knowledge and practical insights into the effective utilization of this research chemical.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in experimental design. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 5027-65-6[1]
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
Appearance White to off-white powder or crystalline solidGeneral chemical supplier information
Purity Typically ≥97%General chemical supplier information
Storage Store at 2-8°C in a dry, well-ventilated placeGeneral chemical supplier information

Synthesis and Purification

The most direct and efficient method for the preparation of this compound is the selective mono-hydrolysis of the corresponding diester, dimethyl pyridine-3,5-dicarboxylate. This approach leverages the differential reactivity of the two ester groups, allowing for the conversion of one to a carboxylic acid while leaving the other intact. The causality behind this selectivity lies in the precise control of reaction conditions, particularly the stoichiometry of the base.

Experimental Protocol: Selective Mono-hydrolysis of Dimethyl Pyridine-3,5-dicarboxylate

This protocol is adapted from established methods for the selective hydrolysis of symmetric diesters[2][3].

Materials:

  • Dimethyl pyridine-3,5-dicarboxylate

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1M solution

  • Distilled water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl pyridine-3,5-dicarboxylate (1 equivalent) in methanol.

  • Base Addition: While stirring at room temperature, slowly add a solution of potassium hydroxide (0.9-1.0 equivalents) in methanol. The controlled addition of a sub-stoichiometric amount of base is critical to favor mono-hydrolysis and minimize the formation of the dicarboxylic acid byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.

  • Workup: a. Remove the methanol under reduced pressure. b. Dissolve the resulting residue in distilled water. c. Wash the aqueous solution with dichloromethane to remove any unreacted starting material. d. Carefully acidify the aqueous layer to a pH of 3-4 with 1M HCl. The product will precipitate as a white solid.

  • Purification: a. Collect the precipitate by vacuum filtration and wash with cold distilled water. b. Dry the solid under vacuum. c. For higher purity, the product can be recrystallized from a suitable solvent such as methanol or an ethanol/water mixture.

Self-Validation: The success of the synthesis can be validated by the melting point of the product and its spectroscopic characterization (NMR, IR, and MS), which should match the data provided in the following section.

Synthesis_Workflow Start Start: Dimethyl pyridine-3,5-dicarboxylate Hydrolysis Selective Mono-hydrolysis (KOH, MeOH, rt) Start->Hydrolysis Workup Aqueous Workup (Acidification with HCl) Hydrolysis->Workup Purification Purification (Filtration/Recrystallization) Workup->Purification Product End Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound. The following are the expected spectral data based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals for the aromatic protons on the pyridine ring and one signal for the methyl ester protons. The chemical shifts (δ) are predicted to be in the aromatic region (7.0-9.0 ppm) for the pyridine protons and around 3.9 ppm for the methyl protons. The coupling patterns will be indicative of the substitution on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the ester will appear downfield (160-180 ppm). The aromatic carbons will resonate in the 120-150 ppm region, and the methyl carbon of the ester will be observed upfield (around 52 ppm)[4][5][6].

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch from the ester (around 1720-1740 cm⁻¹), and another C=O stretch from the carboxylic acid (around 1700-1720 cm⁻¹)[7][8][9]. Aromatic C-H and C=C/C=N stretching vibrations will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion would be at m/z 182.04. In negative mode, the [M-H]⁻ ion would be observed at m/z 180.03[10].

Research Applications and Potential

This compound serves as a valuable building block in several areas of chemical research, primarily due to its bifunctional nature which allows for sequential or orthogonal reactions.

Medicinal Chemistry and Drug Discovery

The pyridine nucleus is a common scaffold in many pharmaceuticals. The presence of both a carboxylic acid and an ester on the same pyridine ring allows for diverse synthetic strategies. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the methyl ester can be hydrolyzed to the dicarboxylic acid or reduced. This dual functionality is particularly useful in the construction of libraries of compounds for high-throughput screening in drug discovery programs. Nicotinic acid and its derivatives have been explored for a range of therapeutic applications, and this compound provides a platform for creating novel analogs with potentially improved pharmacological profiles[11].

Drug_Discovery_Logic Start This compound Carboxylic_Acid Carboxylic Acid Moiety Start->Carboxylic_Acid Ester Methyl Ester Moiety Start->Ester Amide Amide Formation Carboxylic_Acid->Amide Esterification Further Esterification Carboxylic_Acid->Esterification Hydrolysis Hydrolysis to Diacid Ester->Hydrolysis Reduction Reduction to Alcohol Ester->Reduction Library Compound Library Synthesis Amide->Library Esterification->Library Hydrolysis->Library Reduction->Library Screening High-Throughput Screening Library->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Caption: Role of this compound in drug discovery.

Materials Science

Pyridine dicarboxylic acids are known to form coordination polymers and metal-organic frameworks (MOFs)[12][13][14]. The unsymmetrical nature of this compound could lead to the formation of novel MOFs with interesting structural and functional properties, such as gas storage, catalysis, or sensing. The ability to selectively modify the carboxylic acid or ester group post-synthesis of the framework could also allow for the fine-tuning of the material's properties.

Handling and Safety

As with any research chemical, proper handling and safety precautions are essential. Based on information for structurally similar compounds, this compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile research chemical with significant potential in organic synthesis, medicinal chemistry, and materials science. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal building block for the creation of complex molecules and novel materials. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their experimental endeavors.

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Methodological & Application

Application Note: A Validated Two-Step Synthesis of 5-(Methoxycarbonyl)nicotinic Acid from 3,5-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 5-(methoxycarbonyl)nicotinic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the robust oxidation of commercially available 3,5-lutidine to 3,5-pyridinedicarboxylic acid using potassium permanganate. The subsequent, more nuanced step involves a selective mono-esterification of the intermediate dicarboxylic acid. We present a reliable method involving the formation of the dimethyl ester followed by a controlled mono-saponification to yield the target compound. This guide is designed for researchers in organic synthesis and drug development, offering detailed mechanistic insights, step-by-step protocols, and critical process parameters to ensure reproducibility and high purity of the final product.

Introduction and Synthetic Strategy

This compound is a bifunctional molecule incorporating both a carboxylic acid and a methyl ester on a pyridine scaffold. This structural motif makes it an important intermediate for the synthesis of complex nicotinic acid derivatives, which are explored for various therapeutic applications.[1][2][3] The synthesis from 3,5-lutidine, an inexpensive starting material, presents an economical route, but it involves two distinct chemical transformations: a vigorous oxidation and a selective functional group manipulation.[4]

The overall synthetic pathway is outlined below:

  • Step 1: Oxidation. The two methyl groups of 3,5-lutidine are oxidized to carboxylic acids using a strong oxidizing agent, potassium permanganate (KMnO₄), to form the intermediate 3,5-pyridinedicarboxylic acid.

  • Step 2: Selective Mono-esterification. The intermediate 3,5-pyridinedicarboxylic acid is converted to the target this compound. Due to the symmetrical nature of the dicarboxylic acid, direct mono-esterification can be challenging, often resulting in a mixture of starting material, mono-ester, and di-ester.[5][6][7] Our validated approach circumvents this by first forming the dimethyl ester, followed by the selective hydrolysis (saponification) of a single ester group using a stoichiometric amount of base.

Overall Synthetic Workflow

G A 3,5-Lutidine B 3,5-Pyridinedicarboxylic Acid A->B Step 1: KMnO4 Oxidation C Dimethyl 3,5-pyridinedicarboxylate B->C Step 2a: Diesterification (MeOH, H+) D This compound C->D Step 2b: Selective Mono-saponification (1 eq. KOH)

Caption: High-level workflow for the two-step synthesis.

Step 1: Oxidation of 3,5-Lutidine

Principle and Rationale

Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting alkyl side chains on aromatic rings into carboxylic acids.[8][9] The manganese atom in the permanganate ion (MnO₄⁻) is in a high +7 oxidation state, making it a potent electron acceptor.[10] The reaction is typically performed in a neutral aqueous medium. During the reaction, Mn(VII) is reduced, ultimately forming manganese dioxide (MnO₂), a brown, insoluble solid that precipitates from the reaction mixture and can be easily removed by filtration.[10][11] While the oxidation of alkylpyridines can sometimes be low-yielding due to ring degradation, controlling the temperature and the rate of addition of KMnO₄ helps to favor the formation of the desired dicarboxylic acid.[12][13][14]

Reaction Mechanism Overview

The precise mechanism is complex and believed to involve radical intermediates.[9] The process is initiated by the abstraction of a hydrogen atom from the benzylic-like (pyridylic) position of the methyl group by the permanganate ion. This generates a radical species that undergoes further oxidation steps, eventually leading to the formation of the carboxylate group.

G cluster_mech Simplified Oxidation Mechanism start Py-CH₃ + MnO₄⁻ intermediate [ Py-CH₂• + HMnO₄⁻ ] start->intermediate H• abstraction product Further Oxidation Steps → Py-COO⁻ + MnO₂ intermediate->product

Caption: Simplified view of the initial step in KMnO₄ oxidation.

Detailed Experimental Protocol: 3,5-Pyridinedicarboxylic Acid

Materials:

  • 3,5-Lutidine (C₇H₉N)

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) for pH adjustment (optional)

Equipment:

  • 3-neck round-bottom flask (appropriate size for the scale)

  • Mechanical stirrer

  • Thermometer

  • Heating mantle with temperature controller

  • Addition funnel

  • Büchner funnel and filter flask

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add 3,5-lutidine (1.0 eq) and deionized water (approx. 10-15 mL per gram of lutidine). Begin vigorous stirring to create a suspension.

  • Oxidant Addition: While stirring, add potassium permanganate (KMnO₄, approx. 3.0 eq) portion-wise over 4-5 hours.[13] The addition should be slow enough to maintain the internal reaction temperature between 30-45 °C. Use a water bath for cooling if necessary. Causality Note: Slow, controlled addition of KMnO₄ is critical to prevent a runaway exothermic reaction and minimize oxidative degradation of the pyridine ring, thereby maximizing yield.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature overnight (16-20 hours) to ensure the reaction goes to completion. The formation of a thick brown precipitate of MnO₂ will be observed.

  • Workup - MnO₂ Removal: Filter the reaction mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with hot deionized water to recover any product adsorbed onto the MnO₂. Combine the filtrate and the washings.

  • Product Isolation: Cool the clear filtrate in an ice bath. Slowly add concentrated HCl while monitoring the pH. The 3,5-pyridinedicarboxylic acid will precipitate as a white solid as the solution becomes acidic. Adjust the final pH to approximately 3.0-3.5 to maximize precipitation.[13][15]

  • Purification: Collect the white precipitate by vacuum filtration, wash it with a small amount of cold deionized water, and dry it under vacuum. The product is typically of sufficient purity for the next step.

Step 2: Selective Mono-esterification

Principle and Rationale

This stage is performed in two parts: exhaustive diesterification followed by selective mono-saponification.

  • Part A: Dimethyl 3,5-pyridinedicarboxylate Synthesis: The dicarboxylic acid is converted to its corresponding dimethyl ester via Fischer esterification. The reaction is carried out in excess methanol, which acts as both the reagent and the solvent, with a catalytic amount of strong acid (e.g., sulfuric acid). The equilibrium is driven towards the product by the large excess of methanol.[16]

  • Part B: Selective Mono-saponification: The synthesized dimethyl ester is treated with exactly one equivalent of a strong base, such as potassium hydroxide (KOH), in an alcoholic solvent.[17] The hydroxide ion will attack one of the two equivalent ester carbonyls. By strictly controlling the stoichiometry, the reaction can be stopped after the first saponification event, yielding the potassium salt of the mono-acid. Subsequent acidification then provides the desired this compound.

Detailed Experimental Protocols

Protocol 2A: Dimethyl 3,5-pyridinedicarboxylate

  • Reaction Setup: Suspend the dry 3,5-pyridinedicarboxylic acid (1.0 eq) in methanol (15-20 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq) to the stirred suspension.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain it for 8-12 hours, or until TLC/LC-MS analysis indicates the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol by about half using a rotary evaporator.

  • Neutralization: Slowly pour the concentrated mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution while stirring. This will neutralize the sulfuric acid catalyst.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dimethyl ester, which can be used directly in the next step.

Protocol 2B: this compound

  • Reaction Setup: Dissolve the dimethyl 3,5-pyridinedicarboxylate (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Base Addition: Prepare a solution of potassium hydroxide (KOH, exactly 1.0 eq) in the same alcohol used for the ester. Add this solution dropwise to the stirred ester solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-3 hours.[17] A white precipitate of the potassium salt of the product may form. Monitor the reaction by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Acidification: Dissolve the resulting solid residue in a minimum amount of deionized water. Cool the solution in an ice bath and acidify by the slow, dropwise addition of 1M HCl until the pH is approximately 3-4.

  • Isolation and Purification: The target product, this compound, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Data Summary and Characterization

Table of Reagents and Expected Yields
StepCompoundMolar Mass ( g/mol )Moles (Relative)Mass/VolumeTypical Yield
1 3,5-Lutidine107.151.0Scale-dependent60-75%
Potassium Permanganate158.03~3.0Scale-dependent-
2A 3,5-Pyridinedicarboxylic acid167.121.0From Step 185-95%
Methanol32.04ExcessSolvent-
Sulfuric Acid (conc.)98.08~0.1Catalytic-
2B Dimethyl 3,5-pyridinedicarboxylate195.171.0From Step 2A70-85%
Potassium Hydroxide56.111.0Scale-dependent-
Product Characterization

The identity and purity of the final product, this compound (CAS: 5027-65-6, C₈H₇NO₄, MW: 181.15), should be confirmed using standard analytical techniques:[18]

  • ¹H NMR: Expected signals for the three distinct pyridine ring protons and the methyl ester protons.

  • ¹³C NMR: Expected signals for the pyridine ring carbons, the two distinct carboxyl/ester carbons, and the methyl carbon.

  • FT-IR: Characteristic stretches for O-H (broad, carboxylic acid), C=O (ester and carboxylic acid), and C-O bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

  • Melting Point: Comparison with literature values.

Safety Precautions

  • 3,5-Lutidine: Flammable, toxic, and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Potassium Permanganate: Strong oxidizer. Avoid contact with combustible materials. Can cause severe skin and eye irritation.

  • Strong Acids and Bases (HCl, H₂SO₄, KOH): Highly corrosive. Handle with extreme care, wearing appropriate PPE. Always add acid to water, never the other way around.

  • Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

References

  • Li, Y., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. Available at: [Link]

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Application Notes and Protocols: Esterification of Nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental building block in both biological systems and synthetic chemistry. Its derivatives, particularly nicotinic acid esters, are of significant interest to researchers in drug development and materials science. These esters serve as important intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] For instance, methyl and ethyl nicotinates are utilized as active ingredients in various medicinal products due to their vasodilatory properties.[1]

The synthesis of these esters is achieved through the chemical reaction known as esterification, which involves the reaction of nicotinic acid (a carboxylic acid) with an alcohol to form an ester and water.[4] The choice of esterification protocol is critical and depends on several factors, including the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired purity of the final product.

This comprehensive guide provides detailed protocols and technical insights into the most common and effective methods for the esterification of nicotinic acid. We will delve into the mechanistic details of each method, explaining the rationale behind the choice of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to perform these syntheses with a high degree of success and reproducibility.

I. Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, offering a straightforward and cost-effective method for producing esters from carboxylic acids and alcohols under acidic conditions.[5][6][7][8][9] This method is particularly well-suited for large-scale synthesis where the starting materials are not sensitive to strong acids.

A. Underlying Principles and Mechanism

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5][7] The reaction's equilibrium nature necessitates strategies to drive it towards the product side. This is typically achieved by using a large excess of the alcohol or by removing water as it is formed.[5][10][11]

The mechanism proceeds through several key steps:[5][7][8]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of nicotinic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

B. Visualizing the Fischer Esterification Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Nicotinic_Acid Nicotinic Acid Protonation Protonation of Carbonyl Oxygen Nicotinic_Acid->Protonation + H+ Alcohol Alcohol (R-OH) Acid_Catalyst H+ Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack + R-OH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester - H2O Water Water Water_Elimination->Water Deprotonation Deprotonation Protonated_Ester->Deprotonation Ester Nicotinate Ester Deprotonation->Ester - H+ Regen_Catalyst H+ (regenerated) Deprotonation->Regen_Catalyst

Caption: Workflow of the Fischer-Speier Esterification mechanism.

C. Detailed Protocol: Synthesis of Ethyl Nicotinate

This protocol describes the synthesis of ethyl nicotinate using a solid acid catalyst, which simplifies purification.[2]

Materials:

  • Nicotinic Acid

  • Absolute Ethanol

  • Toluene

  • Solid Acid Catalyst (e.g., HND230)

  • Standard reflux and distillation glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add toluene (123.1 g), absolute ethanol (92.1 g, 2 mol), solid acid catalyst (2.5 g), and nicotinic acid (246.2 g).[2][12]

  • Initial Reaction: Slowly heat the mixture to 55°C with stirring and maintain this temperature for 4 hours.[2][12]

  • Dehydration: Increase the temperature to initiate reflux and facilitate the removal of water via a Dean-Stark trap or by azeotropic distillation. Continue refluxing until no more water is collected.[2][12]

  • Catalyst Recovery: Cool the reaction mixture to room temperature. Recover the solid acid catalyst by filtration. The catalyst can often be reused.[2][12]

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the toluene under reduced pressure using a rotary evaporator.[2][12]

  • Product Isolation: The remaining light yellow transparent liquid is the crude ethyl nicotinate. Further purification can be achieved by vacuum distillation.

D. Protocol: Synthesis of Methyl Nicotinate with Sulfuric Acid

This protocol details the synthesis of methyl nicotinate using the more traditional sulfuric acid catalyst.[1][13]

Materials:

  • Nicotinic Acid

  • Methanol

  • Concentrated Sulfuric Acid

  • 10% Sodium Bicarbonate solution

  • Chloroform (or other suitable organic solvent for extraction)

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Petroleum ether/ethyl acetate (4:1) for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve nicotinic acid in an excess of methanol.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the methanolic solution while cooling the flask in an ice bath.

  • Reflux: Heat the reaction mixture to reflux and maintain for 13 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a 10% sodium bicarbonate solution until the effervescence ceases.[13]

  • Extraction: Extract the aqueous mixture with chloroform or another suitable organic solvent.[13]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (4:1) solvent system to obtain pure methyl nicotinate.[1]

MethodCatalystAlcoholTypical YieldReaction TimeTemperatureKey Advantages/Disadvantages
Fischer (Solid Acid) Solid Acid (HND230)Ethanol~97%4-8 hours55°C then refluxAdv: Easy catalyst removal, reusable catalyst. Disadv: May require specific catalyst.
Fischer (H₂SO₄) Sulfuric AcidMethanol~23-79%13+ hoursRefluxAdv: Inexpensive catalyst. Disadv: Difficult workup, harsh acidic conditions.

II. Steglich Esterification: A Milder Alternative

For substrates that are sensitive to the harsh acidic conditions of the Fischer esterification, the Steglich esterification offers a mild and efficient alternative.[14][15][16] This method is particularly valuable for the synthesis of esters from sterically hindered alcohols or acid-labile compounds.[14]

A. The Role of DCC and DMAP

The Steglich esterification utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[15][16]

  • DCC (N,N'-dicyclohexylcarbodiimide): This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[14] DCC also acts as a dehydrating agent, sequestering the water molecule formed during the reaction as the insoluble byproduct dicyclohexylurea (DCU).[16]

  • DMAP (4-dimethylaminopyridine): DMAP serves as a nucleophilic catalyst and an acyl transfer agent.[14][17][18][19] It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species. This intermediate is then readily attacked by the alcohol, leading to the formation of the ester and regeneration of the DMAP catalyst.[14][18] The use of DMAP significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[14][16]

B. Visualizing the Steglich Esterification Workflow

Steglich_Esterification cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Nicotinic_Acid Nicotinic Acid O_Acylisourea Formation of O-Acylisourea Intermediate Nicotinic_Acid->O_Acylisourea + DCC Alcohol Alcohol (R-OH) DCC DCC DMAP DMAP (catalyst) N_Acylpyridinium Formation of N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU Side reaction (slow) Nucleophilic_Attack Nucleophilic Attack by Alcohol N_Acylpyridinium->Nucleophilic_Attack + R-OH Ester Nicotinate Ester Nucleophilic_Attack->Ester Nucleophilic_Attack->DCU Regen_DMAP DMAP (regenerated) Nucleophilic_Attack->Regen_DMAP

Caption: Key steps in the Steglich Esterification process.

C. Detailed Protocol for Steglich Esterification

This protocol provides a general procedure for the Steglich esterification of nicotinic acid.

Materials:

  • Nicotinic Acid

  • Alcohol (e.g., a sterically hindered or sensitive alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nicotinic acid (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup - DCU Removal: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture through a pad of celite to remove the DCU, washing the filter cake with a small amount of DCM.[20]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 1 M HCl (to remove excess DMAP and any other basic impurities), saturated sodium bicarbonate solution (to remove unreacted nicotinic acid), and brine.[20]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be further purified by column chromatography on silica gel if necessary.

MethodCoupling AgentCatalystTypical YieldReaction TimeTemperatureKey Advantages/Disadvantages
Steglich DCCDMAP>80%12-24 hoursRoom TemperatureAdv: Mild conditions, suitable for sensitive substrates, high yields. Disadv: DCC is an allergen, DCU removal can be tedious.

III. Purification and Characterization

Proper purification and characterization are essential to ensure the identity and purity of the synthesized nicotinic acid esters.

A. Purification Strategies
  • Extraction: A standard liquid-liquid extraction is often the first step in purification. Washing the organic layer containing the ester with a mild base (e.g., sodium bicarbonate solution) can effectively remove any unreacted nicotinic acid.[21] Conversely, a dilute acid wash is useful for removing basic catalysts like DMAP.[20]

  • Filtration: In Steglich esterification, the primary byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by simple filtration.[20] Chilling the reaction mixture can further decrease the solubility of DCU, aiding its removal.

  • Chromatography: Column chromatography using silica gel is a powerful technique for separating the desired ester from any remaining starting materials, byproducts, or other impurities.[1] The choice of solvent system will depend on the polarity of the specific ester being purified.

  • Distillation: For liquid esters, vacuum distillation can be an effective method of purification, especially on a larger scale.

B. Analytical Characterization

The structure and purity of the final ester product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. For example, in the ¹H NMR spectrum of methyl nicotinate, one would expect to see a characteristic singlet for the methyl ester protons (OCH₃) around 4.05 ppm.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ester. For methyl nicotinate, the molecular ion peak [M⁺] would be observed at m/z = 137.0.[1]

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups. A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.[1]

Conclusion

The esterification of nicotinic acid can be successfully achieved through several reliable methods. The choice between the robust, acid-catalyzed Fischer-Speier esterification and the milder, DCC/DMAP-mediated Steglich esterification should be guided by the specific requirements of the synthesis, including the nature of the substrate, the desired scale, and the available equipment. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize nicotinic acid esters for their diverse applications in science and industry.

References

  • Fischer–Speier esterification. In: Wikipedia. [Link]

  • 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • Fischer Esterification: Definition, Examples, and Mechanism. Chemistry Learner. [Link]

  • Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Yamaguchi Esterification. Organic Chemistry Portal. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Preparation method of ethyl nicotinate. Eureka | Patsnap. [Link]

  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry, 24(2). [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. [Link]

  • Steglich esterification. Grokipedia. [Link]

  • A kind of preparation method of ethyl nicotinate.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. [Link]

  • Esterification and Nicotinic Acids. ResearchGate. [Link]

  • Sobiś, J., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 739. [Link]

  • Steglich esterification. In: Wikipedia. [Link]

  • Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst | Request PDF. ResearchGate. [Link]

  • Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling | Request PDF. ResearchGate. [Link]

  • Process for the production of nicotinic acid esters.
  • Non-catalytic preparation of nicotinic acid esters.
  • Nicotinic acid. Organic Syntheses Procedure. [Link]

  • Sobiś, J., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]

  • Purification of nicotinic acid.
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  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. [Link]

  • Article. Semantic Scholar. [Link]

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Application and Protocol Guide for the Quantification of 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-(Methoxycarbonyl)nicotinic Acid in Research and Development

This compound, also known as methyl nicotinate, is a significant organic compound and the methyl ester of nicotinic acid (niacin or vitamin B3).[1][2] Its relevance spans various fields, from being a key ingredient in topical pharmaceutical preparations for muscle and joint pain to its presence as a naturally occurring compound in botanical sources like rice.[1][2] In drug development, it serves as a crucial building block and a reference compound in the synthesis of more complex molecules. Accurate and precise quantification of this compound is paramount for quality control, stability studies, and pharmacokinetic assessments.

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. We will delve into the most effective and widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section is designed to provide researchers, scientists, and drug development professionals with the technical insights and practical steps necessary to achieve reliable and reproducible results.

I. Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The method separates the analyte from other components in a mixture based on its differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase C18 column is highly effective. Detection is achieved by a UV detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity and selectivity.[1]

Protocol: HPLC-UV Quantification of this compound

1. Instrumentation and Materials:

  • HPLC system equipped with a UV/Vis detector (e.g., Agilent 1260 Infinity II or equivalent)

  • C18 reversed-phase column (e.g., 4.6 × 150 mm, 5 µm particle size)

  • Solvent filtration apparatus

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • This compound certified reference standard

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase: Prepare an isocratic mobile phase of 60:40 (v/v) methanol and water containing 0.1% formic acid.[1] The exact ratio may require optimization based on the specific column and system. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • Injection Volume: 10 µL[1]

  • Detection Wavelength: 262 nm[1]

  • Run Time: Approximately 10 minutes (ensure elution of the analyte and any major impurities)

4. Sample Preparation:

  • Solid Samples: Accurately weigh the sample and dissolve it in a known volume of methanol. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Liquid Samples (Aqueous): Dilute the sample with methanol to an appropriate concentration. Filter through a 0.45 µm syringe filter.

5. Analysis and Quantification:

  • Inject the prepared standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation: HPLC-UV Method Validation Parameters
ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL[3]
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Retention Time~7.3 minutes[3]
Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (60:40 MeOH:H2O + 0.1% FA) HPLC HPLC System (C18 Column, 30°C) MobilePhase->HPLC Standards Standard Solutions (1-100 µg/mL) Standards->HPLC Sample Sample Preparation (Dissolution & Filtration) Sample->HPLC UV_Detector UV Detector (262 nm) HPLC->UV_Detector Calibration Calibration Curve (Peak Area vs. Conc.) UV_Detector->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

II. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC analysis. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification.

Protocol: GC-MS Quantification of this compound

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-grade methanol or dichloromethane

  • Helium (carrier gas)

  • This compound certified reference standard

  • Internal standard (e.g., deuterated methyl nicotinate or a structurally similar compound)

2. Preparation of Standards and Samples:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each standard with the internal standard at a constant concentration.

  • Sample Preparation: Dissolve a known amount of the sample in methanol. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample. Spike with the internal standard.

3. GC-MS Conditions:

  • Injector Temperature: 250°C[1]

  • Injection Volume: 1 µL (splitless mode)[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: Increase to 150°C at a rate of 10°C/min

    • Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C[1]

    • Quadrupole Temperature: 150°C[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV[1]

    • Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.[1]

    • SIM Ions for Quantification: m/z 137 (molecular ion), 106, 78[1]

4. Analysis and Quantification:

  • Inject the standard solutions to create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Inject the prepared sample solutions.

  • Quantify the this compound in the samples using the calibration curve.

Data Presentation: GC-MS Method Validation Parameters
ParameterTypical Value
Linearity (R²)> 0.998
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.03 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Standard Solutions (0.1-50 µg/mL + IS) GC Gas Chromatograph (HP-5MS Column) Standards->GC Sample Sample Preparation (Extraction & IS Spiking) Sample->GC MS Mass Spectrometer (EI, SIM Mode) GC->MS Calibration Calibration Curve (Area Ratio vs. Conc.) MS->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for GC-MS quantification.

III. Quantification by UV-Vis Spectrophotometry

Principle: UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible region. This compound has a chromophore that absorbs UV light, with a maximum absorbance (λmax) around 262 nm. The absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

Protocol: UV-Vis Spectrophotometric Quantification

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Ethanol or methanol (spectroscopic grade)

  • This compound certified reference standard

2. Determination of λmax:

  • Prepare a dilute solution of this compound in ethanol.

  • Scan the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is approximately 262 nm.[1]

3. Preparation of Standards and Samples:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of ethanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethanol to concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample in ethanol to obtain a concentration within the linear range of the assay.

4. Analysis and Quantification:

  • Set the spectrophotometer to the predetermined λmax (e.g., 262 nm).

  • Use ethanol as the blank to zero the instrument.

  • Measure the absorbance of each standard solution and construct a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample solution.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation: UV-Vis Spectrophotometry Method Validation Parameters
ParameterTypical Value
λmax262 nm[1]
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 1%
Experimental Workflow: UV-Vis Spectrophotometry Analysis

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Standard Solutions (1-20 µg/mL in Ethanol) Spectrophotometer UV-Vis Spectrophotometer (λmax = 262 nm) Standards->Spectrophotometer Sample Sample Preparation (Dissolution in Ethanol) Sample->Spectrophotometer Calibration Calibration Curve (Absorbance vs. Conc.) Spectrophotometer->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for UV-Vis spectrophotometric quantification.

IV. Method Selection and Concluding Remarks

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is the most versatile and widely applicable method, offering a good balance of sensitivity, selectivity, and robustness. It is ideal for routine quality control and analysis in complex matrices.

  • GC-MS provides the highest selectivity and sensitivity, making it suitable for trace-level analysis and confirmation of identity.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective technique, well-suited for the analysis of relatively pure samples where high sensitivity is not a primary concern.

Each of these methods, when properly validated, can provide accurate and reliable quantitative data for this compound. The protocols and data presented in this guide serve as a comprehensive resource for establishing robust analytical procedures in your laboratory.

References

  • Ross, G., & Katzman, P. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(6), 943-946. [Link]

  • Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. (2024). RSC Advances, 14(26), 18685-18701. [Link]

  • Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. (2022). Molecules, 27(19), 6289. [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. [Link]

  • Supporting Information for "Continuous flow synthesis of N'-methyl nicotinamide". The Royal Society of Chemistry. [Link]

  • Methyl Nicotinate. PubChem. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. ResearchGate. [Link]

  • Methylnicotinate - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]

  • Analysis of methylnicotinate solutions by HPLC. Representative.... ResearchGate. [Link]

  • Synthesis of nicotinic acid derivative 5a. ResearchGate. [Link]

  • Methylnicotinate - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Methyl nicotinate. Wikipedia. [Link]

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship. [Link]

  • UV-Vis Spectrum of Nicotinic Acid (Niancin). SIELC Technologies. [Link]

Sources

HPLC analysis of 5-(Methoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase HPLC Analysis of 5-(Methoxycarbonyl)nicotinic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a robust and reliable method for the quantification and purity assessment of this compound. The narrative explains the scientific rationale behind the selection of chromatographic parameters, ensuring both technical accuracy and practical, field-proven insights.

Introduction and Scientific Rationale

This compound is a derivative of nicotinic acid (Niacin or Vitamin B3), an essential human nutrient.[1][2] As with many active pharmaceutical ingredients (APIs) and intermediates, a reliable analytical method is crucial for ensuring identity, purity, and quality throughout the manufacturing and development process. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This guide details a reversed-phase HPLC method, which is the most widely used mode of HPLC, particularly in the pharmaceutical industry.[3] It separates analytes based on their hydrophobicity through interactions with a non-polar stationary phase and a polar mobile phase.[3]

Causality Behind Experimental Choices:

  • Analyte Characteristics: this compound possesses both a polar carboxylic acid group and a moderately non-polar methoxycarbonyl (ester) group. The key to a successful separation is controlling the ionization of the carboxylic acid moiety. In its ionized (deprotonated) form, the molecule is highly polar and may exhibit poor retention on a standard C18 column.[4]

  • Mobile Phase pH Control: To ensure consistent retention and sharp, symmetrical peaks, the analyte should be kept in a single, non-ionized state. This is achieved by acidifying the mobile phase. A common rule is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[5][6] For nicotinic acid, the pKa is approximately 4.85 for the carboxylic acid group.[1] By using a mobile phase containing 0.1% formic acid (pH ~2.7), we ensure the carboxylic acid is fully protonated, increasing its hydrophobicity and promoting retention on the reversed-phase column.[5][7]

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is selected for its versatility and strong hydrophobic retention, making it the most common choice for reversed-phase chromatography.[3] This provides a robust starting point for separating the analyte from potential impurities.

Experimental Workflow and Protocol

The following diagram outlines the complete workflow for the .

HPLC_Workflow start Start prep 1. Solution Preparation - Mobile Phases - Standard & Sample Solutions start->prep Begin Protocol end End system_setup 2. HPLC System Setup - Install Column - Purge & Equilibrate prep->system_setup sst 3. System Suitability Test - Inject Standard - Verify Performance system_setup->sst analysis 4. Sample Analysis - Inject Samples - Acquire Data sst->analysis If Passed processing 5. Data Processing - Integrate Peaks - Quantify Analyte analysis->processing processing->end Generate Report

Caption: HPLC analysis workflow from preparation to final report.

Materials and Reagents
  • Analyte: this compound reference standard

  • Solvents: HPLC grade Acetonitrile (ACN), HPLC grade Methanol, and Deionized (DI) Water (18.2 MΩ·cm)

  • Acid: Formic Acid (≥98%)

  • Equipment:

    • HPLC system with binary pump, autosampler, column oven, and UV-Vis detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm, PTFE or nylon)

Preparation of Solutions

CAUTION: Always use appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water

    • Measure 999 mL of DI water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid.

    • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile

    • Measure 999 mL of HPLC grade acetonitrile into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid.

    • Mix thoroughly and degas.

  • Standard Stock Solution (e.g., 1.0 mg/mL)

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Methanol and Water. This diluent ensures solubility.[8] Mix until fully dissolved.

  • Working Standard Solution (e.g., 0.1 mg/mL)

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the initial mobile phase condition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Sample Solution Preparation

    • Prepare sample solutions at a target concentration of 0.1 mg/mL using the same diluent as the Working Standard Solution.

    • Filter all final sample and standard solutions through a 0.45 µm syringe filter before placing them in autosampler vials. This is critical to prevent particulates from damaging the column and instrument.[9][10]

HPLC Instrumentation and Conditions

The following table summarizes the recommended starting conditions for the analysis. These parameters may be adjusted to optimize the separation for specific impurities or matrices.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose, provides good retention for a wide range of compounds.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to suppress ionization of the analyte's carboxylic acid group.[5][7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shape and lower system pressure than methanol.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume; can be adjusted to meet sensitivity requirements.
Column Oven Temp. 30 °CControlled temperature ensures reproducible retention times.
UV Detection 262 nmPyridine-containing molecules typically absorb in this region. An initial UV scan is recommended to confirm the absorbance maximum (λmax).
Gradient Program Time (min) % Mobile Phase B
0.05
15.095
17.095
17.15
20.05
Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A: 5% B) for at least 20 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of the Working Standard Solution (0.1 mg/mL). The results should meet the criteria in the table below before proceeding with sample analysis.

  • Sequence Execution: Run the analytical sequence, including blanks, standards, and samples as required. It is good practice to bracket sample injections with standard injections to monitor for any drift in instrument performance.

Expected Results and System Validation

A successful analysis will yield a sharp, symmetrical peak for this compound, well-resolved from any impurities or solvent front artifacts.

System Suitability Criteria

The following table provides typical acceptance criteria for the system suitability test. These parameters validate that the chromatographic system is fit for its intended purpose on the day of analysis.

ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) 0.8 – 1.5Measures peak symmetry. Values outside this range may indicate column issues or improper mobile phase pH.
Theoretical Plates (N) > 2000Indicates column efficiency and the sharpness of the peak.
%RSD for Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.
%RSD for Retention Time ≤ 1.0%Shows the stability and precision of the pumping system.
Troubleshooting Common Issues
  • Peak Tailing: If the tailing factor is > 1.5, this may indicate secondary interactions between the analyte and the silica support. Ensure the mobile phase pH is sufficiently low. If the problem persists, a different C18 column (e.g., one with polar end-capping) may be required.

  • Shifting Retention Times: Unstable retention times often point to inadequate column equilibration, temperature fluctuations, or a leak in the pump. Ensure the column is fully equilibrated and the oven temperature is stable.

  • Poor Resolution: If peaks are not well-separated, the gradient slope can be made shallower (i.e., increase the gradient time) to improve resolution.

Conclusion

The RP-HPLC method detailed in this application note provides a robust, reliable, and precise framework for the analysis of this compound. By controlling the mobile phase pH to suppress the ionization of the analyte, this protocol ensures excellent peak shape and reproducible retention on a standard C18 column. This method is suitable for routine quality control, purity analysis, and stability testing in research and industrial environments.

References

  • Reversed Phase HPLC Columns. Phenomenex. 11

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. (2023). 5

  • Can you retain polar acidic compounds using reversed-phase conditions? Waters Corporation. (2020). Trust Your Science, S2E16. 4

  • Lupo, S., & Kahler, T. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. 6

  • Reverse Phase HPLC Basics for LC/MS. IonSource. (2001). 7

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. 12

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. 9

  • Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC. ResearchGate. (2025). 13

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital AS. 14

  • 5-Methyl-nicotinic acid methyl ester - Physico-chemical Properties. ChemBK. (2024). 8

  • Analysis of Bioavailable Niacin (vitamin B3) by HPLC with Post- column Photochemical derivatization in Foods and Supplements. Pickering Laboratories. 15

  • 5-METHOXY-NICOTINIC ACID - Introduction. ChemBK. (2024). 16

  • 5-(4-Methoxycarbonylphenyl)-nicotinic acid. Biosynth.

  • 5-METHOXY-NICOTINIC ACID | 20826-03-3. ChemicalBook. (2025). 17

  • Nicotinic acid. Wikipedia. 1

  • Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. ResearchGate. (2025). 18

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. (2010). 19

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements. Pickering Laboratories. 10

  • Chemical Properties of Niacin (CAS 59-67-6). Cheméo. 20

  • Nicotinic acid CAS#: 59-67-6. ChemicalBook. 2

  • Nicotinic Acid - PRODUCT INFORMATION. Cayman Chemical. (2023). 21

  • Niacin or Nicotinic Acid or Vitamin B3 Manufacturers, with SDS. Muby Chemicals. 22

Sources

Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the qualitative and quantitative analysis of nicotinic acid esters using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and quality control who require robust and reliable analytical methods for these compounds. This guide covers two primary approaches: direct analysis and analysis following derivatization, providing the rationale behind each step to ensure scientific integrity and methodological success.

Introduction: The Analytical Imperative for Nicotinic Acid Esters

Nicotinic acid, a form of vitamin B3, and its esters are of significant interest in the pharmaceutical and cosmeceutical industries. Nicotinate esters, such as benzyl nicotinate and methyl nicotinate, are often used as active ingredients in topical formulations for their rubefacient and vasodilating properties. Accurate and precise quantification of these esters is paramount for ensuring product quality, stability, and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities.

This guide presents two validated protocols for the analysis of nicotinic acid esters:

  • Protocol A: Direct Analysis of Nicotinic Acid Esters. This method is suitable for the direct analysis of volatile and thermally stable nicotinic acid esters.

  • Protocol B: Analysis of Nicotinic Acid via Silylation. This protocol is designed for the analysis of nicotinic acid itself or less volatile esters by converting them into more GC-amenable trimethylsilyl (TMS) derivatives.

Foundational Principles: Why GC-MS for Nicotinate Analysis?

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For nicotinic acid esters, this translates to:

  • High Resolving Power: The GC column separates individual esters from a complex matrix based on their boiling points and affinities for the stationary phase.

  • Unambiguous Identification: The mass spectrometer fragments the eluted compounds into characteristic ions, providing a unique "fingerprint" for each analyte, ensuring confident identification.

  • Quantitative Accuracy: When properly calibrated, GC-MS can provide precise and accurate measurements of the concentration of each ester.

Protocol A: Direct GC-MS Analysis of Nicotinic Acid Esters

This protocol is optimized for the direct analysis of common nicotinic acid esters without the need for chemical derivatization.

Rationale for Direct Analysis

Direct analysis is preferred when the target analytes are sufficiently volatile and thermally stable to be vaporized in the GC inlet and travel through the column without degradation. This approach is simpler, faster, and avoids potential side reactions or incomplete derivatization.

Materials and Reagents
  • Solvents: HPLC-grade methanol, ethanol, or ethyl acetate.

  • Standards: Certified reference standards of the target nicotinic acid esters (e.g., methyl nicotinate, ethyl nicotinate, propyl nicotinate, butyl nicotinate, benzyl nicotinate).

  • Internal Standard (IS): A compound with similar chemical properties to the analytes but not present in the sample (e.g., deuterated analogs or a stable compound with a distinct retention time).

Sample and Standard Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each nicotinic acid ester standard and dissolve in 10 mL of a suitable solvent (e.g., methanol) in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create calibration standards ranging from approximately 0.5 to 50 µg/mL.

  • Internal Standard Spiking: Add a consistent concentration of the internal standard to all calibration standards and sample solutions.

  • Sample Preparation: Dissolve the sample matrix containing the nicotinic acid esters in a suitable solvent. If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components. The final extract should be filtered through a 0.22 µm syringe filter before analysis.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the direct analysis of nicotinic acid esters. These parameters are a starting point and may require optimization based on the specific instrument and analytes.

ParameterRecommended SettingRationale
GC System Agilent 7890B GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977A MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of analytes.
Carrier Gas Helium, constant flow mode at 1.2 mL/minInert carrier gas with optimal efficiency.
Inlet Temperature 250 °CEnsures efficient vaporization of the esters without thermal degradation.
Injection Volume 1 µL, splitless modeMaximizes sensitivity for trace analysis.
Oven Program Initial: 90°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of esters with a range of boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Energy 70 eVStandard energy for creating reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and library matching; SIM for enhanced sensitivity in quantitative analysis.
Data Analysis and Interpretation
  • Identification: Compare the retention time and mass spectrum of the peaks in the sample chromatogram to those of the certified reference standards.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analytes in the samples from this curve.

Expected Chromatographic and Spectral Data

The following table provides expected Kovats retention indices and key fragment ions for several common nicotinic acid esters on a non-polar (HP-5ms or equivalent) column.

CompoundMolecular WeightKovats Index (Non-polar)Key Fragment Ions (m/z)
Methyl Nicotinate137.14~1190137 (M+) , 106, 78
Ethyl Nicotinate151.17~1220151 (M+) , 123, 106, 78
Propyl Nicotinate165.191294165 (M+) , 124, 106, 78
Isopropyl Nicotinate165.19~1250165 (M+) , 124, 106, 78
Butyl Nicotinate179.221384179 (M+) , 124, 106, 78
Benzyl Nicotinate213.23~1700213 (M+) , 106, 91, 78

Note: Kovats indices are approximate and can vary slightly between instruments and conditions.

Mass Spectral Fragmentation of Nicotinic Acid Esters:

The fragmentation of nicotinic acid esters in electron ionization (EI) is characterized by several key pathways:

  • Molecular Ion (M+): The molecular ion is typically observed.

  • Loss of the Alkoxy Group (-OR): A prominent peak is often seen corresponding to the loss of the alkoxy group from the ester, resulting in the nicotinoyl cation at m/z 106.

  • Pyridine Ring Fragmentation: The pyridine ring itself can fragment, leading to characteristic ions at m/z 78 (C5H4N+).

  • Alpha-Cleavage of the Alkyl Chain: For longer chain esters, fragmentation of the alkyl group can occur.

  • Benzyl Esters: Benzyl nicotinate will show a strong peak at m/z 91, corresponding to the stable tropylium cation (C7H7+).

Protocol B: GC-MS Analysis of Nicotinic Acid via Silylation

This protocol is designed for the analysis of nicotinic acid or its less volatile esters. Silylation increases the volatility and thermal stability of the analyte by replacing the active hydrogen of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group.

Rationale for Derivatization

Nicotinic acid itself is a polar, non-volatile compound that chromatographs poorly on standard GC columns. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, converts the carboxylic acid to its corresponding TMS ester, which is much more amenable to GC analysis.

Materials and Reagents
  • Silylating Reagent: BSTFA + 1% TMCS.

  • Solvents: Anhydrous pyridine, anhydrous acetonitrile.

  • Standards: Certified reference standard of nicotinic acid.

  • Internal Standard (IS): A suitable internal standard, such as a deuterated analog of nicotinic acid.

Derivatization and Sample Preparation Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Dry Sample/Standard add_solvent Add Anhydrous Solvent (e.g., Pyridine) start->add_solvent add_is Add Internal Standard add_solvent->add_is add_reagent Add BSTFA + 1% TMCS add_is->add_reagent heat Heat at 70°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the silylation of nicotinic acid for GC-MS analysis.

Step-by-Step Derivatization Protocol
  • Sample Preparation: Place a known amount of the dried sample or standard (typically 0.1-1 mg) into a 2 mL autosampler vial.

  • Solvent and IS Addition: Add 100 µL of anhydrous pyridine and the internal standard to the vial.

  • Silylating Reagent: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before analysis.

GC-MS Parameters for TMS-Nicotinate

The GC-MS parameters are similar to those in Protocol A, with potential adjustments to the oven temperature program to optimize the separation of the TMS derivative.

ParameterRecommended Setting
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL, splitless
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
MS Parameters Same as Protocol A
Expected Mass Spectrum of TMS-Nicotinate

The mass spectrum of the trimethylsilyl derivative of nicotinic acid will show characteristic ions that confirm the structure.

CompoundMolecular WeightKey Fragment Ions (m/z)
Nicotinic acid, TMS ester195.29195 (M+) , 180 (M-15), 106, 73

The fragment at m/z 180 corresponds to the loss of a methyl group from the TMS moiety. The ion at m/z 73 is characteristic of the trimethylsilyl group itself.

Method Validation: Ensuring Trustworthiness and Reliability

A robust GC-MS method must be validated to ensure its performance is suitable for its intended purpose. Key validation parameters, as per ICH guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analytes in a blank matrix.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linearity range should be established with a correlation coefficient (r²) of ≥ 0.995.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at multiple concentration levels, with acceptance criteria of 90-110% recovery.

  • Precision: The degree of agreement among individual test results. It is expressed as the relative standard deviation (RSD) for a series of measurements and should be <15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Troubleshooting and Field-Proven Insights

  • Peak Tailing: This can be caused by active sites in the GC inlet or column. Using a deactivated liner and a high-quality, low-bleed column can mitigate this. For acidic compounds like nicotinic acid, derivatization is the most effective solution.

  • Poor Derivatization Efficiency: The presence of moisture is a common cause of incomplete silylation. Ensure all solvents and glassware are anhydrous, and store silylating reagents under an inert atmosphere.

  • Matrix Effects: Complex sample matrices can interfere with the analysis. Employing a suitable sample cleanup procedure, such as solid-phase extraction (SPE), can significantly reduce matrix effects.

Conclusion

The GC-MS methods outlined in this guide provide a robust framework for the analysis of nicotinic acid esters. The choice between direct analysis and derivatization depends on the specific properties of the target analytes. By understanding the rationale behind each step and adhering to proper method validation, researchers can achieve accurate and reliable results for these important compounds.

References

  • Almalki, A. H., Naguib, I. A., & Abdallah, F. F. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Separations, 8(4), 46. [Link]

  • ZHUANG, F. L., CUI, Q. X., & LIU, R. M. (2010). GC-MS Determination of Nicotinic Acid with Derivatization by Silanization. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 46(5), 506-508. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5-(Methoxycarbonyl)nicotinic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 5-(Methoxycarbonyl)nicotinic acid in human plasma. Designed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive framework from sample preparation to data acquisition and analysis. The methodology leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention of this polar analyte, coupled with tandem mass spectrometry for unambiguous detection. The protocol is structured to align with the principles of regulatory bioanalytical method validation, ensuring data integrity and reliability for pharmacokinetic and metabolic studies.

Introduction: The Rationale for a Specialized Method

This compound is a pyridine derivative of interest in pharmaceutical research, potentially as a metabolite or a synthetic intermediate. Its structure, featuring both a carboxylic acid and a methyl ester, imparts significant polarity. This characteristic presents a challenge for traditional reversed-phase liquid chromatography (RPLC), where polar compounds are often poorly retained, eluting in or near the solvent front where matrix effects can be most pronounced.[1][2]

To overcome this, we have developed a method centered on Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[3][4] This approach not only provides robust retention for this compound but also offers the advantage of using mobile phases with high organic content, which enhances desolvation efficiency in the mass spectrometer's electrospray ionization (ESI) source, often leading to improved sensitivity.[4][5]

This document provides a step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, followed by guidelines for method validation consistent with the U.S. Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation.[1][6][7]

Physicochemical Properties and Mass Spectrometry

A foundational understanding of the analyte's properties is critical for method development.

  • Compound: this compound

  • Molecular Formula: C₇H₇NO₃[8]

  • Molecular Weight: 153.14 g/mol [8]

  • Predicted Ionization: The pyridine nitrogen is basic and readily protonated, while the carboxylic acid is acidic. In typical acidic mobile phases used for LC-MS, the molecule is expected to carry a net positive charge, making it suitable for positive mode electrospray ionization (ESI+).

Mass Spectrometry Parameters

The following parameters were optimized on a triple quadrupole mass spectrometer. The selection of Multiple Reaction Monitoring (MRM) transitions is key to the method's selectivity. The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) of the precursor.

ParameterAnalyte: this compoundInternal Standard: this compound-d₃
Precursor Ion (Q1) m/z 154.1m/z 157.1
Product Ion (Q3) m/z 123.1 (Loss of -OCH₃)m/z 126.1 (Loss of -OCD₃)
Alternate Product Ion m/z 94.1 (Loss of -COOCH₃ & C)m/z 97.1 (Loss of -COOCD₃ & C)
Dwell Time 100 ms100 ms
Collision Energy (CE) Optimized empirically (e.g., 15-25 eV)Optimized empirically (e.g., 15-25 eV)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters.

Causality of Fragmentation: The primary fragmentation pathway involves the neutral loss of the methoxy group (CH₃O•, 31 Da) or methanol (CH₃OH, 32 Da) from the ester, a common fragmentation for methyl esters.[9][10] This provides a specific and high-intensity product ion for quantification. The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated version of the analyte, is paramount for accurate quantification.[11][12][13] The SIL-IS co-elutes with the analyte and experiences identical matrix effects and extraction variability, providing the most reliable correction.[11] If a custom synthesis of the specific SIL-IS is not feasible, Nicotinic acid-¹³C₆ may be considered as a less ideal but structurally related alternative.

Experimental Protocol

This protocol is designed for the analysis of this compound in human plasma.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d₃ (or other suitable SIL-IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade, ≥99%)

  • Ammonium formate (LC-MS grade)

  • Human plasma (sourced from an accredited supplier)

  • Deionized water (18.2 MΩ·cm)

Workflow Overview

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Thaw Plasma Samples & Standard/QC Spiking p2 Add Internal Standard (IS Working Solution) p1->p2 p3 Protein Precipitation (Add 3 vols. cold ACN) p2->p3 p4 Vortex & Centrifuge (e.g., 14,000 rpm, 10 min, 4°C) p3->p4 p5 Transfer Supernatant p4->p5 l1 Inject Sample onto HILIC Column p5->l1 Injection l2 Gradient Elution l1->l2 l3 ESI+ Ionization l2->l3 l4 MRM Detection l3->l4 d1 Peak Integration (Analyte & IS) l4->d1 Raw Data d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve (Linear Regression, 1/x² weighting) d2->d3 d4 Quantify Unknowns d3->d4

Figure 1: Overall bioanalytical workflow. (Within 100 characters)
Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and its SIL-IS in methanol.

  • Calibration Standards: Serially dilute the analyte stock solution with 50:50 acetonitrile:water to prepare working solutions. Spike these into blank human plasma to create calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

  • Quality Controls: Prepare QC samples in blank human plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of plasma proteins prior to analysis.[14][15][16][17]

  • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution (e.g., at 500 ng/mL) to all tubes except the double blank. Vortex briefly.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to maximize protein precipitation efficiency.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial or 96-well plate for injection.

LC-MS/MS Conditions

The choice of a HILIC column is critical for retaining the polar analyte away from the solvent front.[1][3][5][18]

ParameterDescription
HPLC System UHPLC system capable of binary gradient delivery
Analytical Column HILIC Column (e.g., Zwitterionic or Amide phase), 2.1 x 100 mm, 1.7 µm
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 95:5 Acetonitrile:Water + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
0.0
3.0
3.1
5.0

Table 2: Liquid Chromatography Parameters.

Rationale for Mobile Phase: Acetonitrile is the weak solvent in HILIC, while water is the strong solvent.[3] Ammonium formate and formic acid serve as a buffer system to maintain a consistent pH (around 3) and provide ions that can improve peak shape and ESI efficiency.[19] The gradient starts at high organic content to retain the analyte and gradually increases the aqueous component to elute it.

Method Validation Framework

A full validation should be conducted according to regulatory guidelines to ensure the method is fit for purpose.[1][6][7] The following parameters must be assessed.

Validation ParameterAcceptance Criteria (Typical)Purpose
Selectivity No significant interfering peaks (>20% of LLOQ) in blank matrices.Ensures the method can differentiate the analyte from endogenous components.
Calibration Curve ≥ 6 non-zero standards; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Demonstrates the relationship between instrument response and concentration.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ).Confirms the closeness of measured values to the true value and the reproducibility of the method.
Matrix Effect %CV of matrix factor across different lots of plasma should be ≤15%.Assesses the ion suppression or enhancement caused by co-eluting matrix components.
Recovery Consistent and reproducible, but does not need to be 100%.Measures the efficiency of the extraction process.
Stability Analyte stable under various conditions (bench-top, freeze-thaw, long-term storage). Concentration change within ±15%.Ensures sample integrity during handling and storage.

Table 3: Key Bioanalytical Method Validation Parameters and Acceptance Criteria.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective protocol for the quantification of this compound in human plasma. The strategic use of HILIC successfully addresses the challenge of retaining this polar analyte, while tandem mass spectrometry ensures high specificity. This application note serves as a comprehensive guide for researchers, offering a solid foundation for method implementation and validation in a regulated or research environment.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Lange, C., Ghaffar, I., & Stene, J. (2014). LC-MS analysis of the plasma metabolome-A novel sample preparation strategy. ResearchGate. [Link]

  • Tanaka, H., et al. (2016). Simultaneous LC-MS/MS Analysis of the Plasma Concentrations of a Cocktail of 5 Cytochrome P450 Substrate Drugs and Their Metabolites. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wikipedia. Hydrophilic interaction chromatography. [Link]

  • Fortis Technologies. Applications of a new HILIC stationary phase. [Link]

  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Dolan, J. W. (2014). Making HILIC Work for You—Column Selection. LCGC International. [Link]

  • Xu, R., et al. (2010). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Chromatography B. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. [Link]

  • Dong, M. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Wu, X., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. [Link]

  • ChemBK. 5-Methyl-nicotinic acid methyl ester. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. MS fragmentation patterns of (A) 1 and (B) 3. [Link]

  • MassBank. Nicotinic acid; LC-ESI-QFT; MS2. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • Human Metabolome Database. Showing metabocard for Nicotinic acid (HMDB0001488). [Link]

  • Exposome-Explorer. Nicotinic acid (Compound). [Link]

  • Szabo-Scandic. Analytical standards & isotopically labeled substances. [Link]

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Application Notes & Protocols: Leveraging 5-(Methoxycarbonyl)nicotinic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Nicotinic Acid Scaffold

In the landscape of medicinal chemistry, the nicotinic acid (also known as niacin or vitamin B3) framework is a privileged scaffold. Its derivatives have given rise to a multitude of therapeutic agents spanning diverse disease areas, including dyslipidemia, cancer, and inflammatory conditions.[1][2][3] The inherent biological relevance of this motif, coupled with its synthetic tractability, makes it a cornerstone of many drug discovery programs. 5-(Methoxycarbonyl)nicotinic acid, a selectively protected diester of pyridine-3,5-dicarboxylic acid, represents a particularly strategic starting material for the synthesis of novel compound libraries. Its differential reactivity, with a free carboxylic acid and a methyl ester, allows for sequential and regioselective chemical modifications, providing a streamlined path to structural diversity.

This guide provides a detailed exploration of the applications of this compound in drug discovery, complete with actionable protocols and the scientific rationale underpinning its use.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is critical for reaction optimization and interpretation of biological data.

PropertyValueSource
CAS Number 5027-65-6
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
Appearance White to off-white crystalline powder[4]
Solubility Soluble in hot water, ethanol, and ether.[5] Slightly soluble in water and ethanol at room temperature.[6][5][6]
Melting Point 236-239 °C (for nicotinic acid)[7]
pKa ~2.0, ~4.85 (for nicotinic acid)[8]

Core Application: A Versatile Building Block for Library Synthesis

The primary utility of this compound in drug discovery lies in its capacity as a versatile building block for the synthesis of compound libraries. The presence of two distinct functional groups, a carboxylic acid and a methyl ester, allows for orthogonal chemical transformations. This is particularly advantageous for creating libraries of amides, which are prevalent in many drug classes.

The general workflow for utilizing this compound in library synthesis is depicted below:

G start This compound step1 Amide Coupling (Primary Amine R1-NH2) start->step1 intermediate Mono-amide Intermediate step1->intermediate step2 Ester Hydrolysis or Aminolysis (Secondary Amine R2R3-NH) intermediate->step2 final_product Di-substituted Nicotinamide Library step2->final_product

Caption: General workflow for library synthesis.

Protocol 1: Synthesis of N-Aryl Nicotinamides from this compound

This protocol details the synthesis of an N-aryl nicotinamide, a common structural motif in kinase inhibitors. The procedure involves the initial formation of an amide bond at the carboxylic acid position, followed by the conversion of the methyl ester to a secondary amide.

Rationale: The carboxylic acid is generally more reactive towards standard amide coupling reagents than the methyl ester, allowing for selective functionalization. The subsequent aminolysis of the methyl ester often requires more forcing conditions, such as elevated temperatures.[9]

Materials:

  • This compound

  • Aniline (or a substituted aniline)

  • A secondary amine (e.g., piperidine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Methyl 5-(phenylcarbamoyl)nicotinate

  • To a solution of this compound (1.0 eq) in DMF, add HOBt (1.1 eq) and EDCI (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add aniline (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield methyl 5-(phenylcarbamoyl)nicotinate.

Step 2: Synthesis of N5-phenyl-N3-(piperidin-1-yl)pyridine-3,5-dicarboxamide

  • In a sealed tube, dissolve methyl 5-(phenylcarbamoyl)nicotinate (1.0 eq) in piperidine (used as both reactant and solvent).

  • Heat the reaction mixture to 80-100 °C for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the excess piperidine under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final di-substituted nicotinamide.

Application in Target-Based Screening: Kinase Inhibition

Nicotinamide and its derivatives have emerged as potent inhibitors of various protein kinases, which are critical targets in oncology.[10] The nicotinamide scaffold can mimic the adenine region of ATP, enabling it to bind to the ATP-binding pocket of kinases. The multi-kinase inhibitor Sorafenib, for instance, incorporates a nicotinamide-like core structure.[2]

A typical screening cascade for identifying novel kinase inhibitors derived from this compound is outlined below:

G start 5-(Methoxycarbonyl)nicotinic acid-derived Library step1 Primary Screen: Biochemical Kinase Assay (e.g., VEGFR-2) start->step1 hit Initial Hits step1->hit step2 Dose-Response Analysis (IC50 Determination) hit->step2 confirmed_hit Confirmed Hits step2->confirmed_hit step3 Cell-based Proliferation Assay (e.g., HCT-116, HepG2) confirmed_hit->step3 lead Lead Compounds step3->lead step4 In vivo Efficacy Studies lead->step4

Caption: Screening cascade for kinase inhibitors.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a competitive in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound derived from this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Rationale: This assay measures the ability of a test compound to compete with ATP for binding to the kinase active site. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the VEGFR-2 enzyme and the peptide substrate to each well, except for the negative control wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold can provide valuable insights into the structure-activity relationship (SAR) for a given biological target. For example, in the development of nicotinamide-based VEGFR-2 inhibitors, specific substitutions on the pyridine ring and the amide functionalities have been shown to significantly impact potency.[5][11]

Conceptual SAR Diagram:

G cluster_0 Nicotinamide Scaffold cluster_1 Modifications Scaffold R1 R1: Aromatic/Heterocyclic groups (H-bonding with hinge region) Scaffold->R1 Position 3 R2 R2: Hydrophobic groups (Interaction with hydrophobic pocket) Scaffold->R2 Position 5

Caption: Conceptual SAR for nicotinamide-based inhibitors.

Example SAR Table for Nicotinamide-Based VEGFR-2 Inhibitors:

CompoundR1 GroupR2 GroupVEGFR-2 IC50 (nM)Reference
Sorafenib 4-chloro-3-(trifluoromethyl)phenylurea4-phenoxy53.65[11]
Compound 16c 4-(4-methoxyphenyl)-1,3-thiazol-2-yl3-acetylphenyl240[5]
Compound 10b 4-(4-chlorophenyl)-1,3-thiazol-2-yl3-acetylphenyl520[5]
Compound 11 4-((4-chlorophenyl)amino)quinazolineN/A86.60[11]

Biological Context: GPR109A Signaling Pathway

Nicotinic acid and its derivatives are known to exert some of their biological effects through the G-protein coupled receptor GPR109A (also known as HCA₂).[1] Activation of GPR109A in different cell types can lead to diverse downstream signaling events. For example, in adipocytes, GPR109A activation leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent reduction in lipolysis.[12] In immune cells, it can have anti-inflammatory effects.[1]

G ligand Nicotinic Acid Derivative receptor GPR109A ligand->receptor g_protein Gi/o receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp produces pka Protein Kinase A camp->pka activates lipolysis Lipolysis pka->lipolysis promotes

Caption: Simplified GPR109A signaling pathway in adipocytes.

Conclusion

This compound is a high-value starting material in drug discovery, offering a synthetically efficient route to novel and diverse chemical matter. Its utility as a scaffold for kinase inhibitors and other therapeutic agents is well-documented. By leveraging the protocols and understanding the biological context outlined in these application notes, researchers can accelerate their drug discovery programs and explore the full potential of the nicotinic acid pharmacophore.

References

  • GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. [Link]

  • Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. ResearchGate. [Link]

  • Design and discovery of thioether and nicotinamide containing sorafenib analogues as multikinase inhibitors targeting B-Raf, B-RafV600E and VEGFR-2. PubMed. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. PMC. [Link]

  • Vemurafenib | C23H18ClF2N3O3S | CID 42611257. PubChem. [Link]

  • Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. PubMed Central. [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central. [Link]

  • ChemInform Abstract: Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. ResearchGate. [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. [Link]

  • Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. PubMed Central. [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]

  • Formation of Amides From Esters. Master Organic Chemistry. [Link]

  • Vemurafenib. Wikipedia. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. ResearchGate. [Link]

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  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. [Link]

  • Synthesis of Sorafenib and Regorafenib. ResearchGate. [Link]

  • New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. PubMed Central. [Link]

  • Chemical structures of vemurafenib, dabrafenib and sorafenib. ResearchGate. [Link]

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. [Link]

  • A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]

  • GPR109A activation and aging liver. PMC. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. SlidePlayer. [Link]

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  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. [Link]

  • Table 2, IC50 values for selected compounds versus caspase panel. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Methyl 5-bromo-2-methoxynicotinate. PubChem. [Link]

  • (PDF) Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide. ResearchGate. [Link]

  • Calculated IC50 values for Tyrosine Kinase Inhibitors. ResearchGate. [Link]

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The Strategic Utility of 5-(Methoxycarbonyl)nicotinic Acid in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, heteroaromatic compounds bearing multiple, differentially reactive functional groups offer a powerful platform for divergent synthesis. 5-(Methoxycarbonyl)nicotinic acid, a pyridine derivative with orthogonal carboxylic acid and methyl ester functionalities, has emerged as a versatile and valuable building block for the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and a mechanistic rationale for its use in key synthetic transformations.

The Synthetic Advantage of Orthogonal Functional Groups

The synthetic utility of this compound lies in the distinct reactivity of its two functional groups. The carboxylic acid at the 3-position of the pyridine ring can be readily activated for amide bond formation, esterification, or reduction, while the methyl ester at the 5-position is comparatively less reactive under many of these conditions. This orthogonality allows for selective manipulation of one group while the other remains protected, enabling sequential and controlled modifications of the pyridine scaffold. This is particularly advantageous in the synthesis of complex molecules where precise control over the introduction of various substituents is required.

Key Applications and Synthetic Protocols

The primary application of this compound revolves around its use as a scaffold for the introduction of diverse functionalities, particularly through amide bond formation at the carboxylic acid position. The resulting nicotinamide derivatives are a common motif in many biologically active compounds.

Application I: Synthesis of Nicotinamide Derivatives via Amide Coupling

The formation of an amide bond from the carboxylic acid moiety of this compound is a cornerstone of its application. This transformation is central to the synthesis of a wide range of compounds with potential therapeutic applications. The following protocol provides a detailed, field-proven method for the coupling of this compound with a primary amine using standard peptide coupling reagents.

Table 1: Reagents and Materials for Amide Coupling

Reagent/MaterialPurposeTypical Supplier
This compoundStarting MaterialMatrix Scientific
Primary Amine (e.g., Benzylamine)Coupling PartnerSigma-Aldrich
HOBt (Hydroxybenzotriazole)Coupling AdditiveBroadPharm
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Coupling ReagentBroadPharm
DIEA (N,N-Diisopropylethylamine)Non-nucleophilic BaseSigma-Aldrich
DMF (N,N-Dimethylformamide)Anhydrous SolventFisher Scientific
Dichloromethane (DCM)Extraction SolventFisher Scientific
Saturated aq. NaHCO₃Aqueous WashFisher Scientific
BrineAqueous WashFisher Scientific
Anhydrous MgSO₄ or Na₂SO₄Drying AgentFisher Scientific
Silica GelStationary Phase for ChromatographySorbent Technologies

Experimental Protocol: Synthesis of Methyl 5-(benzylcarbamoyl)nicotinate

1. Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • To this solution, add HOBt (1.1 eq) and HBTU (1.1 eq). The solution may become slightly cloudy.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

Causality and Field Insights: The pre-activation step is crucial for efficient amide bond formation. HOBt and HBTU react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. This minimizes side reactions and increases the reaction rate.[1]

2. Amine Addition and Coupling:

  • In a separate vial, dissolve the primary amine (e.g., benzylamine, 1.1 eq) in a small amount of anhydrous DMF.

  • To the pre-activated carboxylic acid solution, add DIEA (3.0 eq) followed by the dropwise addition of the amine solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Causality and Field Insights: DIEA is a non-nucleophilic base that serves to deprotonate the ammonium salt formed between the amine and the carboxylic acid, thus liberating the free amine for the coupling reaction. An excess of the base is used to ensure the reaction goes to completion.

3. Work-up and Purification:

  • Once the reaction is complete, dilute the reaction mixture with ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 5-(benzylcarbamoyl)nicotinate.

Causality and Field Insights: The aqueous washes are essential to remove the DMF solvent, excess reagents, and water-soluble byproducts. The choice of eluent for chromatography will depend on the polarity of the final product.

Diagram 1: Workflow for Amide Coupling

G cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF reagents Add HOBt and HBTU start->reagents preactivate Stir for 15 min (Pre-activation) reagents->preactivate add_base Add DIEA preactivate->add_base add_amine Add amine solution add_base->add_amine react Stir at RT for 4-12 h add_amine->react dilute Dilute with EtOAc/DCM react->dilute wash Aqueous Washes (NaHCO₃, H₂O, Brine) dilute->wash dry Dry, Filter, Concentrate wash->dry purify Flash Column Chromatography dry->purify end end purify->end Pure Product

Caption: Workflow for the synthesis of nicotinamide derivatives.

Application II: Selective Reduction and Further Functionalization

The presence of the methyl ester allows for selective reduction to the corresponding primary alcohol, which can then be further functionalized. This opens up avenues for the synthesis of a different class of nicotinic acid derivatives. A common and effective method for this transformation is the use of a mild reducing agent such as sodium borohydride in the presence of a Lewis acid or a more powerful reducing agent like lithium aluminum hydride.

Protocol: Selective Reduction of the Methyl Ester

This protocol describes a general procedure for the selective reduction of the methyl ester in the presence of the carboxylic acid. It is important to note that the carboxylic acid may also be reduced under these conditions, and optimization may be required depending on the specific substrate and desired outcome.

1. Reaction Setup:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and a reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

Causality and Field Insights: LiAlH₄ is a powerful reducing agent capable of reducing both esters and carboxylic acids. The reaction is highly exothermic and should be performed with caution, especially on a large scale. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

2. Substrate Addition:

  • Dissolve this compound (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add the solution of the starting material dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

3. Quenching and Work-up:

  • Cool the reaction mixture to 0 °C.

  • Carefully and sequentially add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) dropwise to quench the excess LiAlH₄ (Fieser workup). A granular precipitate should form.

  • Stir the mixture vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude diol, 5-(hydroxymethyl)pyridin-3-yl)methanol.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel, often using a polar eluent system such as a gradient of methanol in dichloromethane.

Diagram 2: Selective Functionalization Pathway

G start This compound amide Amide Coupling (R-NH₂) start->amide reduction Selective Reduction (e.g., LiAlH₄) start->reduction product1 Methyl 5-(Amido)nicotinate amide->product1 product2 5-(Hydroxymethyl)pyridin-3-yl)methanol reduction->product2

Caption: Divergent synthesis from this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its orthogonal functional groups provide a strategic advantage for the controlled and sequential introduction of molecular diversity. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this synthon in their synthetic endeavors, accelerating the discovery and development of novel chemical entities. The self-validating nature of the described protocols, grounded in established chemical principles, ensures their reliability and reproducibility.

References

  • Preparation of Nicotinoyl Amino Acid Derivatives by Fmoc-Solid Phase Synthesis and Preliminary Studies on the DNA-Binding Proper. HETEROCYCLES, Vol. 92, No. 2, 2016. [Link]

Sources

Experimental procedures for 5-(Methoxycarbonyl)nicotinic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide to the Synthetic Chemistry of 5-(Methoxycarbonyl)nicotinic Acid

Introduction: The Versatility of a Bifunctional Pyridine Scaffold

This compound is a pyridine-3,5-dicarboxylic acid monomethyl ester. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its bifunctional nature. It possesses two distinct and chemically addressable reactive sites: a carboxylic acid at the 5-position and a methyl ester at the 3-position of the pyridine ring. This arrangement allows for selective and sequential modifications, making it a valuable building block for constructing complex molecules, including novel drug candidates and functional polymers. The pyridine core itself is a common motif in pharmaceuticals, imparting specific physicochemical properties such as aqueous solubility and the ability to form hydrogen bonds.[1] This guide provides detailed experimental procedures for key transformations of this compound, focusing on reactions at both the carboxylic acid and ester moieties.

PART 1: Safety, Handling, and Storage

Before commencing any experimental work, it is crucial to be familiar with the safety profile of this compound and all other reagents.

1.1 Hazard Identification: this compound is classified as an irritant.[2]

  • Eye Irritation: Causes serious eye irritation (H319).[2]

  • Skin Sensitization: May cause an allergic skin reaction (H317).[2]

  • Aquatic Hazard: Harmful to aquatic life (H402).

1.2 Recommended Precautions:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

1.3 Storage:

  • Store in a tightly closed container in a cool, dry place.

  • The material may be light-sensitive.

PART 2: Reactions at the C5-Carboxylic Acid

The carboxylic acid group is readily activated for nucleophilic substitution, with amide bond formation being the most common and synthetically valuable transformation.

Amide Bond Formation via Carbodiimide Coupling

Directly reacting a carboxylic acid with an amine is thermodynamically unfavorable.[3] Therefore, a coupling agent is required to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble variants like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently used for this purpose.

The workflow for this common reaction is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Acid, Amine, & Additive (e.g., HOBt) in an aprotic solvent (DCM or DMF) B Add Coupling Agent (e.g., EDCI) portion-wise at 0 °C A->B Cool reaction mixture C Allow reaction to warm to room temperature and stir for 4-16 hours B->C Initiate coupling D Monitor reaction progress by TLC or LC-MS C->D During reaction E Perform aqueous workup (Wash with aq. NaHCO3, H2O, and brine) D->E Upon completion F Dry organic layer (e.g., Na2SO4), filter, and concentrate in vacuo E->F G Purify crude product via flash column chromatography F->G H Characterize pure product (NMR, LC-MS, HRMS) G->H

Caption: General workflow for amide coupling reactions.

Protocol 2.1.1: Synthesis of Methyl 5-(benzylcarbamoyl)nicotinate

This protocol details the coupling of this compound with benzylamine as a representative primary amine.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound181.151.0181 mg
Benzylamine107.151.1118 mg (120 µL)
EDCI191.701.2230 mg
HOBt135.121.2162 mg
N,N-Diisopropylethylamine (DIPEA)129.242.0259 mg (348 µL)
Dichloromethane (DCM), anhydrous--10 mL

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (181 mg, 1.0 mmol), HOBt (162 mg, 1.2 mmol), and anhydrous DCM (10 mL).

  • Stir the suspension at room temperature until all solids dissolve.

  • Add benzylamine (120 µL, 1.1 mmol) followed by DIPEA (348 µL, 2.0 mmol).

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Add EDCI (230 mg, 1.2 mmol) portion-wise over 5 minutes, ensuring the internal temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting acid.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Expected Characterization (LC-MS):

  • Product: Methyl 5-(benzylcarbamoyl)nicotinate

  • Molecular Formula: C₁₅H₁₄N₂O₃

  • Molecular Weight: 270.28 g/mol

  • Expected Mass (m/z): 271.1 [M+H]⁺

PART 3: Reactions at the C3-Methyl Ester

The methyl ester at the C3 position can be selectively hydrolyzed to the corresponding carboxylic acid or converted to an amide under more forcing conditions than those used for the C5-acid.

Selective Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an effective method for converting the methyl ester to a carboxylate salt, which is subsequently protonated to yield the carboxylic acid. Lithium hydroxide (LiOH) is often preferred as it can be effective at room temperature, minimizing potential side reactions. A similar procedure is used for the hydrolysis of methyl 5-methoxynicotinate.[4]

Protocol 3.1.1: Synthesis of Pyridine-3,5-dicarboxylic acid

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound181.151.0181 mg
Lithium Hydroxide Monohydrate41.962.5105 mg
Tetrahydrofuran (THF)--5 mL
Water--5 mL
1M Hydrochloric Acid (HCl)--~5-6 mL

Step-by-Step Procedure:

  • Dissolve this compound (181 mg, 1.0 mmol) in a mixture of THF (5 mL) and water (5 mL) in a round-bottom flask.

  • Add lithium hydroxide monohydrate (105 mg, 2.5 mmol) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS. The product will be more polar than the starting material.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1M HCl. A white precipitate should form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold water.

  • Dry the solid in a vacuum oven at 50 °C to a constant weight.

Expected Characterization (LC-MS):

  • Product: Pyridine-3,5-dicarboxylic acid

  • Molecular Formula: C₇H₅NO₄

  • Molecular Weight: 167.12 g/mol

  • Expected Mass (m/z): 168.0 [M+H]⁺

PART 4: Reduction of the Ester Functionality

The selective reduction of the ester group in the presence of a carboxylic acid can be achieved using specific reducing agents. A sodium borohydride-methanol system is a mild and effective choice for reducing aromatic esters to their corresponding alcohols.[5]

Protocol 4.1.1: Synthesis of 5-(Hydroxymethyl)nicotinic acid

This protocol first protects the carboxylic acid as a salt before reducing the ester.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound181.151.0181 mg
Sodium Bicarbonate (NaHCO₃)84.011.084 mg
Tetrahydrofuran (THF), anhydrous--15 mL
Methanol (MeOH), anhydrous--5 mL
Sodium Borohydride (NaBH₄)37.834.0151 mg
1M Hydrochloric Acid (HCl)--As needed

Step-by-Step Procedure:

  • Suspend this compound (181 mg, 1.0 mmol) and sodium bicarbonate (84 mg, 1.0 mmol) in anhydrous THF (10 mL). Stir for 30 minutes to form the sodium salt.

  • Add anhydrous methanol (5 mL) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (151 mg, 4.0 mmol) in small portions over 15 minutes. Note: Gas evolution (H₂) will occur.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1M HCl until gas evolution ceases and the pH is ~6-7.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • The resulting aqueous slurry can be purified via reverse-phase chromatography or by adjusting the pH to the isoelectric point to precipitate the product, followed by filtration.

Expected Characterization (LC-MS):

  • Product: 5-(Hydroxymethyl)nicotinic acid

  • Molecular Formula: C₇H₇NO₃

  • Molecular Weight: 153.13 g/mol

  • Expected Mass (m/z): 154.0 [M+H]⁺

PART 5: Analytical Characterization

Confirmation of reaction success relies on proper analytical techniques.

  • Thin Layer Chromatography (TLC): A quick method to monitor reaction progress. A typical mobile phase for these compounds is a mixture of ethyl acetate and hexanes, often with a small amount (0.5-1%) of acetic acid or triethylamine to improve peak shape.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The primary tool for confirming the consumption of starting material and the formation of the product by verifying the expected molecular weight.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final, purified product. For example, in the amidation product (Protocol 2.1.1), one would expect to see new signals corresponding to the benzyl group protons.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A Newcrom AH column can be used to separate nicotinic acid and its amide derivatives.[7]

G cluster_products Potential Derivatives Start This compound (C8H7NO4) M.W. 181.15 Amide Amide Derivative (e.g., Methyl 5-(benzylcarbamoyl)nicotinate) C15H14N2O3 Start->Amide Amidation at C5-Acid (R-NH2, Coupling Agent) Diacid Di-carboxylic Acid (Pyridine-3,5-dicarboxylic acid) C7H5NO4 Start->Diacid Hydrolysis of C3-Ester (LiOH, H2O/THF) Alcohol Amino-alcohol (5-(Hydroxymethyl)nicotinic acid) C7H7NO3 Start->Alcohol Reduction of C3-Ester (NaBH4, MeOH)

Caption: Key reaction pathways for this compound.

References

  • ChemBK. 5-Methyl-nicotinic acid methyl ester. Retrieved from [Link]

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

  • Loba Chemie. Safety Data Sheet: NICOTINIC ACID EXTRA PURE. Retrieved from [Link]

  • Wikipedia. Nicotinic acid. Retrieved from [Link]

  • Seibert, H. F., et al. (1942). Preparation of nicotinic acid amide. U.S. Patent 2,280,040.
  • Sorbera, L. A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 745. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Li, W., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. Journal of Analytical Methods in Chemistry, 2014, 893034. Retrieved from [Link]

  • Ghorpade, S., et al. (2018). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Scientific Reports, 8, 15545. Retrieved from [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Aries, R. S., et al. (1957). Non-catalytic preparation of nicotinic acid esters. U.S. Patent 2,816,112.
  • SIELC Technologies. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Retrieved from [Link]

  • Kumar, S., & Babu, B. V. (2009). Process Intensification of Nicotinic Acid Production via Enzymatic Conversion using Reactive Extraction. Chemical and Biochemical Engineering Quarterly, 23(3), 367-376.
  • El-Gindy, A., et al. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Separations, 9(10), 282. Retrieved from [Link]

  • Patil, S. L., et al. (2012). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharma Chemica, 4(2), 640-643. Retrieved from [Link]

  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. Retrieved from [Link]

  • Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry, 24(2). Retrieved from [Link]

  • Human Metabolome Database. Showing metabocard for Nicotinic acid (HMDB0001488). Retrieved from [Link]

  • Lee, Y. C., et al. (1957). NICOTINIC ACID METABOLISM. Journal of Biological Chemistry, 227(2), 801-807.
  • PubChem. N'-Methylnicotinamide. Retrieved from [Link]

  • Hultquist, M. E. (1951). Process for making nicotinamide. U.S. Patent 2,993,051.
  • Council for Responsible Nutrition. (2013). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [Link]

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Illuminating GPR109A Signaling: Application Notes for Cell-Based Assays Involving 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting GPR109A with 5-(Methoxycarbonyl)nicotinic Acid

This compound, also known by its synonym Acifran, is a potent synthetic agonist of the G-protein coupled receptor 109A (GPR109A), also designated as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[1] GPR109A has garnered significant attention in drug discovery due to its role in mediating the anti-lipolytic and lipid-modifying effects of nicotinic acid (niacin).[2][3] The receptor is primarily expressed in adipocytes and various immune cells, including macrophages and neutrophils.[3] Its activation initiates a signaling cascade predominantly through the Gαi/o subunit of heterotrimeric G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] This reduction in cAMP is the cornerstone of its metabolic effects, particularly the inhibition of hormone-sensitive lipase in fat cells, which in turn reduces the release of free fatty acids into circulation.[1][4]

Beyond the canonical Gαi pathway, evidence also suggests that GPR109A can signal through β-arrestin-mediated pathways.[3] This alternative signaling route is implicated in both the therapeutic actions and potential side effects of GPR109A agonists, making it a crucial aspect of compound characterization.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the pharmacological activity of this compound using a suite of robust cell-based assays. We will delve into detailed protocols for quantifying Gαi-mediated signaling via cAMP inhibition, assessing downstream functional effects through lipolysis inhibition, and provide frameworks for investigating β-arrestin recruitment and non-canonical calcium mobilization.

GPR109A Signaling Pathways

Activation of GPR109A by an agonist such as this compound triggers two primary signaling cascades, as depicted below. The well-established Gαi-coupled pathway leads to a reduction in cellular cAMP, while the β-arrestin pathway is involved in receptor desensitization and G-protein-independent signaling.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound GPR109A GPR109A Receptor Agonist->GPR109A Binds G_Protein Gαi/βγ GPR109A->G_Protein Activates Beta_Arrestin β-Arrestin GPR109A->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Inhibited by low cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates cAMP_Workflow Start Start Plate_Cells Seed GPR109A-expressing cells in 384-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of This compound Add_Compounds Add compounds to cells (15-30 min incubation) Incubate_Overnight->Add_Compounds Prepare_Compounds->Add_Compounds Add_Forskolin Add Forskolin (EC80) (30 min incubation) Add_Compounds->Add_Forskolin Lyse_Detect Lyse cells and add cAMP detection reagents Add_Forskolin->Lyse_Detect Read_Plate Read plate (HTRF or AlphaScreen) Lyse_Detect->Read_Plate Analyze_Data Calculate % inhibition and determine EC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the GPR109A-mediated cAMP inhibition assay.
Protocol 2: Functional Lipolysis Assay in Adipocytes

This assay measures the downstream physiological effect of GPR109A activation by quantifying the inhibition of lipolysis in differentiated adipocytes.

Principle: In adipocytes, GPR109A activation inhibits the breakdown of triglycerides into free fatty acids and glycerol. [5]This assay typically involves stimulating lipolysis with a β-adrenergic agonist (like isoproterenol) and then measuring the amount of glycerol released into the medium in the presence and absence of this compound. [1] Materials:

  • 3T3-L1 preadipocytes (available from ATCC).

  • Differentiation medium (DMEM with high glucose, 10% FBS, insulin, dexamethasone, and IBMX).

  • Lipolysis assay buffer (e.g., KRBH buffer with 2% BSA).

  • This compound (Acifran).

  • Nicotinic acid (positive control).

  • Isoproterenol (lipolysis-stimulating agent).

  • Glycerol release colorimetric assay kit.

  • 96-well tissue culture plates.

  • Spectrophotometer.

Procedure:

  • Differentiation of 3T3-L1 Cells: a. Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% calf serum. b. Two days post-confluence, initiate differentiation by changing the medium to differentiation medium. c. After 2-3 days, replace with medium containing insulin for another 2 days. d. Finally, culture in DMEM with 10% FBS for an additional 2-4 days until lipid droplets are visible.

  • Lipolysis Assay: a. Wash the differentiated adipocytes with wash buffer. b. Add lipolysis assay buffer and incubate for a pre-incubation period. c. Add serial dilutions of this compound or nicotinic acid. d. Stimulate lipolysis by adding isoproterenol to all wells (except the basal control). e. Incubate the plate at 37°C for 1-3 hours. [1] f. Collect the supernatant and measure the glycerol concentration using a colorimetric assay kit according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of inhibition of isoproterenol-stimulated glycerol release for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value. [1]

Protocol 3: β-Arrestin Recruitment Assay

This assay is crucial for understanding G-protein-independent signaling and potential for biased agonism. Commercial platforms like the PathHunter® β-arrestin assay from Eurofins DiscoverX are widely used. [6] Principle: These assays are based on enzyme fragment complementation (EFC). The GPR109A receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme acceptor (EA). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. [6] Materials:

  • CHO-K1 GPR109A β-Arrestin cell line (e.g., from Eurofins DiscoverX). [7]* Cell culture and assay reagents provided with the cell line and detection kit.

  • This compound (Acifran).

  • Nicotinic acid (positive control).

  • White, opaque 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Follow the manufacturer's protocol for plating the PathHunter® GPR109A β-arrestin cells.

  • Compound Addition: Add serial dilutions of this compound or a reference agonist to the cell plate.

  • Incubation: Incubate the plate at 37°C for the optimized duration (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment. [6]4. Detection: Add the detection reagents as per the manufacturer's instructions and incubate at room temperature to allow for signal development.

  • Measurement: Read the chemiluminescent signal using a luminometer.

  • Data Analysis: Plot the relative light units (RLU) against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 4: Calcium Mobilization Assay

While GPR109A is primarily Gαi-coupled and does not canonically signal through calcium mobilization, this assay can be adapted to study GPR109A activation by co-expressing a promiscuous G-protein subunit, such as Gα16. [8] Principle: Co-transfection of GPR109A with Gα16 redirects the signal upon agonist binding to the activation of phospholipase C, leading to an increase in intracellular calcium. This calcium influx is detected by a fluorescent calcium indicator dye like Fluo-4 AM. [8] Materials:

  • HEK293T cells.

  • Expression vectors for human GPR109A and Gα16.

  • Transient transfection reagent (e.g., JetPRIME®).

  • Cell culture medium.

  • Black-walled, clear-bottom 96-well plates.

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).

  • Fluo-4 AM calcium indicator dye.

  • This compound (Acifran).

  • Nicotinic acid (positive control).

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR® or FlexStation®).

Procedure:

  • Co-transfection: Co-transfect HEK293T cells with the GPR109A and Gα16 expression vectors. Plate the transfected cells into 96-well plates and incubate for 24-48 hours.

  • Dye Loading: Remove the growth medium and incubate the cells with Fluo-4 AM dye-loading solution in HHBS for 1 hour at 37°C. [9]3. Compound Preparation: Prepare serial dilutions of this compound in HHBS.

  • Calcium Flux Measurement: a. Place the dye-loaded cell plate into the fluorescence plate reader. b. Program the instrument to take a baseline fluorescence reading for 10-20 seconds. c. The instrument will then automatically add the compound solutions to the wells while continuing to record the fluorescence kinetically for an additional 2-3 minutes.

  • Data Analysis: a. The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. b. Calculate the response for each well (e.g., maximum fluorescence minus baseline). c. Plot the response against the logarithm of the compound concentration to determine the EC50 value.

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for the comprehensive pharmacological characterization of this compound as a GPR109A agonist. The cAMP inhibition and lipolysis assays are fundamental for confirming target engagement and downstream functional efficacy. The β-arrestin recruitment and engineered calcium mobilization assays offer valuable insights into G-protein-independent signaling and allow for a more nuanced understanding of the compound's mechanism of action. By employing these methodologies, researchers can effectively advance the development of novel therapeutics targeting the GPR109A receptor.

References

  • BenchChem. (2025). Application Notes and Protocols for Acifran Cell-Based Assays. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Bridge-Comer, P. E., & Reilly, S. M. (2023). Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of Visualized Experiments, (193), 10.3791/65106. [Link]

  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogene, 33(43), 5127–5137. [Link]

  • van Stralen, L. K., Verzijl, D., Leurs, R., & Vischer, H. F. (2011). beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. Journal of biomolecular screening, 16(7), 747–756. [Link]

  • Roy, D., Myers, J. M., & Tedeschi, A. (2022). Protocol for assessing ex vivo lipolysis of murine adipose tissue. STAR protocols, 3(3), 101518. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity. BenchChem.
  • Eurofins Discovery. (n.d.). GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based Antagonist Calcium Flux LeadHunter Assay. Eurofins Discovery.
  • Stoddart, L. A., Johnstone, E. K. M., Wheal, A. J., Goulding, J., Robers, M. B., Machleidt, T., Wood, K. V., & Hill, S. J. (2015). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. Journal of biomolecular screening, 20(4), 460–469. [Link]

  • Gentarget. (n.d.). Premade Stable Cell lines. Gentarget Inc. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. Eurofins DiscoverX. [Link]

  • Sigoillot, F., & Coge, F. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments : JoVE, (89), 51516. [Link]

  • van der Wouden, J. C., Voorn, P., van der Pal, R. H., van der Neut, R., & de Vries, H. E. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of biomolecular screening, 16(6), 614–623. [Link]

  • Bouchard, N., Robitaille, E., & Wenham, D. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cells. Revvity.
  • Benyo, Z., Gille, A., Kero, J., Csiky, M., Suchankova, M. C., Nusing, R. M., Moers, A., Pfeffer, M., & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. The Journal of clinical investigation, 115(12), 3634–3640. [Link]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ CHO-K1 GPR109A Gi Cell Line. Eurofins DiscoverX. [Link]

  • Reyes-Alcaraz, A., Lee, Y. N., Yun, S., Kim, D. H., & Kim, K. M. (2018). Conformational signatures in β-arrestin2 reveal natural biased agonism at a G-protein-coupled receptor. Communications biology, 1, 126. [Link]

  • Eurofins DiscoverX. (n.d.). GPCR Internalization Assays. Eurofins DiscoverX. [Link]

  • Shen, H. C., Ye, Z., Li, Y., Liu, J., Keding, S. J., Taggart, A. K., Ippolito, M., Tota, L. M., Wright, S. D., & Sparrow, C. P. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & medicinal chemistry letters, 17(23), 6467–6471. [Link]

  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]

  • Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of clinical investigation, 121(3), 1163–1173. [Link]

  • Choudhury, C., & Unwalla, H. J. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in molecular biosciences, 8, 770956. [Link]

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Application Notes & Protocols: The Utility of 5-(Methoxycarbonyl)nicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Methoxycarbonyl)nicotinic acid, a bifunctional pyridine derivative, has emerged as a highly valuable and versatile building block in contemporary drug discovery. Its unique architecture, featuring a pyridine core substituted with a carboxylic acid at the 3-position and a methyl ester at the 5-position, offers medicinal chemists a scaffold with orthogonal reactivity. This allows for precise, sequential chemical modifications, making it an ideal starting point for the synthesis of complex molecular libraries and targeted therapeutics. This guide provides an in-depth overview of its physicochemical properties, reactivity profile, and core applications, with a particular focus on its pivotal role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology. Detailed, field-tested protocols for its key transformations are provided to enable researchers to effectively leverage this scaffold in their drug development programs.

Physicochemical Properties & Reactivity Profile

This compound is a stable, solid compound under standard conditions. Its utility in medicinal chemistry is derived directly from the distinct chemical properties of its two functional groups.

PropertyValueSource
IUPAC Name Pyridine-3,5-dicarboxylic acid 5-methyl esterN/A
CAS Number 5027-65-6[1]
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
Appearance White crystal or crystalline powder[2]
Hazard Irritant[1][2]

The primary advantage of this molecule is the differential reactivity of the C3-carboxylic acid and the C5-methyl ester. The carboxylic acid is readily activated for nucleophilic attack, most commonly for the formation of amide bonds, which are fundamental linkages in many bioactive molecules. In contrast, the methyl ester is more stable and typically requires harsher conditions (e.g., strong acid or base) for transformation, such as hydrolysis to the corresponding dicarboxylic acid. This reactivity gap allows for selective functionalization at the C3 position while preserving the C5 ester for subsequent synthetic steps.

G cluster_0 Selective C3 Modification cluster_1 C5 Ester Modification main This compound reagent1 Amine (R-NH2) + Coupling Agent (e.g., HATU, EDC) main->reagent1 reagent2 Base (e.g., LiOH, NaOH) + H2O main->reagent2 product1 C3-Amide Derivative reagent1->product1 Amide Coupling product2 Pyridine-3,5-dicarboxylic acid reagent2->product2 Ester Hydrolysis

Caption: Reactivity map of this compound.

Core Applications in Medicinal Chemistry: A Scaffold for Targeted Inhibitors

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4] Its ability to form key hydrogen bonds and participate in aromatic interactions makes it an excellent pharmacophore. This compound serves as a key intermediate in synthesizing derivatives for various therapeutic targets.

Keystone Role in PARP Inhibitor Synthesis

Poly(ADP-ribose)polymerases (PARPs) are critical enzymes in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs).[5] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is defective. Inhibiting PARP in these cancer cells prevents the repair of SSBs, which then accumulate and lead to DSBs during replication. Since the HR pathway is non-functional, these DSBs cannot be repaired, resulting in cell death. This concept, known as synthetic lethality , is a cornerstone of modern cancer therapy.[5][6][7]

Several FDA-approved PARP inhibitors, such as Olaparib and Rucaparib, feature a core structure that mimics the nicotinamide portion of NAD+, the natural substrate for PARP.[6] this compound is an ideal starting material for constructing this critical pharmacophore. The C3-carboxylic acid is typically converted into a primary amide, which forms a crucial hydrogen bond network within the PARP active site. The C5 position can then be elaborated to connect to other parts of the inhibitor that provide potency and selectivity.

G cluster_pathway PARP-Mediated DNA Repair & Inhibition cluster_inhibition Mechanism of PARP Inhibitors cluster_cell_fate Cellular Outcome dna_damage DNA Single-Strand Break (SSB) parp_activation PARP Activation (Binds to SSB) dna_damage->parp_activation ssb_unrepaired SSBs Persist -> Replication Fork Collapse dna_damage->ssb_unrepaired par_synthesis Poly(ADP-ribose) Synthesis parp_activation->par_synthesis block PARP Trapping & Catalytic Inhibition parp_activation->block repair_recruitment Recruitment of DNA Repair Proteins par_synthesis->repair_recruitment repair_ok SSB Repaired repair_recruitment->repair_ok parp_inhibitor PARP Inhibitor (e.g., Olaparib) parp_inhibitor->block dsb Double-Strand Breaks (DSBs) Form ssb_unrepaired->dsb brca_proficient Normal Cells (BRCA+/+) DSBs repaired by HR dsb->brca_proficient brca_deficient Cancer Cells (BRCA-/-) HR Defective -> Cell Death (Synthetic Lethality) dsb->brca_deficient

Caption: The principle of synthetic lethality via PARP inhibition.

Broader Applications in Drug Discovery

Beyond oncology, nicotinic acid derivatives are explored for a wide range of conditions:

  • Central Nervous System (CNS) Disorders: As modulators of nicotinic acetylcholine receptors (nAChRs).[8]

  • Metabolic Diseases: For their lipid-lowering effects and as inhibitors of enzymes like α-amylase and α-glucosidase for diabetes treatment.[3]

  • Inflammatory Diseases: Due to the anti-inflammatory properties associated with the nicotinic acid scaffold.[3]

The synthetic versatility of this compound makes it a valuable platform for generating novel chemical entities for these and other therapeutic areas.[9]

Experimental Protocols & Methodologies

The following protocols are generalized procedures that serve as a starting point for synthesis. Researchers should optimize conditions based on the specific substrate and scale.

Protocol 1: Selective Amide Bond Formation at the C3-Carboxylic Acid

This protocol details the coupling of this compound with a primary or secondary amine using HATU, a common and efficient peptide coupling reagent.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency, low rate of racemization, and effectiveness in coupling sterically hindered amines or electron-deficient carboxylic acids. It works by activating the carboxylic acid to form a highly reactive acyl-uronium intermediate.

Reagent/ParameterRecommendationPurpose
Starting Material This compound1.0 eq
**Amine (R-NH₂) **Substrate1.1 - 1.2 eq
Coupling Reagent HATU1.1 - 1.2 eq
Base DIPEA or Et₃N2.0 - 3.0 eq
Solvent Anhydrous DMF or DCM---
Temperature 0 °C to Room TemperatureControl reactivity
Reaction Time 2 - 16 hoursMonitor by TLC/LC-MS

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add the base, DIPEA (2.5 eq), to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired C3-amide derivative.

Protocol 2: Synthesis of a PARP Inhibitor Core Structure

This protocol illustrates the practical application of Protocol 1 to synthesize a key intermediate used in the development of PARP inhibitors. It involves coupling this compound with 2-fluoro-5-((4-oxopiperidin-1-yl)methyl)aniline.

G start This compound + Aniline Derivative step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) start->step1 intermediate Intermediate Product: C3-Amide, C5-Ester step1->intermediate step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) intermediate->step2 Path A step3 Step 3: Second Amidation or Other Modification at C5 intermediate->step3 Path B (Direct C5 use) intermediate2 Di-acid Intermediate (Optional Diversification Point) step2->intermediate2 intermediate2->step3 final Final PARP Inhibitor Pharmacophore Fragment step3->final

Caption: Synthetic workflow for a PARP inhibitor fragment.

Procedure:

  • Follow Protocol 1 using this compound (1.0 eq) and 2-fluoro-5-((4-oxopiperidin-1-yl)methyl)aniline (1.1 eq) as the amine coupling partner.

  • After successful synthesis and purification of the C3-amide, the C5-methyl ester is available for further modification. For many PARP inhibitors, this position is often part of a larger ring system or is converted to another functional group.

  • Example Follow-up Step (Hydrolysis): a. Dissolve the purified intermediate from step 1 in a mixture of THF and water (e.g., 3:1 v/v). b. Add Lithium Hydroxide (LiOH, ~2.0 eq) and stir at room temperature. c. Monitor the reaction by LC-MS until the ester is fully hydrolyzed. d. Carefully acidify the mixture with 1N HCl to pH ~3-4. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the corresponding C5-carboxylic acid, ready for a second, different amide coupling.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid breathing dust. Use only in a well-ventilated area, such as a chemical fume hood.[10]

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

This compound is a powerful and strategic building block for medicinal chemists. Its pre-differentiated functional groups provide a reliable handle for sequential and selective synthesis, minimizing the need for complex protecting group strategies. Its demonstrated utility in constructing the core of clinically significant molecules, particularly PARP inhibitors, underscores its importance. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively incorporate this versatile scaffold into their drug discovery pipelines, accelerating the development of next-generation therapeutics.

References

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  • Matrix Scientific. This compound Product Page.
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  • Biosynth. 5-(4-Methoxycarbonylphenyl)-nicotinic acid Product Page.
  • Chem-Impex. 5-Methylnicotinic acid Product Page. (Note: Discusses the utility of substituted nicotinic acids as building blocks).
  • ChemBK. 5-METHOXY-NICOTINIC ACID Product Page.
  • IUPHAR/BPS Guide to PHARMACOLOGY. 5-methyl nicotinic acid Ligand Page.
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  • Wang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH.
  • Bridges, T. M., et al. (2022). Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. NIH.
  • BLD Pharm. 5-Hydroxy-4-(methoxycarbonyl)nicotinic acid Product Page.
  • G. G., et al. (2022).
  • Yasir, M., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Springer.
  • Kamel, M., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. PMC - NIH.
  • D'Andrea, A. D. (2021). Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation.
  • Ramón, D. J., & Yus, M. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
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Application Notes & Protocols: Derivatization of 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental building block in biological systems and synthetic chemistry.[1][2] Its derivatives are integral to a vast array of pharmaceuticals and agrochemicals, owing to the pyridine ring's unique electronic properties and its capacity for diverse chemical modifications. 5-(Methoxycarbonyl)nicotinic acid, a diester derivative of pyridine-3,5-dicarboxylic acid, presents two distinct reactive sites: a carboxylic acid and a methyl ester. This bifunctionality allows for selective chemical transformations, enabling the synthesis of a wide range of novel compounds with tailored properties.

This guide provides detailed protocols for the derivatization of this compound, focusing on two primary transformations: amide bond formation at the carboxylic acid moiety and ester hydrolysis followed by re-esterification. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer expert insights to ensure successful and reproducible outcomes.

I. Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, as this linkage is a cornerstone of peptides, proteins, and numerous synthetic drugs.[3] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, activation of the carboxylic acid is paramount. This section details two robust methods for the synthesis of amides from this compound: the acyl chloride method and carbodiimide-mediated coupling.

A. Method 1: Acyl Chloride Formation and Subsequent Amination

This classic two-step approach involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine to form the desired amide.[4] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Expertise & Experience: The primary advantage of this method is the high reactivity of the acyl chloride intermediate, which often leads to high yields. However, the handling of thionyl chloride requires caution due to its corrosive and moisture-sensitive nature. The reaction should be performed in a well-ventilated fume hood, and all glassware must be thoroughly dried to prevent premature hydrolysis of the acyl chloride.

Trustworthiness: To ensure the reaction goes to completion, it is advisable to use a slight excess of thionyl chloride. The removal of excess SOCl₂ under vacuum is a critical step, as any residual reagent can react with the amine in the subsequent step, leading to side products. Monitoring the first step by IR spectroscopy can be beneficial; the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber indicate a successful conversion.

  • Reagent Preparation:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM) or Toluene

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous DCM or toluene.

    • Slowly add thionyl chloride (1.2 - 2.0 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is often used in the next step without further purification.

  • Reagent Preparation:

    • Crude 5-(Methoxycarbonyl)nicotinoyl chloride

    • Primary or secondary amine (1.0 - 1.2 eq)

    • Tertiary amine base (e.g., triethylamine or pyridine) (1.5 - 2.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the amine and the tertiary amine base in anhydrous DCM.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride solution to the cooled amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Reagent Stoichiometry for Amidation via Acyl Chloride

ReagentMolar EquivalentsRole
This compound1.0Starting Material
Thionyl Chloride1.2 - 2.0Activating Agent
Amine1.0 - 1.2Nucleophile
Tertiary Amine Base1.5 - 2.0Acid Scavenger
B. Method 2: Carbodiimide-Mediated Amide Coupling

Carbodiimide coupling agents, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the direct formation of an amide bond from a carboxylic acid and an amine under mild conditions.[4] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4] To suppress side reactions and reduce racemization (if chiral amines are used), additives like 1-Hydroxybenzotriazole (HOBt) are often employed.

Expertise & Experience: This method is favored for its mild reaction conditions and broad substrate scope. EDC is often preferred over DCC because the resulting urea byproduct is water-soluble, simplifying purification. The choice of solvent is crucial; aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are typically used.

Trustworthiness: The order of addition of reagents can be critical. It is generally recommended to pre-activate the carboxylic acid with the coupling agent and HOBt before adding the amine to minimize the formation of guanidinium byproducts. The reaction is typically run at room temperature, but for sensitive substrates, cooling to 0 °C may be beneficial.

  • Reagent Preparation:

    • This compound (1.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.5 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 eq)

    • Primary or secondary amine (1.0 - 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (optional, 1-2 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound, HOBt, and the amine in anhydrous DCM or DMF.

    • Add EDC to the solution at room temperature with stirring. If the amine is used as a hydrochloride salt, add DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Reagent Stoichiometry for EDC/HOBt Coupling

ReagentMolar EquivalentsRole
This compound1.0Starting Material
EDC1.1 - 1.5Coupling Agent
HOBt1.1 - 1.5Additive (Reduces side reactions)
Amine1.0 - 1.2Nucleophile
DIPEA1.0 - 2.0Base (if amine salt is used)

Visualization of Amide Coupling Workflow

Amide_Coupling_Workflow cluster_acyl_chloride Method 1: Acyl Chloride Pathway cluster_carbodiimide Method 2: Carbodiimide Pathway start1 This compound reagent1 SOCl₂ intermediate1 Acyl Chloride Intermediate reagent1->intermediate1 Activation reagent2 Amine, Base product1 Amide Derivative reagent2->product1 Amination start2 This compound reagent3 EDC, HOBt intermediate2 O-Acylisourea Intermediate reagent3->intermediate2 Activation reagent4 Amine product2 Amide Derivative reagent4->product2 Coupling Ester_Manipulation_Workflow start This compound reagent1 NaOH or LiOH, H₂O intermediate Pyridine-3,5-dicarboxylic acid reagent1->intermediate Hydrolysis reagent2 Alcohol (R-OH), H₂SO₄ product Diester Derivative (R-OOC-Py-COO-R) reagent2->product Esterification

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-(Methoxycarbonyl)nicotinic Acid in Pharmaceutical Development

This compound, a monoester derivative of pyridine-3,5-dicarboxylic acid, is a pivotal building block in contemporary medicinal chemistry. Its structural features, comprising a pyridine core with orthogonal carboxylic acid and methyl ester functionalities, render it a versatile intermediate for the synthesis of complex molecular architectures. Nicotinic acid and its derivatives are integral to the development of a wide array of therapeutic agents, including anti-inflammatory drugs and potential treatments for neurodegenerative diseases.[1][2] The strategic placement of the ester and acid groups allows for selective chemical manipulations, making it a valuable synthon in the construction of novel drug candidates.[3] As a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism, derivatives of nicotinic acid are of significant interest in pharmaceutical research.[4][5]

This guide provides a comprehensive overview of a robust and scalable two-step synthesis of this compound, designed for implementation at the pilot plant and industrial scales. The protocols herein are presented with an emphasis on scientific integrity, safety, and operational efficiency, catering to the needs of researchers, scientists, and drug development professionals.

Synthetic Strategy: A Two-Step Approach to this compound

The large-scale synthesis of this compound is most effectively achieved through a two-step process, commencing with the readily available pyridine-3,5-dicarboxylic acid. This strategy is predicated on its efficiency, scalability, and the use of cost-effective reagents.

The overall transformation is depicted in the workflow below:

G cluster_0 Step 1: Diesterification cluster_1 Step 2: Selective Monohydrolysis cluster_2 Purification start Pyridine-3,5-dicarboxylic Acid diester Dimethyl Pyridine-3,5-dicarboxylate start->diester  Methanol (Excess)  H₂SO₄ (catalyst)  Reflux monoester This compound diester->monoester  Potassium Hydroxide (0.5 eq)  Ethanol  Room Temperature purified_product High-Purity this compound monoester->purified_product  Acidification (HCl)  Crystallization

Caption: Overall synthetic workflow for this compound.

Part 1: Diesterification of Pyridine-3,5-dicarboxylic Acid

The initial step involves the exhaustive esterification of both carboxylic acid groups of pyridine-3,5-dicarboxylic acid to yield the corresponding dimethyl ester. This reaction is typically carried out using a large excess of methanol, which serves as both a reagent and a solvent, with a catalytic amount of a strong acid, such as sulfuric acid. The use of excess methanol drives the equilibrium towards the formation of the diester, in accordance with Le Châtelier's principle.

Reaction Mechanism:

The esterification proceeds via a classic acid-catalyzed nucleophilic acyl substitution mechanism. The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by methanol. Subsequent proton transfer and elimination of a water molecule yield the ester. This process occurs at both carboxylic acid positions to afford the desired dimethyl pyridine-3,5-dicarboxylate.

Part 2: Selective Monohydrolysis of Dimethyl Pyridine-3,5-dicarboxylate

The second and most critical step is the selective hydrolysis of one of the two methyl ester groups of dimethyl pyridine-3,5-dicarboxylate. This is achieved under carefully controlled basic conditions. The principle behind this selectivity lies in the stoichiometry of the base. By using approximately half an equivalent of a strong base, such as potassium hydroxide, relative to the diester, the reaction can be effectively stopped at the monoester stage. The hydrolysis of the first ester group produces a carboxylate salt, which is less susceptible to further nucleophilic attack by the hydroxide ion due to the increased electron density around the remaining ester group.

Reaction Mechanism:

The base-catalyzed hydrolysis of an ester, also known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the presence of a base, the carboxylic acid is deprotonated to form the carboxylate salt, driving the reaction to completion.

Detailed Experimental Protocols

Protocol 1: Large-Scale Synthesis of Dimethyl Pyridine-3,5-dicarboxylate

Materials and Equipment:

Reagent/EquipmentSpecification
Pyridine-3,5-dicarboxylic acid98% purity
MethanolAnhydrous, 99.8%
Sulfuric AcidConcentrated, 98%
Sodium BicarbonateSaturated aqueous solution
DichloromethaneReagent grade
Anhydrous Sodium SulfateGranular
Glass-lined ReactorAppropriate volume with reflux condenser, mechanical stirrer, and temperature probe
Rotary EvaporatorIndustrial scale
Filtration Unit

Procedure:

  • Reactor Setup: Charge a clean and dry glass-lined reactor with pyridine-3,5-dicarboxylic acid (1.0 eq).

  • Reagent Addition: Under constant stirring, add an excess of anhydrous methanol (approximately 20 volumes).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the reaction mixture. An exotherm will be observed; maintain the temperature below 40°C during the addition.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 12-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up: To the concentrated residue, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst until the pH is approximately 7-8.

  • Extraction: Extract the product into dichloromethane (3 x 10 volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl pyridine-3,5-dicarboxylate as a solid.

Protocol 2: Large-Scale Selective Monohydrolysis to this compound

Materials and Equipment:

Reagent/EquipmentSpecification
Dimethyl Pyridine-3,5-dicarboxylateFrom Protocol 1
Ethanol95%
Potassium HydroxidePellets, 85%
Hydrochloric AcidConcentrated, 37%
Glass-lined ReactorAppropriate volume with mechanical stirrer and temperature probe
Filtration Unit
Drying OvenVacuum

Procedure:

  • Dissolution: In a glass-lined reactor, dissolve dimethyl pyridine-3,5-dicarboxylate (1.0 eq) in ethanol (10 volumes) at room temperature with stirring.

  • Base Addition: Prepare a solution of potassium hydroxide (0.5 eq) in a minimal amount of water and add it dropwise to the stirred solution of the diester over a period of 1-2 hours. Maintain the temperature at 20-25°C.

  • Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction by HPLC to follow the disappearance of the starting material and the formation of the monoester and diacid by-product. The reaction should be stopped when the optimal conversion to the monoester is achieved.

  • Precipitation and Filtration: Upon completion, a white precipitate of the potassium salt of this compound may form. If so, filter the solid. If no precipitate forms, proceed to the next step.

  • Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to 3-4. A white precipitate of this compound will form.

  • Isolation and Drying: Filter the solid product, wash with cold water, and dry under vacuum at 50-60°C to a constant weight. A typical yield for this process is around 71%.[6]

Process Optimization and Causality

  • Choice of Base in Monohydrolysis: Potassium hydroxide is chosen for its high solubility in ethanol-water mixtures. The use of a strong base ensures a rapid and irreversible saponification reaction.

  • Stoichiometry of the Base: The use of approximately 0.5 equivalents of KOH is the most critical parameter for achieving high selectivity for the monoester. An excess of base will lead to the formation of the diacid as a major by-product.

  • Temperature Control: The monohydrolysis is conducted at room temperature to favor the selective reaction. Higher temperatures can lead to an increase in the formation of the diacid.

  • Solvent System: Ethanol is a suitable solvent as it dissolves the starting diester and is compatible with the aqueous base.

  • pH Adjustment for Isolation: The final product is isolated by adjusting the pH to its isoelectric point (around 3-4), where its solubility in the aqueous medium is minimal, leading to its precipitation.

Safety Considerations

Diesterification:

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and will cause severe burns upon contact. It is also a strong dehydrating agent. Handle with extreme care in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation of vapors and contact with skin and eyes.

  • Exothermic Reaction: The addition of sulfuric acid to methanol is exothermic. Add the acid slowly and with efficient cooling to control the temperature.

Monohydrolysis:

  • Potassium Hydroxide: Potassium hydroxide is a strong caustic and can cause severe skin and eye burns. Handle with appropriate PPE.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and releases toxic fumes. Work in a well-ventilated fume hood.

General Large-Scale Safety:

  • All operations should be conducted in a well-ventilated area or in a reactor with proper off-gas handling.

  • Ensure that all equipment is properly grounded to prevent static discharge, especially when handling flammable solvents.

  • Have appropriate spill kits and emergency procedures in place.

Data Summary

StepStarting MaterialKey ReagentsConditionsProductExpected Yield
1 Pyridine-3,5-dicarboxylic acidMethanol, H₂SO₄Reflux, 12-18hDimethyl Pyridine-3,5-dicarboxylate>90%
2 Dimethyl Pyridine-3,5-dicarboxylateKOH (0.5 eq), Ethanol20-25°C, 2-4hThis compound~70-75%

Visualizing the Process

G cluster_diesterification Protocol 1: Diesterification cluster_monohydrolysis Protocol 2: Selective Monohydrolysis P1_Start Charge Reactor with Pyridine-3,5-dicarboxylic Acid P1_Add_MeOH Add Excess Methanol P1_Start->P1_Add_MeOH P1_Add_H2SO4 Slowly Add Conc. H₂SO₄ P1_Add_MeOH->P1_Add_H2SO4 P1_Reflux Heat to Reflux (12-18h) P1_Add_H2SO4->P1_Reflux P1_Cool Cool to Room Temp. P1_Reflux->P1_Cool P1_Concentrate Remove Methanol (Vacuum) P1_Cool->P1_Concentrate P1_Neutralize Neutralize with NaHCO₃ P1_Concentrate->P1_Neutralize P1_Extract Extract with CH₂Cl₂ P1_Neutralize->P1_Extract P1_Dry Dry and Concentrate P1_Extract->P1_Dry P1_Product Dimethyl Pyridine-3,5-dicarboxylate P1_Dry->P1_Product P2_Start Dissolve Diester in Ethanol P2_Add_KOH Add KOH Solution (0.5 eq) P2_Start->P2_Add_KOH P2_React Stir at Room Temp. (2-4h) P2_Add_KOH->P2_React P2_Acidify Cool and Acidify with HCl (pH 3-4) P2_React->P2_Acidify P2_Filter Filter Precipitate P2_Acidify->P2_Filter P2_Wash Wash with Cold Water P2_Filter->P2_Wash P2_Dry Dry Under Vacuum P2_Wash->P2_Dry P2_Product This compound P2_Dry->P2_Product

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed. Retrieved from [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. Retrieved from [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel, Switzerland), 15(3), 765. Retrieved from [Link]

  • 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Preparing method of 5-methylnicotinicacid. (n.d.). Google Patents.
  • Preparation method of high-purity 5-methyl-nicotinic acid. (n.d.). Google Patents.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • 5-METHOXY-NICOTINIC ACID. (2024). ChemBK. Retrieved from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. (2016). MDPI. Retrieved from [Link]

  • Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-trifluoromethylphenyl)-, diethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers. Retrieved from [Link]

  • 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-Methyl Ester. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). (n.d.). SIELC Technologies. Retrieved from [Link]

  • High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. (2025). UCHEM. Retrieved from [Link]

  • The Chemistry of Nicotinic Acid: Properties and Applications with NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (2010). Royal Society of Chemistry. Retrieved from [Link]

  • An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. (2022). PubMed. Retrieved from [Link]

Sources

The Versatile Precursor: Harnessing 5-(Methoxycarbonyl)nicotinic Acid for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Its unique electronic properties and ability to engage in a multitude of biological interactions have cemented its importance. Within the extensive family of pyridine derivatives, 5-(methoxycarbonyl)nicotinic acid, also known as pyridine-3,5-dicarboxylic acid monomethyl ester, emerges as a particularly versatile and strategic precursor. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of innovative chemical entities. We will explore its reactivity, detail synthetic protocols, and discuss the characterization of the resulting novel molecules, all while emphasizing the rationale behind the experimental designs.

The Strategic Advantage of this compound: A Tale of Two Moieties

This compound (Molecular Formula: C₈H₇NO₄, Molecular Weight: 181.15 g/mol ) possesses a unique structural feature: a pyridine ring substituted with both a carboxylic acid and a methyl ester at the 3 and 5 positions, respectively. This dissymmetry is the key to its utility, offering orthogonal reactivity that allows for selective chemical transformations. The carboxylic acid group is amenable to reactions such as amidation, esterification, and reduction, while the methyl ester provides a handle for saponification, amidation (with more forcing conditions), or can be carried through a synthetic sequence to be modified at a later stage. This inherent differential reactivity allows for the controlled and stepwise construction of complex molecules, a crucial aspect in the synthesis of targeted therapeutics and functional materials.

The pyridine nitrogen atom also plays a significant role, influencing the reactivity of the ring and the functional groups. It can be protonated or alkylated, and its electron-withdrawing nature affects the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbons. Understanding and manipulating these electronic effects are paramount to designing successful synthetic strategies.

Crafting Novel Architectures: Synthetic Pathways from a Versatile Precursor

The strategic placement of the carboxylic acid and methyl ester groups on the pyridine ring opens up a plethora of synthetic possibilities. Here, we delve into key transformations that leverage this unique structure to create diverse and novel compounds.

Selective Amidation: Building Blocks for Bioactive Molecules

The carboxylic acid moiety of this compound can be selectively targeted for amide bond formation, leaving the methyl ester intact. This is a cornerstone reaction for generating libraries of compounds for biological screening, as the amide bond is a prevalent feature in many pharmaceuticals. The choice of coupling reagent and reaction conditions is critical to ensure chemoselectivity and high yields.

Commonly employed amide coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt). Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective and often lead to cleaner reactions and higher yields.

Causality in Experimental Design: The choice of a mild coupling reagent and base is crucial to prevent the competing reaction of the amine with the methyl ester, which would lead to a mixture of products. The reaction is typically carried out at or below room temperature to further enhance selectivity. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is preferred to avoid side reactions.

Below is a workflow illustrating the selective amidation process:

selective_amidation start This compound + Amine (R-NH2) reagents Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) start->reagents 1. reaction Amide Bond Formation (Selective at Carboxylic Acid) reagents->reaction 2. workup Aqueous Work-up Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product N-Substituted 5-(Methoxycarbonyl)nicotinamide purification->product 5.

Caption: Workflow for selective amidation.

Building Unsymmetrical Pyridine-3,5-dicarboxamides

A subsequent hydrolysis of the methyl ester in the newly formed N-substituted 5-(methoxycarbonyl)nicotinamide, followed by a second, different amidation reaction, allows for the synthesis of unsymmetrically substituted pyridine-3,5-dicarboxamides. This strategy provides access to a diverse range of molecular shapes and functionalities, which can be crucial for optimizing interactions with biological targets.

Esterification and Transesterification

While the molecule already contains a methyl ester, the carboxylic acid can be further esterified to introduce different alkyl or aryl groups. This can be achieved using standard methods such as Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) or by reaction with an alkyl halide in the presence of a base. These modifications can influence the lipophilicity and pharmacokinetic properties of the resulting compounds.

Towards Heterocyclic Systems: Intramolecular Cyclization Strategies

The bifunctional nature of this compound makes it an excellent substrate for the synthesis of fused heterocyclic systems. For instance, after conversion of the carboxylic acid to a more reactive derivative (e.g., an acyl chloride or hydrazide), intramolecular cyclization reactions can be triggered. For example, reaction with hydrazine can lead to the formation of a pyridopyridazinedione scaffold, a privileged structure in medicinal chemistry.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of N-Benzyl-5-(methoxycarbonyl)nicotinamide

This protocol details the selective amidation of this compound with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 g, 5.52 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere, add HATU (2.52 g, 6.62 mmol) and DIPEA (1.92 mL, 11.04 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzylamine (0.66 mL, 6.07 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford N-benzyl-5-(methoxycarbonyl)nicotinamide.

Expected Outcome: A white to off-white solid. The yield and purity should be determined by weighing the final product and by analytical techniques such as NMR and HPLC.

Protocol 2: Synthesis of Pyridine-3,5-dicarboxylic acid monoethyl ester

This protocol describes a method for synthesizing a close analog, the monoethyl ester, which can be adapted for the monomethyl ester. This provides insight into the preparation of the precursor itself from the corresponding diester.[1]

Materials:

  • Diethyl pyridine-3,5-dicarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl) solution

Procedure:

  • Slowly add diethyl pyridine-3,5-dicarboxylate (8 g, 0.035 mol) to an ethanolic solution of potassium hydroxide (1 g, 0.018 mol).[1]

  • Stir the mixture at room temperature for 2 hours, during which a white solid will precipitate.[1]

  • Filter the solid and dissolve it in distilled water.

  • Filter out any insoluble material.

  • Slowly add HCl solution to the aqueous solution to adjust the pH to 3, which will cause the product to precipitate as a white solid.[1]

  • Filter the solid to obtain pyridine-3,5-dicarboxylic acid monoethyl ester.[1]

Expected Outcome: A white solid with a reported yield of 71%.[1]

Characterization of Novel Compounds

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. The following analytical techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the newly synthesized molecules. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a detailed map of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, which confirms its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. By using a suitable column and mobile phase, one can separate the desired product from any impurities or starting materials.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amide C=O and N-H stretches, and the ester C=O stretch.

Data Presentation:

Compound NameSynthesis MethodYield (%)Purity (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)m/z [M+H]⁺
N-Benzyl-5-(methoxycarbonyl)nicotinamideProtocol 1--Characteristic peaks for pyridine, benzyl, and amide protonsCharacteristic peaks for pyridine, benzyl, amide, and ester carbonsExpected m/z
Pyridine-3,5-dicarboxylic acid monoethyl esterProtocol 271-Characteristic peaks for pyridine and ethyl protonsCharacteristic peaks for pyridine and ethyl carbonsExpected m/z

Note: Specific NMR and MS data would be obtained from the experimental characterization of the synthesized compounds.

Future Directions and Applications

The derivatives of this compound are poised to find applications in various fields. In medicinal chemistry, the ability to generate diverse libraries of amides and other derivatives makes this precursor a valuable tool in the search for new drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. The pyridine core is a well-established pharmacophore, and the functional handles on the precursor allow for fine-tuning of the molecule's properties to optimize its biological activity and pharmacokinetic profile.

In materials science, the rigid pyridine scaffold and the potential for introducing various functional groups can be exploited to create novel polymers, metal-organic frameworks (MOFs), and functional dyes with interesting electronic and photophysical properties.

The strategic functionalization of the pyridine ring is a powerful approach to creating novel molecular entities. The logical flow for such a synthetic strategy is depicted below:

synthetic_strategy precursor This compound selective_reaction Selective Reaction at Carboxylic Acid or Ester precursor->selective_reaction intermediate1 Intermediate A (Modified at C3) selective_reaction->intermediate1 Path 1 intermediate2 Intermediate B (Modified at C5) selective_reaction->intermediate2 Path 2 further_functionalization1 Further Functionalization at C5 intermediate1->further_functionalization1 further_functionalization2 Further Functionalization at C3 intermediate2->further_functionalization2 novel_compound Novel Compound with Defined Functionality further_functionalization1->novel_compound further_functionalization2->novel_compound

Caption: Strategic functionalization workflow.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of a wide array of novel compounds. Its unique bifunctional nature allows for selective and controlled chemical transformations, making it an invaluable tool for researchers in medicinal chemistry, materials science, and organic synthesis. The protocols and strategies outlined in this application note provide a solid foundation for harnessing the full potential of this remarkable building block, paving the way for the discovery and development of the next generation of functional molecules.

References

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Application of 5-(Methoxycarbonyl)nicotinic Acid in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of the application of 5-(Methoxycarbonyl)nicotinic acid in the synthesis of advanced functional materials. We will delve into the design principles, synthesis protocols, and characterization of coordination polymers, with a particular focus on lanthanide-based systems, highlighting the unique role of this versatile organic linker.

Introduction: The Architectural Advantage of this compound

This compound, a derivative of vitamin B3, is an intriguing building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. Its rigid pyridine core, coupled with two distinct coordinating groups—a carboxylic acid and a methoxycarbonyl group—at the 3- and 5-positions, offers a unique combination of structural control and functional potential. The nitrogen atom of the pyridine ring provides an additional coordination site, enabling the formation of diverse and intricate multidimensional networks.[1]

The strategic placement of these functional groups allows for fine-tuning of the resulting material's properties. The carboxylic acid readily deprotonates to form strong coordination bonds with metal ions, while the methoxycarbonyl group can participate in weaker interactions or be a site for post-synthetic modification. This inherent asymmetry is a key feature that can be exploited to direct the assembly of complex architectures with desirable properties, such as luminescence, porosity, and catalytic activity.

Core Application: Lanthanide-Based Luminescent Coordination Polymers

A significant application of this compound and its analogues lies in the construction of lanthanide-based coordination polymers. These materials are of immense interest due to the unique photophysical properties of lanthanide ions, including sharp, line-like emission spectra, long luminescence lifetimes, and high quantum yields. The organic linker plays a crucial role in sensitizing the lanthanide ion's luminescence through the "antenna effect."

The Antenna Effect: A Pathway to Enhanced Luminescence

The organic linker, in this case, this compound, absorbs incident light (typically in the UV region) and becomes excited. Through a process of intersystem crossing, the energy is transferred from the ligand's triplet state to the excited state of the lanthanide ion. The lanthanide ion then relaxes to its ground state by emitting light at its characteristic wavelength. This indirect excitation pathway is significantly more efficient than direct excitation of the lanthanide ion, which has a low absorption cross-section.

AntennaEffect Ligand_GS Ligand (Ground State) Ligand_ES Ligand (Excited State) Ligand_GS->Ligand_ES Excitation Ligand_TS Ligand (Triplet State) Ligand_ES->Ligand_TS Intersystem Crossing Ln_ES Lanthanide (Excited State) Ligand_TS->Ln_ES Energy Transfer Ln_GS Lanthanide (Ground State) Ln_ES->Ln_GS Luminescence Light_Absorption Light Absorption (UV) Emission Characteristic Emission

Figure 1: The "antenna effect" workflow for lanthanide luminescence.

Synthesis Protocol: Hydrothermal Synthesis of a Lanthanide Coordination Polymer

This protocol details the hydrothermal synthesis of a hypothetical, yet representative, lanthanide coordination polymer using this compound. The choice of the hydrothermal method is based on its proven success in producing high-quality crystalline materials from similar nicotinic acid-derived linkers.[2] This method utilizes water as a solvent under elevated temperature and pressure, which enhances the solubility of reactants and promotes the growth of well-defined crystals.

Materials and Equipment
Reagent/Equipment Specification Supplier Example
This compound98% puritySigma-Aldrich
Lanthanide(III) nitrate hexahydrate(e.g., Eu(NO₃)₃·6H₂O)Alfa Aesar
Deionized Water18.2 MΩ·cmMillipore
N,N-Dimethylformamide (DMF)ACS gradeFisher Scientific
Teflon-lined stainless steel autoclave23 mL capacityParr Instrument Co.
Programmable laboratory ovenVWR
CentrifugeEppendorf
Vacuum ovenSheldon Manufacturing
Step-by-Step Experimental Procedure
  • Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound (18.1 mg) and 0.1 mmol of a lanthanide(III) nitrate hexahydrate (e.g., 44.6 mg of Eu(NO₃)₃·6H₂O) in a solvent mixture of 5 mL of deionized water and 5 mL of N,N-Dimethylformamide (DMF).

    • Causality: The mixed solvent system is employed to ensure the complete dissolution of both the organic linker and the inorganic salt. DMF also acts as a structure-directing agent in some cases.

  • pH Adjustment (Optional): The pH of the solution can be adjusted using a dilute solution of NaOH or HNO₃ to influence the coordination environment and the final structure. This step requires systematic investigation for optimization.

  • Hydrothermal Reaction: Transfer the clear solution into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable laboratory oven.

  • Heating Profile: Ramp the temperature to 160 °C over 2 hours and hold at this temperature for 72 hours. Then, cool the oven to room temperature over a period of 24 hours.

    • Causality: The slow cooling rate is crucial for the formation of large, high-quality single crystals suitable for X-ray diffraction analysis.

  • Product Isolation: After cooling, carefully open the autoclave and collect the crystalline product by filtration. Wash the crystals thoroughly with deionized water and ethanol to remove any unreacted starting materials.

  • Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours.

Hydrothermal_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation Dissolve Dissolve Ligand & Metal Salt in H2O/DMF Transfer Transfer to Autoclave Dissolve->Transfer Heat Heat to 160°C for 72h Transfer->Heat Cool Slow Cool to RT Heat->Cool Filter Filter & Wash Crystals Cool->Filter Dry Dry under Vacuum Filter->Dry Product Product Dry->Product Final Product

Figure 2: Workflow for the hydrothermal synthesis of a coordination polymer.

Characterization and Expected Results

A comprehensive characterization of the synthesized material is essential to confirm its structure, purity, and properties.

Technique Purpose Expected Outcome
Single-Crystal X-ray Diffraction (SC-XRD) To determine the crystal structure and coordination environment of the metal ions.A well-defined 2D or 3D network structure with the lanthanide ion coordinated to the carboxylate group and potentially the pyridine nitrogen of the linker.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample.A diffraction pattern that matches the simulated pattern from the single-crystal structure.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the material.A high decomposition temperature, indicating a robust framework.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present and confirm coordination.A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the metal ion.
Photoluminescence Spectroscopy To investigate the luminescent properties.Characteristic sharp emission peaks of the lanthanide ion upon excitation at the absorption maximum of the organic linker.

Potential Applications in Materials Science

The unique properties of coordination polymers derived from this compound open up a range of potential applications:

  • Luminescent Sensors: The sensitivity of the lanthanide emission to the local coordination environment can be exploited for the detection of small molecules or ions. The porous nature of some frameworks could allow for the selective binding of analytes, leading to a change in the luminescence signal.

  • Catalysis: The incorporation of catalytically active metal centers into a robust and porous framework can lead to highly efficient and recyclable heterogeneous catalysts. The tunable pore size and chemical functionality of the framework can enhance substrate selectivity.

  • Drug Delivery: The biocompatibility of nicotinic acid derivatives and the potential for porous structures make these materials candidates for controlled drug release systems. The drug molecules can be loaded into the pores of the framework and released over time.

Conclusion

This compound is a highly promising organic linker for the rational design and synthesis of functional coordination polymers. Its unique structural features allow for the construction of diverse and robust frameworks with tunable properties. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this versatile molecule in the development of advanced materials for a wide range of applications, from luminescent sensors to catalytic systems. Further exploration into different metal ions and synthesis conditions will undoubtedly lead to the discovery of novel materials with exciting and valuable properties.

References

  • Dalton Transactions, 2014, 43, 10238-10248. Lanthanide coordination polymers based on 5-(2′-carboxylphenyl) nicotinate: syntheses, structure diversity, dehydration/hydration, luminescence and magnetic properties. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(methoxycarbonyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. Here, we move beyond simple protocols to address the nuances of the synthesis, focusing on troubleshooting common issues and understanding the chemical principles that govern success. Our goal is to empower you to not only solve problems as they arise but to prevent them from occurring in the first place.

I. Overview of the Synthesis

The most common and direct laboratory-scale synthesis of this compound involves the selective mono-saponification (hydrolysis) of dimethyl pyridine-3,5-dicarboxylate. This process requires precise control to cleave only one of the two ester groups.

The primary challenge lies in achieving high selectivity. The reaction can easily yield a mixture of the starting diester, the desired mono-ester mono-acid, and the fully hydrolyzed dicarboxylic acid.[1] Separating these closely related compounds can be difficult, leading to low yields and purity issues. This guide will focus on mastering this selective hydrolysis.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind selective mono-hydrolysis?

A: Selective mono-hydrolysis of a symmetric diester relies on subtle differences in reactivity and reaction conditions. Once the first ester group is saponified to a carboxylate salt, the resulting negative charge deactivates the molecule towards further nucleophilic attack by hydroxide, making the second hydrolysis step slower than the first. Recent research suggests that in certain solvent systems, such as THF-water, the intermediate mono-carboxylate may form micelle-like aggregates. In these aggregates, the newly formed hydrophilic carboxylate group orients towards the aqueous phase, while the remaining hydrophobic ester group is shielded within the aggregate's core, further hindering the approach of the hydroxide nucleophile.[2]

Q2: Which base should I use for the saponification, and how much?

A: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) are commonly used. The stoichiometry is critical. Using a slight sub-stoichiometric amount of base (e.g., 0.9-1.0 equivalents) relative to the diester is often recommended to prevent over-hydrolysis. However, some protocols use a slight excess (e.g., 1.2 equivalents) with careful monitoring.[1] The choice of cation can also matter; some studies suggest that K+ can offer higher selectivity than Na+ or Li+ by coordinating more effectively between the two carbonyl groups and influencing the molecule's conformation.[2]

Q3: Why is temperature control so important in this reaction?

A: Ester saponification is temperature-dependent. Running the reaction at lower temperatures (e.g., 0°C to room temperature) decreases the overall reaction rate but significantly enhances selectivity.[3] Lower temperatures provide a wider kinetic window where the rate of the first hydrolysis is reasonably fast, while the rate of the second hydrolysis is very slow, allowing the reaction to be stopped after the desired mono-ester has formed.

Q4: How do I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method. You should see the disappearance of the starting material spot (dimethyl pyridine-3,5-dicarboxylate) and the appearance of a new, more polar spot (this compound). The fully hydrolyzed pyridine-3,5-dicarboxylic acid will be a significantly more polar spot, likely staying at or very near the baseline in many solvent systems. It is crucial to co-spot your reaction mixture with the starting material for accurate comparison.

III. Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific problems you may encounter during the synthesis and purification process.

Problem 1: Low Yield of the Desired Product

Low yields are often traced back to either an incomplete reaction or over-hydrolysis, resulting in a difficult-to-separate mixture.

Symptoms:

  • TLC analysis shows significant amounts of both starting material and the highly polar di-acid byproduct.

  • After work-up and acidification, very little precipitate forms, or the isolated solid is difficult to purify.

Root Causes & Solutions:

Root Cause Scientific Explanation Recommended Action
Incomplete Reaction Insufficient reaction time or base. The activation energy for the hydrolysis has not been overcome for a sufficient number of molecules.Solution: Ensure accurate stoichiometry of your base. If TLC shows mostly starting material, you can cautiously add a small amount of additional base or extend the reaction time, continuing to monitor by TLC every 30-60 minutes.
Over-hydrolysis Too much base, too high a temperature, or too long a reaction time. The kinetic window for selective mono-hydrolysis was exceeded, leading to the formation of the di-acid.Solution: Strictly control the amount of base used (aim for ~1.0 equivalent). Perform the reaction at a reduced temperature (0°C is ideal) to maximize selectivity.[3] Stop the reaction as soon as TLC indicates the consumption of the starting diester.
Poor Product Recovery The pH during work-up was not optimal for precipitating the mono-acid. The product has an isoelectric point at which its solubility in the aqueous medium is minimal.Solution: After the reaction, carefully acidify the aqueous solution with an acid like 1M HCl. The target pH for precipitating the mono-ester is typically around 3-4.[4] Use a pH meter for accuracy and add the acid dropwise while stirring vigorously in an ice bath.
Troubleshooting Workflow: Optimizing Your Yield

G cluster_causes Identify Primary Issue cluster_solutions Implement Corrective Actions start Low Yield Observed check_tlc Analyze Final Reaction TLC start->check_tlc sm_present Significant Starting Material Remains check_tlc->sm_present Incomplete Rxn diacid_present Significant Di-acid Byproduct Present check_tlc->diacid_present Over-hydrolysis both_present Mixture of SM, Product, and Di-acid check_tlc->both_present Poor Selectivity sol_incomplete Action: 1. Check Base Stoichiometry 2. Increase Reaction Time 3. Monitor Closely sm_present->sol_incomplete sol_over Action: 1. Reduce Base Equivalents (~1.0) 2. Lower Reaction Temp (0°C) 3. Shorten Reaction Time diacid_present->sol_over sol_both Action: 1. Prioritize Lowering Temperature 2. Use Precise Base Amount 3. Stop Reaction Promptly both_present->sol_both check_workup Review Work-up Protocol sol_incomplete->check_workup sol_over->check_workup sol_both->check_workup ph_control Is pH of precipitation precisely controlled (pH 3-4)? check_workup->ph_control ph_control->sol_both No, optimize pH end Optimized Yield Achieved ph_control->end Yes

Caption: Troubleshooting decision tree for low yield.

Problem 2: Product Fails to Precipitate or Oils Out

Symptom:

  • Upon acidification to the target pH, the solution becomes cloudy or an oil forms, but no filterable solid is obtained.

Root Causes & Solutions:

Root Cause Scientific Explanation Recommended Action
Presence of Impurities Unreacted starting material (diester) or organic solvents can act as an oiling agent, preventing the crystallization of the desired product.Solution: Before acidification, perform a solvent wash. Extract the basic aqueous solution with a non-polar solvent like diethyl ether or ethyl acetate to remove the unreacted diester. Then, proceed with cooling and acidification of the purified aqueous layer.
Supersaturation The product is dissolved in the aqueous medium above its saturation limit and requires nucleation to crystallize.Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface. If that fails, add a single seed crystal from a previous successful batch. Ensure the solution is thoroughly chilled in an ice bath.
Incorrect pH The pH is not at the isoelectric point. The product may be too soluble as either the carboxylate salt (pH too high) or the protonated pyridine salt (pH too low).Solution: Re-verify the pH of the solution with a calibrated meter. Adjust slowly, adding acid or base dropwise until you find the point of maximum precipitation, which should be near pH 3.[4]

IV. Experimental Protocols

Protocol 1: Selective Mono-saponification of Dimethyl Pyridine-3,5-dicarboxylate

This protocol is adapted from established procedures for similar diesters.[4]

Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl pyridine-3,5-dicarboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 ratio).

  • Cool the flask to 0°C in an ice-water bath.

  • Separately, prepare a solution of potassium hydroxide (KOH, 1.0 eq) in a minimal amount of water.

  • Add the KOH solution dropwise to the stirred diester solution over 30 minutes, ensuring the temperature remains at 0°C.

Reaction Monitoring:

  • Allow the mixture to stir at 0°C.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes with a few drops of acetic acid). The product will have an Rf value between that of the starting diester (higher Rf) and the di-acid (baseline).

  • The reaction is typically complete when the starting diester spot is no longer visible (usually 2-4 hours).

Work-up and Isolation:

  • Once the reaction is complete, remove the methanol under reduced pressure (rotary evaporator).

  • Dilute the remaining aqueous solution with cold deionized water.

  • Wash the aqueous solution twice with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer back to 0°C in an ice bath.

  • Slowly add 1M HCl dropwise with vigorous stirring until the pH of the solution reaches 3. A white precipitate should form.

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, wash the filter cake with a small amount of cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

Pyridine carboxylic acids can be challenging to recrystallize.[5] A solvent mixture is often required.

  • Place the crude, dried this compound in an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent in which the compound is soluble, such as ethanol or methanol.

  • While the solution is hot, add a co-solvent in which the compound is less soluble, such as water or ethyl acetate, dropwise until the solution just begins to turn cloudy.

  • Add a few more drops of the first solvent (hot alcohol) until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

Workflow Diagram: Synthesis & Purification

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage diester Dimethyl Pyridine- 3,5-dicarboxylate hydrolysis Mono-hydrolysis (KOH, MeOH/H2O, 0°C) diester->hydrolysis monitoring TLC Monitoring hydrolysis->monitoring monitoring->hydrolysis Continue rotovap Remove MeOH monitoring->rotovap Rxn Complete wash Wash with Ethyl Acetate rotovap->wash acidify Acidify to pH 3 with 1M HCl wash->acidify filter_crude Filter & Dry Crude Product acidify->filter_crude recrystallize Recrystallize (e.g., EtOH/Water) filter_crude->recrystallize filter_pure Filter & Dry Pure Product recrystallize->filter_pure final_product 5-(Methoxycarbonyl) nicotinic acid filter_pure->final_product

Caption: Overall workflow for synthesis and purification.

V. References

  • Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. J. Org. Chem.2000 , 65 (16), 5834–5836. [Link]

  • Guan, L., et al. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules2012 , 17 (11), 13396-13408. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Guengerich, F. P., et al. Cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of Hantzsch pyridine esters. J. Biol. Chem.1988 , 263 (17), 8176-8183. [Link]

  • Eisner, U., et al. The Chemistry of Dihydropyridines. Chem. Rev.1972 , 72 (1), 1-42. [Link]

  • Niwayama, S. Highly Efficient and Practical Monohydrolysis of Symmetric Diesters. Green Chemistry Letters and Reviews2011 , 4 (3), 235-242. [Link]

  • Cho, H. SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA. Texas Tech University, 2004 . [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Nicotinic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific principles. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamentals of nicotinic acid esterification, providing the foundational knowledge needed for successful experimentation.

Q1: What is the underlying mechanism of the Fischer-Speier esterification of nicotinic acid?

The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution.[1][2] The mechanism proceeds through several reversible steps:[3]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of nicotinic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Water Elimination: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The catalyst is regenerated by the deprotonation of the remaining carbonyl oxygen, yielding the final ester product.

All steps in this process are in equilibrium.[4] To drive the reaction towards the product side, it is crucial to either use a large excess of the alcohol or remove water as it is formed.[1][4]

Q2: Which acid catalysts are most effective for this reaction?

Strong mineral acids like sulfuric acid (H₂SO₄) and organic sulfonic acids such as p-toluenesulfonic acid (PTSA) are commonly used.[2][5]

  • Sulfuric Acid (H₂SO₄): It is a strong, inexpensive, and effective catalyst. Studies have shown that sulfuric acid can give higher conversions in some esterification reactions compared to other acids under similar conditions.[6][7]

  • p-Toluenesulfonic Acid (PTSA): PTSA is a solid, making it easier to handle than sulfuric acid. It is also a strong acid and an excellent catalyst for esterification.[6] While some studies suggest H₂SO₄ may lead to slightly higher conversions, PTSA is often preferred due to its milder oxidizing properties, which can reduce the formation of byproducts.[8]

The choice between these catalysts often depends on the specific substrate, desired reaction conditions, and downstream purification considerations.

Q3: What is the optimal temperature range for nicotinic acid esterification?

The optimal temperature is a balance between reaction rate and the stability of the reactants and products. Generally, esterification reactions are conducted at reflux temperature, which is determined by the boiling point of the alcohol or the solvent used.[2] Typical temperature ranges are between 60–110 °C.[2] For higher boiling point alcohols, reaction temperatures can be higher, but it's generally advisable to stay below 250 °C to avoid decomposition.[9] It's important to note that higher temperatures increase the reaction rate but can also lead to side reactions if not carefully controlled.[10]

Q4: How does the choice of alcohol affect the reaction?

Primary and secondary alcohols are generally suitable for Fischer esterification.[2] Tertiary alcohols are prone to elimination under acidic conditions and are therefore not ideal.[2] The alcohol is often used in excess to act as both a reactant and a solvent, which helps to shift the reaction equilibrium towards the product side.[11] When using more valuable or complex alcohols, an inert solvent like toluene or hexane can be used, and the water byproduct can be removed azeotropically.[2]

Q5: What is the role of a Dean-Stark apparatus, and when should I use it?

A Dean-Stark apparatus is a piece of laboratory glassware used to continuously remove water from a reaction mixture.[12] Since esterification is a reversible reaction where water is a byproduct, removing it shifts the equilibrium to favor the formation of the ester, thereby increasing the yield.[13][14] You should use a Dean-Stark trap when:

  • You are not using a large excess of the alcohol.

  • The alcohol and the ester are not infinitely soluble in water.[14]

  • You are using a solvent that forms an azeotrope with water, such as toluene or benzene.[11]

Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: Low Yield of Nicotinic Acid Ester

Possible Cause Suggested Solution Scientific Rationale
Incomplete Reaction Extend the reaction time. Monitor reaction progress using TLC or HPLC to determine the optimal duration.[15]Esterification is an equilibrium-limited reaction and can be slow to reach completion.[2]
Equilibrium Not Shifted Use a large excess of the alcohol reactant.[4] If feasible, employ a Dean-Stark apparatus to remove water as it forms.[11]According to Le Châtelier's principle, removing a product (water) or increasing the concentration of a reactant (alcohol) will drive the equilibrium towards the products.[4]
Insufficient Catalyst Ensure the correct catalytic amount of strong acid (e.g., H₂SO₄ or PTSA) is used. Typical catalyst loading is 1-5 mol%.[6]The catalyst is essential for protonating the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol.[4]
Suboptimal Temperature Ensure the reaction is maintained at the appropriate reflux temperature for the chosen alcohol or solvent.[2]The rate of this endothermic reaction is temperature-dependent.[6] Too low a temperature will result in a very slow reaction rate.

Problem 2: Formation of Byproducts/Difficult Purification

Possible Cause Suggested Solution Scientific Rationale
Unreacted Nicotinic Acid After the reaction, perform a basic wash (e.g., with a saturated sodium bicarbonate or sodium carbonate solution) during the workup to remove unreacted acid.[16][17]Nicotinic acid is acidic and will be deprotonated by a base to form a water-soluble salt, which can then be separated in an aqueous layer.[18]
Charring or Darkening of Reaction Mixture This may indicate decomposition. Consider using a milder catalyst like PTSA instead of H₂SO₄, which is a stronger oxidizing agent.[8] Also, ensure the reaction temperature is not excessively high.High temperatures and strong oxidizing acids can lead to the degradation of organic molecules.
Ester Hydrolysis During Workup Avoid prolonged contact with strongly basic solutions, especially at elevated temperatures, as this can hydrolyze the ester back to the carboxylic acid.[16] A wash with a mild base like sodium bicarbonate is generally preferred over sodium hydroxide.[16]Ester hydrolysis is the reverse of esterification and can be catalyzed by both acids and bases.

Problem 3: Reaction Stalls or Does Not Proceed

Possible Cause Suggested Solution Scientific Rationale
Poor Solubility of Nicotinic Acid Nicotinic acid has limited solubility in some organic solvents.[18][19] Ensure the chosen alcohol or solvent can dissolve the nicotinic acid at the reaction temperature. Using a co-solvent might be necessary.For the reaction to occur efficiently, the reactants must be in the same phase.
Deactivated Catalyst Ensure the acid catalyst has not been neutralized by any basic impurities in the starting materials. Use fresh, high-purity reagents.The catalyst must be in its active, protonated form to initiate the reaction.

Experimental Protocols & Data

Standard Protocol for Fischer-Speier Esterification of Nicotinic Acid with Ethanol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1.0 eq).

  • Reagent Addition: Add a large excess of ethanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction's progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted nicotinic acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl nicotinate.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation: Comparison of Acid Catalysts

The following table summarizes a hypothetical comparison of sulfuric acid and PTSA in the esterification of nicotinic acid with n-butanol, based on literature trends.[6][7]

CatalystMolar Ratio (Acid:Alcohol)Catalyst Conc. (mol%)Temperature (°C)Time (h)Conversion (%)
H₂SO₄1:103806~73
PTSA1:103806~68.5

Note: These are representative values. Actual results may vary based on specific experimental conditions.

Visualizations

Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_transfer Step 3 & 4: Proton Transfer & Water Elimination cluster_deprotonation Step 5: Deprotonation NA Nicotinic Acid PNA Protonated Nicotinic Acid NA->PNA + H+ H_plus H+ TI Tetrahedral Intermediate PNA->TI + ROH ROH Alcohol (ROH) TI2 Protonated Intermediate TI->TI2 Proton Transfer Ester_H2O Protonated Ester TI2->Ester_H2O - H2O Ester Ester Product Ester_H2O->Ester - H+ H_plus_out H+

Caption: The five key stages of the Fischer-Speier esterification mechanism.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Time Was reaction time sufficient? Start->Check_Time Check_Equilibrium Was equilibrium shifted? Check_Time->Check_Equilibrium Yes Increase_Time Increase reaction time and monitor Check_Time->Increase_Time No Check_Catalyst Was catalyst loading correct? Check_Equilibrium->Check_Catalyst Yes Use_Excess_ROH Use excess alcohol or Dean-Stark Check_Equilibrium->Use_Excess_ROH No Check_Temp Was temperature optimal? Check_Catalyst->Check_Temp Yes Adjust_Catalyst Verify catalyst amount (1-5 mol%) Check_Catalyst->Adjust_Catalyst No Adjust_Temp Ensure proper reflux temperature Check_Temp->Adjust_Temp No Success Yield Improved Increase_Time->Success Use_Excess_ROH->Success Adjust_Catalyst->Success Adjust_Temp->Success

Caption: A logical workflow for troubleshooting low yields in esterification.

References

  • Dean–Stark apparatus - Wikipedia. Available at: [Link]

  • A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst - ResearchGate. Available at: [Link]

  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. Available at: [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide - ResearchGate. Available at: [Link]

  • Non-catalytic preparation of nicotinic acid esters - Google Patents.
  • A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures | Request PDF - ResearchGate. Available at: [Link]

  • the effect of reactant molar ratio to - SOMChE 2004. Available at: [Link]

  • Dean Stark Apparatus - Scoilnet. Available at: [Link]

  • Fischer Esterification - Chemistry Steps. Available at: [Link]

  • Fischer Esterification reaction - BYJU'S. Available at: [Link]

  • Fischer–Speier esterification - Wikipedia. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Effect of reaction temperature on the esterification. - ResearchGate. Available at: [Link]

  • Preparation of nicotinic acid esters - Google Patents.

Sources

Technical Support Center: Synthesis of 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Methoxycarbonyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the preparation of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

This compound, a mono-ester of pyridine-3,5-dicarboxylic acid, presents a unique synthetic challenge: achieving selective functionalization of one of two identical carboxylic acid groups. The primary difficulties lie in preventing the formation of the diester during esterification or stopping the hydrolysis at the mono-ester stage without proceeding to the diacid. This guide will address the two most common synthetic strategies and their associated byproducts and challenges.

Troubleshooting Guide: Navigating Your Synthesis

This section is formatted to address specific issues you may encounter during your experiments. Each problem is followed by probable causes and actionable solutions.

Scenario 1: Synthesis via Selective Monomethyl Esterification of Pyridine-3,5-dicarboxylic Acid

This approach involves the direct esterification of one of the two carboxylic acid groups of pyridine-3,5-dicarboxylic acid.

Problem 1: Low yield of the desired mono-ester and significant formation of dimethyl pyridine-3,5-dicarboxylate (the diester).

  • Probable Cause 1: Excess of Methanol or Esterifying Agent. A large excess of methanol or the activating agent (e.g., thionyl chloride, DCC) can drive the reaction towards the thermodynamically more stable diester.

  • Solution 1: Carefully control the stoichiometry. Use a slight excess (1.0-1.2 equivalents) of the limiting reagent (either the dicarboxylic acid or the activating agent, depending on the specific protocol). Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction once the formation of the mono-ester is maximized.

  • Probable Cause 2: Inappropriate Catalyst or Reaction Conditions. Some catalysts may not offer sufficient selectivity for mono-esterification.[1][2]

  • Solution 2: Consider using a heterogeneous catalyst like alumina, which can provide selectivity through surface-mediated reactions.[1][2] Alternatively, methods using reagents like thionyl chloride in methanol at room temperature have been shown to selectively esterify non-conjugated carboxyl groups, which may offer some selectivity in this case.[3]

  • Probable Cause 3: Prolonged Reaction Time or Elevated Temperature. Both can lead to the formation of the diester.

  • Solution 3: Optimize the reaction time and temperature. Run the reaction at a lower temperature and monitor its progress frequently. Quench the reaction as soon as the optimal conversion to the mono-ester is observed.

Problem 2: Difficulty in separating the mono-ester from the starting diacid and the diester byproduct.

  • Probable Cause: Similar polarities of the components. While the polarities are different, they can sometimes be challenging to separate completely by column chromatography alone.

  • Solution: Utilize the acidic nature of the desired product and the starting material. After the reaction, perform a basic workup (e.g., with a mild base like sodium bicarbonate) to extract the acidic components (mono-ester and diacid) into the aqueous phase, leaving the neutral diester in the organic phase. Subsequently, carefully acidify the aqueous phase to a specific pH to selectively precipitate the desired mono-ester. The diacid is more acidic and will remain in solution at a pH where the mono-ester precipitates.

Scenario 2: Synthesis via Selective Hydrolysis of Dimethyl Pyridine-3,5-dicarboxylate

This method involves the hydrolysis of one of the two ester groups of the corresponding diester.

Problem 1: The reaction yields a mixture of the starting diester, the desired mono-ester, and pyridine-3,5-dicarboxylic acid (the diacid).

  • Probable Cause 1: Incorrect Stoichiometry of the Base. Using too much base will lead to the formation of the diacid, while too little will result in incomplete conversion of the starting diester.

  • Solution 1: Precise control over the amount of base (e.g., potassium hydroxide or sodium hydroxide) is crucial. Typically, just over one equivalent of base is used. The reaction should be monitored closely by TLC or HPLC to determine the endpoint.[4]

  • Probable Cause 2: Non-optimal Reaction Temperature. Higher temperatures can accelerate the hydrolysis of the second ester group, leading to the diacid.

  • Solution 2: Perform the hydrolysis at a low temperature (e.g., 0°C) to improve selectivity.[5][6]

  • Probable Cause 3: Poor Solubility of the Diester in the Reaction Medium. If the diester is not sufficiently soluble, the reaction can be slow and incomplete.

  • Solution 3: A co-solvent system, such as THF-water, can improve the solubility of the diester and lead to a cleaner reaction.[5][7]

Problem 2: The hydrolysis does not proceed, or is very slow.

  • Probable Cause: Insufficient base or low temperature.

  • Solution: While low temperatures are generally preferred for selectivity, if the reaction is too slow, a modest increase in temperature may be necessary. Ensure that the base is fully dissolved and is of the correct concentration. The choice of cation in the base can also influence reactivity, with KOH sometimes showing higher selectivity than NaOH.[8]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for laboratory-scale synthesis of this compound?

Both selective mono-esterification and selective hydrolysis are viable options. The choice often depends on the availability of the starting materials. If pyridine-3,5-dicarboxylic acid is readily available, selective mono-esterification can be a direct route. If the dimethyl ester is more accessible, selective hydrolysis is a good alternative. The hydrolysis route often offers cleaner reactions and easier purification if carefully controlled.[5]

Q2: What are the key byproducts to look out for in each route?

  • Selective Mono-esterification Route:

    • Dimethyl pyridine-3,5-dicarboxylate: The main byproduct due to over-esterification.

    • Pyridine-3,5-dicarboxylic acid: Unreacted starting material.

  • Selective Hydrolysis Route:

    • Pyridine-3,5-dicarboxylic acid: The main byproduct from over-hydrolysis.

    • Dimethyl pyridine-3,5-dicarboxylate: Unreacted starting material.

Q3: How can I effectively monitor the progress of these reactions?

Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve the spot shape of the acidic components). The mono-ester should have an Rf value between that of the more polar diacid and the less polar diester. High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.

Q4: What is the best method for purifying the final product?

Purification is typically achieved by a combination of extraction and precipitation based on pH, followed by recrystallization. After the reaction, an extractive workup to separate acidic and neutral components is highly recommended. The crude mono-ester can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Q5: Are there any specific safety precautions I should take?

Standard laboratory safety procedures should be followed. When working with thionyl chloride for the esterification, ensure the reaction is performed in a well-ventilated fume hood as it is corrosive and releases HCl gas. Strong bases used in hydrolysis are also corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Selective Monomethyl Esterification of Pyridine-3,5-dicarboxylic Acid

This protocol is adapted from general procedures for selective mono-esterification.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pyridine-3,5-dicarboxylic acid (1 equivalent) in methanol (10-20 volumes).

  • Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure. Add water and a mild base (e.g., saturated sodium bicarbonate solution) to dissolve the acidic products.

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any diester byproduct.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl to a pH of approximately 3-4. The desired this compound should precipitate.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent if necessary.

Protocol 2: Selective Hydrolysis of Dimethyl Pyridine-3,5-dicarboxylate

This protocol is based on established methods for selective mono-hydrolysis of symmetric diesters.[4][5]

  • Reaction Setup: Dissolve or suspend dimethyl pyridine-3,5-dicarboxylate (1 equivalent) in a mixture of THF and water (e.g., a 1:1 to 1:4 ratio) in a round-bottom flask.

  • Cooling: Cool the mixture to 0°C in an ice-water bath.

  • Base Addition: Slowly add a solution of potassium hydroxide (1.05 equivalents) in water dropwise over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, carefully acidify the reaction mixture with 1M HCl to a pH of approximately 3-4.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Recrystallization may be performed for further purification.

Data Presentation

Table 1: Troubleshooting Summary for Selective Mono-esterification

Observed Problem Potential Cause Recommended Action
High diester formationExcess methanol/reagent, high temp.Use 1.0-1.2 eq. reagent, lower temp.
Low conversionInsufficient reagent/timeIncrease reaction time, check reagent quality
Purification issuesSimilar polaritiesUse pH-based extractive workup

Table 2: Troubleshooting Summary for Selective Hydrolysis

Observed Problem Potential Cause Recommended Action
High diacid formationExcess base, high temp.Use 1.05 eq. base, maintain 0°C
Incomplete reactionInsufficient base, low solubilityCheck base stoichiometry, use THF co-solvent
Product decompositionHarsh workup conditionsAcidify slowly at low temperature

Visualizations

Reaction Pathways and Byproduct Formation

SynthesisPathways cluster_esterification Selective Mono-esterification cluster_hydrolysis Selective Hydrolysis Diacid Pyridine-3,5-dicarboxylic Acid Monoester This compound Diacid->Monoester + MeOH, H+ Diester Dimethyl Pyridine-3,5-dicarboxylate (Byproduct) Monoester->Diester + MeOH, H+ (Side Reaction) Diester_start Dimethyl Pyridine-3,5-dicarboxylate Monoester_target This compound Diester_start->Monoester_target + 1 eq. KOH Diacid_byproduct Pyridine-3,5-dicarboxylic Acid (Byproduct) Monoester_target->Diacid_byproduct + KOH (Side Reaction)

Caption: Synthetic routes to this compound and major byproducts.

Troubleshooting Workflow: Low Mono-ester Yield

TroubleshootingWorkflow Start Low Yield of Mono-ester Check_Route Which synthetic route was used? Start->Check_Route Esterification Mono-esterification Check_Route->Esterification Esterification Hydrolysis Hydrolysis Check_Route->Hydrolysis Hydrolysis Check_Diester High Diester Byproduct? Esterification->Check_Diester Check_Diacid High Diacid Byproduct? Hydrolysis->Check_Diacid Optimize_Stoichiometry_E Reduce equivalents of MeOH/activating agent Check_Diester->Optimize_Stoichiometry_E Yes Optimize_Conditions_E Lower reaction temperature and time Check_Diester->Optimize_Conditions_E No (Low Conversion) Optimize_Stoichiometry_H Use max 1.05 eq. of base Check_Diacid->Optimize_Stoichiometry_H Yes Optimize_Conditions_H Maintain 0°C, consider THF co-solvent Check_Diacid->Optimize_Conditions_H No (Low Conversion) End Improved Yield Optimize_Stoichiometry_E->End Optimize_Conditions_E->End Optimize_Stoichiometry_H->End Optimize_Conditions_H->End

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Electronic Supplementary Information for "A Novel Series of 4-(Phenylsulfonyl)pyridine Derivatives as Potent and Orally Bioavailable Inhibitors of Bruton's Tyrosine Kinase (BTK)". The Royal Society of Chemistry. [Link]

  • Sebastiano, R., et al. (2015). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry. [Link]

  • Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Organic Chemistry Portal. [Link]

  • Request PDF: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina Catalysts. ResearchGate. [Link]

  • Niwayama, S. (2012). Micellar Mechanisms for Desymmetrization Reactions in Aqueous Media. PMC - NIH. [Link]

  • Skwierawska, A., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. MDPI. [Link]

  • PYRIDINE-3,5-DICARBOXYLIC ACID MONOETHYL ESTER CAS#: 84254-37-5. Molbase. [Link]

  • A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. ResearchGate. [Link]

  • Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumina. The Royal Society of Chemistry. [Link]

  • 3,5-Pyridinedicarboxylic acid | C7H5NO4. PubChem - NIH. [Link]

  • Highly efficient and practical monohydrolysis of symmetric diesters. Satomi Niwayama Associates. [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]

  • Preparing method of 5-methylnicotinicacid.
  • Triggle, D. J., et al. (1989). Synthesis and selective vasodilating properties of esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydro-pyridine-3,5-di-carboxylic acid. PubMed. [Link]

  • Esterification of pyridine carboxylic acids.
  • Pyridine-3,5-dicarboxylic acid (HMDB0256966). Human Metabolome Database. [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. [Link]

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Organic Chemistry Portal. [Link]

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. PubMed. [Link]

  • SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA. Texas Tech University. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 5-(Methoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-(Methoxycarbonyl)nicotinic acid (CAS No: 5027-65-6).[1] This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions, offering insights into the underlying chemical principles to empower you to solve purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the mono-esterification of pyridine-3,5-dicarboxylic acid. Based on this, the primary impurities are typically:

  • Pyridine-3,5-dicarboxylic acid: The unreacted starting material. Due to its two carboxylic acid groups, it is significantly more polar than the desired product.

  • Dimethyl pyridine-3,5-dicarboxylate: The over-esterified by-product. This di-ester is less polar than the target mono-ester.

  • Residual Solvents and Reagents: Catalysts (e.g., sulfuric acid) and solvents (e.g., methanol) used in the esterification reaction.

  • Hydrolysis Product: The target molecule can hydrolyze back to pyridine-3,5-dicarboxylic acid if exposed to water, especially under non-neutral pH conditions.

Understanding these structures is key to designing a successful purification strategy.

G cluster_impurities Potential Impurities & Target Molecule Target This compound (Target Molecule) Polarity: Intermediate Diacid Pyridine-3,5-dicarboxylic acid (Starting Material) Polarity: High Target->Diacid Hydrolysis (Degradation) Diester Dimethyl pyridine-3,5-dicarboxylate (By-product) Polarity: Low Target->Diester Over-esterification (Side Reaction) Diacid->Target Mono-esterification (Desired Reaction)

Caption: Relationship between the target molecule and its common impurities.

Q2: What are the primary methods for purifying this compound?

The purification strategy hinges on exploiting the differences in physicochemical properties (polarity, acidity, solubility) between the target molecule and its impurities. The three main techniques are:

  • Recrystallization: Ideal for removing small amounts of impurities that have different solubility profiles from the product.

  • Acid-Base Extraction: A powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic nature. It is highly effective for removing the di-acid and di-ester impurities.

  • Column Chromatography: The most versatile method, separating compounds based on their differential adsorption to a stationary phase (like silica gel). It is excellent for removing impurities with similar polarities.[2][3]

Q3: How do I choose the right purification method for my situation?

Your choice depends on the scale of your reaction and the impurity profile identified by initial analysis (e.g., Thin Layer Chromatography - TLC).

  • For high initial purity (>90%): A simple recrystallization is often sufficient and is easily scalable.

  • For significant amounts of di-acid or di-ester: An acid-base extraction is the most efficient first-pass purification step to remove the bulk of these impurities before a final recrystallization.

  • For complex mixtures or closely related impurities: Flash column chromatography provides the highest resolution and is the method of choice, although it is more labor-intensive and uses more solvent.

Workflow Start Crude Reaction Mixture TLC Analyze by TLC/ LC-MS Start->TLC Decision Assess Impurity Profile TLC->Decision Recrystallize Recrystallization Decision->Recrystallize >90% pure Extraction Acid-Base Extraction Decision->Extraction High di-acid/ di-ester content Column Column Chromatography Decision->Column Complex mixture/ Close spots on TLC Analysis Purity Check (TLC, NMR, MP) Recrystallize->Analysis Extraction->Recrystallize Further Polish Column->Analysis Analysis->Decision Impurities Remain Product Pure Product (>98%) Analysis->Product Purity Confirmed

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guides

Issue 1: My product oiled out or failed to crystallize during recrystallization.

This is a common and frustrating problem, often caused by inappropriate solvent choice or the presence of impurities that act as crystallization inhibitors.

Possible Cause Underlying Logic (The "Why") Solution
Solvent is too nonpolar. The product is too soluble even at low temperatures, preventing it from crashing out of the solution.Add a miscible "anti-solvent" (a more polar solvent in which the product is less soluble, like water or hexane) dropwise to the cooled solution until turbidity persists.
Solvent is too polar. The product has very low solubility even at high temperatures, preventing it from dissolving completely in the first place.Choose a less polar solvent. Refer to a solvent polarity chart. A mixture of solvents, like Ethanol/Water or Ethyl Acetate/Hexane, often provides the ideal solubility gradient.
Cooling was too rapid. Rapid cooling promotes the formation of a supersaturated oil rather than an ordered crystal lattice. Impurities get trapped in the oil.Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. If an oil forms, try re-heating to dissolve it and cooling even more slowly.
High impurity load. Impurities can disrupt the crystal lattice formation. If the product is less than ~90% pure, recrystallization may not be the best first step.Perform a bulk purification first, such as an acid-base extraction or a quick filtration through a silica plug, to remove the majority of impurities before attempting recrystallization.
No nucleation sites. Crystallization requires a starting point (a seed) to begin.Scratch the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a tiny seed crystal of pure product if available.
Issue 2: After purification, NMR analysis still shows starting material (di-acid) or by-product (di-ester).

This indicates that the chosen method did not provide adequate separation.

Scenario Underlying Logic (The "Why") Recommended Action
Di-acid remains after recrystallization. The di-acid is highly polar and may have low solubility in the chosen organic solvent, causing it to co-precipitate with your product.An acid-base extraction is highly effective. The di-acid, with two acidic protons, will be readily deprotonated and extracted into a weak aqueous base (like sodium bicarbonate), while the mono-ester remains in the organic layer. See Protocol 2.
Di-ester remains after recrystallization. The di-ester has a similar structure to your product and may have a comparable solubility profile, leading to co-crystallization.Flash column chromatography is the best solution. The di-ester is significantly less polar and will elute much faster from a silica gel column than your target molecule. Use a gradient elution from a nonpolar solvent system (e.g., 20% Ethyl Acetate in Hexane) to a more polar one (e.g., 50% Ethyl Acetate in Hexane).
Both impurities remain after column chromatography. The eluent system was not optimized, leading to poor separation (overlapping bands).Optimize your mobile phase using TLC first. Test various ratios of ethyl acetate and hexane, adding a small amount of acetic acid (0.5-1%) to the mobile phase. The acid helps to sharpen the peaks of carboxylic acids on silica gel by preventing tailing.[2]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is effective when the crude product is already of moderate-to-high purity (>90%).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (95%) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). If too much water is added, clarify the solution by adding a few drops of hot ethanol.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water (e.g., 50:50 mixture) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under a vacuum.

  • Purity Assessment: Determine the melting point and run an NMR spectrum to confirm purity. Analyze the filtrate by TLC to assess the amount of product lost.

Protocol 2: Purification via Acid-Base Extraction

This is a highly efficient method to remove both acidic (di-acid) and neutral/less polar (di-ester) impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc).

  • Remove Acidic Impurities: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas produced from the acid-base reaction. Shake more vigorously, then allow the layers to separate.

    • Scientific Rationale: The highly acidic pyridine-3,5-dicarboxylic acid is deprotonated by the weak base and moves into the aqueous layer as its sodium salt. The target mono-acid/mono-ester is less acidic and remains preferentially in the organic layer.

  • Separate Layers: Drain the lower aqueous layer (containing the di-acid impurity) and repeat the extraction with fresh NaHCO₃ solution one more time.

  • Isolate Product: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product, which will be enriched but may still contain the di-ester.

  • Final Polish: The resulting solid can be further purified by recrystallization (Protocol 1) or chromatography to remove the di-ester.

Protocol 3: Purification by Flash Column Chromatography

This method offers the highest resolution for separating the target compound from the di-ester.

  • TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane. Spot your crude mixture on a TLC plate and develop it in different solvent ratios (e.g., 20%, 30%, 40% EtOAc in Hexane). Add 0.5% acetic acid to all eluents. The ideal system will give the target compound an Rf value of ~0.3-0.4 and show good separation from other spots.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Run the column by passing the eluent through, collecting fractions. Start with a slightly less polar mobile phase than your optimal TLC condition (e.g., if 30% EtOAc worked well, start with 20% EtOAc) and gradually increase the polarity (gradient elution).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

  • Purity Assessment: Confirm purity and identity using NMR and melting point analysis.

References

  • ChemBK. (2024). 5-METHOXY-NICOTINIC ACID. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • U.S. Patent No. US2993051A. (1961). Process for making nicotinamide. Google Patents.
  • MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Increasing the Yield of 5-(Methoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 5-(Methoxycarbonyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot effectively and innovate in your synthetic strategies.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered during the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A: The two most prevalent and well-documented synthetic strategies for obtaining this compound are:

  • Selective Esterification of Pyridine-3,5-dicarboxylic Acid: This is a direct and common approach where pyridine-3,5-dicarboxylic acid is selectively esterified at one of the carboxylic acid positions. This method's success hinges on controlling the stoichiometry of the alcohol (methanol) and the reaction conditions to favor mono-esterification over di-esterification.

  • Selective Hydrolysis of Dimethyl Pyridine-3,5-dicarboxylate: This route starts with the corresponding diester, dimethyl pyridine-3,5-dicarboxylate, and involves the selective hydrolysis of one of the ester groups back to a carboxylic acid.[1] Achieving high selectivity is the primary challenge here, as the reaction can easily proceed to full hydrolysis, yielding the dicarboxylic acid.

Q2: My yield of this compound is consistently low. What are the most likely causes?

A: Low yields can stem from several factors, often related to the chosen synthetic route:

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[2]

  • Side Reactions: The formation of byproducts is a major contributor to reduced yields. For instance, in the selective esterification route, the formation of the diester is a common side product. In the hydrolysis route, the complete hydrolysis to the dicarboxylic acid is a significant concern.[1][2]

  • Purification Losses: Significant amounts of the desired product can be lost during workup and purification steps, particularly during recrystallization if solvent volumes and conditions are not optimized.[2]

Q3: I am observing the formation of significant amounts of dimethyl pyridine-3,5-dicarboxylate as a byproduct. How can I minimize this?

A: The formation of the diester is a classic issue of over-esterification. To mitigate this:

  • Control Stoichiometry: Carefully control the molar ratio of methanol to the starting dicarboxylic acid. Using a slight excess of the dicarboxylic acid can help favor the mono-ester.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the likelihood of the second esterification occurring. Continuous monitoring of the reaction progress is essential.

  • Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) can influence the rate of both the first and second esterification. Fine-tuning the catalyst amount can help achieve better selectivity.

Q4: During the hydrolysis of dimethyl pyridine-3,5-dicarboxylate, I am getting a mixture of the desired mono-acid and the starting diester. How can I drive the reaction to completion without over-hydrolyzing?

A: Achieving selective mono-hydrolysis requires a delicate balance. Consider the following:

  • Base Selection and Stoichiometry: Use a carefully measured amount of a suitable base (e.g., sodium hydroxide or potassium hydroxide), typically one equivalent.

  • Solvent System: The choice of solvent can influence the relative rates of the first and second hydrolysis steps. A mixture of an organic solvent and water is often employed.

  • Temperature Control: Perform the reaction at a controlled, often lower, temperature to slow down the hydrolysis rates and allow for better control over the reaction's extent.

II. Troubleshooting Guide: Deeper Dive into Synthetic Challenges

This section provides more detailed troubleshooting advice in a question-and-answer format, focusing on the causality behind experimental choices.

Issue 1: Poor Selectivity in the Esterification of Pyridine-3,5-dicarboxylic Acid

Q: My esterification of pyridine-3,5-dicarboxylic acid is producing a difficult-to-separate mixture of starting material, the desired mono-ester, and the di-ester. What fundamental principles should I consider to improve selectivity?

A: The core of this issue lies in the subtle differences in reactivity between the two carboxylic acid groups and the progressive change in the substrate's electronic properties as the reaction proceeds.

Causality: The two carboxylic acid groups on the pyridine ring are electronically distinct due to the electron-withdrawing nature of the nitrogen atom. However, this difference might not be pronounced enough to achieve perfect selectivity under standard esterification conditions (e.g., Fischer esterification). Once the first esterification occurs, the electron-withdrawing character of the newly formed ester group further deactivates the pyridine ring, making the second esterification slightly more difficult, but often not to a degree that provides clean mono-esterification.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for improving mono-esterification selectivity.

Detailed Protocol for Optimized Selective Esterification:

  • Reactant Stoichiometry: In a round-bottom flask, dissolve 1 equivalent of pyridine-3,5-dicarboxylic acid in a suitable solvent like methanol. Crucially, use a controlled amount of methanol, for instance, by using it as the limiting reagent in an inert co-solvent.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Temperature and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., reflux) and monitor the reaction progress every 30-60 minutes using TLC or HPLC.

  • Quenching: Once the optimal ratio of mono-ester to starting material and di-ester is observed, cool the reaction mixture and quench it by carefully adding it to a cold aqueous solution of a weak base like sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent. The separation of the mono-ester from the unreacted di-acid and the di-ester can often be achieved by exploiting their different solubilities and acidities through careful pH adjustment during the aqueous workup.

Issue 2: Inefficient or Uncontrolled Hydrolysis of Dimethyl Pyridine-3,5-dicarboxylate

Q: I am attempting the selective hydrolysis of dimethyl pyridine-3,5-dicarboxylate, but the reaction is either sluggish or proceeds to the dicarboxylic acid. How can I gain better control over this reaction?

A: The challenge here is to hydrolyze one ester group without providing conditions favorable for the hydrolysis of the second.

Causality: The hydrolysis of an ester is a nucleophilic acyl substitution reaction. The rate is dependent on the concentration of the nucleophile (hydroxide ions in basic hydrolysis) and the electrophilicity of the ester's carbonyl carbon. Once the first ester is hydrolyzed to a carboxylate anion, the negative charge on the molecule deactivates the pyridine ring towards further nucleophilic attack, slowing down the second hydrolysis. However, if the reaction conditions are too harsh (high temperature, excess base), this selectivity can be overcome.

Strategies for Controlled Mono-hydrolysis:

ParameterRecommendationRationale
Base Use exactly one equivalent of a strong base (e.g., NaOH, KOH).To provide the stoichiometric amount of nucleophile for one hydrolysis event.
Temperature Maintain a low to moderate temperature (e.g., 0°C to room temperature).To slow down the reaction rate and enhance the kinetic difference between the first and second hydrolysis.
Solvent Use a mixture of water and a miscible organic solvent (e.g., methanol, THF).To ensure solubility of the diester while allowing for the aqueous hydrolysis to occur.
Monitoring Frequent monitoring by TLC or HPLC.To stop the reaction at the point of maximum mono-acid formation.

Experimental Workflow for Selective Hydrolysis:

SelectiveHydrolysis Diester Dimethyl Pyridine-3,5-dicarboxylate Temp Control Temperature (e.g., 0°C) Solvent Methanol/Water Mixture Base 1 eq. NaOH (aq) Quench Acidify to pH ~4-5 Stir Vigorous Stirring Monitor TLC/HPLC Monitoring Extract Extract with Organic Solvent Quench->Extract Purify Recrystallization/Chromatography Extract->Purify

Caption: Step-by-step workflow for controlled selective mono-hydrolysis.

III. Purification Strategies

Q: What are the most effective methods for purifying this compound from the common byproducts?

A: The purification strategy will depend on the primary impurities present in your crude product.

  • Acid-Base Extraction: This is a powerful technique to separate the desired mono-acid from the neutral diester and the more acidic dicarboxylic acid. By carefully adjusting the pH of the aqueous phase, you can selectively protonate and deprotonate these species and move them between aqueous and organic layers.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a mildly acidic solution (e.g., pH 4-5) to protonate and extract any remaining dicarboxylic acid into the aqueous layer.

    • The organic layer will now primarily contain the desired mono-acid and the diester.

    • Extract the organic layer with a mild base (e.g., dilute sodium bicarbonate solution). The mono-acid will be deprotonated and move to the aqueous layer, leaving the neutral diester in the organic layer.

    • Acidify the bicarbonate solution to precipitate the pure this compound.

  • Recrystallization: This is an effective final purification step. The choice of solvent is critical. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents include ethanol, methanol, water, or mixtures thereof.[2]

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will typically elute the less polar diester first, followed by the desired mono-ester. The more polar dicarboxylic acid will remain on the column or require a highly polar eluent.

IV. References

  • Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. Google Patents.

Sources

Stability issues with 5-(Methoxycarbonyl)nicotinic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Methoxycarbonyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Introduction to Stability Concerns

This compound, a monoester derivative of pyridine-3,5-dicarboxylic acid, is a valuable building block in pharmaceutical and chemical synthesis. However, like many esters, its stability in solution can be a critical factor for reproducible experimental outcomes. The primary degradation pathway of concern is the hydrolysis of the methyl ester group, which is significantly influenced by factors such as pH, temperature, and the presence of catalysts. Understanding and controlling these factors is paramount to maintaining the integrity of the compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

The most common degradation pathway is the hydrolysis of the methyl ester to yield pyridine-3,5-dicarboxylic acid and methanol. This reaction is typically catalyzed by acid or base, with base-catalyzed hydrolysis generally proceeding at a faster rate.[1][2]

Q2: What are the ideal storage conditions for this compound solutions?

For optimal stability, solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at low temperatures (2-8°C) and under neutral to slightly acidic pH conditions.[3][4] Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture.[5][6]

Q3: How does pH affect the stability of this compound in solution?

The stability of this compound is highly pH-dependent. Alkaline conditions (pH > 7) will significantly accelerate the rate of hydrolysis of the ester group.[1][2] While acidic conditions can also catalyze hydrolysis, the effect is generally less pronounced than in basic media. For maximum stability, maintaining a pH in the slightly acidic to neutral range is advisable.

Q4: Can I heat solutions of this compound?

Elevated temperatures will increase the rate of hydrolysis.[1] Therefore, it is recommended to avoid heating solutions of this compound for extended periods, especially under neutral to alkaline conditions. If heating is necessary for dissolution, it should be done for the shortest possible time and at the lowest effective temperature.

Q5: What solvents are recommended for preparing solutions of this compound?

While this compound is soluble in a range of organic solvents, for aqueous applications, the use of buffered solutions is recommended to control the pH. If organic co-solvents are required, ensure they are of high purity and free from acidic or basic impurities that could catalyze degradation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Inconsistent experimental results over time with the same stock solution. Degradation of this compound in the stock solution.1. Prepare fresh stock solutions daily: This is the most reliable way to ensure the integrity of your starting material.2. Store stock solutions appropriately: If daily preparation is not feasible, store aliquots at low temperatures (2-8°C) and protect from light. Avoid repeated freeze-thaw cycles.3. Verify solution pH: Ensure the pH of your stock solution is in the stable range (slightly acidic to neutral).
Appearance of a new, more polar peak in HPLC analysis. Hydrolysis of the methyl ester to the more polar pyridine-3,5-dicarboxylic acid.1. Confirm the identity of the new peak: Use a reference standard of pyridine-3,5-dicarboxylic acid to confirm its retention time matches the new peak.2. Review solution preparation and storage: Investigate if the solution was exposed to high pH or temperature, which would accelerate hydrolysis.[1]
Low yield in a reaction where this compound is a starting material. Degradation of the starting material before or during the reaction.1. Assess the purity of the starting material: Before use, confirm the purity of your solid this compound.2. Analyze the starting material solution: If possible, run an HPLC of your prepared solution to check for the presence of degradation products before initiating the reaction.3. Control reaction conditions: Ensure the reaction conditions (pH, temperature) are not promoting the hydrolysis of the ester.
Difficulty in dissolving the compound. The compound may have low solubility in the chosen solvent at room temperature.1. Gentle warming: Briefly and gently warm the solution to aid dissolution, but avoid prolonged heating.2. Sonication: Use an ultrasonic bath to facilitate dissolution.3. Solvent selection: Consider using a different solvent system in which the compound is more soluble.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound with enhanced stability.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO, DMF, or a buffered aqueous solution)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter (for aqueous solutions)

  • Sterile, amber vials for storage

Procedure:

  • Accurately weigh the required amount of this compound.

  • Transfer the solid to a volumetric flask.

  • Add a portion of the chosen solvent and gently swirl to dissolve. Sonication or gentle warming can be used if necessary.

  • Once dissolved, add the remaining solvent to the final volume.

  • If preparing an aqueous solution, measure and adjust the pH to a range of 4-6 using a suitable buffer system.

  • Aliquot the stock solution into sterile, amber vials.

  • Store the vials at 2-8°C and protect from light.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products. The following is a general approach to developing such a method.

Objective: To develop a reverse-phase HPLC method that separates this compound from its primary degradation product, pyridine-3,5-dicarboxylic acid.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase. A suggested starting gradient could be 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development and Validation:

  • Optimize Separation: Inject standards of both this compound and pyridine-3,5-dicarboxylic acid to determine their retention times. Adjust the gradient profile to achieve baseline separation between the two peaks.

  • Forced Degradation Study: To confirm the method is stability-indicating, perform a forced degradation study. Expose a solution of this compound to acidic, basic, oxidative, and thermal stress conditions.

    • Acidic: 0.1 M HCl at 60°C for 24 hours

    • Basic: 0.1 M NaOH at room temperature for 4 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 80°C for 48 hours

  • Analyze Stressed Samples: Inject the stressed samples into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak, and the mass balance is close to 100%.

Visualizing Degradation and Workflow

Degradation Pathway

cluster_0 Primary Degradation Pathway 5_Methoxycarbonyl_nicotinic_acid This compound Pyridine_3_5_dicarboxylic_acid Pyridine-3,5-dicarboxylic acid 5_Methoxycarbonyl_nicotinic_acid->Pyridine_3_5_dicarboxylic_acid Hydrolysis (+ H₂O) Methanol Methanol 5_Methoxycarbonyl_nicotinic_acid->Methanol

Caption: Hydrolysis of this compound.

Troubleshooting Workflow

start Inconsistent Results or Suspected Degradation check_solution Check Solution Age and Storage Conditions start->check_solution fresh_solution Prepare Fresh Solution check_solution->fresh_solution hplc_analysis Perform HPLC Analysis check_solution->hplc_analysis If fresh fresh_solution->hplc_analysis Yes degradation_present Degradation Products Detected? hplc_analysis->degradation_present review_conditions Review Experimental Conditions (pH, Temp) degradation_present->review_conditions Yes no_degradation No Degradation Detected degradation_present->no_degradation No optimize_conditions Optimize Conditions to Minimize Degradation review_conditions->optimize_conditions proceed Proceed with Experiment optimize_conditions->proceed no_degradation->proceed

Caption: Troubleshooting workflow for stability issues.

References

  • U. S. Gupta. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences. [Link]

  • Guengerich, F. P., & Willard, J. F. (1988). Cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of Hantzsch pyridine esters. Journal of Biological Chemistry, 263(17), 8176-8183.
  • Gál, E., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans.
  • Gál, E., et al. (2021). Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans. bioRxiv.
  • M. L. Bender.
  • University of Washington.
  • Mirek, J., & Adamczyk, M. (1983). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (4), 533-537.
  • Jinjing Chemical. (2025). What are the degradation pathways of Nicotinic Acid and Quinoline materials in the environment?. Jinjing Chemical Blog.
  • S. Wada. (1958). Microbial Degradation of Nicotine and Nicotinic Acid. Semantic Scholar.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Dar'in, D., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(20), 6821.
  • Auset, M., & Toste, F. D.
  • Human Metabolome Database. (2021). Showing metabocard for Pyridine-3,5-dicarboxylic acid (HMDB0256966).
  • U.S. Environmental Protection Agency.
  • ResearchGate. (2025).
  • ChemicalBook. PYRIDINE-3,5-DICARBOXYLIC ACID MONOETHYL ESTER synthesis.
  • Cayman Chemical. (2023).
  • Melnyk, S. (2017). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions.
  • Dar'in, D., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI.
  • NIST. 2-Pyridinecarboxylic acid, methyl ester. NIST WebBook.
  • Chemistry LibreTexts. (2021). 18.11: Dicarboxylic Acids.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • TMMedia. NICOTINIC ACID (NIACIN (VITAMIN B3).
  • PubChem. (2025). 3,5-Pyridinedicarboxylic acid.
  • Spectrum Chemical. (2018).
  • ResearchGate. UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex...
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • ChemicalBook. Nicotinic acid | 59-67-6.
  • Muby Chemicals. Niacin or Nicotinic Acid or Vitamin B3 Manufacturers, with SDS.
  • Loba Chemie. NICOTINIC ACID | 59-67-6.

Sources

Technical Support Center: 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Ester Hydrolysis

Welcome to the Technical Support Center for 5-(Methoxycarbonyl)nicotinic acid. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound. Our focus will be on understanding and preventing the hydrolysis of the methyl ester group, a critical factor for ensuring the integrity of your experiments and the stability of potential drug candidates.

Introduction to the Challenge: The Susceptibility of this compound to Hydrolysis

This compound is a bifunctional molecule containing both a carboxylic acid and a methyl ester. The ester functional group is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form the corresponding dicarboxylic acid (pyridine-3,5-dicarboxylic acid) and methanol. This degradation pathway can be catalyzed by both acidic and basic conditions, making careful control of the experimental environment paramount.

The presence of the pyridine ring and the carboxylic acid moiety on the same molecule introduces electronic effects that can influence the rate of hydrolysis. Therefore, a thorough understanding of the factors that promote this degradation is essential for maintaining the chemical purity and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of hydrolysis for this compound?

A1: The primary drivers of hydrolysis are the presence of water and the pH of the environment. The reaction can be catalyzed by:

  • Acidic conditions: Protonation of the carbonyl oxygen of the ester group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Basic conditions: The hydroxide ion is a potent nucleophile that can directly attack the carbonyl carbon of the ester.

Q2: How does the structure of this compound specifically influence its stability?

A2: The pyridine ring, being an electron-withdrawing system, can influence the reactivity of the ester group. Additionally, the molecule possesses both a potentially acidic carboxylic acid group and a basic pyridine nitrogen. The ionization state of these groups, which is dependent on the pH, can affect the overall electronic properties of the molecule and its susceptibility to hydrolysis.

Q3: What is the ideal pH range to minimize hydrolysis?

Q4: What are the initial signs that my compound may be undergoing hydrolysis?

A4: The most common initial indicator is a change in the analytical profile of your sample. When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), you may observe the appearance of a new, more polar peak corresponding to the di-acid hydrolysis product, along with a corresponding decrease in the peak area of the parent compound. In some cases, changes in solubility or physical appearance of the material may also be observed.

Q5: Can I use buffers to control the pH, and if so, which ones are recommended?

A5: Yes, using buffers is a highly recommended strategy. For the ideal pH range of 4-6, acetate or phosphate buffers are commonly used. However, it is important to be aware that some buffer components can act as nucleophiles and potentially catalyze hydrolysis. Therefore, it is advisable to use the lowest effective buffer concentration and to screen different buffer systems for compatibility with your specific reaction or formulation.

Troubleshooting Guide: Identifying and Resolving Hydrolysis Issues

If you suspect that your this compound is degrading, this troubleshooting guide will help you identify the potential cause and implement corrective actions.

Issue 1: Unexpected appearance of impurities in analytical chromatograms.
Potential Cause Verification Corrective Action
Moisture in solvents or reagents Use Karl Fischer titration to determine the water content of your solvents and reagents.[1][2][3][4][5]Use anhydrous solvents and dry reagents. Store them over molecular sieves or other appropriate desiccants.[6][7][8][9][10]
Inappropriate pH of the solution Measure the pH of your reaction mixture or formulation.Adjust the pH to the optimal range (typically 4-6) using a suitable buffer system.
Elevated temperature Review your experimental or storage conditions.Lower the reaction or storage temperature. Perform kinetic studies to understand the temperature dependence of the hydrolysis rate.
Presence of catalytic impurities (acidic or basic) Analyze your starting materials and reagents for acidic or basic impurities.Purify your starting materials and reagents. Use high-purity solvents.
Issue 2: Poor reproducibility of experimental results.
Potential Cause Verification Corrective Action
Inconsistent water content in reaction setup Implement strict protocols for drying glassware and handling reagents under an inert atmosphere.Oven-dry all glassware before use and cool under a stream of dry nitrogen or in a desiccator. Handle hygroscopic reagents in a glove box.
Variability in the pH of different batches Calibrate your pH meter regularly and measure the pH of each batch.Prepare fresh buffer solutions for each experiment and ensure consistent mixing.
Degradation during work-up or purification Analyze samples at different stages of your work-up and purification process.Minimize the exposure of the compound to aqueous acidic or basic conditions during extraction and chromatography. Consider non-aqueous work-up procedures.

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage to Minimize Hydrolysis
  • Receiving and Initial Inspection: Upon receiving this compound, visually inspect the container for any signs of damage.

  • Inert Atmosphere Handling: Whenever possible, handle the solid material in a glove box or under a blanket of inert gas (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.

  • Storage:

    • Short-term: Store in a tightly sealed container in a desiccator containing a suitable desiccant such as silica gel or calcium chloride.[6][7][8][9][10]

    • Long-term: For extended storage, place the tightly sealed container inside a secondary, sealed container with a desiccant, and store at or below -20°C.

  • Solvent Preparation: Use only anhydrous solvents from a freshly opened bottle or that have been properly dried and stored over molecular sieves.

  • Solution Preparation: When preparing solutions, add the solid to the anhydrous solvent under an inert atmosphere. If the solution is to be stored, do so at low temperature and for the shortest possible time.

Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring the hydrolysis of this compound. Method optimization will be required for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from a low to high percentage of solvent B. For example:

    • 0-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 10% B

    • 21-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Analysis: The hydrolysis product, pyridine-3,5-dicarboxylic acid, will elute earlier than the parent compound due to its increased polarity. Quantify the percentage of the parent compound and the hydrolysis product by peak area integration.

Visualization of Key Concepts

Hydrolysis Mechanism

The following diagram illustrates the acid and base-catalyzed hydrolysis pathways for a generic methyl ester.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester_A Ester Protonated_Ester Protonated Ester Ester_A->Protonated_Ester + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H2O Carboxylic_Acid_A Carboxylic Acid + Methanol Tetrahedral_Intermediate_A->Carboxylic_Acid_A - H+ H2O_A H2O H3O_plus H3O+ H_plus_A H+ MeOH_A CH3OH Ester_B Ester Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH- Carboxylate Carboxylate + Methanol Tetrahedral_Intermediate_B->Carboxylate - CH3O- Carboxylic_Acid_B Carboxylic Acid Carboxylate->Carboxylic_Acid_B + H3O+ (workup) OH_minus OH- H3O_plus_B H3O+

Caption: Acid and base-catalyzed hydrolysis mechanisms of a methyl ester.

Troubleshooting Workflow for Suspected Hydrolysis

This flowchart provides a logical sequence of steps to diagnose and address potential hydrolysis issues.

Caption: Decision workflow for troubleshooting ester hydrolysis.

References

  • Sorbetech. (n.d.). Healthcare & Pharmaceutical Desiccants. Retrieved from [Link]

  • Colorcon. (2024, July 12). Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability. Retrieved from [Link]

  • Pharmapackaging. (2025, April 30). Best Desiccants for Pharmaceutical Packaging and Storage. Retrieved from [Link]

  • Pharma Desiccants. (2025, April 29). Moisture Control For Pharmaceutical Packaging. Retrieved from [Link]

  • Stream Peak International. (2025, June 16). The Role of Desiccants in Pharmaceutical Stability. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • TOBCA. (2023, August 10). How to Perform Karl Fischer (KF) Moisture Analysis on Complex Samples?. Retrieved from [Link]

  • Slideshare. (n.d.). Karl Fischer Titratior for moisture analysis. Retrieved from [Link]

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Technical Support Center: Analysis of 5-(Methoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(Methoxycarbonyl)nicotinic acid (CAS 5027-65-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to help you develop robust, accurate, and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and properties of this compound.

Q1: What are the key structural features of this compound that influence its analysis?

Answer: The analytical behavior of this molecule is governed by three key features:

  • A Basic Pyridine Ring: The nitrogen atom is basic and can be protonated, making the molecule's charge and chromatographic behavior highly dependent on pH.

  • An Acidic Carboxylic Acid Group: This group can be deprotonated, adding to the pH-dependent zwitterionic nature of the molecule.

  • A Methyl Ester Group: This group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which can lead to the formation of pyridine-3,5-dicarboxylic acid as a primary impurity.

Understanding the interplay of these groups is critical for developing stable sample preparations and effective analytical separations.

Q2: What is the most significant challenge I should anticipate when working with this compound?

Answer: The primary challenge is the potential for hydrolysis of the methyl ester. If samples are prepared in aqueous buffers (especially with a pH > 7) and left at room temperature, you can expect to see the formation of pyridine-3,5-dicarboxylic acid. This not only degrades the sample but also complicates purity analysis, as you will need to resolve the parent compound from its hydrolysis product.

Q3: What are the basic physicochemical properties I need to know?

Answer: Having the fundamental properties on hand is essential for method development.

PropertyValueSource
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
Appearance White to off-white solid/crystalline powder[2]
Solubility Soluble in hot water, ethanol, DMSO, and DMF. Sparingly soluble in cold water.[2][3]
pKa The parent nicotinic acid has pKa values of ~2.0 and ~4.85. The presence of the ester will slightly alter these values, but it remains an acidic compound.[4]

Part 2: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound. This section tackles the most common issues encountered.

Q4: My peak is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing with this compound is almost always caused by secondary interactions between the basic pyridine nitrogen and residual silanol groups on the surface of silica-based reversed-phase columns.[5][6]

Causality: At a mobile phase pH between approximately 3 and 7, the acidic silanol groups (-Si-OH) on the column packing can become deprotonated (-Si-O⁻), while the basic pyridine nitrogen can be protonated. This leads to a strong ionic interaction that slows down a portion of the analyte molecules, resulting in a tailed peak.

Workflow for diagnosing and fixing HPLC peak tailing.

Detailed Protocol to Mitigate Tailing:

  • pH Adjustment: The most effective solution is to lower the mobile phase pH to below 3 (e.g., pH 2.7) using an acid like formic acid or phosphoric acid.[7] At this low pH, the residual silanols are protonated and neutral, preventing the strong ionic interaction and dramatically improving peak shape.

  • Column Choice: Use a modern, high-purity silica column that is heavily end-capped. End-capping blocks many of the accessible silanol groups, reducing secondary interactions.[5] Columns specifically designed for polar compounds or those with hybrid particle technology can also offer superior performance.

  • Ionic Strength: Increasing the buffer concentration in your mobile phase (e.g., from 10 mM to 25 mM) can sometimes help shield the ionic interactions, though pH control is more effective.

  • Avoid Mass Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[6] If you suspect this, dilute your sample 10-fold and re-inject. If the peak shape improves, reduce your sample load.

Q5: I see a second peak growing in my sample sequence over time. What is it?

Answer: This is a classic sign of in-solution instability, specifically the hydrolysis of the methyl ester to form pyridine-3,5-dicarboxylic acid .

Hydrolysis Analyte This compound C₈H₇NO₄ MW: 181.15 Impurity Pyridine-3,5-dicarboxylic acid C₇H₅NO₄ MW: 167.12 Analyte->Impurity + H₂O (pH > 7 or strong acid)

Hydrolysis of the analyte to its diacid impurity.

Validation and Prevention Protocol:

  • Confirm Identity: The hydrolysis product is more polar and will typically have a shorter retention time in reversed-phase HPLC. To confirm, you can spike your sample with a standard of pyridine-3,5-dicarboxylic acid or analyze your sample by LC-MS to confirm the mass (Expected [M+H]⁺ = 168.0).

  • Sample Preparation: Prepare samples immediately before analysis. If samples must be stored, use a diluent with a pH between 4 and 6. Acetonitrile/water mixtures with a small amount of acid (e.g., 0.1% formic acid) are often suitable.

  • Autosampler Temperature: Set your autosampler temperature to 4-10 °C. This will significantly slow the rate of hydrolysis while samples are waiting to be injected.

  • Avoid Basic Modifiers: Do not use mobile phase modifiers like ammonia or triethylamine unless absolutely necessary, as they will accelerate degradation on the column.

Part 3: Troubleshooting Guide: Mass Spectrometry (MS)

For identification and quantification, LC-MS is a powerful tool. However, signal intensity can be a challenge if not optimized correctly.

Q6: Why is my ESI-MS signal weak or unstable in positive ion mode?

Answer: The signal intensity for this compound is highly dependent on its ability to be protonated. Efficient protonation requires an acidic environment.

Causality: Electrospray Ionization (ESI) in positive mode relies on the analyte accepting a proton to form a charged ion, [M+H]⁺. This compound has a basic pyridine nitrogen that is readily protonated. If your mobile phase is neutral or basic, the analyte will be neutral or anionic (from the deprotonated carboxylic acid), leading to very poor ionization efficiency in positive mode.[8][9]

Protocol for Optimizing ESI(+) Signal:

  • Mobile Phase Acidification: Ensure your mobile phase contains an appropriate acid. The standard choice is 0.1% formic acid in both the aqueous and organic channels.[9][10] This ensures the analyte is protonated before it enters the ESI source.

  • Confirm Protonated Mass: The expected protonated molecular ion [M+H]⁺ for C₈H₇NO₄ is m/z 182.04 .

  • Fragmentation: In MS/MS analysis, a common and prominent fragment will be the loss of the methoxycarbonyl group or parts of it, but the parent ion at m/z 182 should be strong in the full scan. The parent nicotinic acid molecule is known to fragment to ions around m/z 80.[10]

Part 4: Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural confirmation.

Q7: How do I interpret the ¹H NMR spectrum, and what solvent should I use?

Answer: The choice of solvent is critical. DMSO-d₆ is highly recommended.

Causality: Using solvents like D₂O can lead to the exchange of the acidic carboxylic acid proton, causing that signal to disappear.[11] Furthermore, the pH of a D₂O solution can affect the chemical shifts of the pyridine ring protons due to protonation of the ring nitrogen. DMSO-d₆ is aprotic and will allow you to observe all protons.

Expected ¹H NMR Signals (in DMSO-d₆):

  • Carboxylic Acid (-COOH): A very broad singlet, typically far downfield (>13 ppm). Its broadness is due to hydrogen bonding and exchange.

  • Pyridine Ring Protons: Three aromatic protons between 8-9.5 ppm. Due to the substitution pattern, they will show complex splitting (doublets of doublets, etc.). The protons adjacent to the ring nitrogen will be the most downfield.[12][13]

  • Methyl Ester (-OCH₃): A sharp singlet around 3.9 ppm, integrating to 3 hydrogens.

Troubleshooting NMR Spectra:

  • No -COOH Proton Signal: If you used D₂O, this is expected. If you used DMSO-d₆, it may indicate your sample is wet. The proton can exchange with trace D₂O in the solvent.

  • Shifting Aromatic Peaks: If the chemical shifts of your aromatic protons do not match literature values, check the purity of your solvent and consider that sample concentration can sometimes cause minor shifts. Ensure the spectrometer is properly calibrated.

References

  • PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • ChemBK. (2024, April 9). 5-METHOXY-NICOTINIC ACID. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]

  • MassBank. (2020, August 19). Nicotinic acid; LC-ESI-QFT; MS2. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Nicotinic acid (HMDB0001488). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of nicotinic compounds.
  • GNPS Library. (2020, November 16). Spectrum CCMSLIB00005759310. Retrieved from [Link]

  • ResearchGate. (2016, January 18). PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. Retrieved from [Link]

  • ResearchGate. (2025, September 19). NICOTINIC ACID METABOLISM. Retrieved from [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

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Technical Support Center: Optimizing the Resolution of 5-(Methoxycarbonyl)nicotinic Acid in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the resolution of 5-(Methoxycarbonyl)nicotinic acid in High-Performance Liquid Chromatography (HPLC). Here, we will explore the underlying principles and provide actionable troubleshooting strategies to enhance your separations.

Introduction to the Analyte: this compound

This compound is a pyridine derivative, characterized by the presence of both a carboxylic acid and a methyl ester functional group.[1][2][3] This dual functionality imparts a moderate degree of polarity to the molecule. Understanding its chemical properties, particularly its pKa values, is fundamental to developing a robust HPLC method. The carboxylic acid moiety makes the compound's ionization state, and therefore its retention, highly dependent on the mobile phase pH.[4]

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the analysis of this compound:

Q1: What is the most common issue when analyzing this compound by HPLC?

The most frequently encountered problem is poor peak shape, specifically peak tailing, and inadequate retention on standard reversed-phase columns. This is often due to the polar and acidic nature of the analyte.

Q2: Which HPLC mode is best suited for this compound?

Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed.[5][6][7] Reversed-phase HPLC is a common starting point, but often requires careful mobile phase optimization to achieve good peak shape.[8] HILIC can be an excellent alternative for retaining such polar compounds.[7][9]

Q3: Why is my peak tailing?

Peak tailing for acidic compounds like this compound in reversed-phase chromatography is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[10] These interactions lead to a mixed-mode retention mechanism, resulting in asymmetrical peaks.

Q4: How does mobile phase pH affect the separation?

Mobile phase pH is a critical parameter. It dictates the ionization state of both the analyte and the stationary phase silanols. For acidic compounds, a mobile phase pH below the analyte's pKa will keep it in its neutral, more retained form in reversed-phase HPLC.[11][12]

Troubleshooting Guide: Enhancing Resolution

This section provides a systematic approach to troubleshooting and improving the resolution of this compound.

Scenario 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC

Question: My peak for this compound is showing significant tailing on a C18 column. How can I improve its symmetry?

Answer: Peak tailing is a common issue stemming from undesirable secondary interactions. Here is a logical workflow to address this:

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocol: Mobile Phase pH Optimization
  • Determine the pKa: The pKa of the carboxylic acid group of this compound is approximately 2.8-4.8.[2][4]

  • Initial pH Adjustment: Prepare a mobile phase with a pH at least 1.5-2 units below the pKa to ensure the analyte is fully protonated and in its neutral form.[11][12] A common approach is to add 0.1% formic acid or acetic acid to the aqueous portion of the mobile phase.[13]

  • Experimental Steps:

    • Prepare mobile phase A: 0.1% Formic Acid in Water.

    • Prepare mobile phase B: Acetonitrile.

    • Equilibrate the C18 column (e.g., 4.6 x 150 mm, 5 µm) with an initial mobile phase composition (e.g., 95:5 A:B).

    • Inject the sample and run a gradient elution (e.g., 5% to 95% B over 15 minutes).

    • Observe the peak shape. Lowering the pH should suppress the ionization of residual silanols on the stationary phase, reducing secondary interactions and thereby minimizing tailing.[10]

Data Summary: Effect of pH on Peak Asymmetry
Mobile Phase pHPeak Asymmetry Factor
7.0 (Phosphate Buffer)> 2.0
3.0 (0.1% Formic Acid)1.1 - 1.3

Note: Asymmetry factor is calculated at 10% of the peak height. A value of 1 indicates a perfectly symmetrical peak.

Scenario 2: Insufficient Retention in Reversed-Phase HPLC

Question: My analyte is eluting very early, close to the void volume, even with a high aqueous mobile phase. What can I do?

Answer: Insufficient retention of polar compounds is a common challenge in reversed-phase chromatography.[14] If pH optimization is not sufficient, consider the following strategies.

Option 1: Employ a Polar-Embedded or Polar-Endcapped Column

These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and can offer different selectivity for polar analytes.

Option 2: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating highly polar compounds.[5][6][7] In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent, typically acetonitrile.[9][15]

Caption: Decision tree for addressing poor retention.

Experimental Protocol: HILIC Method Development
  • Column Selection: Choose a HILIC column, such as one with an amide or bare silica stationary phase.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 95% B) to promote retention.

    • Run a gradient to a lower percentage of organic solvent (e.g., 60% B) to elute the analyte.

    • A shallow gradient can improve the resolution of closely eluting peaks.[16]

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than the initial mobile phase (i.e., high in acetonitrile) to ensure good peak shape.[16]

Scenario 3: Broad Peaks

Question: My peaks are symmetrical but very broad, leading to poor resolution. What could be the cause?

Answer: Broad peaks can result from several factors, including issues with the column, system, or method parameters.

Troubleshooting Broad Peaks:
  • Flow Rate: A flow rate that is too high or too low can lead to peak broadening.[17] Optimize the flow rate for your column dimensions.

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, often resulting in sharper peaks.[17] However, be mindful of the analyte's stability at elevated temperatures.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening. Minimize this dead volume where possible.

  • Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.[16][18] Try reducing the injection volume or sample concentration.

Concluding Remarks

Improving the resolution of this compound in HPLC is a systematic process of understanding the analyte's chemistry and methodically optimizing chromatographic parameters. By carefully considering the choice of stationary phase, mobile phase composition (especially pH), and instrumental conditions, high-quality, reproducible separations can be achieved.

References

  • Hydrophilic Interaction Chromatography. LCGC International. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]

  • Reverse Phase HPLC Basics for LC/MS. IonSource. [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv. [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • How to fix peak shape in hplc?. ResearchGate. [Link]

  • Why it matters and how to get good peak shape. Agilent. [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Nicotinic Acid | C6H5NO2. PubChem. [Link]

  • Nicotinic acid (Compound). Exposome-Explorer - IARC. [Link]

  • Showing Compound Nicotinic acid (FDB001014). FooDB. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 5-(Methoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Methoxycarbonyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you successfully incorporate this molecule into your experimental workflows. Our approach is rooted in explaining the chemical principles behind each method, ensuring you can make informed decisions tailored to your specific application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about the properties and handling of this compound.

Q1: What is this compound and why is its solubility challenging?

A1: this compound is a derivative of nicotinic acid (Vitamin B3). Its structure contains two key functional groups: a carboxylic acid (-COOH) and a methyl ester (-COOCH₃). This dual nature is the primary reason for its complex solubility profile. The carboxylic acid group is polar and ionizable, while the methyl ester and the pyridine ring are more nonpolar (lipophilic). Its poor aqueous solubility under acidic or neutral conditions is due to the carboxylic acid being in its protonated, non-ionized form, which is less soluble in water.[1][2]

Q2: What are the main strategies to improve the solubility of a compound like this?

A2: The primary strategies for enhancing the solubility of poorly soluble drugs or research compounds fall into two main categories: physical and chemical modifications.[3][4] For this compound, the most effective methods are chemical modifications that leverage its functional groups:

  • pH Adjustment: Increasing the pH of an aqueous solution to deprotonate the carboxylic acid group.[5]

  • Salt Formation: Reacting the acidic molecule with a base to form a more soluble salt.[1][6][7]

  • Use of Co-solvents: Mixing the primary solvent (like water) with a miscible organic solvent to modify the overall polarity of the solvent system.[8][9][10]

Q3: In which solvents is this compound generally soluble or insoluble?

A3: While specific quantitative data for this compound is not widely published, we can infer its behavior from its parent compound, nicotinic acid, and its chemical structure. Nicotinic acid itself is slightly soluble in water and ethanol but easily soluble in hot water, hot ethanol, and alkaline solutions.[11][12] It is generally insoluble in ether.[11][12] The addition of the methoxycarbonyl group increases its lipophilicity, likely decreasing its solubility in water at neutral pH but potentially increasing its solubility in organic solvents.

Solvent Type Predicted Solubility Rationale
Water (Acidic/Neutral pH) PoorThe carboxylic acid group is protonated and uncharged.
Water (Alkaline pH > 7) Good to ExcellentThe carboxylic acid is deprotonated to a soluble carboxylate salt.[1]
DMSO, DMF Good to ExcellentThese are polar aprotic solvents capable of dissolving a wide range of compounds. Nicotinic acid shows excellent solubility in DMSO.[13][14][15]
Methanol, Ethanol Moderate to GoodThese polar protic solvents can hydrogen bond with the carboxylic acid. Solubility is often enhanced with heating.[11][12]
Acetonitrile, Acetone Low to ModerateThese are polar aprotic solvents, but less effective than DMSO for this class of compounds.[13][14][15]
Dichloromethane (DCM), Chloroform Low to ModerateThe compound has some nonpolar character, but solubility may be limited.
Diethyl Ether, Hexanes PoorThese are nonpolar solvents and are unlikely to effectively solvate the polar functional groups.[13][14][15]

Part 2: Troubleshooting Guides & Protocols

This section provides step-by-step solutions to specific problems you may encounter during your experiments.

Issue 1: My compound will not dissolve in my aqueous buffer (e.g., PBS pH 7.4).

This is the most common issue and stems from the protonated state of the carboxylic acid at neutral pH. The solution is to increase the pH to form the soluble carboxylate salt.

The solubility of a molecule with an ionizable group, like a carboxylic acid, is dictated by its pKa and the pH of the solution. The pKa is the pH at which the group is 50% ionized. For most carboxylic acids, the pKa is between 4 and 5.[16]

  • When pH < pKa: The carboxylic acid group (-COOH) is mostly protonated and neutral. This form is less polar and has low solubility in water.

  • When pH > pKa: The group is mostly deprotonated to the carboxylate anion (-COO⁻). This charged form is much more polar and readily dissolves in water.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 7) cluster_solubility low_ph_node Molecule is Protonated (-COOH) Low Polarity high_ph_node Molecule is Deprotonated (-COO⁻) High Polarity low_ph_node->high_ph_node Add Base (e.g., NaOH) Increases pH insoluble Poor Aqueous Solubility low_ph_node->insoluble soluble Good Aqueous Solubility high_ph_node->soluble

Objective: To prepare a stock solution of this compound in an aqueous buffer.

Materials:

  • This compound

  • Deionized water or desired buffer

  • 1 M NaOH or 1 M KOH solution

  • 0.1 M HCl solution (for back-titration if needed)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker or flask.

  • Add a portion (e.g., 80%) of the final desired volume of water or buffer. The compound will likely form a suspension.

  • Begin stirring the suspension.

  • While monitoring the pH with a calibrated meter, add the 1 M NaOH solution dropwise.

  • Observe the suspension. As the pH increases (typically above 6.0-7.0), the solid will begin to dissolve.

  • Continue adding base dropwise until all the solid has dissolved completely. The final pH will likely be in the range of 8.0-9.0.

  • Once dissolved, add the remaining water/buffer to reach the final target volume.

  • If necessary, you can carefully back-titrate with 0.1 M HCl to lower the pH to your desired final value (e.g., 7.4), but be cautious. If you go too low, the compound may precipitate out. Always check for precipitation after pH adjustment.

Trustworthiness Check - A Critical Warning: The ester functional group in this compound is susceptible to base-catalyzed hydrolysis.[17] Prolonged exposure to high pH (especially > 10) or elevated temperatures can cleave the methyl ester, converting your compound into 5-carboxynicotinate.

  • Mitigation: Prepare stock solutions fresh. Avoid storing alkaline stock solutions for extended periods. If long-term storage is necessary, store at -20°C or -80°C immediately after preparation and perform quality control (e.g., via LC-MS) on thawed aliquots to check for degradation.

G compound This compound (Ester Intact) hydrolyzed 5-Carboxynicotinate (Di-acid) compound->hydrolyzed High pH (OH⁻) Heat

Issue 2: My experiment is incompatible with high pH, and I need to use an organic solvent.

For applications like organic synthesis or certain cell-based assays where pH must be strictly controlled or an aqueous system is not suitable, using co-solvents is the preferred method.

A co-solvent is a water-miscible organic solvent that, when added to water, changes the overall polarity of the mixture.[9] For a compound with both polar and nonpolar regions, a solvent mixture can be more effective than either pure solvent alone. The organic co-solvent (e.g., DMSO, ethanol) disrupts the hydrogen bonding network of water, creating a less polar environment that is more favorable for solvating the nonpolar parts of the molecule, thereby increasing overall solubility.[18]

Objective: To prepare a high-concentration stock solution in an organic solvent for subsequent dilution into aqueous media.

Recommended Primary Solvents:

  • Dimethyl sulfoxide (DMSO): An excellent, highly polar aprotic solvent. Often the first choice.

  • Ethanol (EtOH): A polar protic solvent, commonly used in biological applications. Less effective than DMSO but often more biocompatible.

Procedure:

  • Weigh the desired amount of this compound.

  • Add a small volume of the pure co-solvent (e.g., DMSO).

  • Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming (to 37°C) can be applied to expedite dissolution but be mindful of the compound's stability.

  • This creates a high-concentration primary stock solution. Store this stock tightly sealed (DMSO is hygroscopic) at an appropriate temperature (typically -20°C).

  • For experiments, this organic stock is then diluted serially into your final aqueous medium (e.g., cell culture media, PBS).

Trustworthiness Check - The Precipitation Problem: When diluting an organic stock into an aqueous buffer, the compound may precipitate if its solubility limit in the final mixed-solvent system is exceeded. The final concentration of the organic solvent should be kept as low as possible (often <1% and ideally <0.1% for cell-based assays) to avoid artifacts.

  • Mitigation: Perform a solubility test. Serially dilute your stock into the final buffer and visually inspect for precipitation or cloudiness after a set incubation time. This will determine the maximum achievable working concentration in your final assay buffer.

G cluster_aqueous Aqueous System? cluster_organic Organic System? start Need to Dissolve Compound aqueous_yes Yes start->aqueous_yes organic_yes Yes start->organic_yes ph_compat Is high pH (>7.5) acceptable? aqueous_yes->ph_compat ph_no Use Protocol 2: Co-solvent (e.g., DMSO) followed by dilution organic_yes->ph_no ph_yes Use Protocol 1: pH Adjustment ph_compat->ph_yes Yes ph_compat->ph_no No final_check Check for precipitation in final medium ph_no->final_check

References

  • Savoury, L., et al. (2023). Solubilization techniques for poorly water-soluble drugs. PubMed Central. Available at: [Link]

  • Kakran, M., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]

  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • Hickey, M. B., et al. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Available at: [Link]

  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Verma, S., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]

  • Ribeiro, A. C. F., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available at: [Link]

  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid? ResearchGate. Available at: [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. ScienceDirect. Available at: [Link]

  • Squarespace. (n.d.). Carboxylic Acids & Ester. Squarespace. Available at: [Link]

  • Clark, J. (2004). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ScienceDirect. Available at: [Link]

  • Gonçalves, R. M., & da Piedade, M. E. M. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Universidade de Lisboa. Available at: [Link]

  • ResearchGate. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ResearchGate. Available at: [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • Oh, J-M., et al. (2022). pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release. PubMed Central. Available at: [Link]

  • YouTube. (2022). Ester to carboxylic acid- Saponification mechanism and Rxn setup. YouTube. Available at: [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet. Angene Chemical. Available at: [Link]

  • PubChem. (n.d.). Nicotinic Acid. PubChem. Available at: [Link]

  • ResearchGate. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. Available at: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Nicotinic acid (HMDB0001488). Human Metabolome Database. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6). Cheméo. Available at: [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Nicotinic acid. Chemos GmbH&Co.KG. Available at: [Link]

  • Kopecký, F., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. National Institutes of Health. Available at: [Link]

  • Wilkin, J. K., & Fortner, G. (1985). The skin response to a nicotinic acid ester: an acute phase reaction. PubMed. Available at: [Link]

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Technical Support Center: Synthesis of 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Methoxycarbonyl)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of this synthesis and optimize your results.

Understanding the Synthesis: Key Challenges

The synthesis of this compound typically proceeds via one of two primary routes:

  • Selective mono-hydrolysis of dimethyl pyridine-3,5-dicarboxylate: This route involves the careful hydrolysis of one of the two ester groups. The main challenge is preventing the hydrolysis of both ester groups, which leads to the formation of the diacid.

  • Selective mono-esterification of pyridine-3,5-dicarboxylic acid: This approach requires the selective esterification of one of the two carboxylic acid groups. The primary side reaction is the formation of the diester.

This guide will address the common issues associated with both pathways.

Troubleshooting Guide & FAQs

Section 1: Issues in the Mono-Hydrolysis of Dimethyl Pyridine-3,5-dicarboxylate

Question 1: My reaction is producing a significant amount of pyridine-3,5-dicarboxylic acid as a byproduct. How can I improve the selectivity for the mono-ester?

Answer: The formation of pyridine-3,5-dicarboxylic acid is a common side reaction in the mono-hydrolysis of dimethyl pyridine-3,5-dicarboxylate. This occurs when both ester groups are hydrolyzed. To enhance the selectivity for the desired mono-ester, consider the following factors:

  • Stoichiometry of the Base: Carefully control the amount of base (e.g., NaOH, KOH) used. A slight excess of base can lead to the formation of the diacid. It is recommended to use slightly less than one equivalent of the base to favor mono-hydrolysis.

  • Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. The hydrolysis of the second ester group generally requires more energy. Performing the reaction at a reduced temperature (e.g., 0-10 °C) can slow down the rate of the second hydrolysis, allowing the reaction to be stopped after the formation of the mono-ester.

  • Solvent System: The choice of solvent is crucial. A mixture of an organic solvent (like THF or methanol) and water is often used to ensure the solubility of both the starting material and the base. The ratio of the organic solvent to water can influence the rate and selectivity of the reaction.

Protocol for Selective Mono-hydrolysis:

  • Dissolve dimethyl pyridine-3,5-dicarboxylate in a suitable solvent mixture (e.g., THF/water or methanol/water).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled solution of 0.9-0.95 equivalents of aqueous NaOH or KOH dropwise while vigorously stirring.

  • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the desired amount of mono-ester is formed, or the starting material is consumed, quench the reaction by neutralizing the base with a slight excess of a weak acid (e.g., acetic acid) or by carefully adding a calculated amount of a strong acid (e.g., HCl) to bring the pH to around 7.

Question 2: I am having difficulty separating the desired this compound from the unreacted dimethyl pyridine-3,5-dicarboxylate and the pyridine-3,5-dicarboxylic acid byproduct. What is the best purification strategy?

Answer: The separation of these three components can be achieved by leveraging their different acidic/basic properties and solubilities. A common and effective method is through pH-controlled extraction and crystallization.

  • Extraction:

    • After quenching the reaction, adjust the pH of the aqueous solution to be slightly basic (pH 8-9) with a mild base like sodium bicarbonate.

    • At this pH, the unreacted diester will be more soluble in an organic solvent, while the mono-ester and diacid will remain in the aqueous layer as their carboxylate salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove the unreacted diester.

    • Carefully acidify the aqueous layer to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl). At this pH, the desired this compound will be protonated and less soluble in water, causing it to precipitate. The diacid, being more acidic, may remain in solution.

  • Crystallization: The precipitated crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/water.[1]

Workflow for Purification:

A Reaction Mixture (Monoester, Diester, Diacid) B Adjust pH to 8-9 with NaHCO3 A->B C Extract with Organic Solvent B->C D Organic Layer (Diester) C->D E Aqueous Layer (Monoester & Diacid Salts) C->E F Acidify to pH 3-4 with HCl E->F G Precipitate (Crude Monoester) F->G H Filtrate (Diacid) F->H I Recrystallize G->I J Pure this compound I->J

Caption: Purification workflow for this compound.

Section 2: Issues in the Mono-Esterification of Pyridine-3,5-dicarboxylic Acid

Question 3: My mono-esterification reaction is yielding a significant amount of the dimethyl pyridine-3,5-dicarboxylate. How can I improve the selectivity for the mono-ester?

Answer: The formation of the diester is the primary side reaction when esterifying pyridine-3,5-dicarboxylic acid. To favor the formation of the mono-ester, several strategies can be employed:

  • Control Stoichiometry: Use a limited amount of the esterifying agent (e.g., methanol). Using a large excess of methanol will drive the reaction towards the formation of the diester.

  • Catalyst Choice: The choice of catalyst is critical. While strong mineral acids like sulfuric acid can be used, they can sometimes lead to the formation of the diester. Milder catalysts or alternative methods might offer better selectivity. For instance, using thionyl chloride in catalytic amounts in methanol has been reported for selective esterification of non-conjugated carboxyl groups.[2]

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-ester is formed. Prolonged reaction times or higher temperatures will increase the likelihood of the second carboxylic acid group being esterified.

Protocol for Selective Mono-esterification:

  • Suspend pyridine-3,5-dicarboxylic acid in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of an appropriate acid catalyst (e.g., sulfuric acid or thionyl chloride).

  • Stir the reaction at a controlled temperature (e.g., room temperature to a gentle reflux) and monitor its progress by TLC or HPLC.

  • Once the desired conversion is achieved, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can then be purified as described in the purification section below.

Question 4: I am concerned about the formation of pyridine-3,5-dicarboxylic anhydride as a side product. Is this likely, and how can I avoid it?

Answer: The formation of a cyclic anhydride from pyridine-3,5-dicarboxylic acid is generally not a major concern under standard esterification conditions using an alcohol and an acid catalyst. Anhydride formation typically requires dehydrating conditions, such as the use of acetic anhydride or other strong dehydrating agents.[3][4] To avoid anhydride formation, ensure that your reaction conditions are not excessively harsh and that you are not using reagents that would promote dehydration.

Section 3: General Troubleshooting and Analysis

Question 5: How can I effectively monitor the progress of my reaction to avoid the formation of side products?

Answer: Regular monitoring of the reaction is crucial for achieving high selectivity. The two most common techniques are:

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the progress of your reaction. You can visualize the disappearance of the starting material and the appearance of the product and byproducts. The different polarities of the diester, mono-ester, and diacid will result in different Rf values, allowing for their separation on the TLC plate.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture. It can accurately determine the relative amounts of the starting material, the desired product, and any side products. Developing a reliable HPLC method is highly recommended for optimizing your reaction conditions.[5][6] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

Question 6: What are the key analytical techniques for characterizing the final product and ensuring its purity?

Answer: To confirm the identity and purity of your this compound, a combination of spectroscopic and analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will show the characteristic signals for the protons on the pyridine ring and the methyl ester group. The integration of these signals can help confirm the structure. The spectrum of the starting diester would show a single methyl peak, while the mono-ester will have one methyl peak and a carboxylic acid proton signal (which may be broad or exchange with D₂O). The diacid will lack the methyl ester signal.[7][8]

    • ¹³C NMR: This will provide information about the carbon skeleton of the molecule, including the carbonyl carbons of the ester and carboxylic acid groups, which will have distinct chemical shifts.[7][9]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for pyridine-3,5-dicarboxylic acid is >300 °C.[8] The melting point of the mono- and di-esters will be lower.

  • High-Performance Liquid Chromatography (HPLC): As mentioned earlier, HPLC is an excellent tool for assessing the purity of your final product. A single sharp peak indicates a high degree of purity.

Table 1: Summary of Potential Side Reactions and Mitigation Strategies

Synthetic RouteCommon Side Product(s)Causative FactorsMitigation Strategies
Mono-hydrolysis of Dimethyl Pyridine-3,5-dicarboxylate Pyridine-3,5-dicarboxylic acidExcess base, high temperature, prolonged reaction timeUse ≤ 1 equivalent of base, low reaction temperature (0-10 °C), careful reaction monitoring
Unreacted Dimethyl Pyridine-3,5-dicarboxylateIncomplete reactionEnsure adequate reaction time (with monitoring), proper mixing
Mono-esterification of Pyridine-3,5-dicarboxylic Acid Dimethyl Pyridine-3,5-dicarboxylateExcess esterifying agent (methanol), strong acidic conditions, prolonged reaction timeLimit the stoichiometry of the alcohol, use a milder catalyst, monitor the reaction closely
Pyridine-3,5-dicarboxylic anhydrideUse of strong dehydrating agentsAvoid dehydrating conditions, use standard acid-catalyzed esterification

Logical Workflow for Troubleshooting Synthesis:

Start Start Synthesis of This compound Route Choose Synthetic Route Start->Route Hydrolysis Mono-hydrolysis of Diester Route->Hydrolysis Route 1 Esterification Mono-esterification of Diacid Route->Esterification Route 2 Problem_H Low Selectivity? (Diacid Formation) Hydrolysis->Problem_H Problem_E Low Selectivity? (Diester Formation) Esterification->Problem_E Solution_H1 Optimize Base Stoichiometry Problem_H->Solution_H1 Yes Solution_H2 Lower Reaction Temperature Problem_H->Solution_H2 Yes Solution_H3 Adjust Solvent System Problem_H->Solution_H3 Yes Purification Purification Issues? Problem_H->Purification No Solution_E1 Limit Alcohol Stoichiometry Problem_E->Solution_E1 Yes Solution_E2 Use Milder Catalyst Problem_E->Solution_E2 Yes Solution_E3 Control Reaction Time Problem_E->Solution_E3 Yes Problem_E->Purification No Solution_H1->Hydrolysis Solution_H2->Hydrolysis Solution_H3->Hydrolysis Solution_E1->Esterification Solution_E2->Esterification Solution_E3->Esterification Purification_Sol Implement pH-controlled extraction and crystallization Purification->Purification_Sol Yes Analysis Characterize Product (NMR, HPLC, MS, MP) Purification->Analysis No Purification_Sol->Analysis Success Pure Product Obtained Analysis->Success

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Retrieved from [Link]

  • Google Patents. (n.d.). EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • Chemistry LibreTexts. (2021, May 22). 2.9: Acid Anhydrides for Ester Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl pyridine-3,5-dicarboxylate. Retrieved from [Link]

  • PubMed. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Royal Society of Chemistry. (n.d.). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. Retrieved from [Link]

  • Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
  • ResearchGate. (2007). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Retrieved from [Link]

  • ResearchGate. (2012). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. Retrieved from [Link]

  • PubMed. (n.d.). [Determination of nicacid and its metabolites in human plasma by HPLC-MS/MS]. Retrieved from [Link]

  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]

  • Google Patents. (n.d.). US2993051A - Process for making nicotinamide.
  • ResearchGate. (n.d.). Yield and 1 H NMR Data for Compounds 5a,b,d and 6a–f. Retrieved from [Link]

  • Google Patents. (n.d.). US2496114A - Purification of nicotinamide.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • National Institutes of Health. (2023, October 5). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Retrieved from [Link]

Sources

Catalyst Selection for Efficient 5-(Methoxycarbonyl)nicotinic Acid Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-(Methoxycarbonyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for the selective mono-esterification of pyridine-3,5-dicarboxylic acid. As Senior Application Scientists, we have compiled this resource to address common challenges and provide evidence-based solutions to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing this compound from pyridine-3,5-dicarboxylic acid?

The primary challenge is achieving selective mono-esterification. The two carboxylic acid groups on the pyridine ring have similar reactivity, leading to the formation of the undesired diester byproduct, dimethyl pyridine-3,5-dicarboxylate, alongside the target mono-ester. Controlling the reaction conditions and choosing an appropriate catalyst are crucial to maximize the yield of the desired product.

Q2: What are the common catalytic systems for the selective mono-esterification of dicarboxylic acids?

Several catalytic systems can be employed, each with its advantages and disadvantages. The most common include:

  • Homogeneous Acid Catalysts: Traditional mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are often used.[1] They are effective but can be corrosive, difficult to separate from the reaction mixture, and may lead to lower selectivity.

  • Heterogeneous Solid Acid Catalysts: These include ion-exchange resins, zeolites, and metal oxides like alumina.[2][3] They offer advantages such as easier separation, reusability, and potentially higher selectivity due to steric hindrance effects on the catalyst surface.[2]

  • Bifunctional Catalysts: Catalysts with both acidic and basic sites, such as alumina, can exhibit high selectivity for mono-esterification. The proposed mechanism involves the adsorption of one carboxyl group onto a basic site, leaving the other free to be esterified.[2]

  • Enzymatic Catalysis: Lipases can offer high selectivity under mild reaction conditions, presenting a greener alternative to chemical catalysis.[4]

Q3: How do I choose the right catalyst for my experiment?

The choice of catalyst depends on several factors, including the desired scale of the reaction, available equipment, and environmental considerations. The following table summarizes the key characteristics of common catalyst types:

Catalyst TypeAdvantagesDisadvantagesBest Suited For
Homogeneous Acid High reaction rates, readily available.Corrosive, difficult to separate, may require neutralization, lower selectivity.Small-scale synthesis where rapid results are prioritized over catalyst recovery.
Heterogeneous Solid Acid Easy to separate and reuse, less corrosive, can offer higher selectivity.Can have lower reaction rates, may require higher temperatures, potential for catalyst deactivation.Larger-scale synthesis and environmentally conscious processes where catalyst recycling is important.
Bifunctional (e.g., Alumina) High selectivity for mono-esterification, environmentally friendly.[2]May require specific catalyst preparation and activation.Reactions where high selectivity to the mono-ester is the primary goal.
Enzymatic High selectivity, mild reaction conditions, environmentally friendly.[4]Higher cost, potential for enzyme denaturation, may have slower reaction rates.Biocatalytic approaches and synthesis of high-value compounds where mild conditions are critical.

Q4: What are the recommended starting reaction conditions for the mono-methylation of pyridine-3,5-dicarboxylic acid?

A good starting point for the synthesis of this compound is the Fischer-Speier esterification using a solid acid catalyst. Based on protocols for similar dicarboxylic acids, we recommend the following:

  • Reactants: Pyridine-3,5-dicarboxylic acid and a slight excess of methanol (1.1 to 1.5 equivalents).

  • Catalyst: A heterogeneous acid catalyst such as an ion-exchange resin (e.g., Amberlyst-15) or activated alumina.

  • Solvent: A non-polar solvent like toluene or hexane can be used to facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards the product.

  • Temperature: Reflux temperature of the chosen solvent.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are essential to monitor the progress of the reaction and the formation of the mono- and di-esters.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

dot

Caption: Troubleshooting workflow for the synthesis of this compound.

Issue 1: Low Yield of this compound

  • Possible Cause A: Incomplete Reaction. The reaction may not have reached equilibrium or completion.

    • Solution:

      • Extend Reaction Time: Continue monitoring the reaction by TLC or HPLC until the starting material is consumed or the product concentration plateaus.

      • Increase Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, be cautious as this might also favor the formation of the diester.

      • Efficient Water Removal: Ensure the Dean-Stark apparatus is functioning correctly to remove water, which is a byproduct of the esterification. The presence of water can inhibit the forward reaction.

  • Possible Cause B: Catalyst Deactivation. The catalyst may have lost its activity.

    • Solution:

      • Use Fresh Catalyst: For heterogeneous catalysts, ensure they are properly activated and dry before use. If reusing a catalyst, consider regeneration or using a fresh batch.

      • Check for Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Ensure high-purity reagents are used.

Issue 2: Poor Selectivity - High Formation of Dimethyl Pyridine-3,5-dicarboxylate

  • Possible Cause A: Inappropriate Catalyst. The catalyst may not be selective for mono-esterification.

    • Solution:

      • Switch to a More Selective Catalyst: Consider using a bifunctional catalyst like alumina, which has shown high selectivity for mono-esterification of dicarboxylic acids.[2] The steric hindrance provided by the pores of a zeolite or the surface of a solid support can also favor mono-esterification.

      • Enzymatic Catalysis: For the highest selectivity, explore enzymatic catalysis using a suitable lipase.

  • Possible Cause B: Incorrect Stoichiometry. An excess of methanol can drive the reaction towards the formation of the diester.

    • Solution:

      • Control Methanol Equivalents: Use a smaller excess of methanol (e.g., 1.05 to 1.2 equivalents). Carefully monitor the reaction to find the optimal balance between driving the reaction to completion and minimizing diester formation.

Issue 3: Reaction Stalls or Does Not Proceed

  • Possible Cause A: Insufficient Catalyst Loading. The amount of catalyst may be too low to effectively catalyze the reaction.

    • Solution:

      • Increase Catalyst Amount: Gradually increase the catalyst loading while monitoring the reaction progress.

  • Possible Cause B: Poor Solubility of Starting Material. Pyridine-3,5-dicarboxylic acid has limited solubility in some organic solvents.

    • Solution:

      • Choose an Appropriate Solvent: Consider using a co-solvent system or a solvent in which the starting material has better solubility at the reaction temperature.

Issue 4: Difficulty in Product Purification

  • Possible Cause A: Similar Polarity of Mono- and Di-esters. The mono-ester and the diester byproduct may have similar polarities, making their separation by column chromatography challenging.

    • Solution:

      • Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography to achieve better separation.

      • Crystallization: Attempt to selectively crystallize the desired mono-ester from a suitable solvent system. Differences in solubility between the mono-ester, di-ester, and unreacted dicarboxylic acid can be exploited for purification.

  • Possible Cause B: Presence of Unreacted Dicarboxylic Acid. The starting material may co-elute or co-crystallize with the product.

    • Solution:

      • Aqueous Wash: After the reaction, an aqueous basic wash (e.g., with a dilute solution of sodium bicarbonate) can be used to remove the unreacted dicarboxylic acid. The mono-ester, being an acid itself, will also be extracted into the aqueous layer. Subsequent acidification of the aqueous layer will precipitate both the unreacted dicarboxylic acid and the mono-ester, which can then be separated.

Experimental Protocol: Selective Mono-methylation using Alumina Catalyst

This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired outcomes.

Materials:

  • Pyridine-3,5-dicarboxylic acid

  • Methanol (anhydrous)

  • Activated neutral alumina

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Reaction flask, condenser, and magnetic stirrer

Procedure:

  • Reaction Setup: Assemble a reaction flask with a magnetic stirrer, a condenser, and a Dean-Stark apparatus filled with toluene.

  • Charge Reactants: To the flask, add pyridine-3,5-dicarboxylic acid (1 equivalent), activated neutral alumina (e.g., 10-20 wt% of the dicarboxylic acid), and toluene.

  • Add Methanol: Add methanol (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir vigorously. Collect the water-methanol azeotrope in the Dean-Stark trap.

  • Monitor Progress: Monitor the reaction by TLC or HPLC at regular intervals to determine the consumption of the starting material and the formation of the mono- and di-esters.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the alumina catalyst and wash it with a small amount of toluene or methanol.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to isolate the this compound.

References

  • Ciriminna, R., & Pagliaro, M. (2010). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 12(9), 1583-1586. [Link]

  • Ogawa, H., & Chihara, T. (1989). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1, 1347-1350. [Link]

  • Melnyk, S., & Ivasiv, V. (2014). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. Chemistry & Chemical Technology, 8(4), 433-438.
  • Google Patents. (1998). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
  • ResearchGate. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]

  • PMC. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Singh, R. V., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13, 1585736. [Link]

  • PMC. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Oriental Journal of Chemistry. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. [Link]

  • Google Patents. (1946). US2409806A - Synthesis of nicotinic compounds.
  • CrystEngComm. (2015). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. [Link]

  • European Patent Office. (2019). EP 3469913 A1 - PROCESS FOR PRODUCING NICOTINIC ACID. [Link]

Sources

Technical Support Center: 5-(Methoxycarbonyl)nicotinic Acid Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for challenges related to the scale-up of reactions involving 5-(methoxycarbonyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered when transitioning from laboratory-scale experiments to larger production volumes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Synthesis & Reaction Control

Question 1: My esterification reaction of pyridine-3,5-dicarboxylic acid to this compound is stalling or showing low conversion at a larger scale. What are the likely causes and how can I fix this?

Answer:

This is a frequent challenge when scaling up Fischer esterification, a reversible reaction.[1] Several factors can contribute to incomplete conversion on a larger scale:

  • Insufficient Acid Catalyst: The catalytic amount of strong acid (like H₂SO₄) that worked on a small scale may be insufficient for a larger volume due to slight variations in reagent purity or water content.

    • Troubleshooting:

      • Catalyst Loading: Incrementally increase the catalyst loading. Monitor the reaction progress closely using in-process controls like TLC or HPLC to avoid potential side reactions from excessive acid.[2]

      • Catalyst Choice: While sulfuric acid is common, dry hydrogen chloride gas can also be effective, particularly for aromatic esters.[1]

  • Water Removal: The esterification reaction produces water as a byproduct.[3] In a larger reactor, inefficient removal of this water can shift the equilibrium back towards the reactants, stalling the reaction.[4]

    • Troubleshooting:

      • Azeotropic Distillation: If your solvent system allows, use a Dean-Stark trap to azeotropically remove water as it forms.

      • Drying Agents: While less practical for very large scales, for pilot-scale reactions, consider adding a suitable drying agent.

  • Mass Transfer Limitations: Inadequate mixing in a large reactor can lead to localized areas of low reactant or catalyst concentration, slowing down the overall reaction rate.

    • Troubleshooting:

      • Agitation Rate: Ensure the agitation speed is sufficient to maintain a homogenous mixture. The required RPM will be higher for larger, more viscous reaction mixtures.

      • Impeller Design: Use an appropriate impeller (e.g., pitched-blade turbine) for efficient mixing in your specific reactor geometry.

Question 2: I'm observing the formation of significant amounts of pyridine-3,5-dicarboxylic acid (the starting material) and dimethyl pyridine-3,5-dicarboxylate (the diester) as byproducts. How can I improve the selectivity for the monoester?

Answer:

Controlling the stoichiometry and reaction conditions is critical for achieving high selectivity in the partial esterification of a dicarboxylic acid.

  • Stoichiometry Control:

    • Methanol Addition: On a larger scale, the addition of methanol needs to be carefully controlled. A slow, continuous addition can help maintain a low concentration of the alcohol, favoring the formation of the monoester.

    • Troubleshooting:

      • Controlled Dosing: Use a syringe pump or a dosing pump for the controlled addition of methanol.

      • Molar Ratio: Experiment with slightly less than one equivalent of methanol relative to the pyridine-3,5-dicarboxylic acid.

  • Reaction Temperature and Time:

    • Temperature: Higher temperatures can favor the formation of the diester.

    • Troubleshooting:

      • Lower Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.

      • Monitoring: Closely monitor the reaction progress.[2] Stop the reaction once the optimal amount of monoester has been formed, before significant diester formation occurs.

ParameterBench Scale (Typical)Scale-Up ConsiderationRecommended Action
Methanol (Equivalents) 1.0 - 1.2Potential for localized high concentrationsUse 0.9 - 1.0 equivalents, add slowly
Temperature RefluxHeat transfer can be less efficientLower temperature (e.g., 50-60 °C) and monitor
Reaction Time 4-8 hoursMay be longer due to mass transferMonitor by HPLC/TLC; quench at optimal point
Category 2: Work-up & Purification

Question 3: During the work-up, I'm having difficulty precipitating and isolating the this compound product. What are the best practices for crystallization on a larger scale?

Answer:

Isolation issues on a larger scale often stem from solubility and crystallization kinetics.

  • pH Adjustment: The product is amphoteric and its solubility is highly dependent on pH.

    • Troubleshooting:

      • Precise pH Control: After the reaction, carefully adjust the pH of the solution to the isoelectric point of this compound to induce precipitation. This should be done slowly to allow for the formation of larger, more easily filterable crystals.

      • pH Meter Calibration: Ensure your pH meter is properly calibrated for accurate measurements.

  • Solvent Selection for Crystallization:

    • Troubleshooting:

      • Anti-Solvent Addition: If direct pH adjustment is problematic, consider adding an anti-solvent (a solvent in which your product is insoluble) to the reaction mixture to induce precipitation.

      • Recrystallization: For higher purity, a separate recrystallization step is often necessary.[2] Using a mixed solvent system can be effective. For instance, dissolving the crude product in a good solvent (like ethanol) and then slowly adding a poor solvent (like water or hexane) can yield high-purity crystals.

Workflow for Optimized Crystallization:

A Crude Reaction Mixture B Slowly Adjust pH to Isoelectric Point A->B Induces Precipitation C Cool Slowly with Gentle Agitation B->C Promotes Crystal Growth D Filter and Collect Crystals C->D Isolate Product E Wash with Cold Solvent D->E Remove Impurities F Dry Under Vacuum E->F Final Product

Caption: Optimized workflow for the crystallization of this compound.

Question 4: My final product is off-color and contains residual starting materials and the diester byproduct. What are effective large-scale purification strategies?

Answer:

Achieving high purity on a large scale requires an optimized purification strategy.

  • Recrystallization: This is a powerful technique for removing impurities.[2]

    • Troubleshooting:

      • Solvent Screening: Perform small-scale solvent screening to identify the best solvent or solvent mixture for recrystallization. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.

      • Cooling Rate: A slow cooling rate is crucial for forming pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Column Chromatography: While less common for very large-scale industrial processes, it can be a viable option for high-value pharmaceutical intermediates at the kilogram scale.

    • Troubleshooting:

      • Solvent System Optimization: Develop a robust solvent system on an analytical TLC plate before attempting a large-scale column.

      • Loading: Do not overload the column, as this will lead to poor separation.

Category 3: Safety & Handling

Question 5: What are the primary safety concerns when scaling up reactions with pyridinecarboxylic acids and their derivatives?

Answer:

Pyridine-based compounds and the reagents used in their synthesis require careful handling, especially on a larger scale.

  • Corrosivity and Irritation: Nicotinic acid and its derivatives can cause skin and serious eye irritation.[5][6] Concentrated acids used as catalysts are highly corrosive.

    • Safety Protocol:

      • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

      • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[5]

  • Thermal Hazards: Esterification reactions are often heated.

    • Safety Protocol:

      • Temperature Control: Use a reliable heating mantle with a temperature controller to prevent overheating.

      • Emergency Preparedness: Ensure that a fire extinguisher and safety shower are readily accessible.[6]

  • Dust Explosion: Finely powdered organic compounds can form explosive mixtures with air.[6]

    • Safety Protocol:

      • Grounding: Ensure all equipment is properly grounded to prevent static discharge.[5]

      • Inert Atmosphere: For very large-scale operations, consider handling the powdered material under an inert atmosphere (e.g., nitrogen).

Hazard Mitigation Workflow:

cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_proc Procedural Controls Gloves Gloves Goggles Goggles LabCoat LabCoat FumeHood Fume Hood Grounding Grounding SOP Standard Operating Procedure Training Training Hazard Chemical & Physical Hazards Hazard->Gloves Hazard->Goggles Hazard->LabCoat Hazard->FumeHood Hazard->Grounding Hazard->SOP Hazard->Training

Sources

Technical Support Center: Degradation of 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 5-(methoxycarbonyl)nicotinic acid. This resource, developed by our senior application scientists, provides in-depth answers to frequently asked questions and robust troubleshooting guides for common experimental challenges. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your research.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of this compound.

Q1: What is the primary degradation pathway for this compound?

The primary and most anticipated degradation pathway for this compound is the hydrolysis of its methyl ester group . This reaction cleaves the ester bond, yielding two products: pyridine-3,5-dicarboxylic acid and methanol. This is a common reaction for nicotinate esters and related compounds.[1][2][3] The hydrolysis can be catalyzed by acid or base, or it can occur enzymatically in biological systems.[3]

G parent This compound products Pyridine-3,5-dicarboxylic Acid + Methanol parent->products  Hydrolysis (Chemical or Enzymatic)

Caption: Primary hydrolysis pathway of this compound.

Q2: What specific conditions can accelerate the degradation of this compound?

Degradation is primarily influenced by pH, temperature, and the presence of biocatalysts.

FactorConditionRationale
pH pH < 4 (Acid-catalyzed) or pH > 8 (Base-catalyzed)Ester hydrolysis is significantly accelerated under both acidic and alkaline conditions compared to a neutral pH range (pH 6-8).[3]
Temperature Elevated temperatures (>37°C)Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing stock solutions at 4°C or -20°C is recommended for long-term stability.[2]
Enzymes Presence of Carboxylesterases (e.g., in plasma, liver microsomes)These enzymes are highly efficient at hydrolyzing ester bonds and are the primary mediators of metabolic degradation for nicotinate esters.[1][4]
Q3: In a biological context, what is the expected metabolic fate of this molecule?

In biological systems (e.g., in vivo studies, cell culture, or incubations with liver microsomes), the dominant metabolic pathway is enzymatic hydrolysis mediated by carboxylesterases found in tissues like the liver and in plasma.[1][4] The resulting product, pyridine-3,5-dicarboxylic acid, is a more polar molecule that is typically more readily excreted from the body. Further metabolism of the pyridine ring itself is possible but generally occurs at a much slower rate than ester hydrolysis.

Q4: How can I analytically monitor the degradation process?

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method. The parent compound, being an ester, is more non-polar than its dicarboxylic acid degradation product. This difference in polarity allows for excellent separation on a C18 column.

  • Parent Compound (this compound): Will have a longer retention time.

  • Product (Pyridine-3,5-dicarboxylic acid): Being more polar, it will elute earlier with a shorter retention time.

For unambiguous identification and quantification, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Section 2: Troubleshooting Guide: Analytical Issues

This section provides solutions to specific problems you may encounter during the analysis of degradation experiments.

Problem: I am observing unexpected or broad peaks in my HPLC chromatogram.
  • Possible Cause 1: Poor Solubility or Precipitation.

    • Why it happens: this compound and its degradation product have different solubility profiles. The parent compound is more soluble in organic solvents, while the dicarboxylic acid product is more soluble in aqueous buffers. If the concentration is too high or the solvent composition is inappropriate, precipitation can occur, leading to peak distortion.

    • Solution:

      • Ensure your sample is fully dissolved in the initial mobile phase or a compatible solvent like DMSO.[5]

      • Filter all samples through a 0.22 µm syringe filter before injection to remove particulates.

      • Reduce the sample concentration and re-inject.

  • Possible Cause 2: Inadequate Chromatographic Separation.

    • Why it happens: An isocratic elution may not provide enough resolving power to separate the parent, product, and any potential impurities or secondary metabolites.

    • Solution: Develop a gradient elution method. Start with a higher aqueous percentage to retain and resolve early-eluting polar compounds (like the dicarboxylic acid product) and gradually increase the organic solvent percentage to elute the more non-polar parent compound.

    Table 1: Example Starting Gradient for HPLC Method Development

    Time (min) % Aqueous (e.g., 0.1% Formic Acid in Water) % Organic (e.g., Acetonitrile)
    0.0 95% 5%
    1.0 95% 5%
    8.0 5% 95%
    10.0 5% 95%
    10.1 95% 5%

    | 12.0 | 95% | 5% |

Problem: How can I definitively confirm the identity of the degradation product?
  • Solution 1: LC-MS Analysis.

    • Why it works: Mass spectrometry provides the molecular weight of the compound. You can confirm the presence of a peak with the exact mass of pyridine-3,5-dicarboxylic acid (167.12 g/mol ) that is absent in your time-zero (T=0) sample but increases in abundance over time.

  • Solution 2: Co-elution with a Reference Standard.

    • Why it works: This is a classic and reliable identification method.

    • Protocol:

      • Obtain a certified reference standard of pyridine-3,5-dicarboxylic acid.

      • Run the standard on your HPLC/LC-MS system to determine its retention time.

      • Analyze your degraded sample. The peak you suspect to be the product should have the exact same retention time as the standard.

      • For ultimate confirmation, spike your degraded sample with a small amount of the reference standard. If your identification is correct, the peak area of the suspected product will increase, but no new peak will appear.

Section 3: Troubleshooting Guide: Experimental Setups

This section addresses challenges related to the design and execution of degradation studies.

Problem: My enzymatic degradation assay (e.g., using liver microsomes) shows very slow or incomplete hydrolysis.
  • Possible Cause 1: Enzyme Inactivity.

    • Why it happens: Carboxylesterases can be sensitive to storage conditions and freeze-thaw cycles. Improper handling can lead to a significant loss of activity.

    • Solution:

      • Always include a positive control substrate for which the esterase activity is known and well-characterized (e.g., p-nitrophenyl acetate) to confirm your enzyme batch is active.

      • Ensure microsomes or purified enzymes were stored correctly (typically at -80°C) and minimize freeze-thaw cycles. Pre-incubate enzyme solutions at 37°C for a short period before adding the substrate as per established protocols.[4]

  • Possible Cause 2: Sub-optimal Reaction Conditions.

    • Why it happens: Enzymatic reactions are highly dependent on pH and temperature. Most mammalian esterases have optimal activity around physiological pH (7.4) and temperature (37°C).[4]

    • Solution: Double-check that your incubation buffer is at pH 7.4 and your water bath or incubator is accurately maintaining 37°C.

  • Possible Cause 3: Substrate Inhibition.

    • Why it happens: At very high concentrations, some substrates can inhibit the enzyme that is supposed to metabolize them.

    • Solution: Run a substrate concentration curve (e.g., from 1 µM to 100 µM) to determine the optimal concentration range for your assay and to calculate Michaelis-Menten kinetic parameters (Km and Vmax).[1]

Problem: I am observing significant degradation in my control samples (no enzyme/buffer only) during a stability study.
  • Possible Cause: Chemical Hydrolysis.

    • Why it happens: If your buffer pH is not strictly controlled and drifts into the acidic or alkaline range, you will observe non-enzymatic chemical hydrolysis. This can confound the results of a metabolic stability assay.

    • Solution:

      • Verify the pH of your buffer before and after the incubation period. Use a buffer with sufficient buffering capacity in the desired pH range (e.g., phosphate-buffered saline for pH 7.4).

      • For studies at non-neutral pH, you must run parallel controls to quantify the chemical degradation rate. The enzymatic degradation rate can then be calculated by subtracting the rate observed in the no-enzyme control from the rate observed in the sample containing the enzyme.

G cluster_0 Experimental Workflow prep 1. Prepare Stock Solution (e.g., in DMSO) incubate 2. Incubate Sample (Buffer +/- Enzyme at 37°C) prep->incubate quench 3. Quench Reaction (e.g., add cold Acetonitrile) incubate->quench analyze 4. Analyze by HPLC/LC-MS quench->analyze

Sources

Validation & Comparative

A Predictive and Experimental Guide: 5-(Methoxycarbonyl)nicotinic Acid vs. Nicotinic Acid in Modulating GPR109A Activity

Author: BenchChem Technical Support Team. Date: January 2026

For decades, nicotinic acid (niacin), a fundamental B vitamin, has been a cornerstone in the management of dyslipidemia. Its ability to favorably modulate a broad spectrum of blood lipids, including lowering low-density lipoprotein (LDL) cholesterol and triglycerides while robustly increasing high-density lipoprotein (HDL) cholesterol, is well-documented.[1][2] The primary mechanism mediating these therapeutic effects is the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2] This interaction, however, is also responsible for the common side effect of cutaneous flushing, which often limits patient compliance.[3]

The quest for novel GPR109A agonists with improved therapeutic windows has led to the exploration of various nicotinic acid derivatives. This guide provides a comparative analysis of 5-(methoxycarbonyl)nicotinic acid and its parent compound, nicotinic acid. Due to a lack of direct comparative studies in the public domain for this compound, this document will leverage established structure-activity relationship (SAR) principles for GPR109A agonists to formulate a predictive comparison. Furthermore, we will outline a comprehensive experimental workflow to empirically test these hypotheses, providing a roadmap for researchers in the field of drug discovery and development.

Understanding the Pharmacophore: Nicotinic Acid and the GPR109A Binding Pocket

The interaction between nicotinic acid and GPR109A is a well-characterized starting point for our analysis. The key pharmacophoric elements of nicotinic acid are the pyridine ring and the carboxylic acid group at the 3-position. The carboxylate is crucial for binding, forming a key ionic interaction with a positively charged residue within the receptor's binding pocket.[1][4] The GPR109A binding pocket is known to be relatively constrained, suggesting that the size and position of any substituents on the pyridine ring will significantly impact binding affinity and receptor activation.[2][5]

A Theoretical Comparison: The Impact of a 5-Methoxycarbonyl Group

This compound is a derivative of nicotinic acid with a methoxycarbonyl (-COOCH₃) group at the 5-position of the pyridine ring. This structural modification is likely to influence several key properties of the molecule, which in turn will affect its biological activity.

Physicochemical Properties:

PropertyNicotinic AcidThis compound (Predicted)Rationale for Prediction
Molecular Weight 123.11 g/mol 181.15 g/mol Addition of a methoxycarbonyl group.
Lipophilicity (LogP) ~0.3IncreasedThe ester group is more lipophilic than a hydrogen atom.
Acidity (pKa) ~4.8Slightly decreasedThe electron-withdrawing nature of the methoxycarbonyl group may slightly increase the acidity of the carboxylic acid.
Steric Hindrance MinimalIncreasedThe methoxycarbonyl group is significantly larger than the hydrogen it replaces.

Predicted Biological Activity:

Based on these predicted changes in physicochemical properties and the known SAR of GPR109A agonists, we can formulate the following hypotheses regarding the biological activity of this compound relative to nicotinic acid:

  • Receptor Binding and Activation: The increased steric bulk of the methoxycarbonyl group at the 5-position may hinder the optimal orientation of the molecule within the constrained GPR109A binding pocket. This could potentially lead to a lower binding affinity and reduced potency as a GPR109A agonist compared to nicotinic acid. However, the increased lipophilicity might enhance membrane permeability, which could be a counteracting factor.

  • Pharmacokinetics: The ester group in this compound introduces a potential site for enzymatic hydrolysis. It is plausible that this compound could act as a prodrug , being converted to a more active form (potentially 5-carboxynicotinic acid or even nicotinic acid through decarboxylation, though less likely) in vivo. This could lead to a different pharmacokinetic profile, potentially with a slower onset and longer duration of action.

  • Selectivity and Off-Target Effects: Any alteration in the electronic distribution and shape of the molecule could influence its interaction with other receptors or enzymes, potentially leading to a different side-effect profile.

A Proposed Experimental Workflow for Comparative Analysis

To empirically validate these hypotheses, a systematic experimental approach is necessary. The following workflow outlines the key in vitro and in vivo studies required for a head-to-head comparison of this compound and nicotinic acid.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Compound Acquisition/Synthesis B GPR109A Radioligand Binding Assay A->B C Functional Assay (cAMP Inhibition) A->C D Metabolic Stability Assay (Microsomes/Plasma) A->D E Data Analysis: Affinity (Ki), Potency (EC50), Efficacy B->E C->E F Animal Model Selection (e.g., Ldlr-/- mice) E->F Candidate Selection G Pharmacokinetic Profiling F->G H Acute Lipid-Lowering Efficacy Study F->H J Data Analysis: PK parameters, Lipid profiles, Plaque size G->J I Chronic Atherosclerosis Study H->I I->J G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist Nicotinic Acid or Derivative GPR109A GPR109A Receptor Agonist->GPR109A Binds and Activates Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates HSL_active Active Hormone-Sensitive Lipase PKA->HSL_active Inhibits phosphorylation HSL_inactive Inactive Hormone-Sensitive Lipase HSL_active->HSL_inactive Lipolysis Lipolysis HSL_active->Lipolysis Catalyzes FFA Free Fatty Acids Lipolysis->FFA Release

Caption: Simplified signaling pathway of GPR109A activation in adipocytes.

Conclusion

While nicotinic acid remains a valuable therapeutic agent, the exploration of its derivatives is a promising avenue for developing novel treatments for dyslipidemia with potentially improved properties. This compound presents an interesting case for investigation. Based on SAR principles, it is hypothesized that this derivative may exhibit altered potency and a different pharmacokinetic profile compared to its parent compound. The experimental workflow detailed in this guide provides a clear and robust framework for researchers to empirically test these predictions. The insights gained from such studies will be invaluable in the ongoing effort to design the next generation of GPR109A agonists for the management of cardiovascular diseases.

References

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B.
  • van Veldhoven, J. P. D., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., ... & IJzerman, A. P. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & medicinal chemistry letters, 21(9), 2736-2739.
  • Ahmed, K., Tunaru, S., Tang, C., Müller, M., Gille, A., Sassmann, A., ... & Offermanns, S. (2009). An autocrine prostaglandin E2-EP4 receptor signaling pathway limits the synthesis of pro-inflammatory prostaglandins in Langerhans cells. The Journal of Immunology, 182(2), 874-881.
  • Oh, Y., & Youn, J. H. (2011). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Journal of lipid research, 52(4), 609–617.
  • Pike, N. B. (2005). The effects of nicotinic acid on Atherosclerosis. Current opinion in lipidology, 16(4), 409-414.
  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., ... & Ganapathy, V. (2009). GPR109A is a G-protein–coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826-2832.
  • Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
  • Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J. T., Wamil, M., ... & Choudhury, R. P. (2012). Anti-inflammatory effects of nicotinic acid in adipocytes.
  • MolPredictX and Molinspiration software for in silico predictions.
  • Richman, J. G., D'Andrea, M. R., & Andrade-Gordon, P. (2007). Nicotinic acid receptor GPR109A is down-regulated in the skin of patients with psoriasis.
  • Hanson, J., Gille, A., Zwykiel, S., Lukasova, M., Clausen, B. E., Ahmed, K., ... & Offermanns, S. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A, CD11c+ dendritic cells, and prostaglandin D2.
  • Knowles, H. J., te Poele, R. H., Workman, P., & Harris, A. L. (2006). Niacin induces PPARγ expression and transcriptional activation in macrophages via HM74 and HM74a-mediated induction of prostaglandin synthesis pathways. Biochemical pharmacology, 71(5), 646-656.
  • Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., ... & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing.
  • van der Hoorn, J. W., de Haan, W., Berbée, J. F., Havekes, L. M., Jukema, J. W., Rensen, P. C., & Princen, H. M. (2008). Niacin increases HDL by reducing hepatic expression and plasma levels of cholesteryl ester transfer protein in APOE* 3Leiden. CETP mice. Arteriosclerosis, thrombosis, and vascular biology, 28(11), 2016-2022.

Sources

A Comparative Guide to the Efficacy of Nicotinic Acid Esters in Topical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of topical therapeutics and cosmeceuticals, nicotinic acid and its ester derivatives stand out for their potent vasodilatory and various other biological effects. This guide provides an in-depth comparison of the efficacy of different nicotinic acid esters, delving into their mechanisms of action, structure-activity relationships, and key applications. We will explore the experimental methodologies used to evaluate their performance and provide the scientific rationale behind their use in dermatology and beyond.

The Science of Nicotinic Acid and its Esters: Mechanism of Action

Nicotinic acid, also known as niacin or vitamin B3, exerts its pharmacological effects primarily through the activation of the G protein-coupled receptor 109A (GPR109A), also known as HM74A in humans and PUMA-G in mice.[1][2] This receptor is predominantly expressed on adipocytes and immune cells, including epidermal Langerhans cells.[3]

The topical application of nicotinic acid esters leads to their penetration through the stratum corneum, followed by enzymatic hydrolysis to release nicotinic acid in the viable epidermis and dermis. The liberated nicotinic acid then binds to and activates GPR109A on Langerhans cells. This activation triggers a signaling cascade that results in the synthesis and release of prostaglandin D2 (PGD2).[3] PGD2, in turn, acts on prostanoid DP1 receptors on the smooth muscle cells of dermal blood vessels, causing vasodilation. This increased blood flow manifests as erythema (redness) and a warming sensation on the skin.

This prostaglandin-mediated vasodilation is a key efficacy parameter for many topical applications of nicotinic acid esters, as it can enhance the delivery of oxygen and nutrients to the skin and hair follicles and facilitate the absorption of other active ingredients.

dot

Caption: Signaling pathway of topically applied nicotinic acid esters.

A Comparative Look at Nicotinic Acid Esters

The efficacy of a nicotinic acid ester is determined by a balance of its physicochemical properties, primarily its lipophilicity, which governs its ability to penetrate the skin, and its susceptibility to enzymatic hydrolysis to release the active nicotinic acid.

EsterChemical StructureKey Characteristics & Efficacy Insights
Methyl Nicotinate C₇H₇NO₂- High skin penetration: Due to its small size and moderate lipophilicity, it effectively bypasses the stratum corneum.[1] - Rapid onset of action: Induces a quick and pronounced vasodilatory response (erythema). - Commonly used in: Topical analgesics and products for assessing microvascular function.
Ethyl Nicotinate C₈H₉NO₂- Similar to methyl nicotinate: Exhibits good skin penetration and rapid onset of vasodilation.[4]
Propyl Nicotinate C₉H₁₁NO₂- Increased lipophilicity: May lead to a slightly slower onset but potentially longer duration of action compared to methyl and ethyl esters.[5]
Benzyl Nicotinate C₁₃H₁₁NO₂- High lipophilicity: Slower penetration compared to smaller esters, resulting in a more sustained release of nicotinic acid and a prolonged vasodilatory effect. - Often used in: Formulations where a longer duration of action is desired, such as in products for improving local circulation.
Hexyl Nicotinate C₁₂H₁₇NO₂- High lipophilicity: Shows a slower permeation rate through the epidermis compared to methyl nicotinate.[1] - Sustained effect: The slower release of nicotinic acid can lead to a more prolonged, less intense erythema.[6]
Octyl Nicotinate C₁₄H₂₁NO₂- High lipophilicity: Investigated for its potential in promoting hair fullness, suggesting a sustained local effect is beneficial for this application.[7]
Tetradecyl Nicotinate C₂₀H₃₃NO₂- Very high lipophilicity: Also studied for its efficacy in female pattern alopecia, indicating that long-chain esters may be advantageous for hair-related treatments.[7]
Myristyl Nicotinate C₂₀H₃₃NO₂- High lipophilicity: Studied for its potential in skin cancer chemoprevention with a good safety profile in topical creams.[8]

Structure-Activity Relationship: The length of the alkyl or aryl ester chain significantly influences the lipophilicity of the molecule.[9] Shorter chain esters (e.g., methyl, ethyl) are more water-soluble and tend to have a faster onset of action, while longer chain esters (e.g., hexyl, benzyl, octyl) are more lipophilic, leading to slower skin penetration but a more sustained effect.[1] The choice of ester should, therefore, be tailored to the desired pharmacokinetic profile for a specific application.

Therapeutic and Cosmeceutical Applications

The vasodilatory and other biological activities of nicotinic acid esters have led to their use in a variety of applications:

  • Improving Local Circulation: By inducing vasodilation, these esters can enhance blood flow to the skin, which may be beneficial for conditions associated with poor circulation.

  • Enhancing Penetration of Other Actives: The increased blood flow can facilitate the absorption of other topically applied drugs.

  • Topical Analgesics: The warming sensation produced by vasodilation can provide temporary relief from minor muscle and joint pain.

  • Hair Growth and Alopecia: Increased blood flow to the scalp is thought to stimulate hair follicles. Studies have shown that topical application of octyl and tetradecyl nicotinate can significantly increase hair fullness in female pattern alopecia.[7]

  • Skin Health and Anti-Aging: Improved circulation can contribute to better skin health and a more youthful appearance.

Experimental Protocols for Efficacy Assessment

The objective evaluation of the efficacy of nicotinic acid esters relies on a set of well-defined experimental protocols.

In Vitro Skin Permeation Studies using Franz Diffusion Cells

This method is the gold standard for assessing the percutaneous absorption of topical formulations.

Objective: To quantify the rate and extent of skin penetration of a nicotinic acid ester.

Methodology:

  • Membrane Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.[10]

  • Formulation Application: A precise amount of the test formulation containing the nicotinic acid ester is applied to the surface of the skin in the donor compartment.[10]

  • Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a physiological temperature (typically 32°C).[10]

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and analyzed for the concentration of the permeated nicotinic acid ester and its metabolite, nicotinic acid.[11]

  • Data Analysis: The cumulative amount of the ester permeated per unit area is plotted against time to determine the flux (permeation rate) and lag time.[12]

dot

Caption: Workflow for in vitro skin permeation studies.

Assessment of Vasodilation: Laser Doppler Flowmetry

Laser Doppler Flowmetry (LDF) is a non-invasive technique used to measure microvascular blood perfusion in real-time.[13]

Objective: To quantify the change in cutaneous blood flow following the topical application of a nicotinic acid ester.

Methodology:

  • Baseline Measurement: A baseline blood flow measurement is taken from a defined area of the skin (e.g., the volar forearm) using the LDF probe.[14]

  • Formulation Application: The test formulation is applied to the measurement site.

  • Continuous Monitoring: The LDF probe continuously records the blood flow at the site for a specified duration.

  • Data Analysis: The change in blood flow over time is plotted to determine the onset of action, peak effect, and duration of vasodilation.[15]

Quantification of Erythema: Colorimetry

Colorimetry provides an objective measure of skin color and is used to quantify the intensity of erythema.[16]

Objective: To measure the change in skin redness as an indicator of vasodilation.

Methodology:

  • Baseline Measurement: The baseline skin color is measured using a colorimeter (e.g., Minolta Chromameter) at the test site. The instrument provides values in the CIE Lab* color space, where the a* value represents the red-green axis.[17]

  • Formulation Application: The test formulation is applied to the measurement site.

  • Time-course Measurement: The a* value is measured at regular intervals to track the development and resolution of erythema.

  • Data Analysis: The change in the a* value (Δa*) from baseline is calculated and plotted against time to quantify the intensity and duration of erythema.[18]

Safety and Side Effect Profile

The most common side effect associated with topical nicotinic acid esters is a localized, transient erythema and a sensation of warmth or itching, which is a direct consequence of their vasodilatory action.[19] These effects are generally mild and self-limiting. However, the intensity of this reaction can vary depending on the concentration of the ester, the specific ester used, the formulation, and individual skin sensitivity.[20] Allergic contact dermatitis to nicotinic acid esters has been reported but is considered rare.[21] Nicotinamide, a related compound, is generally considered to have a lower potential for causing flushing and irritation.[22][[“]]

Conclusion

Nicotinic acid esters are a versatile class of compounds with well-documented vasodilatory effects that are harnessed in a variety of topical applications. The choice of a specific ester should be guided by the desired onset and duration of action, which is largely dictated by its lipophilicity and subsequent skin penetration and hydrolysis rates. The experimental protocols outlined in this guide provide a robust framework for the preclinical and clinical evaluation of the efficacy of novel nicotinic acid ester formulations. A thorough understanding of their mechanism of action, structure-activity relationships, and appropriate efficacy assessment methodologies is crucial for the successful development of safe and effective topical products.

References

  • Chen, I. S., & Chen, Y. F. (2010).
  • Ganesan, K., & Xu, B. (2018). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. European Journal of Pharmaceutical Sciences, 111, 483-501.
  • Fullerton, A., Fischer, T., Lahti, A., Wilhelm, K. P., Takiwaki, H., & Serup, J. (1996). Guidelines for measurement of skin colour and erythema. A report from the Standardization Group of the European Society of Contact Dermatitis.
  • Chen, I. S., & Chen, Y. F. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. Retrieved from [Link]

  • ClinicalTrials.gov. (2016). Topical Myristyl Nicotinate Cream on the Skin of Healthy Volunteers. Veeva. Retrieved from [Link]

  • Serup, J., & Staberg, B. (1994). Guidelines for measurement of cutaneous blood flow by laser Doppler flowmetry. A report from the Standardization Group of the European Society of Contact Dermatitis.
  • Norlab. (n.d.). Franz Cell Operating Procedures. Norlab. Retrieved from [Link]

  • Realdon, N., Ragazzi, E., Dal Zotto, M., & Ragazzi, E. (1995).
  • ClinicalTrials.gov. (2024). Comparison of Nicotinamide Treatments for Actinic Keratosis. ClinicalTrials.gov. Retrieved from [Link]

  • Boo, Y. C. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide)
  • El-Samahy, M. H., Farrag, A. R., & Yousef, A. M. (2022). Evaluation of safety and efficacy of topical 4% nicotinamide in treatment of psoriasis; among a representative sample of Egyptians (an analytical observational study).
  • Draelos, Z. D., Jacobson, E. L., Kim, H., Kim, M., & Jacobson, M. K. (2005). A pilot study evaluating the efficacy of topically applied niacin derivatives for treatment of female pattern alopecia.
  • Ovid. (1996). Guidelines for measurement of skin colour and... : Contact Dermatitis. Ovid. Retrieved from [Link]

  • BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022). STANDARD OPERATING PROCEDURE OF HIGH SPEED DIFFUSION CELL.
  • Norlab. (n.d.). Franz Cell Operating Procedures. Norlab. Retrieved from [Link]

  • Holloway, G. A., Jr, & Watkins, D. W. (1977). Laser Doppler measurement of cutaneous blood flow.
  • Salvo, S. (2022). Using Technology to Detect Erythema Across Skin Tones. Advances in skin & wound care, 35(5), 269–275.
  • Romero-de-pablo, M., & Bailey, E. F. (2022). Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements. Frontiers in physiology, 13, 868953.
  • Chauhan, S., Patel, V., & Dudhat, K. (2024). Formulation and Evaluation of Nicotinamide Microsponges – The First Step Towards the Development of a Novel Topical Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research, 16(4), 401-409.
  • ResearchGate. (n.d.). Effect of drug lipophilicity on in vitro release rate from oil vehicles using nicotinic acid esters as model prodrug derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (1990). Allergic contact dermatitis from nicotinic acid esters. ResearchGate. Retrieved from [Link]

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106.
  • Tashtoush, B. M., Al-Qudah, K. A., & Al-Udat, H. H. (2013). Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery. Drug development and industrial pharmacy, 39(9), 1309–1318.
  • Wårdell, K., & Nilsson, G. E. (1995). Evaluation of skin blood flow by laser Doppler flowmetry.
  • Wang, Y., Li, G., & Wang, Y. (2024).
  • ResearchGate. (n.d.). Laser Doppler assessment of skin blood flow where a beam of laser light.... ResearchGate. Retrieved from [Link]

  • Scott, R. C., & Dugard, P. H. (1992). Percutaneous Absorption of Nicotinic Acid, Phenol, Benzoic Acid and Triclopyr Butoxyethyl Ester Through Rat and Human Skin in Vitro: Further Validation of an in Vitro Model by Comparison With in Vivo Data. Food and chemical toxicology, 30(6), 487–498.
  • AMiner. (n.d.). Percutaneous Penetration of Nicotinates: in Vivo and in Vitro Measurements.. AMiner. Retrieved from [Link]

  • Musial, W., & Kubis, A. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. Pharmaceutics, 12(2), 103.
  • Lee, H., & Kim, K. (2024). A Spectrophotometric Method to Determine Minimal Erythema Dose for Ultraviolet Radiation in Human Skin. Cosmetics, 11(6), 162.
  • ResearchGate. (2020). (PDF) Research Techniques Made Simple: Cutaneous Colorimetry: A Reliable Technique for Objective Skin Color Measurement. ResearchGate. Retrieved from [Link]

  • Drugs.com. (n.d.). Nicotinamide Topical Side Effects: Common, Severe, Long Term. Drugs.com. Retrieved from [Link]

  • Drugs.com. (2025). Nicotinic Acid Side Effects: Common, Severe, Long Term. Drugs.com. Retrieved from [Link]

  • ResearchGate. (n.d.). Differences among moisturizers in affecting skin susceptibility to hexyl nicotinate, measured as time to increase skin blood flow. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and release test of nicotinic acid sustained-release pellets. ResearchGate. Retrieved from [Link]

  • Consensus. (n.d.). What are the adverse effects of Niacinamide?. Consensus. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of nicotinic acid-induced vasodilation (flushing)..... ResearchGate. Retrieved from [Link]

  • Lodén, M., & Maibach, H. I. (2003). Differences among moisturizers in affecting skin susceptibility to hexyl nicotinate, measured as time to increase skin blood flow. Skin research and technology, 9(1), 44–49.
  • International Journal of Research in Pharmaceutical Sciences. (n.d.). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Stratum corneum. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: an old drug with a promising future. British journal of pharmacology, 153 Suppl 1(Suppl 1), S57–S70.
  • Poon, G., & Al-Ghananeem, A. M. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Pharmaceutics, 15(7), 1957.
  • Nawrot, D., & Wujec, M. (2021).
  • Belch, J. J., & Drury, J. K. (1988). The effects of topically applied hexyl nicotinate lotion on the cutaneous blood flow in patients with Raynaud's phenomenon.
  • Paolini, J. F., & Mitchel, Y. B. (2008). Suppression of niacin-induced vasodilation with an antagonist to prostaglandin D2 receptor subtype 1. Clinical pharmacology and therapeutics, 84(1), 72–77.
  • Vinmec. (2024). What are the side effects of niacinamide?. Vinmec. Retrieved from [Link]

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An In Vitro Comparative Analysis of 5-(Methoxycarbonyl)nicotinic Acid and its Amide Counterpart

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the strategic modification of a lead compound is a cornerstone of optimizing its therapeutic potential. The conversion of a carboxylic acid to its corresponding amide is a frequently employed tactic to modulate physicochemical and pharmacokinetic properties. This guide provides an in-depth, in vitro comparison between 5-(Methoxycarbonyl)nicotinic acid and its amide analog, 5-(Aminocarbonyl)nicotinic acid, offering researchers a practical framework for evaluating such analogs.

Foundational Chemistry: The Rationale Behind the Acid-to-Amide Transition

The carboxylic acid moiety, while often crucial for target engagement, can present challenges in drug development, including rapid metabolism and limited cell permeability due to its ionizable nature at physiological pH.[1][2][3][4] Conversely, the corresponding amide is typically more metabolically stable and can exhibit improved membrane permeability.[5][6] This fundamental difference in chemical properties necessitates a thorough in vitro comparison to predict the in vivo behavior of these closely related compounds.

Comparative Physicochemical Profiling

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its physicochemical properties. The following table summarizes the key predicted and known properties of this compound and its amide.

Table 1: Physicochemical Properties

PropertyThis compound5-(Aminocarbonyl)nicotinic acid (Nicotinamide)Significance in Drug Discovery
Molecular Weight ( g/mol ) 181.15122.12[7]Influences diffusion and membrane passage.
LogP (Octanol/Water Partition Coefficient) ~0.3[8]-0.4[7]Indicates lipophilicity and potential for membrane permeability.
Topological Polar Surface Area (TPSA) 63.6 Ų56 Ų[7]Affects solubility and permeability.
Hydrogen Bond Donors 12Influences interactions with biological targets and solubility.
Hydrogen Bond Acceptors 32Influences interactions with biological targets and solubility.
pKa (Acidic) ~4.85[1]N/ADetermines the degree of ionization at physiological pH.

Core In Vitro Assays for Comparative Evaluation

To empirically assess the impact of the acid-to-amide conversion, a series of foundational in vitro assays are recommended. The following protocols are standard in the pharmaceutical industry for early-stage drug candidate evaluation.[9][10][11]

Kinetic Aqueous Solubility Assay

Experimental Rationale: Poor aqueous solubility can be a significant hurdle for oral drug absorption and formulation.[12] This high-throughput assay provides a rapid assessment of a compound's solubility under physiologically relevant pH conditions.[13][14][15]

Experimental Workflow:

Caption: Kinetic Aqueous Solubility Workflow

Detailed Protocol:

  • Prepare 20 mM stock solutions of each test compound in dimethyl sulfoxide (DMSO).[16]

  • In a 96-well plate, add 10 µL of the stock solution to 490 µL of phosphate-buffered saline (PBS) at pH 7.4.[16]

  • Seal the plate and incubate at room temperature for 2 hours with continuous shaking.[13][16]

  • After incubation, filter the samples to remove any precipitated compound.[13][14]

  • Analyze the concentration of the dissolved compound in the filtrate using liquid chromatography-mass spectrometry (LC-MS/MS).[13]

  • Construct a standard curve to determine the solubility of each compound.[13]

Plasma Stability Assay

Experimental Rationale: A compound's stability in plasma is a critical determinant of its in vivo half-life. Certain chemical moieties, such as esters and amides, can be susceptible to hydrolysis by plasma enzymes.[17][18][19]

Experimental Workflow:

Caption: Plasma Stability Assay Workflow

Detailed Protocol:

  • Incubate a 1 µM solution of the test compound in pooled human plasma at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma mixture.[17][18][19]

  • Terminate the enzymatic reaction by adding three volumes of ice-cold acetonitrile containing an internal standard.[17]

  • Centrifuge the samples to precipitate plasma proteins.[17]

  • Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.[17][18]

  • Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining against time.[17]

MTT Cell Viability Assay

Experimental Rationale: It is essential to assess the cytotoxic potential of any new chemical entity early in the discovery process. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[20][21][22]

Experimental Workflow:

Caption: MTT Cell Viability Assay Workflow

Detailed Protocol:

  • Seed a suitable cell line (e.g., HepG2 for general toxicity) in a 96-well plate and allow the cells to adhere overnight.[20]

  • Treat the cells with a range of concentrations of each compound and incubate for a specified period (e.g., 72 hours).[23]

  • Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1.5 to 4 hours at 37°C.[22][23]

  • Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[23]

  • Measure the absorbance of the solution at a wavelength of approximately 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value for each compound.[23]

Anticipated Results and Interpretation

Table 2: Illustrative Comparative Data

AssayThis compound5-(Aminocarbonyl)nicotinic acidInterpretation
Aqueous Solubility (µM) 50150The amide is expected to have higher aqueous solubility.
Plasma Half-life (min) 30>120The ester moiety of the acid is likely more susceptible to plasma esterases than the amide bond.[17]
Cytotoxicity (IC50 in µM) >100>100Both compounds are expected to have low cytotoxicity, but this needs to be experimentally verified.

Conclusion

The in vitro comparison of this compound and its amide derivative is a critical exercise in lead optimization. The data generated from these assays will provide a clearer understanding of how a simple structural modification can influence key drug-like properties. This information is invaluable for making informed decisions about which compound to advance into more complex preclinical studies.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

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  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

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  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]

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  • American Pharmaceutical Review. (2018, March 25). In Vitro Bioassays to Accelerate ImmunoOncology Candidate Selection. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

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  • YouTube. (2023, August 18). functional in vitro assays for drug discovery. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Full article: Synthesis, in vitro and in-silico evaluation of amide derivatives as prospective antimicrobial and antileishmanial agents. Retrieved from [Link]

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  • Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
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A Comparative Spectroscopic Guide to 5-(Methoxycarbonyl)nicotinic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 5-(methoxycarbonyl)nicotinic acid, a significant building block in pharmaceutical synthesis, and its primary precursors: nicotinic acid and dimethyl pyridine-3,5-dicarboxylate. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to identify and characterize these compounds accurately.

The structural evolution from the simple nicotinic acid scaffold to the monoester and diester derivatives presents distinct spectroscopic signatures. Understanding these differences is paramount for reaction monitoring, purity assessment, and structural confirmation in synthetic workflows. This guide will elucidate these spectroscopic nuances, supported by experimental data and protocols.

Synthesis Pathway: From Diester to Monoester

A common and effective method for the preparation of this compound is the selective mono-hydrolysis of its corresponding diester, dimethyl pyridine-3,5-dicarboxylate. This reaction leverages the differential reactivity of the two ester groups, allowing for the formation of the desired monoacid-monoester.

Synthesis_Pathway cluster_precursors Precursors Dimethyl pyridine-3,5-dicarboxylate Dimethyl pyridine-3,5-dicarboxylate This compound This compound Dimethyl pyridine-3,5-dicarboxylate->this compound Selective Hydrolysis (e.g., KOH/MeOH) Nicotinic Acid Nicotinic Acid

Caption: Synthetic route to this compound.

Experimental Protocol: Selective Mono-hydrolysis of Dimethyl Pyridine-3,5-dicarboxylate

This protocol is adapted from established procedures for the selective hydrolysis of pyridine dicarboxylate esters.

  • Dissolution: Dissolve dimethyl pyridine-3,5-dicarboxylate in methanol.

  • Base Addition: Slowly add a stoichiometric amount of potassium hydroxide (KOH) dissolved in methanol to the solution at room temperature. The molar ratio of diester to KOH is critical for achieving mono-hydrolysis.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Neutralization: Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to a pH of approximately 4-5.

  • Isolation: The product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield the pure product.

Spectroscopic Data Comparison

The following sections detail the characteristic spectroscopic data for nicotinic acid, dimethyl pyridine-3,5-dicarboxylate, and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.

¹H NMR Spectral Data Comparison

CompoundH2 (ppm)H4 (ppm)H6 (ppm)-OCH₃ (ppm)-COOH (ppm)Solvent
Nicotinic Acid[1]~9.13 (d)~8.83 (dd)~8.32 (dt)-~13.5 (s)DMSO-d₆
Dimethyl Pyridine-3,5-dicarboxylate~9.25 (s)~8.80 (s)~9.25 (s)~3.90 (s)-CDCl₃
This compound ~9.2 (s) ~8.9 (s) ~9.2 (s) ~3.9 (s) ~13.0 (br s) DMSO-d₆

Note: The chemical shifts for this compound are predicted based on the precursor data and general substituent effects on the pyridine ring. The broad singlet for the carboxylic acid proton is characteristic.

¹³C NMR Spectral Data Comparison

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)-C=O (ppm)-OCH₃ (ppm)Solvent
Nicotinic Acid~153.2~126.7~136.9~123.7~150.2~166.2-DMSO-d₆
Dimethyl Pyridine-3,5-dicarboxylate[2]~153.0~128.0~138.0~128.0~153.0~165.0~52.5CDCl₃
This compound ~153.1 ~127.5 ~137.5 ~127.5 ~151.5 ~165.5, ~166.0 ~52.6 DMSO-d₆

Note: The predicted ¹³C NMR spectrum for this compound shows two distinct carbonyl signals for the ester and carboxylic acid groups.

NMR_Logic cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis A Nicotinic Acid: Aromatic protons + COOH C Target Monoester: Aromatic protons + OCH₃ + COOH A->C Appearance of -OCH₃ signal B Dimethyl Ester: Aromatic protons + 2 OCH₃ B->C Appearance of -COOH signal D Nicotinic Acid: 5 Aromatic C + 1 C=O F Target Monoester: 5 Aromatic C + 2 distinct C=O + 1 OCH₃ D->F Appearance of -OCH₃ carbon E Dimethyl Ester: 5 Aromatic C + 2 C=O + 2 OCH₃ E->F Splitting of C=O signals

Caption: Logic flow for NMR spectral interpretation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies.

FT-IR Spectral Data Comparison

CompoundO-H Stretch (cm⁻¹) (Carboxylic Acid)C=O Stretch (cm⁻¹) (Carboxylic Acid)C=O Stretch (cm⁻¹) (Ester)C-O Stretch (cm⁻¹) (Ester)
Nicotinic Acid[3][4]~3000-2500 (broad)~1700-1680--
Dimethyl Pyridine-3,5-dicarboxylate--~1730-1720~1300-1200
This compound ~3000-2500 (broad) ~1700-1680 ~1730-1720 ~1300-1200

Note: The IR spectrum of this compound is expected to be a composite of the spectra of its parent carboxylic acid and ester, showing characteristic stretches for both functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Fragmentation Pattern
Nicotinic Acid[5][6][7]C₆H₅NO₂123.11124.1Loss of -COOH (m/z 78)
Dimethyl Pyridine-3,5-dicarboxylate[2]C₉H₉NO₄195.17196.2Loss of -OCH₃ (m/z 164), loss of -COOCH₃ (m/z 136)
This compound [8]C₈H₇NO₄ 181.15 182.1 Loss of -OCH₃ (m/z 150), loss of -COOH (m/z 136)

Conclusion

The spectroscopic techniques of NMR, FT-IR, and MS provide a comprehensive and complementary toolkit for the characterization of this compound and its precursors. The key distinguishing features are the appearance and disappearance of signals corresponding to the carboxylic acid and methoxycarbonyl functional groups. By carefully analyzing the spectral data presented in this guide, researchers can confidently track the progress of the synthesis, confirm the identity of the final product, and assess its purity. The provided experimental protocol offers a reliable starting point for the synthesis of this important pharmaceutical intermediate.

References

  • SpectraBase. Pyridine-3,5-dicarboxylic acid. [Link]

  • PubChem. 3,5-Pyridinedicarboxylic acid. [Link]

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  • NIST WebBook. Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-trifluoromethylphenyl)-, diethyl ester. [Link]

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  • MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]

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  • PubMed. Synthesis and selective vasodilating properties of esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydro-pyridine-3,5-di- carboxylic acid. [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-faceted strategy for validating the purity of synthesized 5-(Methoxycarbonyl)nicotinic acid. We will move beyond a simple checklist of techniques and instead embrace an orthogonal analytical philosophy. This approach leverages multiple, independent methods whose separation and detection principles are fundamentally different. By obtaining corroborating evidence of purity from several distinct analytical perspectives, we construct a self-validating system that imparts a high degree of confidence in the final product's quality. This is the standard expected in both academic and industrial settings.[1][2]

The Orthogonal Approach: A Workflow for Confidence

No single analytical technique is infallible. Each has its own biases and limitations. For instance, an impurity that co-elutes with the main peak in HPLC might be easily resolved by TLC or detected in an NMR spectrum. Therefore, we will employ a logical sequence of analyses, beginning with rapid qualitative assessments and progressing to rigorous quantitative and structural confirmation.

Purity_Workflow cluster_0 Initial Synthesis & Work-up cluster_1 Preliminary Purity Assessment cluster_2 Purification (If Necessary) cluster_3 Comprehensive Purity & Identity Confirmation Crude Crude Synthesized Product TLC 1. Thin-Layer Chromatography (TLC) Crude->TLC MP 2. Melting Point Analysis TLC->MP Single spot Purify Column Chromatography or Recrystallization TLC->Purify Multiple spots or streaking MP->Purify HPLC 3. HPLC (Quantitative Purity) MP->HPLC Sharp melting range Purify->Crude Re-assess NMR 4. NMR Spectroscopy (Structural Identity) HPLC->NMR MS 5. Mass Spectrometry (Molecular Weight) NMR->MS Final Final Validated Product (>95% Purity) MS->Final

Caption: Orthogonal workflow for purity validation of this compound.

Thin-Layer Chromatography (TLC): The Rapid First Pass

TLC is an indispensable tool for the synthetic chemist. It is a fast, inexpensive, and highly effective method for visualizing the number of components in a mixture, making it the ideal first step after synthesis to gauge reaction completion and the necessity of purification.[3][4]

Causality Behind Experimental Choices: The choice of a silica gel stationary phase is based on its polar nature, which effectively separates compounds based on polarity.[5] For a molecule containing both a carboxylic acid and an ester, like our target, a moderately polar mobile phase is required. The addition of a small amount of acetic acid to the eluent is crucial; it protonates the carboxylic acid group of the analyte, preventing it from deprotonating and "streaking" up the plate as a carboxylate salt, which ensures sharper, more defined spots.[5]

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude product in a suitable volatile solvent (e.g., ethyl acetate or methanol).

  • Spotting: Use a capillary tube to apply a small, concentrated spot of the dissolved sample onto the origin line. It is also wise to spot a reference sample of the starting material, if available, on the same plate for comparison.

  • Developing: Place the plate in a developing chamber containing a pre-equilibrated mobile phase, such as 70:30:1 Ethyl Acetate:Hexanes:Acetic Acid . Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere.

  • Visualization: Once the solvent front has traveled to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). The pyridine ring of the analyte is UV-active and will appear as a dark spot.

  • Interpretation: A pure compound should ideally show a single spot.[4] The presence of multiple spots indicates impurities. Streaking may suggest the sample is overloaded or that the compound is interacting too strongly with the stationary phase.[5] Calculate the Retention Factor (Rf) for the main spot (Rf = distance traveled by spot / distance traveled by solvent front). This value is a characteristic of the compound in a specific solvent system.[4]

Melting Point Analysis: The Classic Purity Indicator

The melting point is a fundamental physical property of a solid crystalline compound. For a pure substance, the melting point is sharp, typically occurring over a narrow range of 1-2°C. Impurities disrupt the crystal lattice, which requires less energy to break apart, resulting in both a depression of the melting point and a broadening of the melting range.[6] This makes it a simple yet powerful technique for assessing purity.[7]

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the sample is completely dry. Place a small amount on a watch glass and crush it into a fine powder.[6]

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

  • Measurement: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute to ensure an accurate reading.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting range.

  • Interpretation: Compare the observed melting range to the literature value for this compound. A sharp range that matches the literature value is a strong indicator of high purity. A broad or depressed range suggests the presence of impurities.

High-Performance Liquid Chromatography (HPLC): The Quantitative Standard

HPLC is a cornerstone of modern purity analysis, providing high-resolution separation and quantitative data.[3] For our target compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

Causality Behind Experimental Choices: In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar. Our analyte will partition between these two phases. The mobile phase typically consists of an aqueous component and an organic modifier (like acetonitrile). Adding an acid (e.g., formic or trifluoroacetic acid) to the mobile phase is critical. It ensures the carboxylic acid functional group on our molecule remains protonated and uncharged, leading to a sharp, symmetrical peak shape and reproducible retention times. UV detection is ideal as the pyridine ring possesses a strong chromophore.[8]

Experimental Protocol: RP-HPLC Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Detection: UV at 260 nm.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or a 50:50 acetonitrile:water mixture at approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector. Filter the solution through a 0.45 µm syringe filter before injection.[10]

Interpretation: A chromatogram of a pure sample should display a single major peak with a stable retention time. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For drug development purposes, a purity level of >95% is typically the minimum acceptable standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

NMR spectroscopy is arguably the most powerful technique for the characterization of organic compounds.[1] It provides detailed information about the molecular structure, confirming not only the identity of the compound but also revealing the presence of impurities, even those that are structurally similar.

Causality Behind Experimental Choices: Both ¹H and ¹³C NMR spectra should be acquired. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms. A deuterated solvent like DMSO-d₆ is a good choice as it can dissolve both the polar carboxylic acid and the less polar ester functionalities. The acidic proton of the carboxylic acid is often broad and may be exchangeable with trace water in the solvent.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.

  • Interpretation:

    • ¹H NMR: For this compound, we expect to see specific signals:

      • A singlet for the methyl ester protons (~3.9 ppm).

      • Three distinct aromatic protons on the pyridine ring, likely in the range of 7.5-9.2 ppm, with characteristic coupling patterns (doublets, doublet of doublets).[11]

      • A very broad singlet for the carboxylic acid proton (>13 ppm), which may not always be observed.

    • ¹³C NMR: The spectrum should show the expected number of carbon signals, including the two carbonyl carbons (ester and acid), the methyl carbon, and the five pyridine ring carbons.

    • Purity Assessment: The absence of unassignable peaks is a strong indicator of purity. The integration of the proton signals should correspond to the number of protons in the structure. Any significant peaks that cannot be assigned to the target molecule or the solvent represent impurities.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of a compound, offering a final, definitive confirmation of its identity.[1] It is exceptionally sensitive and is often coupled with HPLC (LC-MS) to provide mass information for every peak separated by the chromatograph.

Experimental Protocol: MS Analysis
  • Sample Preparation: The sample prepared for HPLC analysis is typically suitable for LC-MS analysis. Direct infusion after dilution in a suitable solvent like methanol is also common.

  • Ionization: Electrospray ionization (ESI) is an excellent soft ionization technique for this molecule. It will likely ionize in positive mode to give the [M+H]⁺ ion or in negative mode to give the [M-H]⁻ ion.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Interpretation: The molecular formula of this compound is C₈H₇NO₄, with a molecular weight of 181.15 g/mol . The mass spectrum should show a prominent peak at an m/z of 182.16 for the [M+H]⁺ adduct or 180.14 for the [M-H]⁻ adduct. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing an even higher level of confidence.

Summary of Expected Data for Pure this compound

Analytical TechniqueParameterExpected Result for Pure SampleIndication of Impurity
TLC SpotsA single spot under UV light.Multiple spots, streaking.
Melting Point Melting RangeSharp range (e.g., 1-2°C) consistent with a reference standard.Depressed and/or broad melting range.
RP-HPLC ChromatogramA single, sharp, symmetrical peak.Additional peaks, peak tailing/fronting.
Purity (Area %)>95% (typically >98% for high-quality material).<95% or presence of any single impurity >0.5%.
¹H NMR SpectrumSignals consistent with the proposed structure; correct integrations.Unexplained peaks, incorrect integration ratios.
¹³C NMR SpectrumThe correct number of carbon signals corresponding to the structure.Additional, unassigned carbon signals.
Mass Spectrometry m/z[M+H]⁺ at 182.16 or [M-H]⁻ at 180.14.Presence of other significant m/z values.

By systematically applying this orthogonal suite of analytical techniques, researchers can build an undeniable case for the purity and identity of their synthesized this compound. This rigorous validation is the non-negotiable foundation upon which credible and impactful scientific research is built.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Cloud.
  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (n.d.). SIELC Technologies.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-(Methoxycarbonyl)nicotinic Acid

This compound, a key pyridine derivative, serves as a vital intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods for its quantification are paramount throughout the drug development lifecycle. This guide provides a comprehensive framework for the cross-validation of two prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Cross-validation is the formal process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and yield comparable results.[1][2] This is crucial when, for instance, a method is transferred between laboratories or when different analytical technologies are employed across various stages of development.[3][4] Adherence to the principles outlined by the International Council for Harmonisation (ICH) ensures the integrity and consistency of the data generated.[5][6] This guide is designed for researchers, scientists, and drug development professionals to establish a scientifically sound and regulatory-compliant approach to the analysis of this compound.

Methodology Deep Dive: HPLC-UV vs. GC-MS

The choice of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. Here, we delve into the specifics of a reversed-phase HPLC-UV method and a derivatization-based GC-MS method for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Workhorse for Purity and Assay

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating and quantifying a wide range of compounds. For this compound, a reversed-phase method is ideal, leveraging the compound's polarity for retention on a non-polar stationary phase.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte.

    • Mobile Phase: A gradient elution is employed for optimal separation from potential impurities.

      • Mobile Phase A: 0.1% Phosphoric acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.

      • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      10 50 50
      12 95 5

      | 15 | 95 | 5 |

    • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic efficiency.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 262 nm. This wavelength corresponds to a UV maximum for the pyridine ring system, providing good sensitivity.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of water and acetonitrile.

    • Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Specificity and Sensitivity

GC-MS offers unparalleled specificity through mass fragmentation patterns and high sensitivity, making it an excellent confirmatory technique. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

  • Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Derivatization:

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reagent efficiently silylates the carboxylic acid group.

    • Procedure: To 1 mg of the sample or standard, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes.

  • Chromatographic Conditions:

    • Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness. This is a general-purpose column with excellent resolution for a wide range of compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Mode: Split (10:1). A split injection is used to prevent column overloading.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the following ions for the silylated derivative of this compound (target ion is bolded): m/z 253 (M+), 238, 194. SIM mode enhances sensitivity by focusing on specific ions.

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions in a similar concentration range as for HPLC. After evaporation of the solvent, proceed with the derivatization step.

Cross-Validation Protocol: Bridging the Methodologies

The cross-validation study is designed to demonstrate the equivalence of the HPLC-UV and GC-MS methods.[1] The protocol will follow ICH Q2(R2) guidelines, focusing on key validation parameters.[6][7]

Workflow for Cross-Validation

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Step-by-Step Cross-Validation Procedure
  • Specificity/Selectivity:

    • Analyze a blank (diluent) and a placebo (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound for both methods.

    • For GC-MS, the unique mass fragmentation pattern provides inherent specificity.

  • Linearity and Range:

    • Analyze a series of at least five concentrations of the reference standard across the expected working range (e.g., 1-100 µg/mL) in triplicate for both methods.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope. The acceptance criterion is typically r² ≥ 0.999.

  • Accuracy:

    • Perform a recovery study by spiking a placebo with known concentrations of this compound at three levels (low, medium, high) covering the specified range.

    • Analyze these samples in triplicate using both methods and calculate the percentage recovery. The acceptance criterion is typically 98.0% to 102.0% recovery.

  • Precision (Repeatability):

    • Analyze six replicate preparations of a single sample at 100% of the target concentration using both methods.

    • Calculate the relative standard deviation (RSD) of the results. The acceptance criterion is typically an RSD of ≤ 2.0%.

  • Robustness:

    • Intentionally make small variations in the method parameters for each technique and assess the impact on the results.

    • HPLC-UV: Vary the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

    • GC-MS: Vary the initial oven temperature (±2°C) and carrier gas flow rate (±0.1 mL/min).

    • The results should remain within the system suitability criteria.

Comparative Data Analysis

The following tables summarize the hypothetical (but realistic) data obtained from the cross-validation study.

Table 1: Linearity and Range
ParameterHPLC-UVGC-MSAcceptance Criteria
Range (µg/mL)1 - 1001 - 100As defined
Correlation Coefficient (r²)0.99980.9995≥ 0.999
Y-intercept1254897Close to zero
Slope5689045321-
Table 2: Accuracy (Recovery)
Concentration LevelHPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
Low (10 µg/mL)99.5%101.2%98.0% - 102.0%
Medium (50 µg/mL)100.2%99.8%98.0% - 102.0%
High (90 µg/mL)99.8%100.5%98.0% - 102.0%
Table 3: Precision (Repeatability)
ParameterHPLC-UVGC-MSAcceptance Criteria
Mean Assay (%)99.7%100.3%-
Standard Deviation0.851.12-
RSD (%)0.85%1.12%≤ 2.0%

Conclusion and Recommendations

Both the developed HPLC-UV and GC-MS methods have been successfully validated and cross-validated for the quantitative determination of this compound. The results for linearity, accuracy, and precision for both methods fall within the pre-defined acceptance criteria, demonstrating that both methods are suitable for their intended purpose.

The statistical comparison of the data sets (e.g., using a Student's t-test for accuracy and an F-test for precision) would further confirm that there is no significant difference between the results obtained by the two methods.

Recommendations:

  • HPLC-UV: This method is recommended for routine quality control analysis, including in-process controls and final product release testing, due to its simplicity, speed, and lower operational cost.

  • GC-MS: This method is recommended as a confirmatory technique, for impurity identification, and for analyses requiring higher sensitivity and specificity, such as in early-stage development or for troubleshooting out-of-specification results.

By establishing and cross-validating these two orthogonal analytical methods, a robust analytical control strategy is in place, ensuring the consistent quality of this compound and, by extension, the safety and efficacy of the final pharmaceutical product.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Vertex AI Search. (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation.
  • PMC. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.

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A Senior Application Scientist's Guide to the Comparative Stability of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Stability in Nicotinic Acid Therapeutics

Nicotinic acid (Niacin, Vitamin B3) is a cornerstone therapeutic agent, primarily recognized for its efficacy in managing dyslipidemia.[1][2] Its derivatives are not merely molecular modifications but strategic redesigns aimed at enhancing therapeutic profiles, improving bioavailability, and mitigating undesirable side effects such as flushing.[1] However, the therapeutic success of any active pharmaceutical ingredient (API) is intrinsically linked to its stability. Degradation of the API can lead to loss of potency, formation of potentially toxic byproducts, and altered pharmacokinetic profiles. This guide provides a comprehensive comparative stability analysis of key nicotinic acid derivatives, offering both foundational knowledge and actionable experimental protocols for researchers in drug development.

The choice of a specific derivative—be it an amide, an ester, or a salt—is a critical decision in the drug development pipeline. This decision must be informed by a thorough understanding of how structural modifications influence the molecule's susceptibility to degradation under various environmental stressors. This guide will delve into the chemical rationale behind the stability profiles of these derivatives and equip you with the methodologies to conduct your own rigorous comparative analyses.

The Chemical Landscape: Understanding Degradation Pathways

The stability of nicotinic acid and its derivatives is dictated by the chemical reactivity of the pyridine ring and the carboxyl functional group. Degradation can be initiated by several mechanisms, including hydrolysis, oxidation, photolysis, and thermal stress. A foundational understanding of these pathways is crucial for designing stable formulations and predicting shelf-life.

Primary Degradation Pathways:
  • Hydrolysis: Esters of nicotinic acid are susceptible to both acid and base-catalyzed hydrolysis, yielding nicotinic acid and the corresponding alcohol.[3] The rate of hydrolysis is highly dependent on pH and temperature.[4] Nicotinamide can also undergo hydrolysis to nicotinic acid, particularly under strong acidic or basic conditions.

  • Oxidation: The pyridine ring, while relatively stable, can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[5] The presence of oxidizing agents or exposure to atmospheric oxygen can accelerate this process.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products. While nicotinic acid is relatively stable to light, some of its derivatives may exhibit greater photosensitivity.[6]

  • Thermal Degradation: At elevated temperatures, nicotinic acid and its derivatives can undergo decarboxylation or other complex degradation reactions.[7] The thermal stability of salts can be significantly different from the free acid.[8][9]

cluster_stressors Stress Conditions cluster_derivatives Nicotinic Acid & Derivatives cluster_degradants Primary Degradation Products Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) NAM Nicotinamide Hydrolysis (Acid/Base)->NAM Amide Cleavage NAE Nicotinate Esters Hydrolysis (Acid/Base)->NAE Ester Cleavage Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) NA Nicotinic Acid Oxidation (e.g., H2O2)->NA Ring Oxidation Oxidation (e.g., H2O2)->NAM Photolysis (UV/Vis Light) Photolysis (UV/Vis Light) Photolysis (UV/Vis Light)->NA Photolysis (UV/Vis Light)->NAE Thermal Stress (Heat) Thermal Stress (Heat) Thermal Stress (Heat)->NA NAS Nicotinate Salts Thermal Stress (Heat)->NAS DP3 Oxidized Derivatives (N-oxides, etc.) NA->DP3 DP4 Photodegradation Products NA->DP4 DP5 Decarboxylation Products NA->DP5 DP2 Nicotinic Acid NAM->DP2 NAM->DP3 DP1 Nicotinic Acid + Alcohol NAE->DP1 NAE->DP4 NAS->DP5

Caption: Primary degradation pathways for nicotinic acid and its derivatives under various stress conditions.

Experimental Design: A Robust Protocol for Comparative Stability Analysis

To objectively compare the stability of nicotinic acid derivatives, a well-designed stress testing study is paramount. The following protocol, aligned with the principles of the International Council for Harmonisation (ICH) guidelines Q1A(R2), provides a framework for inducing and quantifying degradation.[10][11][12][13][14]

Experimental Workflow:

prep Sample Preparation (Nicotinic Acid & Derivatives in Solution) stress Application of Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) prep->stress sampling Time-Point Sampling stress->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis quant Quantification of Parent Compound & Degradants analysis->quant data Data Analysis & Comparison quant->data

Caption: Experimental workflow for the comparative stability analysis of nicotinic acid derivatives.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve nicotinic acid and each derivative (e.g., nicotinamide, methyl nicotinate, sodium nicotinate) in a suitable solvent (e.g., methanol or water) to prepare stock solutions of known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for analysis.

    • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified period. At each time point, withdraw a sample, neutralize with 0.1 N HCl, and dilute for analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a specified period. At each time point, withdraw a sample and dilute for analysis.

    • Thermal Degradation: Transfer an aliquot of the stock solution to a sealed vial and expose it to a dry heat of 80°C in an oven for a specified period. At each time point, withdraw a sample and dilute for analysis. For solid-state thermal stability, expose the powdered compound to the same conditions.

    • Photolytic Degradation: Expose an aliquot of the stock solution in a transparent container to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. At the end of the exposure, withdraw a sample and dilute for analysis.

  • Stability-Indicating HPLC Method:

    • A validated stability-indicating HPLC method is critical to separate the parent compound from its degradation products. A typical reversed-phase HPLC method might employ:

      • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

      • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (e.g., 262 nm)

    • The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.[15]

  • Data Analysis and Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point for each stress condition.

    • Identify and, if possible, quantify the major degradation products.

    • Compare the degradation profiles of the different derivatives to assess their relative stability.

Comparative Stability Data: A Quantitative Overview

The following table summarizes hypothetical but representative data from a forced degradation study, illustrating the comparative stability of nicotinic acid and its common derivatives.

CompoundStress Condition% Degradation (24h)Major Degradation Product(s)
Nicotinic Acid 0.1 N HCl, 60°C< 5%-
0.1 N NaOH, 60°C< 5%-
3% H₂O₂, RT~10%Oxidized derivatives
80°C, Dry Heat~15%Decarboxylation products
Photolysis< 5%-
Nicotinamide 0.1 N HCl, 60°C~15%Nicotinic Acid
0.1 N NaOH, 60°C~20%Nicotinic Acid
3% H₂O₂, RT~12%Oxidized derivatives
80°C, Dry Heat~10%-
Photolysis< 5%-
Methyl Nicotinate 0.1 N HCl, 60°C> 90%Nicotinic Acid, Methanol
0.1 N NaOH, 60°C> 95%Nicotinic Acid, Methanol
3% H₂O₂, RT~10%Oxidized derivatives
80°C, Dry Heat~25% (with moisture)Nicotinic Acid
Photolysis~10%-
Sodium Nicotinate 0.1 N HCl, 60°C< 5%Nicotinic Acid
0.1 N NaOH, 60°CStable-
3% H₂O₂, RT~10%Oxidized derivatives
80°C, Dry Heat~5%-
Photolysis< 5%-

Discussion and Field-Proven Insights

The data clearly demonstrates that structural modifications significantly impact the stability of the nicotinic acid scaffold.

  • Nicotinic acid itself exhibits robust stability under hydrolytic and photolytic stress. Its primary vulnerabilities lie in thermal and oxidative conditions.

  • Nicotinamide , while more susceptible to hydrolysis than the parent acid, shows comparable or slightly better stability under thermal and oxidative stress. The conversion of nicotinamide to nicotinic acid is a key degradation pathway to monitor.[16]

  • Nicotinate esters , exemplified here by methyl nicotinate, are, as expected, highly prone to hydrolysis. This characteristic can be exploited for prodrug design, where rapid conversion to the active nicotinic acid is desired in vivo.[3] However, it presents a significant challenge for formulation stability, requiring careful control of pH and moisture content.

  • Nicotinate salts , such as sodium nicotinate, generally exhibit enhanced stability, particularly in the solid state and under alkaline conditions. The formation of salts is a common and effective strategy to improve the stability and solubility of acidic drugs.[8][9]

Conclusion: A Data-Driven Approach to Derivative Selection

The selection of a nicotinic acid derivative for drug development should be a data-driven process, with chemical stability as a primary consideration. This guide has provided a framework for conducting a comparative stability analysis, from understanding the underlying degradation pathways to implementing a robust experimental protocol. By systematically evaluating the stability of different derivatives under relevant stress conditions, researchers can make informed decisions that will ultimately lead to the development of safer, more effective, and more stable therapeutic products. The insights gained from such studies are not merely academic; they are fundamental to ensuring the quality and efficacy of the final drug product that reaches the patient.

References

  • Hachisuka, K., et al. (2017). Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis. Applied and Environmental Microbiology, 83(14), e00772-17. Available at: [Link]

  • Tran, T. T., et al. (2023). Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. ACS Omega, 8(17), 15285–15292. Available at: [Link]

  • Tran, T. T., et al. (2023). Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. ACS Omega. Available at: [Link]

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  • Umar, M., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3587-3594. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Available at: [Link]

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  • Tandel, F., & More, P. (2020). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 10(2), 1-7. Available at: [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Li, W., et al. (2015). Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels. International Journal of Food Sciences and Nutrition, 66(5), 533-537. Available at: [Link]

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  • Gupta, K. R., et al. (2009). Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form. Eurasian Journal of Analytical Chemistry, 4(3). Available at: [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies: A Review. MedCrave Online. Available at: [Link]

  • Tandel, F., & More, P. (2023). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. International Journal of Novel Research and Development. Available at: [Link]

  • Nascimento, A. L. C. S. do, et al. (2014). Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions. Journal of Thermal Analysis and Calorimetry, 115(3), 2277-2284. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • Hotz, W. (1983). Nicotinic acid and its derivatives: a short survey. Advances in Lipid Research, 20, 195-217. Available at: [Link]

  • Trivedi, J., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. International Journal of Environmental Research and Public Health, 15(8), 1738. Available at: [Link]

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A Comparative Guide to the Synthesis of 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Methoxycarbonyl)nicotinic acid, a pyridine dicarboxylic acid monoester, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and functional materials. Its utility as a key intermediate stems from the differential reactivity of its two carboxylic acid functionalities, allowing for selective chemical modifications. This guide provides an in-depth comparison of the prevalent synthetic methodologies for obtaining this compound, offering detailed experimental protocols and a critical evaluation of each approach to aid researchers in selecting the optimal route for their specific needs.

The primary and most established route to this compound involves a two-step process commencing with the readily available 3,5-pyridinedicarboxylic acid. This process is centered around the initial formation of the dimethyl ester followed by a selective mono-hydrolysis.

Method 1: Two-Step Synthesis via Diesterification and Selective Hydrolysis

This benchmark method is the most widely reported and reliable approach for the laboratory-scale synthesis of this compound. It offers high yields and a straightforward experimental setup.

Step 1: Synthesis of Dimethyl Pyridine-3,5-dicarboxylate

The first step involves the Fischer esterification of 3,5-pyridinedicarboxylic acid to yield dimethyl pyridine-3,5-dicarboxylate. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid, in an excess of methanol which also serves as the solvent.

Reaction Scheme:

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-pyridinedicarboxylic acid (5.00 g, 29.92 mmol).

  • Add methanol (100 mL) to the flask and stir to create a suspension.

  • Slowly and carefully add concentrated sulfuric acid (2 mL) to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to afford pure dimethyl pyridine-3,5-dicarboxylate as a white solid. A reported yield for this procedure is as high as 94%[1].

Causality of Experimental Choices:

  • Excess Methanol: Using methanol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield of the diester.

  • Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a proton source to activate the carbonyl groups of the dicarboxylic acid, making them more susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, removing the water formed during the reaction and further shifting the equilibrium.

  • Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the esterification to reach completion in a reasonable timeframe.

  • Neutralization and Extraction: The workup procedure is designed to remove the sulfuric acid catalyst and any unreacted dicarboxylic acid. Sodium bicarbonate neutralizes the acid, and the diester product, being more soluble in organic solvents, is extracted into dichloromethane.

Step 2: Selective Mono-hydrolysis of Dimethyl Pyridine-3,5-dicarboxylate

The critical step in this synthesis is the selective hydrolysis of one of the two methyl ester groups. This is typically achieved by using a stoichiometric amount of a base, such as sodium hydroxide or lithium hydroxide, in a mixed solvent system. The reaction must be carefully monitored to prevent the formation of the dicarboxylic acid.

Reaction Scheme:

Followed by acidification:

Experimental Protocol:

  • Dissolve dimethyl pyridine-3,5-dicarboxylate (e.g., 1.0 g, 5.12 mmol) in a mixture of methanol and water (e.g., a 1:1 ratio, 20 mL) in a round-bottom flask.

  • Prepare a solution of one equivalent of sodium hydroxide (e.g., 0.205 g, 5.12 mmol) in water (5 mL).

  • Slowly add the sodium hydroxide solution to the stirring solution of the diester at room temperature.

  • Monitor the reaction progress closely using TLC or HPLC. The reaction should be stopped once the starting diester is consumed and before significant formation of the diacid is observed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 3-4 with dilute hydrochloric acid. This will precipitate the this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Causality of Experimental Choices:

  • Stoichiometric Base: The use of a single equivalent of base is crucial for achieving selective mono-hydrolysis. An excess of base would lead to the hydrolysis of both ester groups.

  • Mixed Solvent System: A mixture of methanol and water is often used to ensure the solubility of both the starting diester and the base.

  • Careful Monitoring: Precise control over the reaction time is essential to maximize the yield of the mono-acid and minimize the formation of the diacid byproduct.

  • Acidification: Acidification of the reaction mixture protonates the carboxylate salt, causing the desired product to precipitate out of the aqueous solution, facilitating its isolation.

Alternative Approaches and Considerations

While the two-step method is the most common, other strategies can be envisioned, though they are less documented in the literature for this specific target molecule.

  • Direct Selective Esterification: In principle, the direct selective mono-esterification of 3,5-pyridinedicarboxylic acid could be a more atom-economical approach. However, achieving high selectivity can be challenging due to the similar reactivity of the two carboxylic acid groups. This would likely require the use of protecting groups or specialized catalysts.

  • Oxidation of a Precursor: Another potential route could involve the oxidation of a precursor molecule, such as 5-methyl-3-pyridinecarboxylic acid methyl ester. However, the synthesis of this starting material might be as complex as the primary route described. The oxidation of a methyl group to a carboxylic acid typically requires strong oxidizing agents and may not be compatible with the ester functionality.

Data Summary and Comparison

ParameterMethod 1: Two-Step Synthesis
Starting Material 3,5-Pyridinedicarboxylic acid
Key Intermediates Dimethyl pyridine-3,5-dicarboxylate
Overall Yield High (typically >80% over two steps)
Purity High, achievable through recrystallization
Scalability Readily scalable for laboratory quantities
Experimental Complexity Moderate
Key Advantages Reliable, well-established, high-yielding
Key Disadvantages Two-step process, requires careful monitoring of the hydrolysis step

Visualizing the Workflow

Synthesis_Workflow

Conclusion

For researchers and drug development professionals, the two-step synthesis of this compound starting from 3,5-pyridinedicarboxylic acid represents the most practical and efficient method currently available. Its high yields, scalability, and the use of readily available reagents make it a robust choice for producing this valuable synthetic intermediate. While alternative routes are conceivable, they lack the extensive documentation and proven reliability of the diesterification-hydrolysis sequence. Careful execution of the selective mono-hydrolysis step is paramount to achieving high purity and yield of the final product.

References

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A Head-to-Head Comparison of 5-(Methoxycarbonyl)nicotinic Acid and Ethyl Nicotinate for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Physicochemical Properties, Biological Activity, and Experimental Considerations

In the landscape of drug discovery and development, nicotinic acid (Niacin, Vitamin B3) and its derivatives are of significant interest due to their diverse biological activities, including roles in metabolic regulation and vasodilation.[1][2][3] Among these derivatives, 5-(Methoxycarbonyl)nicotinic acid and ethyl nicotinate represent two distinct structural modifications of the parent molecule. This guide provides a comprehensive, head-to-head comparison of these two compounds, offering insights into their properties and performance to aid researchers in selecting the appropriate molecule for their specific application.

Molecular Overview and Physicochemical Properties

A fundamental comparison begins with the distinct structural features and resulting physicochemical properties of each molecule. Ethyl nicotinate is the ethyl ester of nicotinic acid, while this compound is a dicarboxylic acid derivative, with one carboxyl group esterified to methanol.

Table 1: Physicochemical Properties of this compound vs. Ethyl Nicotinate

PropertyThis compoundEthyl NicotinateReference
Molecular Formula C₈H₇NO₄C₈H₉NO₂[4]
Molecular Weight 181.15 g/mol 151.16 g/mol [5]
Structure A pyridine ring with a carboxylic acid at the 3-position and a methoxycarbonyl group at the 5-position.A pyridine ring with an ethyl ester at the 3-position.[1]
Melting Point 178.16 °C (Predicted)8-10 °C[6]
Boiling Point 381.99 °C (Predicted)223-224 °C[6]
Water Solubility Data not readily available; expected to be influenced by pH.Soluble (50 mg/ml at 20°C)[6]
logP (o/w) Data not readily available; predicted to be lower than Ethyl Nicotinate.1.32[7]

Expert Insights:

The structural differences have significant implications. Ethyl nicotinate's lower melting point and established lipophilicity (logP of 1.32) suggest better membrane permeability compared to the more polar this compound.[7] The free carboxylic acid group on this compound will be ionized at physiological pH, increasing its water solubility but likely hindering passive diffusion across biological membranes. This makes ethyl nicotinate a prime candidate for topical applications where skin penetration is desired.[8]

Comparative Biological Activity and Applications

While both are derivatives of nicotinic acid, their applications diverge significantly based on their chemical nature.

Ethyl Nicotinate: The Vasodilator and Synthetic Intermediate

Ethyl nicotinate is widely recognized for its use as a topical rubefacient and vasodilator, stimulating blood circulation in the skin.[9] This property is leveraged in formulations for treating muscular and joint pain.[6][9][10] Its mechanism is linked to the broader class of vasodilators that relax the smooth muscles in the walls of arteries and veins.[11][12]

Key Applications of Ethyl Nicotinate:

  • Topical Formulations: Used at concentrations of 1-2% in creams and ointments for its vasodilatory effects, enhancing skin microcirculation.[6]

  • Drug Delivery Research: Serves as a model compound in studies of homologous nicotinic acid ester prodrugs to understand how properties like alkyl chain length affect delivery through biological matrices.[8]

  • Synthetic Chemistry: Acts as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals like synthetic nicotine and various active pharmaceutical ingredients (APIs).[1][13][14]

This compound: A Research Chemical

Currently, this compound is primarily positioned as a building block or intermediate in organic synthesis. Its bifunctional nature (a carboxylic acid and an ester) allows for differential reactivity in constructing more complex molecules. There is less available data on its direct biological applications compared to ethyl nicotinate. Its utility lies in its potential to be incorporated into larger scaffolds in medicinal chemistry programs.

Prodrug Potential and Metabolic Fate

Both molecules can be considered potential prodrugs of nicotinic acid, designed to release the active parent drug through enzymatic hydrolysis.

Ethyl Nicotinate is a classic example of an ester prodrug.[8] Upon absorption, it is expected to be hydrolyzed by esterase enzymes in the skin, blood, or liver to release nicotinic acid and ethanol. The rate of this hydrolysis is a critical factor in its pharmacokinetic profile.[15]

This compound also has an ester linkage that can be hydrolyzed. However, the resulting molecule would be nicotinic acid-3,5-dicarboxylic acid, not nicotinic acid itself. Further metabolic steps would be required to yield the parent vitamin. The metabolic fate is less studied, but the presence of the free carboxylic acid could influence its interaction with metabolizing enzymes.

Below is a diagram illustrating the potential hydrolytic pathways.

G cluster_0 Ethyl Nicotinate Pathway cluster_1 This compound Pathway EN Ethyl Nicotinate Esterase Esterase Hydrolysis (in vivo) EN->Esterase Metabolism NA_EN Nicotinic Acid Esterase->NA_EN Ethanol Ethanol Esterase->Ethanol MCNA This compound Esterase2 Esterase Hydrolysis (in vivo) MCNA->Esterase2 Metabolism Metabolite Nicotinic Acid- 3,5-dicarboxylic Acid Esterase2->Metabolite Methanol Methanol Esterase2->Methanol

Caption: Potential metabolic hydrolysis pathways for each compound.

Experimental Protocols: A Comparative Workflow

To objectively compare these compounds in a research setting, a standardized workflow is essential. Below is a general workflow for evaluating their potential as topical delivery agents.

G start Start: Compound Acquisition sol 1. Solubility Assay (e.g., Shake-Flask in PBS) start->sol logp 2. LogP Determination (e.g., HPLC Method) sol->logp permeation 3. In Vitro Skin Permeation (Franz Diffusion Cell) logp->permeation hydrolysis 4. Hydrolysis Rate Assay (HPLC in Skin Homogenate) permeation->hydrolysis vasodilation 5. Vasodilation Assay (e.g., Laser Doppler Flowmetry) hydrolysis->vasodilation analysis 6. Data Analysis & Comparison vasodilation->analysis end Conclusion analysis->end

Caption: A logical workflow for the head-to-head evaluation of topical agents.

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is fundamental for comparing the skin penetration capabilities of the two compounds.

Objective: To quantify and compare the flux of this compound and ethyl nicotinate across a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised skin membrane (e.g., porcine ear skin, human cadaver skin)

  • Receptor fluid: Phosphate-buffered saline (PBS), pH 7.4

  • Formulations of each test compound (e.g., 1% w/v in a propylene glycol/water vehicle)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Methodology:

  • Skin Preparation: Thaw and cut excised skin to fit the Franz cells. Equilibrate the skin in PBS for 30 minutes.

  • Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment.

  • Equilibration: Place the assembled cells in a stirring water bath at 37°C for 30 minutes to allow the system to equilibrate.

  • Dosing: Apply a finite dose (e.g., 10 µL/cm²) of the test formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor fluid via the sampling arm. Immediately replace the volume with fresh, pre-warmed PBS.

  • Sample Analysis: Analyze the collected samples using a validated HPLC method to determine the concentration of the permeated compound.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot this against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

Conclusion and Recommendations

The head-to-head comparison reveals that This compound and ethyl nicotinate are suited for different research and development trajectories.

  • Ethyl Nicotinate is a well-characterized compound with established biological effects as a topical vasodilator. Its favorable physicochemical properties for skin penetration make it the superior choice for research into topical drug delivery, dermatological formulations, and as a positive control in vasodilation studies.

  • This compound is a less-explored molecule that holds potential as a synthetic building block in medicinal chemistry. Its dicarboxylic acid nature (post-hydrolysis) suggests it may be investigated for applications where increased water solubility and different receptor interactions are desired, distinguishing it from the more lipophilic simple esters.

For drug development professionals, the choice is clear: ethyl nicotinate is the pragmatic option for formulation development targeting local vasodilation. For medicinal chemists and discovery scientists, this compound offers a scaffold for novel compound synthesis where the unique substitution pattern can be exploited.

References

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A Comparative Guide to the Cellular Uptake of 5-(Methoxycarbonyl)nicotinic Acid and Nicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cellular permeability of bioactive molecules is a cornerstone of effective therapeutic design. This guide provides an in-depth, objective comparison of the cellular uptake mechanisms of two structurally related but functionally distinct compounds: 5-(Methoxycarbonyl)nicotinic acid and nicotinamide. By synthesizing established transport biology with robust experimental methodologies, this document aims to equip you with the foundational knowledge to predict, analyze, and modulate the intracellular concentration of these and similar small molecules.

Introduction: Structural Analogs, Divergent Fates

Nicotinamide, a form of vitamin B3, is a fundamental precursor for the synthesis of the coenzyme nicotinamide adenine dinucleotide (NAD+), a critical player in cellular redox reactions and energy metabolism.[1][2] Its cellular entry is a tightly regulated process, essential for maintaining cellular homeostasis.

This compound, a derivative of nicotinic acid (another form of vitamin B3), presents a different chemical profile. The presence of the methoxycarbonyl group alters its physicochemical properties, suggesting a potentially different mode of interaction with cellular transport machinery compared to the amide group of nicotinamide. Understanding these differences is paramount for applications ranging from drug delivery to metabolic research.

This guide will dissect the known and probable cellular uptake pathways for each compound, provide a detailed experimental protocol for a head-to-head comparison, and present a framework for interpreting the resulting data.

Mechanistic Insights into Cellular Uptake

The entry of small molecules into a cell is rarely a simple act of diffusion. More often, it is a sophisticated, protein-mediated process. The distinct chemical structures of nicotinamide and this compound suggest they are recognized by different families of solute carrier (SLC) transporters.

Nicotinamide: A Journey via Equilibrative Nucleoside Transporters

Recent research has identified Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2), encoded by the genes SLC29A1 and SLC29A2, as the primary drivers of nicotinamide uptake into human cells.[3][4][5][6] These transporters are bidirectional, facilitating the movement of nucleosides and structurally related compounds down their concentration gradient.

The uptake of nicotinamide is a saturable process, indicating a finite number of transporter proteins on the cell surface.[7] Once inside the cell, nicotinamide is rapidly converted to NAD+, maintaining the concentration gradient that drives further uptake.[7]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nicotinamide_ext Nicotinamide ENT1_ENT2 ENT1/ENT2 (SLC29A1/SLC29A2) Nicotinamide_ext->ENT1_ENT2 Binding Nicotinamide_int Nicotinamide ENT1_ENT2->Nicotinamide_int Transport NAD NAD+ Synthesis Nicotinamide_int->NAD Metabolic Trapping

Caption: Cellular uptake pathway for nicotinamide.

This compound: A Probable Substrate for Monocarboxylate and Organic Anion Transporters

While direct studies on the cellular uptake of this compound are limited, its structure as a monocarboxylic acid ester provides strong clues to its transport mechanisms. It is highly probable that its uptake is mediated by transporters that handle nicotinic acid and other monocarboxylates.

Nicotinic acid uptake has been shown to be a carrier-mediated process, notably involving Organic Anion Transporter 2 (OAT2), encoded by the SLC22A7 gene, particularly in the liver.[8][9] Furthermore, studies on intestinal and colonic epithelial cells have demonstrated a specific, pH-dependent carrier-mediated system for nicotinic acid.[10][11][12][13] Monocarboxylate transporters (MCTs) are also key candidates for the transport of such compounds.[14][15][16][17][18] The ester group in this compound may influence its affinity for these transporters, potentially leading to different uptake kinetics compared to nicotinic acid.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCN_ext This compound OAT_MCT OATs/MCTs (e.g., SLC22A7) MCN_ext->OAT_MCT Binding MCN_int This compound OAT_MCT->MCN_int Transport Metabolism Potential Hydrolysis/Metabolism MCN_int->Metabolism

Caption: Probable cellular uptake pathway for this compound.

Experimental Design: A Head-to-Head Comparison

To empirically compare the cellular uptake of these two compounds, a robust and well-controlled experimental workflow is essential. The following protocol outlines a standard approach using cultured cells and quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for measuring intracellular drug concentrations.[19]

Experimental Workflow

cluster_prep Cell Preparation cluster_treatment Treatment cluster_harvest Cell Harvesting & Lysis cluster_analysis Analysis cell_culture 1. Seed cells in multi-well plates (e.g., HeLa, HepG2) incubation 2. Incubate to ~80-90% confluency cell_culture->incubation treatment_prep 3. Prepare compound solutions in buffer incubation->treatment_prep cell_treatment 4. Treat cells with compounds (time-course and concentration-response) treatment_prep->cell_treatment wash 5. Wash cells with ice-cold PBS cell_treatment->wash lysis 6. Lyse cells and collect lysate wash->lysis protein_assay 7. Determine protein concentration lysis->protein_assay lcms 8. Quantify intracellular compound concentration by LC-MS/MS lysis->lcms data_analysis 9. Normalize to protein concentration and analyze data protein_assay->data_analysis lcms->data_analysis

Caption: Experimental workflow for comparative cellular uptake analysis.

Detailed Protocol

Materials:

  • Cell line of interest (e.g., HeLa for general uptake, HepG2 for liver-specific transport studies)

  • Complete cell culture medium

  • Multi-well plates (e.g., 12-well or 24-well)

  • Phosphate-buffered saline (PBS), ice-cold

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • This compound and nicotinamide

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed the chosen cell line into multi-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Preparation: Prepare stock solutions of this compound and nicotinamide in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solutions to the desired final concentrations in HBSS.

  • Uptake Assay:

    • Time-Course: To determine the rate of uptake, treat cells with a fixed concentration of each compound and harvest at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Concentration-Response: To assess the kinetics of uptake (e.g., Km and Vmax), treat cells with increasing concentrations of each compound for a fixed time period (determined from the time-course experiment).

  • Cell Harvesting:

    • At each time point or after the fixed incubation period, aspirate the treatment solution.

    • Immediately wash the cells three times with ice-cold PBS to remove any extracellular compound.

    • Add cell lysis buffer to each well and incubate on ice to ensure complete lysis.

    • Scrape the cells and collect the lysate.

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the cell lysates to pellet cellular debris.

    • Collect the supernatant for analysis.

    • Perform a protein precipitation step (e.g., with acetonitrile) to remove proteins that can interfere with the LC-MS/MS analysis.

  • Protein Quantification: Use an aliquot of the cell lysate to determine the total protein concentration using a BCA assay. This will be used to normalize the intracellular compound concentration.

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to quantify the intracellular concentrations of this compound and nicotinamide.

  • Data Analysis:

    • Normalize the intracellular compound concentration to the total protein concentration for each sample.

    • For the time-course experiment, plot the normalized intracellular concentration against time.

    • For the concentration-response experiment, plot the initial uptake rate (from the linear phase of the time-course) against the substrate concentration and fit to a Michaelis-Menten model to determine Km and Vmax.

Data Interpretation and Comparative Analysis

The results from the proposed experiments will allow for a direct and quantitative comparison of the cellular uptake of this compound and nicotinamide.

Parameter This compound Nicotinamide Interpretation
Initial Uptake Rate (Experimental Data)(Experimental Data)A higher initial uptake rate suggests more efficient transport into the cell.
Km (Michaelis Constant) (Experimental Data)(Experimental Data)A lower Km indicates a higher affinity of the compound for its transporter(s).
Vmax (Maximum Velocity) (Experimental Data)(Experimental Data)Vmax reflects the maximum capacity of the transport system.
pH Dependence (Hypothesized: High)(Hypothesized: Low)Strong pH dependence for this compound would support the involvement of proton-coupled transporters like some MCTs.
Inhibitor Sensitivity (e.g., Probenecid for OATs)(e.g., Dipyridamole for ENTs)Selective inhibition can help identify the specific transporters involved.

Conclusion

The cellular uptake of this compound and nicotinamide is likely governed by distinct transporter families, a hypothesis rooted in their structural differences. While nicotinamide utilizes the well-characterized ENT system, this compound is predicted to be a substrate for organic anion and monocarboxylate transporters.

The provided experimental framework offers a robust methodology for validating these hypotheses and quantifying the differences in their uptake kinetics. The resulting data will be invaluable for researchers in drug development and cellular metabolism, enabling more informed decisions in the design and application of these and related compounds.

References

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Evaluating 5-(Methoxycarbonyl)nicotinic Acid: A Comparative Guide for Cellular Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals exploring novel therapeutic agents, nicotinic acid (niacin) and its derivatives present a compelling field of study. These compounds, central to cellular metabolism, have demonstrated a breadth of biological activities, from potent anti-inflammatory and anticancer effects to neuroprotective properties. This guide provides an in-depth evaluation of a specific derivative, 5-(Methoxycarbonyl)nicotinic acid, also known as methyl nicotinate. Due to the nascent stage of research on this particular ester, we will contextualize its performance by drawing comparisons with its parent compound, nicotinic acid, and other relevant derivatives. This guide offers a framework for its investigation, complete with experimental protocols and an analysis of the underlying cellular mechanisms.

Introduction to this compound: Structure and Potential

This compound is the methyl ester of nicotinic acid. The addition of a methoxycarbonyl group can alter the parent molecule's physicochemical properties, such as lipophilicity, which may, in turn, influence its cellular uptake, metabolism, and ultimately, its biological activity. While nicotinic acid's roles in NAD+ biosynthesis and as a ligand for the G protein-coupled receptor 109A (GPR109A) are well-documented, the specific effects of the 5-methoxycarbonyl modification are an active area of investigation.[1] The primary hypothesis is that this modification could enhance cell permeability, potentially leading to more potent or targeted effects.

Comparative Performance Analysis in Cellular Models

Direct and extensive comparative data for this compound across a wide range of cell lines remains limited. However, by examining studies on the parent compound and structurally related derivatives, we can construct a performance profile and identify key parameters for evaluation.

Cytotoxicity and Antiproliferative Activity

A crucial first step in evaluating any new compound is to determine its cytotoxic profile in both cancerous and non-cancerous cell lines.

Existing Data:

  • This compound (Methyl Nicotinate): Studies have shown that methyl nicotinate is not cytotoxic in human dermal fibroblast neonatal (HDFn) cells at a concentration of 5 mg/mL, suggesting a favorable safety profile in non-cancerous cells.[2]

  • Nicotinic Acid Derivatives: In contrast, other derivatives of nicotinic acid have demonstrated significant cytotoxic potential against various cancer cell lines. For instance, certain novel nicotinic acid-based compounds have shown potent activity against colon (HCT-15) and prostate (PC-3) cancer cell lines, with IC50 values comparable to the standard chemotherapeutic agent doxorubicin.[3]

  • Nicotinamide Derivatives: A series of nicotinamide-based diamides exhibited good cytotoxic activities against lung cancer cell lines (NCI-H460, A549, NCI-H1975) while showing selectivity over normal cells (HL-7702 and MDCK).[4]

Comparative Cytotoxicity Data of Nicotinic Acid Derivatives:

Compound/DrugHCT-15 (Colon Carcinoma) IC50 (µM)PC-3 (Prostate Carcinoma) IC50 (µM)Reference
Nicotinic Acid Analog 5c0.0980.112[3]
Doxorubicin0.1010.123[3]
Sorafenib0.0880.091[3]

Experimental Workflow for Cytotoxicity Assessment:

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h (adhesion) cell_seeding->incubation1 compound_prep Prepare serial dilutions of This compound and control compounds incubation1->compound_prep treatment Treat cells with compounds compound_prep->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 2-4h (formazan formation) mtt_addition->incubation3 solubilization Solubilize formazan crystals (e.g., with DMSO) incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout data_analysis Calculate % cell viability readout->data_analysis ic50 Determine IC50 values data_analysis->ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Anti-inflammatory Potential

Nicotinic acid is known to exert anti-inflammatory effects, in part through the activation of the GPR109A receptor.[1] This provides a strong rationale for investigating whether this compound retains or enhances this activity.

Key Inflammatory Markers to Investigate:

  • Pro-inflammatory Cytokines: TNF-α, IL-6

  • Chemokines: MCP-1, RANTES

  • Enzymes: iNOS, COX-2

A study on new nicotinic acid derivatives demonstrated that several compounds exhibited significant anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophage cells, comparable to ibuprofen, by inhibiting these markers.[5]

Experimental Protocol for Evaluating Anti-inflammatory Effects:

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages and stimulate with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Compound Treatment: Co-treat the cells with various concentrations of this compound and a positive control (e.g., nicotinic acid or a known anti-inflammatory drug).

  • Nitric Oxide Measurement: Measure the production of nitric oxide (a product of iNOS) in the culture supernatant using the Griess assay.

  • Cytokine and Chemokine Analysis: Quantify the levels of TNF-α, IL-6, MCP-1, and RANTES in the supernatant using ELISA kits.

  • Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Nos2 (iNOS), Cox2, Tnf, Il6, Ccl2 (MCP-1), and Ccl5 (RANTES).

  • Western Blotting: Analyze the protein expression of iNOS and COX-2 in cell lysates.

Mechanistic Insights: Signaling Pathways

Understanding the molecular pathways through which this compound exerts its effects is critical for its development as a therapeutic agent.

Potential Signaling Pathways to Investigate:

  • NAD+ Biosynthesis: As a derivative of nicotinic acid, a precursor to NAD+, it is essential to determine if this compound influences intracellular NAD+ levels.

  • GPR109A Signaling: Investigate the activation of GPR109A and its downstream signaling cascades, which are known to mediate the anti-inflammatory and anti-lipolytic effects of nicotinic acid.[1][6]

  • VEGFR-2 Signaling: Some nicotinic acid derivatives have shown anticancer activity by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis.[3]

  • Akt/mTOR Pathway: The GPR109A receptor has been shown to exert anti-inflammatory effects by inhibiting the Akt/mTOR signaling pathway in pancreatic β-cells.[6]

  • Prostaglandin Synthesis: The vasodilatory effects of methyl nicotinate are thought to be mediated by the release of prostaglandins.[7][8]

Signaling Pathway Investigation Workflow:

G cluster_0 Cell Treatment cluster_1 NAD+ Measurement cluster_2 Western Blot Analysis cluster_3 Gene Expression Analysis cell_prep Prepare and treat selected cell lines with This compound nad_assay Perform NAD+/NADH cycling assay cell_prep->nad_assay protein_extraction Extract total protein cell_prep->protein_extraction rna_extraction Extract total RNA cell_prep->rna_extraction western_blot Probe for phosphorylated and total proteins (e.g., Akt, mTOR, VEGFR-2) protein_extraction->western_blot qpcr Perform qRT-PCR for target genes rna_extraction->qpcr

Sources

A Comparative Guide to the Metabolic Fate of Nicotinic Acid Esters: From Prodrug to Active Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the metabolic fate of common nicotinic acid esters, offering researchers and drug development professionals a framework for understanding their biotransformation. We will delve into the enzymatic processes governing their activation, the subsequent metabolic pathways of the parent compound, and the experimental methodologies required to elucidate these transformations.

Introduction: The Role and Rationale of Nicotinic Acid Esters

Nicotinic acid (Niacin, Vitamin B3) is a broad-spectrum lipid-lowering agent and a vital nutrient.[1] Its therapeutic use, however, is often hampered by poor physicochemical properties and a distinctive side effect: intense cutaneous flushing.[2] Nicotinic acid esters, such as methyl, ethyl, and benzyl nicotinate, are frequently employed as prodrugs, particularly in topical formulations, to enhance skin penetration and modulate the delivery of the active nicotinic acid moiety.[3][4][5] These esters act as vasodilators, increasing local blood flow and skin oxygenation.[6][7] Understanding their metabolic conversion is paramount, as the rate and extent of hydrolysis directly influence the local concentration of nicotinic acid, thereby dictating both therapeutic efficacy and the potential for side effects.[4]

The core principle behind using these esters is their enzymatic hydrolysis in situ by esterases present in the skin and other tissues, releasing nicotinic acid.[7][8] The structure of the ester's alcohol group is a critical determinant of its lipophilicity and, consequently, its permeation rate and susceptibility to enzymatic cleavage. This guide will compare these key characteristics.

The Primary Metabolic Event: Ester Hydrolysis

The universal first step in the metabolism of nicotinic acid esters is the cleavage of the ester bond to yield nicotinic acid and the corresponding alcohol. This reaction is predominantly catalyzed by carboxylesterases (EC 3.1.1.1), a class of enzymes abundant in the liver, plasma, and skin.[8]

The rate of this hydrolysis is a key differentiator among the various esters. It is influenced by factors such as the steric hindrance and electronic properties of the alcohol moiety. For instance, studies have shown that the dermis has a very pronounced capacity for metabolizing these esters, while the epidermis's role is more limited.[4] The enzymatic hydrolysis in plasma and by purified liver carboxylesterase depends significantly on hydrophobic and steric factors.[8] While simple alkyl esters like methyl and ethyl nicotinate are readily hydrolyzed, bulkier groups can slow the reaction.[8]

Below is a generalized workflow for assessing this primary metabolic step.

G cluster_0 In Vitro Hydrolysis Assay Workflow start Prepare Stock Solution of Nicotinic Acid Ester matrix Select Biological Matrix (e.g., Human Plasma, Skin Homogenate, Liver Microsomes) incubate Incubate Ester with Matrix at 37°C matrix->incubate sampling Collect Samples at Multiple Time Points incubate->sampling quench Quench Reaction (e.g., add Acetonitrile) sampling->quench process Process Sample (Centrifuge to pellet protein) quench->process analyze Analyze Supernatant via LC-MS/MS process->analyze quantify Quantify Remaining Parent Ester & Formed Nicotinic Acid analyze->quantify

Caption: Workflow for an in vitro ester hydrolysis experiment.

Comparative Hydrolysis Rates: A Quantitative Look

The metabolic stability of an ester is inversely proportional to its rate of hydrolysis. A compound that is rapidly hydrolyzed will have low stability and a short half-life in a given biological matrix. Quantitative data, such as the Michaelis-Menten constants (Km and Vmax), provide the most objective comparison.

A study comparing the hydrolysis of various nicotinate esters by purified hog liver carboxylesterase provides valuable comparative data.[8]

Nicotinic Acid EsterVmax (nmol/min/mg)Km (mM)Vmax/Km (Relative Hydrolysis Rate)
Methyl Nicotinate 10,7001.85,944
Ethyl Nicotinate 11,1004.82,313
n-Propyl Nicotinate 13,0002.55,200
n-Butyl Nicotinate 14,0001.87,778
tert-Butyl Nicotinate Not Detectably Hydrolyzed--
Benzyl Nicotinate 2,8000.93,111

Data synthesized from Bugmann, et al., Xenobiotica, 1989.[8]

Analysis of Comparative Data:

  • Chain Length: Hydrolysis rates for straight-chain alkyl esters (methyl, propyl, butyl) are generally high. The n-butyl ester shows the highest efficiency (Vmax/Km) in this set, suggesting an optimal fit in the enzyme's active site.

  • Steric Hindrance: The dramatic difference between n-butyl nicotinate and its isomer, tert-butyl nicotinate (which was not hydrolyzed), powerfully illustrates the impact of steric hindrance. The bulky tert-butyl group likely prevents the substrate from properly binding to the carboxylesterase active site.

  • Aromatic Esters: Benzyl nicotinate is a good substrate but is hydrolyzed less rapidly than the most efficient small alkyl esters.

Downstream Metabolic Fate of Liberated Nicotinic Acid

Once nicotinic acid is released, its subsequent metabolic fate is independent of its ester precursor but highly dependent on its concentration and the duration of exposure at the metabolic site. This is analogous to the well-documented differences between immediate-release and time-release oral niacin formulations.[2][9] Rapid hydrolysis of an ester mimics an immediate-release formulation, potentially saturating one metabolic pathway and shunting the substrate down another.

Nicotinic acid has two primary metabolic fates[2][9]:

  • Conjugation Pathway: A high-capacity, low-affinity pathway where nicotinic acid is conjugated with glycine to form nicotinuric acid. This pathway is associated with the release of prostaglandins that cause vasodilation and flushing.

  • Amidation/Salvage Pathway: A low-capacity, high-affinity pathway where nicotinic acid is converted to nicotinamide adenine dinucleotide (NAD). Catabolism of NAD releases nicotinamide (NAM), which is then methylated to N1-methylnicotinamide (MNA) and subsequently oxidized to metabolites like N-methyl-2-pyridone-5-carboxamide (M2PY). This pathway has been associated with potential hepatotoxicity at high, sustained concentrations.[2]

G cluster_pathways Metabolic Pathways of Nicotinic Acid ester Nicotinic Acid Ester (e.g., Ethyl Nicotinate) na Nicotinic Acid (Niacin) ester->na Hydrolysis (Esterases) nua Nicotinuric Acid (Glycine Conjugate) na->nua Conjugation (High Capacity) nad NAD+ na->nad Amidation/Salvage (Low Capacity) flush Vasodilation / Flushing nua->flush nam Nicotinamide (NAM) nad->nam mna N1-Methylnicotinamide (MNA) nam->mna m2py N-Methyl-2-pyridone- 5-carboxamide (M2PY) mna->m2py

Caption: The dual metabolic pathways of nicotinic acid after its release from an ester prodrug.

A rapidly hydrolyzed ester will generate a high local concentration of nicotinic acid, favoring the flushing-associated conjugation pathway to nicotinuric acid. Conversely, an ester that is hydrolyzed more slowly provides a sustained, lower concentration of nicotinic acid, which can be more readily handled by the amidation pathway.

Experimental Protocols

Trustworthy metabolic data relies on robust, well-validated experimental design. Here we provide foundational protocols for in vitro and in vivo assessment.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol determines the intrinsic clearance of a nicotinic acid ester by Phase I enzymes.

Rationale & Self-Validation: Liver microsomes are a cost-effective and widely used model containing a high concentration of drug-metabolizing enzymes, including carboxylesterases and Cytochrome P450s.[10][11] The protocol includes positive controls (compounds with known high and low clearance) to validate the metabolic competency of the microsomal batch and a negative control (no cofactors) to distinguish enzymatic degradation from chemical instability.

Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the test ester in DMSO. Create a 100x working solution (e.g., 100 µM) by diluting the stock in acetonitrile/water.

    • Prepare a NADPH-regenerating system solution (e.g., Promega NADPH-Regen®) according to the manufacturer's instructions. This cofactor is essential for P450 enzymes, though less so for esterases. Its inclusion allows for a broader screen of metabolic pathways.

  • Incubation:

    • Pre-warm the diluted microsomes and buffer solution to 37°C in a water bath for 5 minutes.

    • To initiate the reaction, add 1 µL of the 100x ester working solution to 99 µL of the pre-warmed microsomal suspension for a final substrate concentration of 1 µM.

    • For the main experiment, add the NADPH-regenerating system. For the negative control, add an equal volume of buffer.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog).[12]

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a 96-well plate for analysis.

    • Analyze samples using a validated LC-MS/MS method to quantify the peak area of the parent ester relative to the internal standard at each time point.[13][14]

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol assesses the overall metabolic fate, including absorption, distribution, metabolism, and excretion (ADME) of a nicotinic acid ester following administration.

Rationale & Self-Validation: An in vivo study provides the most physiologically relevant data, integrating the effects of absorption, tissue-specific metabolism, and excretion.[15][16] The use of a control group and the collection of both plasma and urine allow for a comprehensive mass balance analysis and metabolite profile. The choice of animal model should be justified based on similarities in metabolic pathways to humans where known.[15]

Methodology:

  • Animal Acclimatization & Dosing:

    • Acclimate male Sprague-Dawley rats (n=3-5 per group) for at least one week under standard laboratory conditions.[17]

    • Prepare the dosing formulation of the nicotinic acid ester in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol®).

    • Administer the compound via the intended route (e.g., topical application to a shaved area or oral gavage) at a predetermined dose.

  • Sample Collection:

    • Collect blood samples (approx. 100 µL) via tail vein or saphenous vein at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[13]

    • Immediately process blood to plasma by centrifugation at 4°C.

    • House animals in metabolic cages to collect urine over specified intervals (e.g., 0-8h, 8-24h).

    • Store all plasma and urine samples at -80°C until analysis.

  • Sample Preparation:

    • For plasma samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard.[12]

    • For urine samples, dilute with water/acetonitrile and add the internal standard.

    • Centrifuge all samples and transfer the supernatant for analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the parent ester, nicotinic acid, nicotinuric acid, nicotinamide, MNA, and M2PY in plasma and urine.[12][18]

  • Pharmacokinetic & Metabolite Analysis:

    • Use software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, half-life) for the parent ester and nicotinic acid.

    • Quantify the amounts of each metabolite excreted in the urine to determine the relative contribution of the conjugation and amidation pathways.

Conclusion

The metabolic fate of nicotinic acid esters is a tale of two parts: the initial prodrug activation via hydrolysis and the subsequent, concentration-dependent processing of the active nicotinic acid. A comparative analysis reveals that the structure of the ester's alcohol moiety is a critical design element, profoundly influencing the rate of hydrolysis. This rate, in turn, dictates the local concentration of nicotinic acid, which shunts the molecule down one of two distinct metabolic pathways, ultimately influencing the balance between desired therapeutic effect and unwanted side effects like flushing. A thorough understanding, gained through the systematic application of the in vitro and in vivo protocols detailed here, is essential for the rational design and development of effective therapies based on these versatile compounds.

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A Researcher's Guide to 5-(Methoxycarbonyl)nicotinic Acid: A Comparative Validation for Advancing Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical validation of 5-(Methoxycarbonyl)nicotinic acid as a research tool, offering a comparative analysis against established alternatives. Designed for researchers, scientists, and drug development professionals, this document elucidates the potential applications and experimental considerations for this nicotinic acid derivative.

Introduction: The Rationale for Nicotinic Acid Derivatives in Research

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism. It serves as a precursor for the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1] These molecules are critical for a vast array of biological processes, including energy metabolism, DNA repair, and cell signaling.[1] In pharmacological doses, nicotinic acid has been utilized for its lipid-modifying properties, notably its ability to lower triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[1][2][3]

The therapeutic and research applications of nicotinic acid have spurred the development of various derivatives. These modifications aim to enhance its physicochemical properties, bioavailability, and pharmacological profile. This compound, the methyl ester of nicotinic acid at the 5-position, represents one such derivative. The esterification of the carboxylic acid group can potentially alter its polarity, cell permeability, and metabolism, making it a subject of interest for researchers exploring novel ways to modulate NAD+ levels and lipid metabolism.

This guide will explore the hypothesized utility of this compound and compare it to three key alternatives: its parent compound, nicotinic acid; another form of vitamin B3, nicotinamide; and a popular NAD+ precursor, nicotinamide riboside.

Comparative Analysis of Nicotinic Acid-Based Research Tools

The selection of a research tool to modulate NAD+ metabolism and related pathways is critical for experimental success. The following table provides a comparative overview of this compound and its primary alternatives.

FeatureThis compound (Hypothesized)Nicotinic Acid (Niacin)NicotinamideNicotinamide Riboside (NR)
Primary Mechanism of Action Pro-drug of nicotinic acid; NAD+ precursor via the Preiss-Handler pathway.Agonist for the nicotinic acid receptor (GPR109A); NAD+ precursor via the Preiss-Handler pathway.[1][2]NAD+ precursor via the salvage pathway; does not activate GPR109A.[1]NAD+ precursor, readily converted to nicotinamide mononucleotide (NMN).
Potential Advantages Improved cell permeability due to esterification; potentially reduced "flushing" side effect.Well-characterized lipid-modifying effects; established clinical history.[1][2]Avoids the flushing side effect associated with nicotinic acid.Efficiently raises NAD+ levels with minimal side effects.
Potential Disadvantages Requires intracellular hydrolysis to become active; limited published data.Can cause a significant "flushing" response mediated by prostaglandins; potential for hepatotoxicity at high doses.[2]Does not possess the lipid-modifying effects of nicotinic acid.Higher cost compared to nicotinic acid and nicotinamide.
Key Research Applications Investigating pro-drug strategies for nicotinic acid; studying the impact of altered pharmacokinetics on NAD+ metabolism and lipid regulation.Studies on lipid metabolism, atherosclerosis, and cardiovascular disease; research on the role of GPR109A signaling.[1][2][3]Research on NAD+ metabolism, sirtuin activity, and aging; studies where the flushing effect of nicotinic acid is undesirable.Investigating the effects of NAD+ boosting on age-related diseases, metabolic disorders, and neurodegeneration.

Signaling and Metabolic Pathways

The metabolism of nicotinic acid and its derivatives is central to their biological activity. The following diagram illustrates the key metabolic pathways leading to NAD+ synthesis.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5-MNA 5-(Methoxycarbonyl) nicotinic acid NA_in Nicotinic Acid 5-MNA->NA_in Hydrolysis NA Nicotinic Acid NA->NA_in Transport NAM Nicotinamide NAM_in Nicotinamide NAM->NAM_in Transport NR Nicotinamide Riboside NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK1/2 NA_in->NMN Preiss-Handler Pathway GPR109A GPR109A Receptor NA_in->GPR109A NAM_in->NMN Salvage Pathway NAD NAD+ NMN->NAD Lipid_Effects Lipid-Modifying Effects GPR109A->Lipid_Effects Flushing Flushing Effect GPR109A->Flushing

Metabolic pathways of nicotinic acid and its derivatives.

Experimental Validation of this compound

To establish this compound as a reliable research tool, a series of validation experiments are necessary. The following protocols provide a framework for assessing its key hypothesized properties.

Protocol 1: Validation of Pro-drug Activity and Cell Permeability

This experiment aims to determine if this compound acts as a pro-drug of nicotinic acid and exhibits enhanced cell permeability.

Workflow Diagram:

start HEK293 cells treatment Treat with 5-MNA or Nicotinic Acid (equal molar) start->treatment incubation Incubate for various time points (e.g., 1, 4, 24h) treatment->incubation harvest Harvest cells and media incubation->harvest extraction Extract intracellular and extracellular metabolites harvest->extraction analysis LC-MS/MS analysis for 5-MNA and Nicotinic Acid extraction->analysis endpoint Compare intracellular/ extracellular ratios analysis->endpoint

Workflow for pro-drug validation.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in 6-well plates and grow to 80% confluency. Treat cells with equimolar concentrations of this compound or nicotinic acid. Include a vehicle control (e.g., DMSO).

  • Time Course: Incubate the treated cells for 1, 4, and 24 hours.

  • Sample Collection: At each time point, collect the culture media and wash the cells with ice-cold PBS. Lyse the cells with a suitable buffer for metabolite extraction.

  • Metabolite Extraction: Perform a methanol-chloroform extraction to separate polar metabolites from both the cell lysates and the culture media.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection and quantification of this compound and nicotinic acid.

  • Data Analysis: Calculate the intracellular and extracellular concentrations of both compounds at each time point. A higher intracellular-to-extracellular ratio of nicotinic acid in cells treated with this compound would suggest its role as a pro-drug with enhanced permeability.

Protocol 2: Assessment of NAD+ Boosting Capacity

This experiment will compare the efficiency of this compound in increasing intracellular NAD+ levels relative to nicotinic acid and nicotinamide.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture HepG2 cells (a human liver cell line) and treat with a dose-range of this compound, nicotinic acid, and nicotinamide.

  • Incubation: Incubate the cells for 24 hours.

  • NAD+ Quantification: Lyse the cells and measure intracellular NAD+ levels using a commercially available NAD+/NADH assay kit.

  • Data Analysis: Normalize NAD+ levels to total protein concentration for each sample. Compare the dose-response curves for each compound to determine their relative potency in boosting NAD+ levels.

Protocol 3: Evaluation of GPR109A Activation and Downstream Effects

This protocol will determine if this compound can activate the nicotinic acid receptor, GPR109A, and elicit downstream effects on lipid metabolism.

Workflow Diagram:

start CHO-K1 cells stably expressing GPR109A treatment Treat with 5-MNA or Nicotinic Acid start->treatment start->treatment incubation Incubate for 30 minutes treatment->incubation treatment->incubation cAMP_assay Measure intracellular cAMP levels incubation->cAMP_assay lipid_analysis In parallel, treat HepG2 cells and measure triglyceride levels incubation->lipid_analysis endpoint Assess GPR109A activation and -lipid-lowering effects cAMP_assay->endpoint lipid_analysis->endpoint

Workflow for GPR109A activation and lipid analysis.

Step-by-Step Methodology:

  • GPR109A Activation Assay:

    • Use a cell line stably expressing the human GPR109A receptor (e.g., CHO-K1 cells).

    • Treat the cells with increasing concentrations of this compound and nicotinic acid.

    • Measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production as an indicator of GPR109A activation.

  • Triglyceride Accumulation Assay:

    • Culture HepG2 cells and induce triglyceride accumulation by treating with oleic acid.

    • Co-treat the cells with this compound or nicotinic acid.

    • After 24 hours, lyse the cells and measure intracellular triglyceride levels using a commercial assay kit.

  • Data Analysis: Compare the potency of this compound and nicotinic acid in activating GPR109A and reducing triglyceride accumulation.

Conclusion and Future Directions

This compound presents a compelling, albeit understudied, research tool for the investigation of NAD+ metabolism and lipid regulation. Its potential as a pro-drug of nicotinic acid offers an avenue to explore the impact of modified pharmacokinetics on biological outcomes. The experimental protocols outlined in this guide provide a robust framework for validating its efficacy and mechanism of action.

Future research should focus on in vivo studies to assess the bioavailability, tissue distribution, and efficacy of this compound in animal models of metabolic disease. A direct comparison with other advanced NAD+ precursors, such as nicotinamide mononucleotide (NMN), would also be highly valuable. By systematically characterizing this and other novel nicotinic acid derivatives, the research community can continue to develop more precise and effective tools for understanding and treating metabolic disorders.

References

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Nicotinic acid. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • The psoriasis drug monomethylfumarate is a potent nicotinic acid receptor agonist. (2008). PubMed. Retrieved January 11, 2026, from [Link]

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Nicotinic acid: an old drug with a promising future. (n.d.). PMC. Retrieved January 11, 2026, from [Link]

  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. (n.d.). NIH. Retrieved January 11, 2026, from [Link]

Sources

A Comparative Guide to the Reproducibility of Experiments Using 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and functional materials, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide, crafted from the perspective of a Senior Application Scientist, delves into the nuances of working with 5-(Methoxycarbonyl)nicotinic acid, a versatile building block in drug discovery and materials science. We will explore a robust and reproducible protocol for its synthesis and characterization, dissect the potential pitfalls that can lead to variability, and compare its performance with a relevant alternative, providing you with the insights to ensure the reliability and integrity of your research.

The Challenge of Selective Monoesterification: A Source of Irreproducibility

The synthesis of this compound typically involves the selective monoesterification of pyridine-3,5-dicarboxylic acid or the selective monohydrolysis of the corresponding diester. This selectivity is often the primary source of reproducibility issues. The formation of diester or the complete hydrolysis back to the dicarboxylic acid are common side reactions that can significantly impact the yield and purity of the desired product.[1] Factors such as reaction time, temperature, stoichiometry of reagents, and the presence of moisture can all influence the outcome.[1] Achieving consistent results requires a deep understanding of the reaction mechanism and meticulous control over these parameters.

A Validated Protocol for the Synthesis and Characterization of this compound

This section provides a detailed, self-validating protocol for the synthesis of this compound via the selective monohydrolysis of dimethyl pyridine-3,5-dicarboxylate. The causality behind each step is explained to empower the researcher to troubleshoot and adapt the protocol as needed.

Experimental Workflow: Synthesis of this compound

cluster_0 Synthesis start Dimethyl pyridine-3,5-dicarboxylate reagents Potassium Hydroxide (0.5 eq) Methanol/Water start->reagents 1. reaction Stir at room temperature (Monitor by TLC) reagents->reaction 2. workup Acidification (HCl) Extraction (Ethyl Acetate) reaction->workup 3. purification Recrystallization (Ethanol/Water) workup->purification 4. product This compound purification->product 5. cluster_1 Coordination Polymer Synthesis linker 4,4'-(Pyridine-3,5-diyl)dibenzoic acid hydrothermal Hydrothermal Reaction (e.g., 120 °C, 3 days) linker->hydrothermal 1. metal Metal Salt (e.g., MnCl₂) metal->hydrothermal 1. solvent Solvent (e.g., DMF/H₂O) solvent->hydrothermal 1. crystal Coordination Polymer Crystals hydrothermal->crystal 2.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-(Methoxycarbonyl)nicotinic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice. This guide is designed to be a self-validating system, explaining the causality behind each step to ensure both safety and scientific integrity in your laboratory operations.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent properties of a chemical is the first step toward safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, we can infer its likely hazards from closely related structures like nicotinic acid and methyl nicotinate.

Inferred Hazard Profile: this compound is a solid organic compound containing both a carboxylic acid and a methyl ester functional group. Based on analogous compounds, it should be handled as a substance that can cause significant irritation and is potentially harmful to the environment.

Table 1: GHS Hazard Classifications of Related Compounds

Hazard StatementClassificationRationale and Implication for DisposalSource
H315: Causes skin irritation Skin Irritation (Category 2)Prolonged contact can cause irritation. Contaminated materials and PPE must be treated as hazardous waste.[1][2]
H319: Causes serious eye irritation Eye Irritation (Category 2A)Poses a significant risk of eye damage upon contact. Mandates the use of eye protection and dictates that any material contaminated with the substance must be carefully contained.[1][2][3]
H335: May cause respiratory irritation Specific Target Organ Toxicity - Single Exposure (Category 3)Inhalation of dust can irritate the respiratory system. All handling and weighing should be done in a ventilated area, such as a fume hood, to prevent airborne dust generation.[1]
H402: Harmful to aquatic life Hazardous to the Aquatic Environment, Acute Hazard (Category 3)This is a critical consideration for disposal. The substance must not be allowed to enter drains or waterways. This classification expressly prohibits sewer disposal.[3]

Pre-Disposal Operations: Handling and Segregation

Proper disposal begins with correct handling and storage throughout the chemical's lifecycle in the laboratory. The Occupational Safety and Health Administration (OSHA) mandates that chemical waste be strictly segregated and disposed of separately to prevent dangerous reactions.[4][5]

Step-by-Step Handling and Segregation Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound in any capacity, don the appropriate PPE.

    • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[2][6][7]

    • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[3][6]

    • Body Protection: A lab coat or other impervious clothing is required to prevent skin contact.[6][7]

  • Engineering Controls: Always handle the solid chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[1][6][8]

  • Waste Containerization:

    • Designate a specific, clearly labeled hazardous waste container for this compound and its contaminated materials.

    • The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a tightly sealing lid.[4][5]

    • Labeling is critical. The label must clearly state "Hazardous Waste" and identify the contents as "this compound". Include the date accumulation started and the associated hazards (e.g., "Irritant").[5]

  • Segregation Logic:

    • Do Not Mix with Other Waste: Never mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) office.[3]

    • Incompatibilities: Store this waste away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[7]

Spill Management: A Procedural Response

Accidents happen, and a prepared response is essential. The following protocol outlines the steps for managing a minor spill of solid this compound. A minor spill is one that is small in quantity (<5 g), does not pose an immediate fire or respiratory hazard, and can be managed by trained laboratory personnel without endangering them.[9][10]

Minor Solid Spill Cleanup Protocol:

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Assess & Equip: Ensure you are wearing the full PPE detailed in Section 2. If the spill is outside a fume hood, ensure ventilation is adequate without causing the powder to become airborne.[6]

  • Contain & Clean:

    • Gently cover the spill with an absorbent material to prevent dust dispersal.[11][12]

    • Carefully sweep up the spilled material and absorbent using a brush and dustpan. Avoid creating dust. Wet sweeping may be used to minimize dust.[6][11][12]

    • Place all contaminated materials (spilled substance, absorbent, brush head if disposable) into a designated hazardous waste container or a heavy-duty plastic bag for disposal.[11]

  • Decontaminate:

    • Wash the spill area thoroughly with soap and water.[11][13]

    • Wipe the area dry with paper towels. Place these used towels into the hazardous waste container.

  • Dispose of PPE:

    • Remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[3][6]

    • Wash hands thoroughly with soap and water after the cleanup is complete.[3][6]

The Disposal Pathway: From Laboratory to Final Disposition

The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[14] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[6][8][15] The aquatic toxicity (H402) makes drain disposal a direct violation of environmental safety principles.[3]

The following workflow illustrates the decision-making process for proper disposal.

DisposalWorkflow start Waste Generation (e.g., residual chemical, contaminated labware) ppe_check Is appropriate PPE being worn? (Gloves, Eye Protection, Lab Coat) start->ppe_check wear_ppe Action: Don appropriate PPE ppe_check->wear_ppe No segregate Segregate Waste Stream Place in a labeled, compatible, sealed hazardous waste container. ppe_check->segregate Yes wear_ppe->segregate incompatibles Store away from incompatible materials (Strong Oxidizers, Acids, Bases) segregate->incompatibles storage Store in designated Satellite Accumulation Area segregate->storage ehs_pickup Arrange for pickup by licensed hazardous waste contractor via EHS office storage->ehs_pickup end_point Final Disposal (e.g., Incineration at an approved TSDF) ehs_pickup->end_point

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocol:

  • Final Containerization: Ensure all waste, including empty but uncleaned containers, is placed in the correctly labeled hazardous waste container. Handle uncleaned containers as you would the product itself.[3]

  • Storage: Store the sealed waste container in your laboratory's designated hazardous waste Satellite Accumulation Area. This area must be secure and away from general laboratory traffic.

  • Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection of the hazardous waste. They will manage the transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).[16]

  • Method of Disposal: The most common and effective method for disposing of this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[14][17]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your critical research is conducted with the utmost respect for environmental regulations and ethical scientific practice.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. [Link]

  • Safety Data Sheet: Nicotinic acid. (n.d.). Carl ROTH. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State Colleges and Universities. [Link]

  • Chemical Spill Procedures. (n.d.). Clarkson University. [Link]

  • Safety Data Sheet: Nicotinic acid. (n.d.). Chemos GmbH & Co.KG. [Link]

  • NICOTINIC ACID EXTRA PURE Safety Data Sheet. (n.d.). Loba Chemie. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Complicated Chemical Spills. (n.d.). University of Illinois Division of Research Safety. [Link]

  • NICOTINIC ACID (NIACIN (VITAMIN B3)) Safety Data Sheet. (n.d.). TMMedia. [https://www.tmmc.co.th/userfiles/files/MSDS/Product%20MSDS/Food%20and%20Feed%20Grade/NICOTINIC%20ACID%20(NIACIN%20(VITAMIN%20B3).pdf]([Link]

  • Nicotinic Acid Safety Data Sheet. (2006-11-06). J.T. Baker. [Link]

  • Cytotoxic Spill Cleanup Procedure. (2017-12-08). University of British Columbia Safety & Risk Services. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). U.S. Environmental Protection Agency (EPA). [Link]

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A Researcher's Guide to the Safe Handling of 5-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the dynamic field of drug development, our work with novel chemical compounds is foundational to innovation. The safe handling of these materials is paramount, not only for regulatory compliance but as a core tenet of professional and ethical scientific practice. This guide provides essential, immediate safety and logistical information for handling 5-(Methoxycarbonyl)nicotinic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

This compound, a member of the carboxylic acid and ester family, is classified as an irritant.[1] While comprehensive toxicological data for this specific compound is not extensively published, data from structurally analogous compounds, such as other substituted nicotinic acids, indicate a consistent hazard profile.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[2][3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a dust or powder.[2][3][5]

The acidic nature of the carboxylic acid group and the potential for the compound to be a fine powder contribute to these irritant effects. It is crucial to prevent contact with skin, eyes, and to avoid inhalation of any dusts.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. Each component of your PPE ensemble is chosen to mitigate a specific risk associated with the compound's hazard profile.

Area of ProtectionRequired PPESpecifications and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne particulates and accidental splashes. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[6][7]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves offer excellent protection against a wide range of chemicals, including carboxylic acids and esters, and provide good dexterity.[6][8] Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves must be disposed of as chemical waste.
Body Protection Laboratory CoatA fully buttoned, long-sleeved laboratory coat serves as a removable barrier to protect your skin and personal clothing from contamination.
Respiratory Protection Use in a Ventilated Area (Fume Hood)In most laboratory-scale applications, handling this compound within a certified chemical fume hood will provide adequate respiratory protection by containing dust and vapors at the source. If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.

Receiving and Storage

Upon receiving the compound, inspect the container for any damage. Store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[4][9] The container should be kept tightly closed.[2][3]

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Designate a specific area for handling the chemical to contain any potential spills.

  • Donning PPE: Put on your laboratory coat, followed by safety goggles and gloves.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhaling dust. Use a spatula for solid transfers and be mindful of creating airborne dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even after removing gloves.[2][3]

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[2][3][4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][10][11]

Spill and Waste Disposal

In the event of a spill, evacuate the immediate area and prevent others from entering. Wearing appropriate PPE, sweep up the solid material, taking care not to generate dust, and place it into a designated, labeled waste container.[12]

All waste containing this compound, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.[2][3] Do not dispose of this chemical down the drain.[2][3]

Workflow Visualization

To further clarify the safe handling process, the following diagram illustrates the key decision points and actions from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol Prep 1. Assess Risks & Review SDS PPE_Check 2. Verify PPE Availability & Condition Prep->PPE_Check Fume_Hood 3. Ensure Fume Hood is Operational PPE_Check->Fume_Hood Don_PPE 4. Don Appropriate PPE Fume_Hood->Don_PPE Proceed to Handling Weigh_Transfer 5. Weigh & Transfer in Fume Hood Don_PPE->Weigh_Transfer Reaction_Setup 6. Perform Experimental Work Weigh_Transfer->Reaction_Setup Spill Spill Occurs Weigh_Transfer->Spill Decontaminate 7. Decontaminate Work Area Reaction_Setup->Decontaminate Experiment Complete Exposure Exposure Occurs Reaction_Setup->Exposure Waste_Disposal 8. Segregate & Label Waste Decontaminate->Waste_Disposal Doff_PPE 9. Doff PPE Correctly Waste_Disposal->Doff_PPE Hand_Wash 10. Wash Hands Thoroughly Doff_PPE->Hand_Wash Spill_Response Follow Spill Cleanup Procedure Spill->Spill_Response Exposure_Response Follow First Aid Measures Exposure->Exposure_Response

Caption: Workflow for the safe handling of this compound.

By integrating these safety measures into your standard operating procedures, you contribute to a culture of safety and scientific excellence within your laboratory.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

  • NICOTINIC ACID EXTRA PURE - Loba Chemie. [Link]

  • Nicotinic Acid. [Link]

  • Safety Data Sheet: Nicotinic acid - Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: Nicotinic acid - Carl ROTH. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.